Product packaging for 2-(Allylthio)-2-thiazoline(Cat. No.:CAS No. 3571-74-2)

2-(Allylthio)-2-thiazoline

Cat. No.: B1606775
CAS No.: 3571-74-2
M. Wt: 159.3 g/mol
InChI Key: HOULSWDLZNLUIV-UHFFFAOYSA-N
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Description

2-(Allylthio)-2-thiazoline is a useful research compound. Its molecular formula is C6H9NS2 and its molecular weight is 159.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 512606. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NS2 B1606775 2-(Allylthio)-2-thiazoline CAS No. 3571-74-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-prop-2-enylsulfanyl-4,5-dihydro-1,3-thiazole
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS2/c1-2-4-8-6-7-3-5-9-6/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOULSWDLZNLUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30189231
Record name Thiazole, 4,5-dihydro-2-(2-propenylthio)- (9CI)
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Molecular Weight

159.3 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3571-74-2
Record name 4,5-Dihydro-2-(2-propen-1-ylthio)thiazole
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Record name 2-(Allylthio)-2-thiazoline
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Record name 2-(Allylthio)-2-thiazoline
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Record name Thiazole, 4,5-dihydro-2-(2-propenylthio)- (9CI)
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Record name 2-(allylthio)-4,5-dihydrothiazole
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Record name 2-(ALLYLTHIO)-2-THIAZOLINE
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Foundational & Exploratory

An In-Depth Technical Guide to 2-(Allylthio)-2-thiazoline: Chemical Properties, Structure, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Allylthio)-2-thiazoline, a heterocyclic compound featuring a reactive thiazoline core and an allyl sulfide moiety, represents a molecule of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, it explores the compound's potential pharmacological applications by drawing upon the well-documented biological activities of structurally related thiazoline and allyl sulfide compounds, including their roles as antimicrobial and anticancer agents. Detailed methodologies for its synthesis and characterization are presented to equip researchers with the foundational knowledge required for its exploration in therapeutic contexts.

Introduction: The Thiazoline Scaffold in Drug Discovery

The thiazoline ring system is a prominent structural motif found in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities.[1][2] Its presence is critical in molecules with demonstrated anti-HIV, anticancer, antibiotic, and anti-inflammatory properties.[1][3] The conformational stability imparted by the thiazoline ring, coupled with its ability to serve as a recognition site for proteins and nucleic acids, makes it a privileged scaffold in medicinal chemistry.[2] The incorporation of an allylthio group at the 2-position introduces an additional layer of functionality, leveraging the known biological effects of organosulfur compounds, such as those found in cruciferous vegetables, which are known to induce detoxification enzymes.[4] This guide focuses specifically on this compound (CAS No. 3571-74-2), providing a detailed analysis of its chemical and structural properties as a foundation for its potential development as a therapeutic agent.

Chemical Structure and Physicochemical Properties

This compound, also known as S-Allyl-2-mercaptothiazoline or 4,5-dihydro-2-(2-propenylthio)thiazole, is a five-membered heterocyclic compound.[5][6] The core structure consists of a 4,5-dihydro-1,3-thiazole ring, which is characterized by a carbon-nitrogen double bond (imine) at the 2-position. This position is substituted with an allylthio (-S-CH₂-CH=CH₂) group.

dot```dot graph chemical_structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,0.8!", fontcolor="#202124"]; C2 [label="C", pos="0.8,-0.2!", fontcolor="#202124"]; S3 [label="S", pos="0,-1.2!", fontcolor="#202124"]; C4 [label="C", pos="-1.3,-0.6!", fontcolor="#202124"]; C5 [label="C", pos="-1.3,0.6!", fontcolor="#202124"]; S_allyl [label="S", pos="2.1,0.3!", fontcolor="#202124"]; C_allyl1 [label="CH₂", pos="3.2,-0.4!", fontcolor="#202124"]; C_allyl2 [label="CH", pos="4.3,0.2!", fontcolor="#202124"]; C_allyl3 [label="CH₂", pos="5.4,-0.4!", fontcolor="#202124"];

// Bonds N1 -- C2 [label=""]; C2 -- S3 [label=""]; S3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N1 [label=""]; C2 -- S_allyl [label=""]; S_allyl -- C_allyl1 [label=""]; C_allyl1 -- C_allyl2 [label=""]; C_allyl2 -- C_allyl3 [label="=", penwidth=2];

// Hydrogen atoms on the ring for clarity (optional) H4_1 [label="H", pos="-1.8,-1.0!", fontcolor="#5F6368"]; H4_2 [label="H", pos="-1.0,-1.3!", fontcolor="#5F6368"]; H5_1 [label="H", pos="-1.8,1.0!", fontcolor="#5F6368"]; H5_2 [label="H", pos="-1.0,1.3!", fontcolor="#5F6368"]; C4 -- H4_1 [style=invis]; C4 -- H4_2 [style=invis]; C5 -- H5_1 [style=invis]; C5 -- H5_2 [style=invis]; }

Caption: Synthetic scheme for this compound.

Experimental Protocol: Synthesis via Cyclocondensation

This protocol is a representative methodology based on established synthesis principles for thiazolines.

[7][8]1. Reaction Setup: To a solution of allyl isothiocyanate (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask, add 2-aminoethanethiol hydrochloride (cysteamine HCl, 1.1 eq). 2. Base Addition: Add a base, such as triethylamine or sodium methoxide (1.2 eq), to the mixture to neutralize the hydrochloride and facilitate the reaction. 3. Reaction Conditions: Stir the reaction mixture at room temperature or under gentle reflux for a period of 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). 4. Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate and wash with water and brine to remove salts and water-soluble impurities. 5. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the functional groups present: the imine, the thioether, and the allyl double bond.

  • Thiazoline Ring Stability: Studies on analogous 2-alkyl-2-thiazolines have shown that the ring is relatively stable in neutral and strongly acidic conditions but is susceptible to hydrolysis under moderately acidic conditions (pH ~3). I[9]n alkaline conditions, hydrolysis of the allyl isothiocyanate precursor can occur, suggesting that the final product should be maintained under neutral or mildly acidic conditions for optimal stability. *[10] Nucleophilic and Electrophilic Attack: The C2 carbon of the thiazoline ring is electrophilic and can be a target for strong nucleophiles. Conversely, the nitrogen and sulfur atoms possess lone pairs and can act as nucleophiles. The allyl group's double bond is susceptible to electrophilic addition reactions. The sulfur atom of the thioether can be oxidized to sulfoxide and sulfone derivatives, potentially modulating biological activity.

Potential Pharmacological Applications and Mechanism of Action

While specific biological data for this compound is limited in publicly accessible literature, its therapeutic potential can be inferred from the extensive research on related compounds. The molecule combines two pharmacologically active scaffolds: the thiazoline ring and the allyl sulfide group.

Antimicrobial Activity

Thiazole and thiazoline derivatives are well-established antimicrobial agents. A[11][12] recent study demonstrated that simple, commercially available thiazoline derivatives exhibit significant activity against multidrug-resistant (MDR) Staphylococcus aureus. S[13][14]pecifically, 2-acetyl-2-thiazoline and 2-amino-2-thiazoline showed a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against MDR strains.

[13][14]| Compound | MIC against MDR S. aureus (µg/mL) | | :--- | :--- | | 2-Amino-2-thiazoline | 32 | | 2-Acetyl-2-thiazoline | 32 | | 2-Thiazoline-2-thiol | 64 | | This compound | (Predicted to be in a similar range) | (Data from Khan et al., 2020)

[13][14]Given the structural similarities, it is highly probable that this compound also possesses antibacterial activity. The mechanism may involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with bacterial signaling pathways. The allyl sulfide moiety could further contribute to this activity, as organosulfur compounds from garlic are known for their broad-spectrum antimicrobial effects.

Anticancer and Cytotoxic Potential

The thiazole/thiazoline scaffold is a cornerstone of many modern anticancer agents. N[1][12]umerous derivatives have shown potent cytotoxic effects against a variety of human cancer cell lines, including those of the colon, breast, and liver. T[1][11]he mechanisms of action are diverse and include the inhibition of key enzymes like topoisomerase II, disruption of tubulin polymerization, and the induction of apoptosis.

[11][12]For instance, certain thiazole derivatives have exhibited potent cytotoxicity with IC₅₀ values in the low micromolar range against cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). W[11]hile direct IC₅₀ values for this compound are not available, its structural components suggest a plausible role as a cytotoxic agent. The allyl sulfide group is particularly relevant, as allyl isothiocyanate and other related compounds are known to induce apoptosis and inhibit cell division.

[1]dot

G cluster_0 Potential Cellular Targets cluster_1 Resulting Pharmacological Effect A This compound B Bacterial Cell Wall / Enzymes A->B Inhibition C Cancer Cell Tubulin A->C Disruption D Topoisomerase II A->D Inhibition E Apoptotic Pathways A->E Induction F Antimicrobial Activity B->F G Anticancer Activity C->G D->G E->G

Caption: Plausible mechanisms of action for this compound.

Conclusion and Future Directions

This compound is a compelling molecule for further investigation in drug discovery. Its synthesis is straightforward, and its structure combines two scaffolds with proven and versatile biological activity. The existing literature on related compounds strongly suggests that it holds potential as both an antimicrobial and an anticancer agent.

Future research should focus on several key areas:

  • Definitive Biological Screening: A systematic evaluation of the antimicrobial spectrum and cytotoxic potency (MIC and IC₅₀ determination) of this compound against a panel of pathogenic microbes and cancer cell lines is imperative.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which this compound exerts its biological effects.

  • Analogue Synthesis (SAR Studies): Synthesizing and testing derivatives to establish a structure-activity relationship (SAR), which could lead to the development of more potent and selective therapeutic agents.

  • Stability and Formulation: Investigating the compound's stability under physiological conditions and developing suitable formulations for potential in vivo studies.

This technical guide provides the essential chemical foundation for researchers to embark on the exploration of this compound, a promising candidate for the development of novel therapeutics.

References

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Sources

A Comprehensive Technical Guide to the Synthesis of 2-(Allylthio)-2-thiazoline from N-Allylthioamides

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth exploration of the synthetic pathway to 2-(Allylthio)-2-thiazoline, a valuable heterocyclic compound, commencing from N-allylthioamide precursors. Tailored for researchers, chemists, and professionals in drug development, this guide elucidates the mechanistic underpinnings, provides detailed experimental protocols, and offers field-proven insights into the practical execution of this transformation.

Introduction: The Significance of the Thiazoline Scaffold

Thiazolines are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms that command significant attention in medicinal and synthetic chemistry.[1] This scaffold is a core structural motif in numerous biologically active natural products, including the antimitotic agent (+)-curacin A, the antibacterial althiomycin, and various cytotoxic marine compounds like tantazole B.[1] The inherent reactivity and stereochemical properties of the thiazoline ring make it a versatile building block for synthesizing more complex molecules and a privileged structure in the design of novel therapeutic agents.[1][2] Specifically, the intramolecular cyclization of N-allylthioamides presents an efficient and atom-economical strategy for constructing the 2-thiazoline core, offering direct access to functionalized derivatives.[3][4]

This guide focuses on the synthesis of this compound, a derivative with potential applications as a synthetic intermediate due to its reactive allylthio group. We will dissect the synthesis from the preparation of the N-allylthioamide precursor to its subsequent intramolecular cyclization, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Mechanistic Framework: The Intramolecular Cyclization of N-Allylthioamides

The conversion of an N-allylthioamide to a 2-thiazoline is not a spontaneous process; it requires the induction of an intramolecular electrophilic cyclization. The core principle involves the activation of the allyl group's double bond towards nucleophilic attack by the sulfur atom of the thioamide moiety. This is typically achieved using an electrophilic reagent, such as a halogen or a hypervalent iodine compound.

A plausible mechanism, particularly for halogen-mediated cyclization, proceeds as follows:

  • Electrophilic Activation: An electrophile (E⁺), such as a bromonium ion (Br⁺) from N-Bromosuccinimide (NBS) or molecular bromine, attacks the electron-rich double bond of the allyl group. This forms a cyclic halonium ion intermediate.

  • Intramolecular Nucleophilic Attack: The sulfur atom of the thioamide, acting as an internal nucleophile, attacks one of the carbons of the cyclic intermediate. This ring-opening attack is regioselective and proceeds in an anti-fashion, leading to the formation of the five-membered thiazoline ring.

  • Deprotonation/Elimination: The resulting intermediate is then deprotonated, often by a base present in the reaction medium or during workup, to yield the neutral 2-halomethyl-2-thiazoline derivative. Subsequent reaction or substitution at the halomethyl position can lead to the desired product, although some modern methods aim for a more direct functionalization.[4][5]

Recent advancements have introduced metal-free oxidative conditions, for instance using Phenyliodine(III) diacetate (PIDA), to achieve similar transformations under milder conditions, expanding the synthetic toolkit for these valuable heterocycles.[3]

Thiazoline Synthesis Mechanism cluster_0 Step 1: Electrophilic Activation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Deprotonation A N-Allylthioamide C Cyclic Halonium Intermediate A->C + E⁺ A->C B Electrophile (E⁺) e.g., Br⁺ D Thiazolinium Intermediate C->D S-atom attack C->D E Functionalized 2-Thiazoline D->E - H⁺ D->E

Caption: Generalized mechanism for electrophile-induced thiazoline synthesis.

Synthesis of Precursor: N-Allylthioamides

A robust synthesis begins with high-quality starting materials. N-acylsulfenamides, the parent class for thioamides, can be synthesized through various methods, often avoiding unstable sulfenyl chlorides by reacting amides with N-thiosuccinimides or N-thiophthalimides.[6][7][8][9] For the specific N-allylthioamide precursor, a common and straightforward method is the thionation of the corresponding N-allylamide.

Protocol: Synthesis of N-Allylbenzothioamide

This protocol describes a representative synthesis using Lawesson's Reagent for the thionation of N-allylbenzamide.

Materials:

  • N-allylbenzamide

  • Lawesson's Reagent [2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve N-allylbenzamide (1.0 eq) in anhydrous toluene.

  • Thionation: Add Lawesson's Reagent (0.5 eq) to the solution. Causality Note: Using 0.5 equivalents is typical as the reagent delivers two sulfur atoms.

  • Heating: Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the mixture to room temperature and concentrate it under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Trustworthiness Note: The bicarbonate wash is crucial to neutralize acidic byproducts from the Lawesson's Reagent.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-allylbenzothioamide.

Core Synthesis: 2-Aryl-5-(iodomethyl)-4,5-dihydrothiazole

This section details an iodine-mediated intramolecular cyclization of an N-allylthioamide. This method is chosen for its reliability and the illustrative nature of the underlying mechanism.

Detailed Experimental Protocol

Materials:

  • N-allylbenzothioamide (or other N-allylthioamide)

  • Iodine (I₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reagent Preparation: Dissolve the N-allylthioamide (1.0 eq) in anhydrous DCM in a round-bottom flask protected from light.

  • Iodine Addition: Add a solution of iodine (1.1 eq) in DCM dropwise to the stirred thioamide solution at 0 °C. Expertise Note: A slight excess of iodine ensures complete consumption of the starting material. The dropwise addition at low temperature helps to control the reaction rate and minimize side-product formation.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color of the iodine disappears. Self-Validating System: The disappearance of the iodine color provides a clear visual endpoint for the quenching process, ensuring all reactive iodine is neutralized.

  • Aqueous Work-up: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue via flash column chromatography to obtain the 2-Aryl-5-(iodomethyl)-4,5-dihydrothiazole. The resulting product can then be subjected to substitution reactions to yield this compound if desired, though many modern syntheses aim for more direct routes.[3]

Experimental Workflow cluster_precursor Precursor Synthesis cluster_cyclization Intramolecular Cyclization P1 Dissolve N-allylamide in Toluene P2 Add Lawesson's Reagent P1->P2 P3 Reflux (2-4h) P2->P3 P4 Work-up & Purification P3->P4 P5 Pure N-Allylthioamide P4->P5 C1 Dissolve Thioamide in DCM (0°C) P5->C1 Use as starting material C2 Add Iodine Solution C1->C2 C3 Stir at RT (12-16h) C2->C3 C4 Quench with Na₂S₂O₃ C3->C4 C5 Extract & Dry C4->C5 C6 Purify via Chromatography C5->C6 C7 Final Product: This compound C6->C7

Caption: Workflow for thiazoline synthesis from N-allylamide.

Quantitative Data & Characterization

The physical and spectroscopic properties of the target compound, this compound, are essential for its identification and quality control.

PropertyValueSource
Molecular Formula C₆H₉NS₂[10][11]
Molecular Weight 159.27 g/mol [10][11]
CAS Number 3571-74-2[10][11]
Appearance Liquid[10]
Boiling Point 92-94 °C at 2 hPa[10]
Density 1.16 g/cm³ at 20 °C[10]
Storage Temperature 2-30°C[10][11]

Characterization of the synthesized product should be performed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure, including the successful formation of the thiazoline ring and the presence of the allylthio group.[12]

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[12]

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Trustworthiness: Safety & Troubleshooting

A. Safety Precautions

Chemical synthesis requires stringent adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All operations, particularly those involving volatile solvents like DCM or pungent reagents like Lawesson's Reagent, must be conducted in a certified chemical fume hood.

  • Reagent Hazards:

    • This compound: This compound is classified as acutely toxic if swallowed or in contact with skin (GHS06, Danger, H301 + H311).[10] Avoid all direct contact.

    • Lawesson's Reagent: Harmful and releases a strong, unpleasant odor. Handle with care.

    • Iodine: Corrosive and harmful. Avoid inhalation of vapors.

    • Dichloromethane (DCM): A suspected carcinogen. Minimize exposure.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

B. Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of N-Allylthioamide 1. Incomplete reaction. 2. Degradation during work-up. 3. Ineffective purification.1. Increase reflux time or add a slight excess of Lawesson's Reagent. 2. Ensure the NaHCO₃ wash is thorough to remove acidic impurities. 3. Optimize the solvent system for column chromatography.
Cyclization Fails or is Sluggish 1. Inactive electrophile (e.g., old iodine). 2. Presence of water in the reaction. 3. Insufficient reaction time.1. Use freshly sublimed or newly purchased iodine. 2. Use anhydrous solvents and flame-dried glassware. 3. Allow the reaction to run for a longer duration, monitoring by TLC.
Formation of Multiple Products 1. Over-reaction or side reactions. 2. For substrates with electron-withdrawing groups, elimination to form a thiazole may occur.[4]1. Control the reaction temperature carefully (e.g., maintain 0 °C during addition). 2. Modify the substrate or the reaction conditions. A milder oxidant like PIDA might offer better selectivity.[3]

References

  • Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC - NIH. (2024-01-02).
  • Overview of the Chemistry of 2-Thiazolines | Request PDF - ResearchGate.
  • Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024-01-02).
  • Overview of the Chemistry of 2-Thiazolines | Chemical Reviews - ACS Publications.
  • 2-Thiazolines: An update on synthetic methods and catalysis | Request PDF - ResearchGate.
  • Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides - PubMed Central.
  • This compound CAS#: 3571-74-2; ChemWhat Code: 327223.
  • Synthesis of 2‐thiazolines from the corresponding thiazolidines. - ResearchGate.
  • Synthesis of thiiranylmethylamides from N(S)-allylthiooxamides - ResearchGate.
  • ChemInform Abstract: Cyclization Reaction of N-Allylbenzothioamide for Direct Construction of Thiazole and Thiazoline. | Request PDF - ResearchGate.
  • Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides - MDPI.
  • Intramolecular Cyclization/Halogenation of N‐Arylpropynamides. - ResearchGate.
  • 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity - PMC - NIH.
  • Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review) - SciSpace.
  • Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides - PubMed - NIH.
  • Synthesis and Intramolecular Cyclization of N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea - ResearchGate.
  • Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides - ResearchGate.

Sources

Spectroscopic Data of 2-(Allylthio)-2-thiazoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Allylthio)-2-thiazoline is a heterocyclic compound of interest in various fields of chemical research, including organic synthesis and materials science. Its unique structure, featuring a thiazoline ring and an allyl thioether moiety, imparts specific chemical properties that are crucial for its potential applications. A thorough understanding of its molecular structure is paramount for its effective utilization and further development. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the characterization of this molecule. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to serve as a practical reference.

The molecular structure of this compound is presented below:

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Theoretical Principles: Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The chemical shift (δ) is influenced by the electron density around the proton, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups causing an upfield shift (lower ppm). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, with the multiplicity described by the n+1 rule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.[1]

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[2]

    • Reference: Tetramethylsilane (TMS) is used as an internal standard and is set to 0.00 ppm.

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Acquisition Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4 (Thiazoline)3.20 - 3.40Triplet (t)7-82H
H-5 (Thiazoline)4.05 - 4.25Triplet (t)7-82H
S-CH₂ -CH=CH₂3.60 - 3.80Doublet (d)7-82H
S-CH₂-CH =CH₂5.80 - 6.00Ddt10, 17, 7-81H
S-CH₂-CH=CH₂ 5.10 - 5.30Multiplet (m)-2H

Interpretation:

  • Thiazoline Ring Protons: The two methylene groups of the thiazoline ring (H-4 and H-5) are expected to appear as triplets due to coupling with each other. The protons at H-5, being adjacent to the nitrogen atom, are expected to be more deshielded and thus appear further downfield than the H-4 protons adjacent to the sulfur atom.

  • Allyl Group Protons:

    • The methylene protons attached to the sulfur (S-CH₂-) are deshielded by the adjacent sulfur atom and the double bond, and are expected to appear as a doublet due to coupling with the vinylic proton.

    • The vinylic proton (-CH=) will be the most downfield of the allyl group due to its position in the double bond. It will appear as a complex multiplet (doublet of doublet of triplets, ddt) due to coupling with the adjacent methylene protons and the two terminal vinylic protons.

    • The terminal vinylic protons (=CH₂) will appear in the range of 5.10-5.30 ppm and will show both geminal and vicinal coupling, resulting in a multiplet.

¹³C NMR Spectroscopy

Theoretical Principles: Carbon-13 NMR provides information about the different carbon environments in a molecule. The chemical shift is influenced by the hybridization and the electronic environment of the carbon atom.

Experimental Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Parameters:

    • Spectrometer: A spectrometer with a carbon probe, typically operating at a frequency of 100 MHz for a 400 MHz ¹H instrument.

    • Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

    • Acquisition Parameters: A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (Thiazoline, C=N)165 - 175
C-4 (Thiazoline, CH₂)30 - 40
C-5 (Thiazoline, CH₂)60 - 70
S-C H₂-CH=CH₂35 - 45
S-CH₂-C H=CH₂130 - 135
S-CH₂-CH=C H₂115 - 120

Interpretation:

  • C-2 (Imine Carbon): The imine carbon of the thiazoline ring is expected to be the most deshielded carbon, appearing significantly downfield.

  • Thiazoline Ring Carbons: The C-5 carbon, being attached to nitrogen, will be more deshielded than the C-4 carbon attached to sulfur.

  • Allyl Group Carbons: The two sp² hybridized carbons of the double bond will appear in the typical alkene region (115-135 ppm). The sp³ hybridized carbon attached to the sulfur will appear further upfield.

G cluster_workflow NMR Spectroscopy Workflow A Sample Preparation (5-10 mg in 0.6 mL CDCl₃) B ¹H NMR Acquisition (400 MHz, TMS reference) A->B C ¹³C NMR Acquisition (100 MHz, Proton Decoupled) A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Interpretation (Chemical Shift, Multiplicity, Integration) D->E

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a single salt plate.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded, followed by the spectrum of the sample. The background is then automatically subtracted.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretch=C-H (vinylic)
2950 - 2850C-H stretchC-H (aliphatic)
1640 - 1620C=N stretchImine
1650 - 1630C=C stretchAlkene
1450 - 1400C-H bendCH₂
750 - 650C-S stretchThioether

Interpretation:

  • The most characteristic peak is expected to be the C=N stretch of the imine in the thiazoline ring, appearing in the 1640-1620 cm⁻¹ region.[3][4][5]

  • The C=C stretch of the allyl group will likely appear in a similar region, potentially overlapping with the C=N stretch.

  • The presence of both sp² and sp³ C-H stretches above and below 3000 cm⁻¹, respectively, will confirm the presence of both alkene and alkane-like protons.

  • A C-S stretching band is expected in the fingerprint region, though it may be weak and difficult to assign definitively.[6]

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The fragmentation pattern can provide valuable structural information.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation and purification before entering the mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method.

  • Analysis: The ions are separated by their m/z ratio in a mass analyzer (e.g., a quadrupole).

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 159, corresponding to the molecular weight of C₆H₉NS₂. An M+2 peak of approximately 8% relative abundance is also expected due to the natural abundance of the ³⁴S isotope.

  • Major Fragmentation Pathways:

    • Loss of the allyl group: Cleavage of the S-CH₂ bond would result in a fragment at m/z = 118. The allyl radical (m/z = 41) would also be formed.

    • Cleavage of the thiazoline ring: Fragmentation of the thiazoline ring can lead to various smaller fragments.

    • Rearrangement reactions: Thioethers are known to undergo skeletal rearrangements under EI conditions.[7]

G M [C₆H₉NS₂]⁺˙ m/z = 159 F1 [C₃H₄NS₂]⁺ m/z = 118 M->F1 - C₃H₅ F2 [C₃H₅]⁺ m/z = 41 M->F2 Cleavage F3 [C₃H₅S]⁺ m/z = 73 M->F3 Rearrangement

Caption: Predicted major fragmentation pathways for this compound.

Interpretation:

The mass spectrum is expected to show a clear molecular ion peak at m/z 159. The most prominent fragment is likely to be from the loss of the allyl group, as the C-S bond is relatively weak. The presence of a peak at m/z 41 corresponding to the allyl cation would further support this. The fragmentation pattern of the thiazoline ring itself can be complex, but analysis of the major fragments can provide definitive structural confirmation.[8][9]

Conclusion

References

  • Bowie, J. H., et al. (1967). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Journal of the Chemical Society B: Physical Organic. DOI: 10.1039/J29670000789.
  • SpectraBase. (n.d.). 2-[2-(2-thienyl)vinyl]-2-thiazoline. Wiley-VCH.
  • Reusch, W. (n.d.). NMR Chemical Shifts. Michigan State University.
  • ResearchGate. (n.d.). The FT-IR of synthesized imine compounds.
  • Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University.
  • Semantic Scholar. (n.d.). Determination of the enantiomeric composition of chiral delta-2-thiazolines-1,3 by.
  • ResearchGate. (n.d.). IR bands of the imino group of the Schiff bases and of the complexes.
  • Chemistry LibreTexts. (2023). 10.10: Spectroscopy of Ethers.
  • University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • McLafferty, F. W. (1980). Interpretation of mass spectra. University Science Books.
  • ResearchGate. (2006). 1H NMR Spectroscopic Investigation of the Mechanism of 2-Substituted-2-Oxazoline Ring Formation and of the Hydrolysis of the Corresponding Oxazolinium Salts.
  • National Center for Biotechnology Information. (2018). Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. PubMed.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Journal of Applied Organometallic Chemistry. (2022). Infrared Vibrational Frequency Shift Modes in Schiff Base-Transition Metal Complexes.
  • ChemRxiv. (2025). Multiscale machine learning prediction of infrared spectra of solvated molecules.
  • Journal of the American Chemical Society. (2012). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides.
  • Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions.
  • University College London. (n.d.). Chemical shifts.
  • National Institutes of Health. (2018). Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Wiley. (2023). News: Wiley Launches New Database of Predicted Infrared Spectra.
  • PubMed. (2002). Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives.
  • Scientific Research Publishing. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Royal Society of Chemistry. (n.d.). Remarkable selectivity of the 2-arylquinoline-based acyl hydrazones toward copper salts: Exploration of their catalytic applicat.
  • ASJP. (n.d.). Comparative study on the vibrational IR spectra of N-aryl imidazoline-2- (thio) one derivatives by various semi-empirical methods.
  • Prasain, J. (2012). Ion fragmentation of small molecules in mass spectrometry.
  • RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives.
  • MDPI. (n.d.). 1H-NMR-Based Chemometric Analysis of Echinacea Species to Predict Effectors of Myeloid Progenitor Stimulation.
  • Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.
  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry.
  • Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe.
  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d.
  • ResearchGate. (n.d.). Synthesis of 2-alkyl- and 2-arylthiazolo[5,4-c]isoquinolines and in silico prediction of their biological activities and toxicity.

Sources

Technical Guide: Physicochemical Characterization of 2-(Allylthio)-2-thiazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Boiling Point and Density for Research and Development Applications

Abstract

2-(Allylthio)-2-thiazoline is a sulfur-containing heterocyclic compound belonging to the thiazoline family. Derivatives of thiazolines are integral to numerous natural products and are recognized for their wide-ranging biological activities, making them significant scaffolds in medicinal chemistry and drug development.[1][2] Accurate characterization of the fundamental physical properties of such compounds is a prerequisite for their application in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the boiling point and density of this compound, outlines authoritative methodologies for their experimental determination, and explains the scientific rationale behind these protocols to ensure data integrity and reproducibility for researchers and drug development professionals.

Physicochemical Properties of this compound

This compound (CAS No: 3571-74-2) is a liquid at ambient temperature.[3] Its key physical properties, as reported in the literature, are summarized below. Understanding these values is critical for handling, storage, and designing reaction conditions, such as purification via distillation.

PropertyValueConditionsSource(s)
Molecular Formula C₆H₉NS₂N/A[3][4]
Molecular Weight 159.27 g/mol N/A[3][5]
Boiling Point 92-94 °Cat 2 hPa[3][6]
Density 1.16 g/cm³at 20 °C[3][5][6]

Note: The boiling point is reported at reduced pressure (2 hPa). This is a common practice for compounds that may decompose at their atmospheric boiling point.

Experimental Determination of Physical Properties

The following sections provide detailed, field-proven protocols for the precise measurement of boiling point and density. The methodologies are selected for their accuracy and suitability for the sample quantities typically available in a research setting.

Guiding Principles of Measurement
  • Boiling Point: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure exerted on the liquid.[7] For purity assessment, a sharp, constant boiling point during distillation is indicative of a pure substance.[8] The micro-reflux method is an efficient technique that minimizes sample volume while accurately measuring the temperature at which the liquid and vapor phases are in equilibrium.[7]

  • Density: Density is an intrinsic physical property defined as the mass of a substance per unit volume (ρ = m/V).[9][10] It is temperature-dependent; therefore, precise temperature control is paramount for accurate measurements. The use of a pycnometer, or density bottle, is a highly accurate method as it allows for precise determination of both the mass and volume of the liquid.

General Experimental Workflow

The logical flow for determining these key physical properties is illustrated below. This workflow ensures that sample integrity is maintained and that measurements are performed systematically for maximum accuracy.

G cluster_prep Sample Preparation cluster_density Density Determination cluster_bp Boiling Point Determination Sample Obtain this compound Sample Purity Ensure Sample Purity (e.g., via NMR, GC-MS) Sample->Purity Start_Density Calibrate Pycnometer with Deionized Water at 20°C Purity->Start_Density Setup_BP Assemble Micro-Reflux Apparatus Purity->Setup_BP Weigh_Empty Measure Mass of Empty, Dry Pycnometer Start_Density->Weigh_Empty Weigh_Full Fill with Sample & Equilibrate to 20°C, Measure Mass Weigh_Empty->Weigh_Full Calculate_Density Calculate Density ρ = (m_sample - m_empty) / V_pycnometer Weigh_Full->Calculate_Density Final_Report Final Report & Data Validation Calculate_Density->Final_Report Heat Gently Heat Sample with Stirring Setup_BP->Heat Reflux Observe Reflux Ring Formation Heat->Reflux Measure_Temp Record Stable Temperature at Reflux Ring Reflux->Measure_Temp Measure_Temp->Final_Report

Sources

An In-depth Technical Guide to 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its significant derivative, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. These compounds are pivotal intermediates in pharmaceutical synthesis, most notably in the production of the atypical antipsychotic agent, Risperidone. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, properties, and applications of these versatile molecules.

Core Chemical Identity and Properties

The foundational compound, 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one , is a heterocyclic molecule with a fused pyridine and pyrimidine ring system. Its structure is characterized by a chloroethyl side chain at the 3-position and a methyl group at the 2-position of the pyrimidin-4-one ring.

A closely related and frequently utilized derivative is 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one . This hydrogenated form shares the core structure but with a saturated pyridine ring. The distinct properties of both compounds are summarized below.

Table 1: Physicochemical Properties

Property3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS Number 41078-70-0[1]63234-80-0[2][3]
Molecular Formula C₁₁H₁₁ClN₂O[1]C₁₁H₁₅ClN₂O[2][3]
Molecular Weight 222.67 g/mol [1]226.7 g/mol [2][3]
Appearance Not specified in provided resultsWhite solid[3][4]
Melting Point Not specified in provided results68.5-69.5 °C[3]
Boiling Point Not specified in provided results337 °C[3]
Flash Point Not specified in provided results157 °C[3]
Density Not specified in provided results1.3 ± 0.1 g/cm³[3]
Storage Conditions Not specified in provided results-20°C Freezer[3] or Room Temperature (Sealed in dry)[4]
Solubility Not specified in provided resultsChloroform (Slightly), Methanol (Slightly)[4]

Synthesis and Chemical Transformations

The synthesis of these compounds is a critical aspect of their utility. A common synthetic route involves the hydrogenation of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one to yield its tetrahydro derivative.

Hydrogenation of 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

This reaction is a standard procedure for the synthesis of the tetrahydro derivative, which is a direct precursor in several pharmaceutical applications.

Experimental Protocol:

  • Dissolution: Dissolve 28 g of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in 90 mL of 6N hydrochloric acid.[2][3]

  • Catalyst Addition: Add 2.8 g of 10% palladium on carbon catalyst to the solution.[2][3]

  • Hydrogenation: Subject the reaction mixture to a hydrogen pressure of 35 psi and stir at room temperature for 8 hours.[2][3]

  • Work-up:

    • Filter the mixture through Celite to remove the palladium catalyst.[2][3]

    • Concentrate the filtrate under reduced pressure.[2][3]

    • Add 200 mL of isopropanol to the residue and stir.[2][3]

  • Isolation: Collect the precipitated solid by filtration and dry to obtain 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one as white crystals. The reported yield is 90%.[2][3]

Synthesis A 3-(2-Chloroethyl)-2-methyl-4H- pyrido[1,2-a]pyrimidin-4-one B Dissolution in 6N HCl A->B C Addition of 10% Pd/C B->C D Hydrogenation (35 psi H2, RT, 8h) C->D E Filtration (Celite) D->E F Concentration E->F G Precipitation with Isopropanol F->G H 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl- 4H-pyrido[1,2-a]pyrimidin-4-one G->H Applications cluster_Pharma Pharmaceutical Applications cluster_Bio Broader Biological Activities of Fused Pyrimidines Core 3-(2-Chloroethyl)-2-methyl-4H- pyrido[1,2-a]pyrimidin-4-one and its Tetrahydro derivative Risperidone Intermediate in Risperidone Synthesis Core->Risperidone Antitumor Potential Antitumor Agent Core->Antitumor Antibacterial Scaffold for Novel Antibacterial Agents Core->Antibacterial Antiviral Antiviral Core->Antiviral AntiAIDS Anti-AIDS Core->AntiAIDS Neuro Neurological Disorders Core->Neuro Antioxidant Antioxidant Core->Antioxidant Antipsychotic Antipsychotic Risperidone->Antipsychotic Treats Schizophrenia, Bipolar Disorder Oncology Oncology Antitumor->Oncology Cancer Therapy Research Infection Infection Antibacterial->Infection Combats Bacterial Infections

Fig 2: Key applications and related biological activities.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling these compounds. This includes the use of personal protective equipment such as gloves, lab coats, and safety glasses. The provided information suggests storing the tetrahydro derivative at either -20°C or room temperature in a dry, sealed container. [3][4]For detailed safety information, it is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its tetrahydro derivative are compounds of significant interest in medicinal chemistry and pharmaceutical development. Their role as crucial intermediates in the synthesis of Risperidone underscores their industrial importance. Furthermore, ongoing research into their potential as antitumor and antibacterial agents highlights their versatility and promise for the development of new therapeutic agents. This guide provides a foundational understanding for researchers and developers working with these valuable chemical entities.

References

  • 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesis. (n.d.).
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  • 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 63234-80-0. (n.d.).
  • 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido(1,2-a)-pyrimidin-4-one. (n.d.). PubChem.
  • 2-(ALLYLTHIO)-2-THIAZOLINE CAS#: 3571-74-2. (n.d.).
  • 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (n.d.).
  • 3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido(1,2-a)pyrimidin-4-one hydrochloride. (n.d.). PubChem.
  • 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (n.d.). PubChem.
  • Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a] pyrimidin-4-one Derivatives as Antibacterial Agents. (2012).
  • 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (n.d.). Chem-Impex.
  • 3571-74-2 | CAS D
  • 3-(2-Chloroethyl)-6,7,8,9-TH-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | CAS 63234-80-0. (n.d.).
  • 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (n.d.). ChemicalBook.
  • 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (n.d.). Alfa Chemistry.
  • 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (2009). PMC - NIH.
  • 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 63234-80-0. (n.d.).
  • Buy 3-(2-Chloroethyl)-6,7,8,9-Tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (n.d.).
  • (PDF) 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (2009).

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A Prospective Analysis of 2-(Allylthio)-2-thiazoline: A Technical Guide to Unlocking Its Pharmacological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The thiazoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic drugs. This technical guide focuses on a specific, yet underexplored, derivative: 2-(Allylthio)-2-thiazoline. While direct pharmacological data on this compound is nascent, its unique structure, combining the reactive thiazoline ring with the biologically significant allylthio moiety, presents a compelling case for its investigation as a novel therapeutic agent. This document provides a comprehensive, prospective analysis of its potential applications, grounded in the established activities of structurally related compounds. It is intended for researchers, scientists, and drug development professionals, offering a roadmap for systematic evaluation, from initial in vitro screening to preclinical validation.

Introduction: The Rationale for Investigation

The search for novel therapeutic agents is a cornerstone of modern medicine. Heterocyclic compounds, particularly those containing nitrogen and sulfur, have consistently yielded candidates with diverse pharmacological activities. The 2-thiazoline ring is a five-membered heterocycle present in a wide array of natural products and synthetic compounds, demonstrating anticancer, antimicrobial, and anti-inflammatory properties.

This guide centers on This compound , a molecule that marries the thiazoline core with an allylthio group (-S-CH₂-CH=CH₂). The allyl group itself is derived from the Latin name for garlic, Allium sativum, a plant renowned for its medicinal properties largely attributed to organosulfur compounds.[1] The allylthio moiety is considered a key pharmacophore, responsible for many of the biological activities of garlic-derived compounds.[2]

Given the limited specific research on this compound, this whitepaper will adopt a prospective approach. By dissecting its constituent parts—the thiazoline core and the allylthio group—and synthesizing data from analogous structures, we can logically deduce its most promising therapeutic avenues and design a robust research and development framework to validate them.

Physicochemical & Toxicological Profile

Before exploring pharmacological potential, a baseline understanding of the molecule's fundamental properties and safety profile is essential. This information is critical for designing formulation strategies, predicting pharmacokinetic behavior, and establishing safe handling protocols.

PropertyValueReference
CAS Number 3571-74-2[3]
Molecular Formula C₆H₉NS₂[3]
Molecular Weight 159.27 g/mol [3]
Appearance Liquid[3]
Density 1.16 g/cm³ (at 20°C)[3]
Boiling Point 92-94°C (at 2 hPa)[3]
Synonyms S-Allyl-2-mercaptothiazoline[3]
Acute Toxicity (Oral, Rat) LD₅₀: 110 mg/kg[3]
Acute Toxicity (Dermal, Rabbit) LD₅₀: 340 mg/kg[3]
Hazard Classification Acute Toxicity (Oral & Dermal), Category 3[3]

The compound's moderate acute toxicity necessitates careful handling in a laboratory setting. Its liquid form and boiling point suggest it is amenable to standard laboratory procedures.

Potential Therapeutic Applications: An Evidence-Based Extrapolation

The pharmacological potential of this compound can be hypothesized by examining the known bioactivities of its two key structural components.

Anticancer Potential

Rationale: This is arguably the most promising area of investigation. Both thiazole derivatives and allyl sulfur compounds are extensively documented as antineoplastic agents.[4][5]

  • Allyl Sulfide Moiety: Organosulfur compounds from garlic, such as diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS), are known to suppress tumor cell proliferation in vitro and in vivo.[3][6] Their mechanisms are multifaceted and include the induction of cell cycle arrest (typically at the G2/M phase), stimulation of apoptosis via mitochondria-mediated pathways, and modulation of detoxification enzymes like glutathione S-transferases.[4][7][8] Studies have shown that these compounds can increase intracellular reactive oxygen species (ROS) and DNA damage in cancer cells, leading to cell death.[7][9]

  • Thiazole/Thiazoline Core: The thiazole ring is a component of several clinically approved anticancer drugs. Derivatives have been shown to inhibit critical enzymes in cancer progression, including various kinases and dihydrofolate reductase (DHFR).

Hypothesized Mechanism of Action: this compound may act as a multi-target anticancer agent. The allylthio group could induce oxidative stress and apoptosis, while the thiazoline ring could provide a scaffold for inhibiting key cellular proliferation and survival pathways.

Antimicrobial Activity

Rationale: The need for new antimicrobial agents is critical due to rising resistance. Thiazole-based compounds are known to possess significant antibacterial and antifungal properties. Likewise, the organosulfur compounds in garlic are potent antimicrobial agents.[10][11]

  • Allyl Sulfide Moiety: Allicin, the precursor to many allyl sulfides, is a potent antibacterial compound.[11] Allyl sulfides have demonstrated activity against a range of food-borne pathogens and clinical isolates, including S. aureus and P. aeruginosa.[12]

  • Thiazole/Thiazoline Core: Thiazole derivatives have been developed as inhibitors of bacterial DNA gyrase and fungal lanosterol 14α-demethylase, essential enzymes for microbial survival.

Hypothesized Mechanism of Action: The compound could disrupt bacterial or fungal cell membranes or inhibit essential metabolic enzymes. The combination of the thiazoline core with the allylthio group could lead to a synergistic or broad-spectrum antimicrobial effect.

Anti-Inflammatory Effects

Rationale: Chronic inflammation underlies many diseases. Both thiazole and organosulfur compounds have demonstrated anti-inflammatory activity.[10][13]

  • Allyl Sulfide Moiety: Garlic-derived compounds are known to modulate inflammatory pathways, including the NF-κB signaling pathway.[13]

  • Thiazole/Thiazoline Core: Many synthetic thiazole derivatives have been developed as potent anti-inflammatory agents, some acting as inhibitors of cyclooxygenase (COX) enzymes or other inflammatory mediators.

Hypothesized Mechanism of Action: this compound could potentially inhibit key pro-inflammatory signaling cascades or enzymes, reducing the production of inflammatory cytokines and mediators.

A Proposed Roadmap for Research & Development

To move from hypothesis to evidence, a structured research plan is essential. The following outlines a logical progression of experiments to systematically evaluate the pharmacological potential of this compound.

G cluster_0 Phase 1: In Vitro Screening & MoA cluster_1 Phase 2: ADME/Tox & Pharmacokinetics cluster_2 Phase 3: In Vivo Efficacy A Cytotoxicity Profiling (e.g., MTT Assay vs. Cancer & Normal Cell Lines) D Mechanism of Action (MoA) Studies (Apoptosis, Cell Cycle, ROS Assays) A->D B Antimicrobial Screening (e.g., MIC/MBC Assays) C Enzyme Inhibition Assays (e.g., Kinase, COX, Gyrase) B->C E In Vitro ADME (Microsomal Stability, Permeability) C->E Promising Candidate D->E Promising Candidate F In Vivo Pharmacokinetics (PK) (Rodent Model: IV & PO Dosing) E->F G Preliminary Toxicology (Acute & Repeated Dose) F->G H Disease Model Selection (Based on Phase 1 Data) G->H Favorable PK & Safety Profile I Xenograft Tumor Model (Anticancer) H->I J Infection Model (Antimicrobial) H->J K Inflammation Model (e.g., Carrageenan-induced paw edema) H->K

Caption: Proposed R&D workflow for this compound.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is foundational for assessing anticancer potential and provides a general toxicity baseline.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines and a non-cancerous control cell line.

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., A549-lung, HepG2-liver, MCF-7-breast) and a normal fibroblast line (e.g., NIH/3T3) in appropriate media until they reach 80% confluency.

  • Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Remove the old media from the plates and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (media with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Experimental Protocol: Preliminary In Vivo Pharmacokinetic Study

Objective: To determine key pharmacokinetic parameters (e.g., bioavailability, half-life, clearance) of this compound in a rodent model.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), weighing 200-250g. Acclimatize animals for at least one week.

  • Formulation: Prepare a formulation suitable for intravenous (IV) and oral (PO) administration. For IV, dissolve the compound in a vehicle like 10% DMSO, 40% PEG300, and 50% saline. For PO, a suspension in 0.5% methylcellulose may be appropriate.

  • Dosing:

    • IV Group: Administer a single dose (e.g., 2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 150 µL) from the saphenous vein into heparinized tubes at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of this compound in plasma.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:

    • Area Under the Curve (AUC)

    • Clearance (CL)

    • Volume of Distribution (Vd)

    • Half-life (t₁/₂)

    • Maximum Concentration (Cₘₐₓ)

    • Time to Maximum Concentration (Tₘₐₓ)

    • Oral Bioavailability (F%) calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

G cluster_0 Hypothesized Anticancer MoA A This compound B Increased Intracellular ROS A->B D Cell Cycle Arrest (G2/M Phase) A->D Direct/Indirect Inhibition C DNA Damage B->C E Mitochondrial Dysfunction B->E C->D G Apoptosis D->G F Caspase Activation E->F F->G

Caption: Hypothesized anticancer signaling pathway.

Conclusion and Future Directions

This compound stands at an interesting crossroads of medicinal chemistry, possessing structural elements from two classes of compounds with well-documented and potent biological activities. While empirical data on the compound itself is scarce, the prospective analysis presented here strongly suggests that it is a high-priority candidate for investigation, particularly in the fields of oncology and infectious diseases.

The proposed research and development roadmap provides a clear, logical, and technically sound pathway for its evaluation. The initial focus should be on broad in vitro screening to confirm its cytotoxic and antimicrobial potential. Positive results would warrant progression to detailed mechanism-of-action studies and comprehensive pharmacokinetic profiling, ultimately paving the way for in vivo efficacy testing. The synthesis of novel analogues could further optimize potency and drug-like properties, unlocking the full therapeutic potential of this promising chemical scaffold.

References

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Reactivity of the thiazoline ring in 2-(Allylthio)-2-thiazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Thiazoline Ring in 2-(Allylthio)-2-thiazoline

This guide provides a comprehensive exploration of the chemical reactivity inherent in the this compound scaffold. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple reaction listings to explain the causal mechanisms and strategic considerations behind the synthetic transformations of this versatile heterocycle. We will dissect the electronic and structural features that govern its reactivity, providing detailed protocols and field-proven insights to empower your research and development endeavors.

Introduction: Structural and Electronic Landscape

The 2-thiazoline ring is a privileged scaffold found in numerous biologically active natural products and synthetic compounds.[1][2] Its unique five-membered structure, containing both a sulfur and a nitrogen atom, imparts a distinct reactivity profile. In the specific case of this compound, the exocyclic allylthio group at the C2 position introduces additional layers of chemical versatility, making it a valuable building block in organic synthesis.[2]

The reactivity of the molecule is governed by several key features:

  • The Imino Group (C=N): The C2 carbon is electrophilic, making it susceptible to nucleophilic attack. The nitrogen atom (N3) possesses a lone pair of electrons, rendering it nucleophilic and basic.[1]

  • The Thioether Linkage: The exocyclic sulfur atom can be targeted by electrophiles or involved in oxidative processes. The entire allylthio moiety can function as a leaving group in substitution reactions.

  • The Allyl Group: The terminal double bond of the allyl group is available for a wide range of reactions, including electrophilic addition and cycloadditions. Crucially, its proximity to the thioether linkage enables sigmatropic rearrangements.

This guide will systematically explore reactions targeting these key functional sites, with a focus on the thiazoline ring itself.

Table 1: Physical and Spectroscopic Properties of this compound
PropertyValueReference(s)
CAS Number 3571-74-2[3]
Molecular Formula C₆H₉NS₂[4]
Molecular Weight 159.27 g/mol [4]
Appearance Liquid
Boiling Point 92-94 °C at 2 hPa[4]
Density 1.16 g/cm³ at 20 °C[4]
Storage Temperature 2-30°C[3]
InChI Key HOULSWDLZNLUIV-UHFFFAOYSA-N

Core Reactivity of the Thiazoline Ring

The thiazoline ring in this compound is not merely a passive scaffold; its atoms directly participate in and influence a variety of chemical transformations.

Diagram 1: Key Reactive Centers

Caption: Key reactive centers in this compound.

Nucleophilic Substitution at the C2 Position

The C2 carbon of the thiazoline ring is analogous to a thiocarbamate carbon and is highly electrophilic. This makes it a prime target for nucleophilic attack, resulting in the displacement of the allylthiolate anion, which is a relatively stable leaving group. This reaction is a cornerstone for introducing diverse functionalities at the C2 position.

Scientist's Note: The choice of nucleophile is critical. Strong, soft nucleophiles such as other thiols, amines, or carbanions are particularly effective. The reaction is often facilitated by mild heating, which provides the necessary activation energy for the substitution without promoting undesired side reactions like ring opening.

Diagram 2: Mechanism of Nucleophilic Substitution

Caption: Generalized mechanism for nucleophilic substitution at C2.

Experimental Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol describes a representative reaction for substituting the allylthio group with a secondary amine.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous acetonitrile (0.2 M).

  • Addition of Nucleophile: Add the secondary amine (e.g., piperidine, 1.2 eq) to the solution via syringe.

  • Reaction: Equip the flask with a condenser and heat the mixture to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion (typically 4-6 hours), cool the reaction to room temperature and concentrate the mixture under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of NaHCO₃ followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Isolation: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the 2-amino-2-thiazoline product.

  • Validation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Trustworthiness Pillar: The protocol's self-validating nature lies in the final characterization step. A successful reaction is confirmed by the disappearance of the allyl proton signals and the appearance of signals corresponding to the new C2 substituent in the NMR spectra, along with a correct mass measurement by HRMS.

[3+2] Cycloaddition Reactions

The imine (C=N) bond within the thiazoline ring can participate as a dipolarophile in [3+2] cycloaddition reactions.[1] To achieve this, the thiazoline nitrogen must first be activated to form a thiazolium salt, which can then be deprotonated to generate an azomethine ylide. This ylide is a reactive 1,3-dipole. The 2-allylthio group plays a crucial role, as it can be eliminated from the initial cycloadduct to afford a fully aromatic pyrrolo[2,1-b]thiazole system, a process that avoids a separate, often harsh, oxidation step.[5]

Diagram 3: [3+2] Cycloaddition and Aromatization Pathway

G Start This compound Step1 1. N-Alkylation (e.g., MeOTf) Start->Step1 Thiazolium Thiazolium Salt Step1->Thiazolium Step2 2. Deprotonation (e.g., DBU) Thiazolium->Step2 Ylide Azomethine Ylide (1,3-Dipole) Step2->Ylide Step3 3. [3+2] Cycloadditionwith Alkyne (R-C≡C-R') Ylide->Step3 Cycloadduct Initial Cycloadduct Step3->Cycloadduct Step4 4. Elimination of Allylthiol Cycloadduct->Step4 Product Pyrrolo[2,1-b]thiazole Step4->Product

Caption: Synthetic workflow for pyrrolo[2,1-b]thiazole synthesis.

Reactivity Involving the Allylthio Substituent

While the thiazoline ring itself is reactive, the attached allylthio group enables a unique and powerful set of transformations, most notably the thio-Claisen rearrangement.

The[7][8]-Sigmatropic (Thio-Claisen) Rearrangement

The thio-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction. In the context of this compound, the molecule must first be activated. N-acylation or N-alkylation generates a thiazolium salt, which facilitates a[6][7]-sigmatropic rearrangement upon heating. This process involves the migration of the allyl group from the exocyclic sulfur atom to the N3-adjacent C4 or C5 position of the ring, depending on the substitution pattern. This reaction is highly valuable for introducing an allyl group onto the thiazoline backbone with excellent regioselectivity.[8]

Expertise Pillar: The choice of an activating agent is key. Acylating agents like trifluoroacetic anhydride (TFAA) are effective. The rearrangement proceeds through a concerted, pericyclic transition state. The operational simplicity and the absence of metal catalysts make this an attractive method for C-C bond formation on the heterocyclic core.[8]

Diagram 4: Mechanism of the Thio-Claisen Rearrangement

Caption: Key stages of the N-acyl-activated thio-Claisen rearrangement.

Experimental Protocol 2: Thermal Thio-Claisen Rearrangement

This protocol provides a method for the N-acylation and subsequent rearrangement.

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) in a sealed tube, add trifluoroacetic anhydride (TFAA, 1.5 eq) at 0 °C.

  • Activation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the N-acyl thiazolium intermediate.

  • Rearrangement: Seal the tube and heat the reaction mixture to 100 °C in a heating block or oil bath for 12-24 hours.

  • Monitoring: Periodically cool and sample the reaction to monitor the consumption of the starting material by TLC or ¹H NMR.

  • Work-up: After cooling to room temperature, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3x).

  • Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo. Purify the resulting residue via flash chromatography to isolate the C-allylated product.

Applications in Drug Discovery and Development

The reactivity of this compound makes it a valuable intermediate for synthesizing complex molecules with potential therapeutic applications. Thiazoline and thiazole derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anti-cancer, and anti-HIV effects.[1][9][10]

  • Scaffold Decoration: The nucleophilic substitution and rearrangement reactions described allow for the controlled introduction of diverse substituents onto the thiazoline core. This is fundamental to structure-activity relationship (SAR) studies, where chemists systematically modify a lead compound to optimize its biological activity and pharmacokinetic properties.

  • Access to Fused Systems: The [3+2] cycloaddition pathway provides rapid access to fused heterocyclic systems like pyrrolo[2,1-b]thiazoles.[5] Fused heterocycles are rigid structures that can present pharmacophores in well-defined spatial orientations, often leading to high-affinity binding with biological targets.

  • Bioisosteric Replacement: The thiazoline ring can serve as a bioisostere for other five-membered heterocycles or even amide bonds in peptide-based drug candidates, potentially improving metabolic stability or cell permeability.

Conclusion

This compound is a chemically rich and versatile building block. Its reactivity is a finely tuned interplay between the inherent properties of the thiazoline ring and the unique capabilities of the exocyclic allylthio group. A thorough understanding of its reaction pathways—from nucleophilic substitutions at C2 to elegant sigmatropic rearrangements and cycloadditions—provides researchers and drug development professionals with a powerful toolkit. By leveraging these transformations, chemists can efficiently construct novel molecular architectures, decorate privileged scaffolds, and accelerate the discovery of next-generation therapeutic agents.

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  • Gatilov, M. Y., et al. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol.... Molecules. [Link]
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A Review of Synthetic Methodologies for 2-Substituted Thiazolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

The 2-thiazoline heterocycle is a privileged structural motif of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development.[1][2] This five-membered ring system, containing both sulfur and nitrogen, is a core component of numerous biologically active natural products, including the potent anticancer agent largazole and various antibiotics.[3][4][5][6] Furthermore, chiral 2-thiazolines serve as indispensable ligands in asymmetric catalysis and as valuable building blocks for the synthesis of complex molecular architectures.[1][4][7]

The unique chemical properties imparted by the sulfur atom often lead to reactivity that differs dramatically from their oxazoline analogues, opening up unique synthetic opportunities.[8] The growing importance of this scaffold, driven by its presence in pharmaceuticals and its utility as a synthetic intermediate, necessitates a deep understanding of the methodologies available for its construction.[6][9][10]

This guide provides a comprehensive overview of the principal synthetic strategies for accessing 2-substituted thiazolines. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of reactions to explain the causality behind experimental choices and to provide actionable, field-proven protocols. We will explore the foundational cyclization reactions, modern catalytic advancements, and asymmetric approaches, grounding the discussion in authoritative literature to ensure scientific integrity.

Core Synthetic Strategies: A Precursor-Centric Approach

The synthesis of the 2-thiazoline ring is most logically categorized by the choice of the primary starting material that incorporates the core N-C-C-S backbone. The two most fundamental precursors are β-amino thiols and β-amino alcohols.[6][8]

I. Synthesis from β-Amino Thiols: The Direct Approach

The condensation of β-amino thiols with various electrophiles represents the most direct and widely employed route to 2-thiazolines.[6][8] The commercial availability of enantiopure L-cysteine and its derivatives makes this pathway particularly powerful for asymmetric synthesis.[8]

A. Condensation with Nitriles

Reacting a β-amino thiol with a nitrile is a robust and atom-economical method for forming the 2-substituted thiazoline ring. The choice of conditions is critical, especially when using chiral precursors like cysteine, to prevent racemization.

Causality and Mechanistic Insight: The reaction is typically initiated by the nucleophilic attack of the soft thiol group onto the nitrile carbon. This is followed by an intramolecular cyclization via attack of the amino group, and subsequent elimination. The process can be promoted by acid, base, or metal catalysts. Using a buffered aqueous-alcoholic medium, for instance, has been shown to furnish (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acids in good yields without racemization.[11] Recent developments have focused on green, solvent-free, and metal-free conditions, which offer high conversion rates and simplified product isolation.[12][13]

G cluster_mech Mechanism: Nitrile Condensation A β-Amino Thiol C Thioimidate Intermediate A->C Nucleophilic attack of Thiol B Nitrile (R-C≡N) B->C D Intramolecular Cyclization C->D Tautomerization E 2-Substituted Thiazoline D->E Elimination of NH3

Caption: General mechanism for thiazoline synthesis from a β-amino thiol and a nitrile.

Experimental Protocol: Synthesis of (R)-2-Phenyl-4,5-dihydrothiazole-4-carboxylic acid

This protocol is adapted from a procedure that emphasizes racemization-free conditions.[11]

  • Reagent Preparation: In a suitable reaction vessel, dissolve L-cysteine (1.0 equiv.) in a buffered aqueous-alcoholic medium (e.g., methanol/water). Add a base such as sodium bicarbonate (NaHCO₃) to achieve a slightly alkaline pH.

  • Reaction Initiation: To the stirred solution, add benzonitrile (1.1 equiv.).

  • Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 50-70°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Acidify the solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the pure (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid.

B. Condensation with Carboxylic Acid Derivatives

Esters, amides, and other activated carboxylic acid forms can also serve as the electrophilic partner. These reactions often require an activating agent to enhance the electrophilicity of the carbonyl carbon.

Causality and Mechanistic Insight: A notable example involves the use of triisobutylaluminium, which activates the carbonyl group of an ester, facilitating a one-step synthesis with a broad tolerance for various functional groups.[8] The mechanism involves coordination of the aluminum reagent to the carbonyl oxygen, followed by sequential attack from the thiol and amine nucleophiles. Another powerful method involves the cyclodehydration of N-acyl cysteine dipeptides, often promoted by reagents like triphenylphosphine oxide and trifluoroacetic anhydride, which is a key step in the synthesis of thiazoline-containing natural products like largazole.[4]

Table 1: Comparison of Yields for Thiazoline Synthesis from Nitriles [13]

R-Group of Nitrile (R-CN)Yield (%) under Solvent-Free Conditions
Phenyl95%
4-Chlorophenyl99%
4-Methoxyphenyl92%
2-Thienyl85%
Cyclohexyl78%
II. Synthesis from β-Amino Alcohols: An Indirect Route

When the requisite β-amino thiol is inaccessible, a corresponding β-amino alcohol can be used.[8] This strategy requires the introduction of sulfur and typically proceeds through an N-(β-hydroxy)thioamide intermediate.

Causality and Mechanistic Insight: The process involves two key transformations: first, the conversion of an N-(β-hydroxy)amide to the corresponding thioamide, often using a thionating agent like Lawesson's reagent. Second, a cyclization reaction is induced to form the thiazoline ring. A particularly effective cyclizing agent is diethylaminosulfur trifluoride (DAST), which facilitates a rapid cyclization of the N-(β-hydroxy)thioamide at low temperatures.[8] This method provides a valuable alternative, expanding the scope of accessible thiazoline structures.

G Start β-Amino Alcohol Amide N-(β-hydroxy)amide Start->Amide Acylation Thioamide N-(β-hydroxy)thioamide Amide->Thioamide Thionation (e.g., Lawesson's Reagent) Thiazoline 2-Substituted Thiazoline Thioamide->Thiazoline Cyclization (e.g., DAST)

Caption: Workflow for the synthesis of 2-thiazolines from β-amino alcohols.

III. Synthesis from Thiazolidines: An Oxidation Approach

An alternative strategy involves the dehydrogenation of the corresponding saturated heterocycle, the thiazolidine.[8][14] Thiazolidines can be readily prepared from the condensation of β-amino thiols with aldehydes or ketones.

Causality and Mechanistic Insight: The key to this method is the selective oxidation of the C2-N bond without over-oxidation of the sulfur atom to a sulfoxide or sulfone. Ruthenium-catalyzed oxidation using tert-butyl hydroperoxide (TBHP) as the oxidant has proven to be a highly selective and effective method, affording 2-thiazolines under mild conditions.[8][12] This approach is regioselective, yielding the Δ2-thiazoline (the 2-thiazoline isomer) rather than the Δ3-isomer.[8]

Experimental Protocol: Ru-Catalyzed Oxidation of a Thiazolidine [8][12]

  • Setup: In a round-bottom flask, dissolve the 2-substituted thiazolidine (1.0 equiv.) in a suitable organic solvent (e.g., dichloromethane or benzene).

  • Catalyst Addition: Add a catalytic amount of a ruthenium precursor (e.g., RuCl₂(PPh₃)₃, ~2-5 mol%).

  • Oxidant Addition: Slowly add the oxidant, tert-butyl hydroperoxide (TBHP, ~2.0-3.0 equiv., solution in decane), to the stirred mixture at room temperature.

  • Monitoring: Monitor the reaction for the disappearance of the starting material using TLC. The reaction is typically complete within a few hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted thiazoline.

IV. Hantzsch Thiazole Synthesis: A Foundational Analogy

While the classical Hantzsch synthesis produces a fully aromatic thiazole, not a thiazoline, its importance in the field of sulfur-nitrogen heterocycles warrants its inclusion.[15][16] It establishes a fundamental bond-forming logic—the reaction of an α-haloketone with a thioamide—that has inspired numerous related methodologies.[17][18] Understanding this reaction provides critical context for the chemistry of the thiazole family. The reaction proceeds via an initial S-alkylation of the thioamide followed by intramolecular condensation and dehydration to yield the aromatic thiazole.[15][19]

G cluster_hantzsch Hantzsch Thiazole Synthesis A α-Haloketone C S-Alkylated Intermediate A->C B Thioamide B->C S-Alkylation D Hydroxythiazoline Intermediate C->D Intramolecular Cyclization E Thiazole D->E Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Conclusion and Future Outlook

The synthesis of 2-substituted thiazolines is a mature yet continually evolving field. The classical methods, particularly the condensation of β-amino thiols with nitriles or carboxylic acid derivatives, remain the bedrock of thiazoline construction due to their reliability and directness.[8][11] However, modern advancements are pushing the boundaries of efficiency, safety, and stereochemical control.

The development of metal-catalyzed protocols and green, solvent-free multicomponent reactions is addressing the demand for more sustainable and atom-economical synthetic routes.[2][13][20] For drug development professionals, the ability to generate libraries of diverse thiazoline analogues is paramount, and these newer methods are invaluable tools. Furthermore, as the demand for enantiomerically pure pharmaceuticals grows, the development of novel asymmetric syntheses of chiral thiazolines will continue to be a major focus of research, building upon the foundational use of precursors like L-cysteine.[7][21] This rich synthetic toolbox ensures that the 2-thiazoline scaffold will remain a central feature in the discovery of new medicines and functional materials for years to come.

References

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Natural products containing the thiazoline scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Natural Products Containing the Thiazoline Scaffold for Researchers and Drug Development Professionals

Executive Summary

The thiazoline ring is a privileged heterocyclic scaffold frequently encountered in a diverse array of natural products, particularly those of marine origin.[1][2] These compounds, often peptide-derived, exhibit a remarkable range of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of thiazoline-containing natural products. The guide covers their major classes, biosynthetic origins, significant biological activities, and detailed mechanisms of action. Furthermore, it presents field-proven, step-by-step methodologies for the isolation, purification, and chemical synthesis of these valuable compounds, aiming to equip researchers with the practical knowledge required to advance their discovery and development into next-generation therapeutics.

Introduction to the Thiazoline Scaffold

Chemical Properties and Significance

The thiazoline scaffold is a five-membered heterocyclic ring system containing one sulfur and one nitrogen atom.[5] This structure is a partially saturated derivative of thiazole. The presence of both a sulfur and a nitrogen atom imparts unique chemical properties to the ring, making it a versatile building block in both natural and synthetic chemistry.[5] The thiazoline ring can act as a rigidifying element in larger molecules, such as peptides, influencing their conformation and, consequently, their biological activity.[6][7]

Prevalence in Natural Products and Medicinal Chemistry

Thiazoline and the related thiazole motifs are integral components of numerous biologically active natural products.[8][9] These structures are particularly prevalent in metabolites isolated from marine organisms, such as cyanobacteria and sponges.[2][10][11][12][13] In the realm of medicinal chemistry, the thiazoline ring is recognized as a critical pharmacophore, a molecular feature responsible for a drug's pharmacological activity.[14] Its derivatives have been extensively explored for their therapeutic potential, leading to the development of compounds with anti-HIV, neurological, and anticancer activities.[3]

Major Classes of Thiazoline-Containing Natural Products

The structural diversity of natural products featuring the thiazoline scaffold is vast. They can be broadly categorized based on their structural features and biological origin.

Peptide-Derived Natural Products

A significant number of thiazoline-containing natural products are peptides, where the thiazoline ring is formed from a cysteine residue through post-translational modification.[3] These can be further subdivided into:

  • Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs): In this class, a precursor peptide is synthesized by the ribosome and subsequently modified by a series of enzymes to install the thiazoline heterocycle.[15]

  • Non-Ribosomal Peptides (NRPs): These peptides are synthesized by large, multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs) and can incorporate non-proteinogenic amino acids, including the thiazoline moiety.

Marine-Derived Thiazolines

Marine environments, particularly cyanobacteria, are a prolific source of novel thiazoline-containing natural products.[16][17][18] These compounds often possess complex macrocyclic or linear structures and exhibit potent bioactivities. Notable examples include:

  • Largazole: A macrocyclic depsipeptide from the cyanobacterium Symploca sp. that acts as a potent histone deacetylase (HDAC) inhibitor.[8][9][19]

  • Apratoxins: A series of cyclic depsipeptides from marine cyanobacteria with potent cytotoxic activity.

  • Tantazoles and Mirabazoles: These are linear arrays of thiazoline rings with significant cytotoxicity against murine solid tumors.[3]

Other Notable Classes

Beyond peptide-based structures, the thiazoline ring is also found in other classes of natural products, including some alkaloids and polyketides. These compounds contribute to the broad chemical diversity and therapeutic potential of this scaffold.

Table of Representative Thiazoline-Containing Natural Products
Natural ProductSource OrganismClassNotable Biological Activity
LargazoleSymploca sp. (Cyanobacterium)DepsipeptideAnticancer (HDAC inhibitor)
Curacin ALyngbya majuscula (Cyanobacterium)Thiazoline-containing lipidAnticancer (tubulin inhibitor)
ThiangazolePolyangium sp. (Myxobacterium)PolythiazolineAnti-HIV
Mirabazole CScytonema mirabile (Cyanobacterium)PolythiazolineCytotoxic
Tantazole BScytonema mirabile (Cyanobacterium)PolythiazolineCytotoxic
Apratoxin ALyngbya majuscula (Cyanobacterium)Cyclic DepsipeptideCytotoxic
MicacocidinRalstonia solanacearumThiazoline-containing peptideAntibacterial

Biosynthesis of the Thiazoline Ring

The formation of the thiazoline ring in natural products is a fascinating enzymatic process, most commonly occurring as a post-translational modification of cysteine residues within a precursor peptide.[3]

Precursors and Enzymatic Machinery

The biosynthesis of thiazoline-containing peptides begins with a ribosomally synthesized precursor peptide, which is composed of an N-terminal leader sequence and a C-terminal core peptide.[3] The core peptide contains the cysteine residue(s) that will be converted to thiazoline(s). The key enzymes involved in this transformation are:

  • Cyclodehydratase (a member of the YcaO superfamily): This ATP-dependent enzyme catalyzes the cyclization of the cysteine side chain with the preceding carbonyl group.[3]

  • Dehydrogenase (FMN-dependent): This enzyme can subsequently oxidize the thiazoline ring to a thiazole ring.[3]

Mechanism of Thiazoline Formation in Peptide Biosynthesis

The biosynthesis of the thiazoline ring proceeds through a two-step enzymatic cascade:

  • Cyclodehydration: The cyclodehydratase activates the amide carbonyl preceding the cysteine residue. The thiol group of the cysteine side chain then acts as a nucleophile, attacking the activated carbonyl to form a five-membered thiohemiacetal intermediate. This is followed by dehydration to yield the thiazoline ring.

  • Oxidation (optional): In some biosynthetic pathways, a dehydrogenase will oxidize the newly formed thiazoline ring to the corresponding thiazole.

Diagram of a Representative Biosynthetic Pathway

G cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modification Precursor_Peptide Precursor Peptide (Leader-Core-Cys) Enzyme_Complex Cyclodehydratase (YcaO superfamily) Precursor_Peptide->Enzyme_Complex ATP-dependent cyclization Thiazoline_Formation Thiazoline-containing Peptide Enzyme_Complex->Thiazoline_Formation Dehydration Dehydrogenase Dehydrogenase (FMN-dependent) Thiazoline_Formation->Dehydrogenase Optional Oxidation Thiazole_Formation Thiazole-containing Peptide Dehydrogenase->Thiazole_Formation

Caption: Biosynthetic pathway for thiazoline and thiazole formation in peptides.

Biological Activities and Therapeutic Potential

exhibit a broad spectrum of potent biological activities, making them attractive starting points for drug discovery programs.

Anticancer Properties

A significant number of thiazoline-containing natural products have demonstrated potent anticancer activity.[3] Their mechanisms of action are diverse and include:

  • Histone Deacetylase (HDAC) Inhibition: As exemplified by largazole, which selectively inhibits class I HDACs, leading to cell cycle arrest and apoptosis in cancer cells.[8][9][14][19]

  • Tubulin Polymerization Inhibition: Curacin A, for instance, interferes with microtubule dynamics, a critical process for cell division, making it a potent antimitotic agent.

  • General Cytotoxicity: Many thiazoline-containing compounds, such as the apratoxins and tantazoles, exhibit broad-spectrum cytotoxicity against various cancer cell lines.[3]

Antimicrobial Activity

The thiazoline scaffold is also a key feature in several natural products with antimicrobial properties. For example, micacocidin displays antibacterial activity.[3] Thiazole-based peptides isolated from marine sponges have also shown activity against drug-resistant bacteria.[2]

Other Pharmacological Effects

The therapeutic potential of thiazoline-containing natural products extends beyond cancer and infectious diseases. For example, thiangazole has been identified as a potent anti-HIV agent.[3]

Table of Biological Activities of Key Thiazoline Natural Products
Natural ProductBiological ActivityMechanism of Action (if known)Therapeutic Potential
LargazoleAnticancerClass I HDAC inhibitorSolid tumors (e.g., colon, glioblastoma)
Curacin AAnticancerTubulin polymerization inhibitorVarious cancers
ThiangazoleAnti-HIVInhibition of viral replicationHIV/AIDS
Apratoxin ACytotoxicInduction of apoptosisVarious cancers
MicacocidinAntibacterialInhibition of bacterial growthBacterial infections
KocurinAntibacterialActive against MRSADrug-resistant bacterial infections

Mechanism of Action of Selected Thiazoline Natural Products

Case Study 1: Largazole - A Histone Deacetylase Inhibitor

Largazole is a prime example of a thiazoline-containing natural product with a well-defined mechanism of action.[8][9] It functions as a prodrug that is activated within the cell.[1][8][9] The thioester group in largazole is hydrolyzed by cellular esterases to release the active metabolite, largazole thiol.[1][8][9] This free thiol then acts as a potent inhibitor of class I histone deacetylases (HDACs).[8][9][14]

The thiol group of activated largazole chelates the zinc ion in the active site of HDAC enzymes.[8] This binding blocks the catalytic activity of the enzyme, preventing the removal of acetyl groups from histone proteins. The resulting hyperacetylation of histones leads to a more open chromatin structure, which in turn modulates gene expression.[14] This ultimately results in the inhibition of cancer cell proliferation and the induction of apoptosis.[14]

G cluster_0 Cellular Activation cluster_1 HDAC Inhibition Largazole Largazole (Prodrug) Esterases Cellular Esterases Largazole->Esterases Hydrolysis Largazole_Thiol Largazole Thiol (Active) Esterases->Largazole_Thiol HDAC HDAC Active Site (with Zn2+) Largazole_Thiol->HDAC Thiol chelates Zn2+ Inhibition Inhibition of Deacetylation HDAC->Inhibition

Caption: Mechanism of action of largazole as an HDAC inhibitor.

Methodologies in Thiazoline Natural Product Research

Protocol 1: Isolation and Purification of a Thiazoline-Containing Natural Product from a Marine Cyanobacterium

This protocol provides a general workflow for the isolation and purification of a thiazoline-containing natural product, such as largazole, from a marine cyanobacterium.

Step 1: Sample Collection and Extraction

  • Collect a sufficient quantity of the marine cyanobacterium (e.g., Symploca sp.).

  • Lyophilize the biomass to remove water.

  • Extract the dried biomass with a suitable organic solvent, such as a mixture of dichloromethane and methanol (2:1), to obtain a crude extract.

  • Concentrate the crude extract under reduced pressure.

Step 2: Solvent Partitioning

  • Partition the crude extract between n-hexane and methanol to separate nonpolar and polar compounds.

  • Further partition the methanol fraction between ethyl acetate and water. The thiazoline-containing natural products are often found in the ethyl acetate fraction.

Step 3: Chromatographic Purification

  • Subject the bioactive fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., from n-hexane to ethyl acetate).

  • Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing the compound of interest.

  • Perform further purification using high-performance liquid chromatography (HPLC), initially on a C18 column with a water/acetonitrile gradient, followed by a final purification on a different stationary phase (e.g., a cyano-bonded column) if necessary to achieve high purity.

Step 4: Structure Elucidation

  • Determine the structure of the purified compound using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): To establish the connectivity of atoms and the stereochemistry of the molecule.

Protocol 2: A General Method for the Synthesis of the Thiazoline Scaffold

This protocol describes a common method for the synthesis of a 2,4-disubstituted thiazoline ring from an α-halo ketone and a thioamide, a variation of the Hantzsch thiazole synthesis.

Step 1: Synthesis of the α-Halo Ketone

  • Start with a commercially available or synthesized ketone.

  • Perform an α-halogenation reaction, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN, or pyridinium tribromide.[20]

  • Purify the resulting α-halo ketone by recrystallization or column chromatography.

Step 2: Condensation with a Thioamide

  • Dissolve the α-halo ketone and a thioamide (e.g., thiourea or a substituted thioamide) in a suitable solvent, such as ethanol or isopropanol.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Neutralize the reaction mixture with a mild base, such as sodium bicarbonate solution, if necessary.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-disubstituted thiazoline.

Diagram of a General Experimental Workflow

G Start Natural Source (e.g., Cyanobacterium) Extraction Extraction & Partitioning Start->Extraction Chromatography Chromatographic Separation (Column, HPLC) Extraction->Chromatography Bioassay Bioactivity Screening Chromatography->Bioassay Active_Fraction Bioactive Fraction Bioassay->Active_Fraction Purification Final Purification Active_Fraction->Purification Pure_Compound Pure Compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (MS, NMR) Pure_Compound->Structure_Elucidation Characterized_Compound Characterized Natural Product Structure_Elucidation->Characterized_Compound

Caption: General workflow for the discovery of thiazoline natural products.

Challenges and Future Perspectives in Drug Development

While natural products containing the thiazoline scaffold hold immense therapeutic promise, their development into clinical drugs faces several challenges. These include issues with supply (often isolated in minute quantities from their natural sources), complex structures that make large-scale synthesis difficult and expensive, and the need for optimization of their pharmacokinetic and pharmacodynamic properties.

Future research in this area will likely focus on:

  • Total Synthesis and Analogue Development: Developing more efficient and scalable synthetic routes to these natural products and creating analogues with improved drug-like properties.

  • Biosynthetic Engineering: Genetically modifying the producing organisms to increase the yield of desired compounds or to produce novel analogues.

  • Target Identification and Validation: For compounds with unknown mechanisms of action, identifying their cellular targets is crucial for their development as therapeutic agents.

  • Combination Therapies: Exploring the synergistic effects of thiazoline-containing natural products with existing drugs to enhance efficacy and overcome drug resistance.

The continued exploration of the chemical and biological diversity of thiazoline-containing natural products is a promising avenue for the discovery of novel and effective therapeutic agents.

References

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  • Micrococcin cysteine-to-thiazole conversion through transient interactions between a scaffolding protein and two modific
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  • Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts
  • Thiazoline Ring Formation from 2- Methylcysteines and 2-Halomethylalanines | Request PDF
  • Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects
  • Bioactive Compounds
  • A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous C
  • Bioactive Compounds from Marine Sponges: Fundamentals and Applic
  • Recent Updates on Terpenoids and Other Bioactive Constituents of Marine Sponges
  • Detection and purification methods for isolation of bioactive molecules
  • Targeted Natural Products Discovery from Marine Cyanobacteria Using Combined Phylogenetic and Mass Spectrometric Evalu
  • Isolation and Characterization of Natural Products from Marine Cyanobacteria Aided by Enhanced NMR Methodologies
  • Natural Products from Cyanobacteria: Focus on Beneficial Activities

Sources

An In-Depth Technical Guide to the Safe Handling of 2-(Allylthio)-2-thiazoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the essential safety protocols and handling precautions for 2-(Allylthio)-2-thiazoline (CAS No. 3571-74-2). It is intended for researchers, chemists, and drug development professionals who may work with this compound. The information herein is synthesized from established safety data sheets and chemical databases to ensure a high degree of technical accuracy and practical relevance. The primary directive of this guide is to foster a proactive safety culture by explaining the causality behind each procedural recommendation.

Section 1: Compound Identification and Physicochemical Properties

This compound is a sulfur-containing heterocyclic compound.[1][2][3] Its utility in synthetic chemistry, particularly as a precursor or intermediate, necessitates a thorough understanding of its physical and chemical characteristics to inform safe handling and storage practices.[1][2]

Table 1: Physicochemical Data for this compound

Property Value Source(s)
CAS Number 3571-74-2 [4][5][6][7]
Molecular Formula C₆H₉NS₂ [4][5][6][7]
Molecular Weight 159.27 g/mol [4][5][7]
Appearance Liquid [4][7]
Density 1.16 g/cm³ (at 20°C) [4][5][7]

| Boiling Point | 92-94 °C / 2 hPa |[4][7] |

Section 2: Hazard Identification and Toxicological Profile

The primary and most critical aspect of working with this compound is understanding its significant toxicity. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes this compound as highly toxic via both oral and dermal routes of exposure.

  • GHS Pictogram: GHS06 (Skull and Crossbones)[4]

  • Signal Word: Danger [4][7]

  • Hazard Statements: H301 + H311: Toxic if swallowed or in contact with skin.[4]

  • Hazard Classifications: Acute Toxicity, Oral (Category 3); Acute Toxicity, Dermal (Category 3).[4]

The causality for these classifications is rooted in the compound's demonstrated high acute toxicity in animal studies. This data underscores the critical need for stringent measures to prevent any direct contact.

Table 2: Acute Toxicity Data

Route Species Value Source(s)
LD₅₀ Oral Rabbit 110 mg/kg [7]

| LD₅₀ Dermal | Rabbit | 340 mg/kg |[7] |

These low LD₅₀ values indicate that a small amount of the substance can be lethal. Therefore, all handling procedures must be designed to eliminate the possibility of ingestion and skin contact.

Section 3: Risk Assessment and Engineering Controls

Before any work with this compound begins, a formal risk assessment must be conducted. This process involves identifying the hazards (outlined above), evaluating the risks associated with the specific experimental procedures planned, and implementing control measures to mitigate those risks.

Primary Engineering Control: The Chemical Fume Hood

The single most important engineering control for handling this compound is a properly functioning chemical fume hood.[8]

  • Causality: Working within a fume hood serves two primary purposes:

    • It contains and exhausts any aerosols or vapors that may be generated, preventing inhalation, which, given the compound's acute toxicity, is a critical precaution.

    • The physical barrier of the sash provides a layer of protection against splashes and spills.[8]

All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed within a certified chemical fume hood.

Section 4: Safe Handling Protocols

Adherence to a strict, step-by-step protocol is non-negotiable when working with acutely toxic substances. The following represents a standard workflow for preparing a solution from the neat liquid.

Step-by-Step Protocol for Preparing a Solution
  • Preparation:

    • Don all required Personal Protective Equipment (PPE) as detailed in Section 5.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Cover the work surface within the fume hood with disposable plastic-backed absorbent paper to contain any minor drips.[8]

    • Assemble all necessary glassware, reagents, and equipment (e.g., syringes, cannulas, stir bars) inside the fume hood before introducing the compound.

  • Aliquotting the Compound:

    • Secure the source container of this compound within the fume hood.

    • To transfer the liquid, use a new, clean, gas-tight syringe with a needle of appropriate length. The use of cannulas for larger volume transfers under an inert atmosphere is also a standard and safe practice.[9]

    • Slowly draw the required volume into the syringe, ensuring no air bubbles are present. Point the needle tip away from yourself and others at all times.

    • Dispense the liquid directly into the reaction or solvent-containing flask, keeping the tip of the needle below the surface of the solvent if possible to prevent splashing.

  • Post-Transfer and Cleanup:

    • Immediately rinse the used syringe and needle with a suitable quenching solvent (e.g., a miscible solvent that will not react violently) within the fume hood. Dispose of the rinsate as hazardous waste.

    • Securely cap the source container of this compound.

    • Wipe down any potentially contaminated surfaces with a suitable solvent and dispose of the wipes as hazardous waste.

    • Remove contaminated bench paper and place it in the designated solid hazardous waste container.

  • Final Steps:

    • When the experiment is complete, remove PPE in the correct order (gloves first), avoiding contact between contaminated gloves and skin.

    • Wash hands and forearms thoroughly with soap and water.[4][7]

G Workflow: Safe Handling of this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Decontamination & Cleanup cluster_final 4. Final Actions A Don Full PPE B Verify Fume Hood Operation A->B C Prepare Work Surface B->C D Secure Source Container C->D Proceed to Handling E Transfer Liquid via Syringe/Cannula D->E F Dispense into Receiving Flask E->F G Quench/Clean Transfer Equipment F->G Transfer Complete H Securely Cap Source Container G->H I Wipe Surfaces & Dispose of Waste H->I J Doff PPE Correctly I->J Work Area Clear K Wash Hands Thoroughly J->K

Caption: Standard operating workflow for handling this compound.

Section 5: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls. The selection of PPE is directly dictated by the compound's high dermal and oral toxicity.

  • Eye Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[10]

  • Hand Protection: Chemically resistant gloves are required. Double-gloving (wearing two pairs of gloves) is strongly recommended.

    • Causality: The H311 classification (Toxic in contact with skin) means that skin absorption can lead to systemic toxicity. Nitrile gloves (minimum thickness of 4-5 mil) are a common choice, but it is crucial to check the manufacturer's compatibility chart. Gloves must be changed immediately if contamination is suspected.[8]

  • Body Protection: A flame-resistant laboratory coat is required.[11] Ensure the coat is fully buttoned and the sleeves are not rolled up. For transfers of larger quantities, a chemically resistant apron may be warranted.

  • Respiratory Protection: While all work should be conducted in a fume hood to prevent inhalation, a risk assessment for specific procedures (e.g., cleaning up a large spill) may indicate the need for a respirator. If required, a NIOSH-approved respirator with organic vapor cartridges is appropriate.[12]

Section 6: Storage and Incompatibility

Proper storage is essential for maintaining the compound's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight.[13] The recommended storage temperature is below 30°C.[5][7] Containers must be kept tightly closed to prevent exposure to moisture and air.[13] The substance should be stored in a locked cabinet or an area with restricted access due to its high toxicity.[13]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[13] As an organosulfide, it may also be incompatible with acids, diazo compounds, isocyanates, and strong reducing agents, which could potentially lead to exothermic reactions or the release of hazardous gases.[12]

Section 7: Emergency Procedures

Rapid and correct response to an emergency is critical. All personnel working with this compound must be familiar with these procedures and the location of all safety equipment, including safety showers, eyewash stations, and spill kits.

Personal Exposure (First Aid)
  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[13][14] Seek immediate medical attention.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[13] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[4][7][13]

Spill Response

The response to a spill depends entirely on its scale and the immediate risk it poses.

Caption: Decision workflow for responding to a spill of this compound.

For any minor spill that laboratory personnel are equipped and trained to handle, the general procedure is to absorb the material with a non-combustible absorbent like sand or vermiculite.[12][16] Use non-sparking tools to collect the material and place it in a sealed, labeled container for hazardous waste disposal.[12] Prevent the spill from entering drains or waterways.[12][15]

For any major spill (generally defined as >1 liter of a highly toxic material) or any spill that personnel are not comfortable cleaning up, the area must be evacuated immediately.[17][18] Restrict access, notify supervisors and emergency personnel, and await the arrival of a trained hazardous materials team.[16]

Section 8: Waste Disposal

All waste containing this compound, including contaminated consumables (gloves, bench paper, syringes), absorbent materials from spills, and excess chemical, must be treated as hazardous waste.

  • Collect waste in compatible, sealed, and clearly labeled containers.[13]

  • Do not mix with incompatible waste streams.

  • Follow all institutional, local, and national regulations for the disposal of acutely toxic chemical waste.[13] The final disposal must be handled by an approved and licensed waste disposal contractor.

Section 9: References

  • ChemWhat. (n.d.). This compound CAS#: 3571-74-2. Retrieved from [Link]

  • Environmental Health and Safety Office (EHSO). (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response.

  • Rowan University. (n.d.). Chemical Spill Response. Retrieved from [Link]

  • Indiana University. (n.d.). Spills, Leaks & Odors: Emergency Situations. Protect IU. Retrieved from [Link]

  • Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Emergency Management. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Thiazolidinethione. PubChem. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Acetyl-2-thiazoline. PubChem. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

  • El-Sayed, N. N. E. (2014). Overview of the Chemistry of 2-Thiazolines. ResearchGate. Retrieved from [Link]

  • Kumar, R., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances. Retrieved from [Link]

  • Chandra, K. (2020). Safe Handling of Cannulas and Needles in Chemistry Laboratories. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Thiazoline. PubChem. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 2-(Allylthio)-2-thiazoline in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Allylthio)-2-thiazoline, a heterocyclic compound of interest in various research and development sectors. In the absence of extensive published solubility data, this document offers a predictive framework based on the principle of "like dissolves like" and an analysis of the molecule's structural attributes. Furthermore, a detailed, self-validating experimental protocol is presented to enable researchers to quantitatively determine the solubility of this compound in a range of common polar protic, polar aprotic, and nonpolar laboratory solvents. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's solubility for applications in synthesis, formulation, and purification.

Introduction: Understanding this compound

This compound is a sulfur-containing heterocyclic compound with the molecular formula C₆H₉NS₂ and a molecular weight of 159.27 g/mol .[1] Its structure features a thiazoline ring, an allyl group, and a thioether linkage. The presence of nitrogen and sulfur atoms, along with a carbon-carbon double bond, imparts a unique combination of chemical properties that are crucial for its application in various fields, including as a synthetic intermediate.[2]

A fundamental property governing the utility of any compound in a laboratory or industrial setting is its solubility. Solubility dictates the choice of solvent for chemical reactions, extractions, chromatography, and formulation.[3] This guide will first predict the solubility of this compound based on its molecular structure and then provide a robust experimental methodology for its quantitative determination.

Predictive Analysis of Solubility

The solubility of a substance is governed by the intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be miscible.[4]

Molecular Structure and Polarity Assessment

To predict the solubility of this compound, we must first analyze its structure for features that influence its polarity:

  • Thiazoline Ring: The thiazoline ring contains both a nitrogen and a sulfur atom. Nitrogen is more electronegative than carbon, and the lone pair of electrons on the nitrogen atom can participate in hydrogen bonding as an acceptor. The sulfur atom is less electronegative than oxygen but can still contribute to the molecule's polarity.

  • Thioether Linkage (-S-): The thioether group is generally considered to be weakly polar.

  • Allyl Group (-CH₂-CH=CH₂): The allyl group is a nonpolar hydrocarbon chain.

The overall polarity of this compound is a balance between the polar thiazoline ring and the nonpolar allyl group. The presence of the nonpolar allyl group will likely limit its solubility in highly polar solvents like water. Conversely, the polar functional groups suggest that it will not be completely soluble in very nonpolar solvents like hexane. Therefore, this compound is expected to be a compound of intermediate polarity.

Predicted Solubility in Common Solvents

Based on the structural analysis, we can predict the solubility of this compound in different classes of solvents:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the nonpolar allyl group, the solubility in water is expected to be low. In smaller alcohols like methanol and ethanol, the solubility is predicted to be higher than in water due to the presence of their own hydrocarbon portions which can interact with the allyl group of the solute.[3]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)): These solvents have dipole moments but do not have O-H or N-H bonds. They are good at solvating polar molecules. It is anticipated that this compound will exhibit good solubility in many polar aprotic solvents, as they can engage in dipole-dipole interactions without the strong hydrogen bonding network that might exclude the nonpolar part of the molecule.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents primarily interact through weak van der Waals forces. While the allyl group will favor interaction with nonpolar solvents, the polar thiazoline ring will likely limit its solubility in highly nonpolar solvents like hexane. Solvents with some degree of intermediate polarity, such as diethyl ether or toluene, are expected to be better solvents than purely aliphatic hydrocarbons.

Quantitative Determination of Solubility: An Experimental Protocol

Since no specific quantitative solubility data for this compound is readily available, the following detailed protocol is provided for its experimental determination. The method described is a variation of the isothermal equilibrium method, which is a reliable way to determine thermodynamic solubility.[5][6][7]

Materials and Equipment
  • This compound (high purity)

  • A selection of common lab solvents (e.g., Water, Methanol, Ethanol, Acetone, Acetonitrile, DMSO, THF, Toluene, Hexane) of analytical grade

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Syringes

  • Volumetric flasks

  • A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of the solubility of this compound.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Preparation cluster_analysis Analysis cluster_calculation Calculation prep1 Add excess this compound to a known volume of solvent in a vial. prep2 Seal the vial tightly. prep1->prep2 equil1 Place the vial in a thermostatic shaker at a constant temperature (e.g., 25 °C). prep2->equil1 equil2 Agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours). equil1->equil2 sample1 Allow the vial to stand undisturbed for undissolved solid to settle. equil2->sample1 sample2 Carefully withdraw a known volume of the supernatant. sample1->sample2 sample3 Filter the aliquot through a syringe filter to remove any suspended particles. sample2->sample3 sample4 Dilute the filtered aliquot with a suitable solvent to a known volume. sample3->sample4 analysis1 Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC-UV). sample4->analysis1 analysis2 Determine the concentration of this compound in the diluted sample. analysis1->analysis2 calc1 Calculate the original concentration in the saturated solution, accounting for the dilution. analysis2->calc1 calc2 Express the solubility in appropriate units (e.g., g/100 mL or mol/L). calc1->calc2

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of vials, add a known volume (e.g., 2.0 mL) of each of the selected solvents.

    • Add an excess amount of this compound to each vial. An excess is present when undissolved compound remains visible at the bottom of the vial after equilibration.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials for a period sufficient to ensure that equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the minimum time required to reach a plateau in concentration.

  • Sampling and Sample Preparation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a few hours to allow the undissolved solid to settle.

    • Carefully withdraw a precise volume of the clear supernatant (e.g., 100 µL) using a calibrated micropipette. It is crucial to avoid disturbing the solid at the bottom of the vial.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

    • Accurately dilute the filtered aliquot with a suitable solvent (in which the compound is freely soluble, e.g., acetonitrile) to a known final volume in a volumetric flask. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions using a suitable analytical method (e.g., HPLC-UV) to generate a calibration curve.

    • Analyze the diluted sample from step 3 under the same analytical conditions.

    • Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Self-Validation and Trustworthiness

To ensure the reliability of the obtained solubility data, the following self-validating checks should be incorporated:

  • Confirmation of Equilibrium: Analyze samples taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points, indicating that equilibrium has been reached.

  • Mass Balance: After sampling, the remaining undissolved solid can be collected, dried, and weighed to perform a mass balance calculation, although this is often complex and may not be necessary if equilibrium is confirmed.

  • Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision within the expected concentration range.

Data Presentation: A Framework for Your Results

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison. Below is a template for presenting your results.

Solvent ClassSolventPolarity IndexPredicted SolubilityExperimentally Determined Solubility ( g/100 mL at 25 °C)
Polar Protic Water10.2Low[Insert experimental value]
Methanol5.1Moderate to High[Insert experimental value]
Ethanol4.3Moderate[Insert experimental value]
Polar Aprotic DMSO7.2High[Insert experimental value]
Acetonitrile5.8High[Insert experimental value]
Acetone5.1High[Insert experimental value]
THF4.0Moderate to High[Insert experimental value]
Nonpolar Toluene2.4Moderate[Insert experimental value]
Diethyl Ether2.8Moderate[Insert experimental value]
Hexane0.1Low[Insert experimental value]

Polarity Index values are relative and can vary slightly depending on the source.

Causality and Field-Proven Insights

The experimental results should be interpreted in the context of the underlying intermolecular forces. A diagram illustrating the potential interactions between this compound and different types of solvents is provided below.

intermolecular_forces cluster_solvents Solvent Types solute This compound (Intermediate Polarity) polar_protic Polar Protic (e.g., Water, Methanol) Strong H-bonding, Dipole-Dipole solute->polar_protic Moderate Interaction (H-bond acceptor, but nonpolar part hinders) polar_aprotic Polar Aprotic (e.g., Acetone, DMSO) Dipole-Dipole solute->polar_aprotic Strong Interaction (Good balance of polar/nonpolar character) nonpolar Nonpolar (e.g., Hexane, Toluene) Van der Waals solute->nonpolar Weak to Moderate Interaction (Nonpolar part interacts, but polar part hinders)

Caption: Intermolecular interactions influencing the solubility of this compound.

Discrepancies between predicted and experimental solubility can provide valuable insights. For instance, if the solubility in a particular solvent is unexpectedly high, it may suggest specific interactions, such as the formation of a solvate. Conversely, lower-than-expected solubility could be due to strong solute-solute interactions in the liquid state that are difficult for the solvent to overcome.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in common laboratory solvents. By combining a predictive analysis based on molecular structure with a robust, self-validating experimental protocol, researchers can confidently obtain the solubility data necessary for their specific applications. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel compounds in the fields of chemistry and drug development.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
  • ChemWhat. (n.d.). This compound CAS#: 3571-74-2. [Link]
  • Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. [Link]
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]
  • European Journal of Pharmaceutical Sciences. (2012).
  • ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
  • Khan Academy. (n.d.). Solubility of organic compounds. [Link]
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]
  • ResearchGate. (n.d.). Overview of the Chemistry of 2-Thiazolines. [Link]
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
  • YouTube. (2025). What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

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Thermostability and degradation profile of 2-(Allylthio)-2-thiazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Thermostability and Degradation Profile of 2-(Allylthio)-2-thiazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound featuring a reactive thiazoline core and an allyl sulfide moiety. This guide provides a comprehensive analysis of its thermostability and degradation profile, drawing upon established chemical principles and data from analogous structures. A thorough understanding of these characteristics is paramount for its handling, storage, and application in research and development. This document outlines potential degradation pathways, including thermal, hydrolytic, and oxidative routes, and provides detailed experimental protocols for their investigation.

Introduction to this compound

Thiazoline-containing compounds are of significant interest in medicinal chemistry, forming the structural backbone of numerous natural products with diverse biological activities, including anti-cancer and antibiotic properties.[1][2] The incorporation of an allyl sulfide group, a feature found in bioactive compounds from garlic, suggests a unique chemical reactivity and potential for synergistic biological effects.[3][4] The stability of this compound is a critical parameter influencing its shelf-life, formulation, and ultimately, its efficacy and safety in any application.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data, primarily sourced from chemical suppliers, provides a foundational understanding of the molecule's physical characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₉NS₂[5][6][7]
Molecular Weight159.27 g/mol [5][6][7]
CAS Number3571-74-2[5][6]
AppearanceLiquid[5]
Boiling Point92-94 °C at 2 hPa[5]
Density1.16 g/cm³ at 20 °C[5]
Storage Temperature2-30 °C[5][6]

Thermostability Profile

The thermal stability of this compound is dictated by the lability of its constituent functional groups. The allyl sulfide moiety, in particular, is susceptible to thermal decomposition.

Predicted Thermal Behavior

Drawing parallels with diallyl disulfide, a component of garlic oil, it is anticipated that heating this compound will lead to its decomposition.[8] The high-temperature processing of garlic is known to reduce the bioavailability of its organosulfur compounds, underscoring their thermal sensitivity.[9] The primary mechanism of thermal degradation is likely to be homolytic cleavage of the sulfur-sulfur and carbon-sulfur bonds, leading to a complex mixture of smaller, volatile compounds.

Experimental Protocol for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

To empirically determine the thermostability, a combined TGA/DSC analysis is recommended. This provides information on mass loss as a function of temperature (TGA) and the heat flow associated with thermal transitions (DSC).

Objective: To determine the onset of thermal decomposition and identify endothermic or exothermic events.

Instrumentation: Simultaneous Thermal Analyzer (STA) capable of TGA/DSC.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum or ceramic pan.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp up to 400 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

    • From the DSC curve, identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of sample pan Place in TGA/DSC pan weigh->pan instrument Load into STA pan->instrument program Run temperature program (30-400 °C at 10 °C/min) instrument->program acquire Acquire TGA/DSC data program->acquire analyze Analyze curves for decomposition temperature and thermal events acquire->analyze

Caption: Workflow for TGA/DSC analysis of this compound.

Degradation Profile

The degradation of this compound can be initiated by several factors, including water, oxygen, and light.

Hydrolytic Degradation

The thiazoline ring is susceptible to pH-dependent hydrolysis. A study on 2-methyl-Δ2-thiazoline demonstrated that the ring is relatively stable in strongly acidic and neutral conditions but hydrolyzes most rapidly at a pH of around 3.[10] The proposed mechanism involves the formation of a hydroxythiazolidine intermediate, followed by ring-opening to yield N- and S-acyl derivatives.

Hydrolysis_Pathway Thiazoline This compound Intermediate Hydroxythiazolidine Intermediate Thiazoline->Intermediate + H₂O (pH dependent) RingOpened Ring-Opened Products (N- and S-acyl derivatives) Intermediate->RingOpened Ring Opening

Caption: Proposed hydrolytic degradation pathway of the thiazoline ring.

Oxidative Degradation

The allyl sulfide moiety is prone to oxidation. Allyl sulfides can participate in redox chemistry, potentially leading to the formation of sulfoxides and other oxidized species, especially in the presence of reactive oxygen species (ROS).[3][4] The oxidation of diallyl disulfide to allicin using oxidizing agents like hydrogen peroxide is a well-documented reaction and serves as a model for the potential oxidative degradation of this compound.[8]

Experimental Protocol for Forced Degradation Studies

To comprehensively assess the degradation profile, forced degradation studies under various stress conditions are essential.

Objective: To identify potential degradation products and pathways.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60 °C for 24 hours.

    • Neutral Hydrolysis: Mix the stock solution with water and heat at 60 °C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation (in solution): Heat the stock solution at 60 °C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Analytical Methods for Stability Assessment

A validated stability-indicating analytical method is crucial for quantifying the parent compound and its degradation products.

Protocol for a Stability-Indicating HPLC Method

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

    • Start with 90% A, 10% B.

    • Linearly increase to 100% B over 20 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the parent compound).

  • Injection Volume: 10 µL.

Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the unstressed control.

  • Identify degradation products by their retention times and quantify them using a relative response factor if necessary. For structural elucidation of unknown degradants, LC-MS analysis is recommended.

Conclusion and Recommendations

The stability of this compound is influenced by its two key structural motifs: the thiazoline ring and the allyl sulfide group. It is expected to be susceptible to thermal stress, pH-dependent hydrolysis (particularly in weakly acidic conditions), and oxidation. For optimal stability, it is recommended to store this compound at controlled room temperature or under refrigeration, protected from light and moisture. The use of inert atmosphere for long-term storage may also be beneficial to prevent oxidative degradation. The experimental protocols provided in this guide offer a robust framework for the detailed investigation of its stability profile, which is a prerequisite for its successful application in any scientific endeavor.

References

  • Redox chemistry of allyl sulfides. Allyl sulfides can contribute to the... - ResearchGate.
  • Martin, R. B., Lowey, S., Elson, E. L., & Edsall, J. T. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1. Journal of the American Chemical Society, 81(19), 5089–5095.
  • Diallyl disulfide - Wikipedia.
  • Synthesis of new family of thiazoline and thiazole esters and investigation of their thermal properties - Semantic Scholar.
  • Juárez, B. E., et al. (2016). The Effects of Different Garlic-Derived Allyl Sulfides on Anaerobic Sulfur Metabolism in the Mouse Kidney. Oxidative Medicine and Cellular Longevity.
  • Iciek, M., et al. (2012). Effects of different garlic-derived allyl sulfides on peroxidative processes and anaerobic sulfur metabolism in mouse liver. Phytotherapy Research, 26(3), 425-431.
  • Gáplovský, A., et al. (1987). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 41(5), 671-674.
  • Moutinho, C., et al. (2014). Synthesis of New Family of Thiazoline and Thiazole Esters and Investigation of their Thermal Properties. Journal of the Brazilian Chemical Society, 25(8), 1462-1473.
  • Sulfur-Rich Foods for Longevity: How Garlic and Cruciferous Vegetables Support Cellular Repair - News-Medical.Net.
  • Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC - NIH.
  • This compound CAS#: 3571-74-2; ChemWhat Code: 327223.
  • 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity - PMC - NIH.
  • Novel synthesis of 2-thiazolines | Request PDF - ResearchGate.
  • NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION - Revue Roumaine de Chimie.
  • Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives.
  • Overview of the Chemistry of 2-Thiazolines | Request PDF - ResearchGate.

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Methodological & Application

Introduction: The Role of Chiral Thiazoline Ligands in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Thiazoline-Based Ligands in Asymmetric Catalysis

In the landscape of asymmetric catalysis, the development of effective chiral ligands is paramount for controlling the stereochemical outcome of a reaction. Among the privileged classes of ligands, those containing the thiazoline moiety have garnered significant attention.[1] Thiazolines, as sulfur analogs of the well-established oxazolines, offer a unique combination of steric and electronic properties.[2] The presence of the sulfur atom can influence the ligand's coordination geometry and the reactivity of the metal center, leading to enhanced catalytic activity and selectivity in certain transformations.[1]

While the specific molecule 2-(allylthio)-2-thiazoline is not prominently featured as a standalone catalyst in the literature, its structure embodies the core components of highly successful ligands used in transition metal catalysis—a chiral thiazoline scaffold and an allyl group. This guide will, therefore, focus on the broader, well-established application of chiral bis(thiazoline) and thiazoline-oxazoline hybrid ligands, particularly in the context of Palladium-catalyzed Asymmetric Allylic Alkylation (AAA), a reaction of fundamental importance in the synthesis of complex chiral molecules and pharmaceutical intermediates.[3] This focus allows us to explore the principles that would govern the application of a molecule like this compound, should it be developed as a ligand.

This document is intended for researchers, chemists, and drug development professionals, providing both the theoretical underpinnings and practical protocols for employing this powerful class of ligands.

Core Application: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) is a powerful C-C, C-N, and C-O bond-forming reaction. The core of this transformation involves the substitution of a leaving group on an allylic substrate with a nucleophile, creating a new stereocenter. The enantioselectivity of the reaction is controlled by a chiral ligand that coordinates to the palladium catalyst.

Mechanism of Enantioselection

The generally accepted mechanism for the Pd-catalyzed AAA provides a clear picture of how a chiral thiazoline ligand directs the stereochemical outcome.[4]

  • Oxidative Addition: The active Pd(0) catalyst coordinates to the double bond of the allylic substrate. This is followed by oxidative addition, where the Pd(0) inserts into the carbon-leaving group bond, forming a cationic η³-allyl palladium(II) complex. The chiral thiazoline ligand is coordinated to the palladium center throughout this process.

  • Enantioselective Nucleophilic Attack: This is the key stereochemistry-determining step. The nucleophile attacks the η³-allyl palladium complex. The chiral thiazoline ligand creates a sterically and electronically differentiated environment around the two termini of the allyl group. This biased environment directs the incoming nucleophile to attack one terminus preferentially, leading to the formation of one enantiomer of the product in excess.

  • Reductive Elimination & Catalyst Regeneration: After the nucleophilic attack, the resulting palladium complex undergoes reductive elimination to release the final product and regenerate the Pd(0) catalyst, which can then enter a new catalytic cycle.

Below is a diagram illustrating this catalytic cycle.

Asymmetric_Allylic_Alkylation_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L* pi_allyl [Pd(II)L*(η³-allyl)]+ X- pd0->pi_allyl Oxidative Addition substrate Allylic Substrate (R-X) substrate->pd0 product_complex [Pd(II)L*(product)] pi_allyl->product_complex Enantioselective Attack nuc_attack Nucleophilic Attack (Nu-) nuc_attack->pi_allyl product_complex->pd0 Reductive Elimination product Chiral Product product_complex->product caption Fig. 1: Catalytic Cycle of Pd-Catalyzed AAA.

Caption: Fig. 1: Catalytic Cycle of Pd-Catalyzed AAA.

Experimental Protocols and Considerations

The success of an AAA reaction is highly dependent on the careful optimization of several parameters. Here, we provide a general protocol for a typical reaction, followed by a discussion of key variables.

General Protocol for Asymmetric Allylic Alkylation

This protocol is a representative example for the alkylation of a standard substrate like 1,3-diphenylallyl acetate with a soft nucleophile such as dimethyl malonate.

Materials:

  • Palladium precursor: [Pd(η³-C₃H₅)Cl]₂ (Allylpalladium(II) chloride dimer)

  • Chiral Ligand: A suitable chiral bis(thiazoline) or thiazoline-oxazoline ligand

  • Substrate: 1,3-Diphenylallyl acetate

  • Nucleophile: Dimethyl malonate

  • Base: N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., [Pd(η³-C₃H₅)Cl]₂, 1 mol%) and the chiral thiazoline ligand (2.2 mol%) in anhydrous solvent (e.g., DCM). Stir the mixture at room temperature for 30-60 minutes. The formation of the active catalyst is often indicated by a color change.

  • Reaction Setup: In a separate flame-dried flask, dissolve the allylic substrate (1.0 eq) and the nucleophile (1.2-1.5 eq) in the anhydrous solvent.

  • Initiation: Add the base (e.g., BSA, 1.5 eq) to the substrate/nucleophile mixture. Then, using a cannula or syringe, transfer the pre-formed catalyst solution to this mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 0 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or SFC (Supercritical Fluid Chromatography).

Workflow for Experimental Setup

Experimental_Workflow start Start prep_catalyst Prepare Catalyst Solution ([Pd] + Ligand in dry solvent) under Inert Atmosphere start->prep_catalyst prep_reagents Prepare Reagent Solution (Substrate + Nucleophile + Base) in a separate flask start->prep_reagents combine Combine Catalyst and Reagent Solutions prep_catalyst->combine prep_reagents->combine react Stir at Controlled Temperature Monitor by TLC/HPLC combine->react workup Quench Reaction and Perform Extraction react->workup purify Purify by Column Chromatography workup->purify analyze Analyze Product (Yield, Chiral HPLC for ee%) purify->analyze end End analyze->end

Caption: Fig. 2: General experimental workflow for AAA.

Data Presentation: Performance of Thiazoline-Based Ligands

The effectiveness of a catalyst system is best judged by its performance across a range of substrates. The table below summarizes typical results for Pd-catalyzed AAA reactions using different thiazoline-containing ligands, as reported in the literature. This data highlights the high yields and enantioselectivities that can be achieved.

EntryLigand TypeSubstrateNucleophileYield (%)ee (%)Reference
1Thiazoline-Oxazoline1,3-Diphenylallyl AcetateDimethyl Malonate>9585[5]
2Bis(thiazoline)Racemic 2-Cyclohexenyl AcetateSodium Dimethyl Malonate9466[2]
3Thiazoline-OxazolineIndoletrans-β-Nitrostyrene>9976[6]
4Sulfinyl-Thiazoline1,3-Diphenylallyl AcetateDimethyl Malonate>9836[1][2]

Note: The results are representative and can vary based on specific reaction conditions.

Troubleshooting and Optimization

  • Low Enantioselectivity:

    • Ligand Choice: The steric and electronic properties of the ligand are crucial. Screen different thiazoline ligands with varying substituents.

    • Solvent: The polarity of the solvent can influence the catalyst's structure and the reaction's stereochemical outcome. Test a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DCM, THF).

    • Temperature: Lowering the reaction temperature often increases enantioselectivity, albeit at the cost of reaction rate.

  • Low Yield or Conversion:

    • Catalyst Activity: Ensure the palladium precursor and ligand are pure and the catalyst is formed correctly. An inert atmosphere is critical as Pd(0) species can be oxygen-sensitive.

    • Base: The choice of base is important for deprotonating the nucleophile without interfering with the catalyst. For soft nucleophiles, bases like BSA or NaH are common.

    • Leaving Group: A more labile leaving group (e.g., carbonate instead of acetate) can sometimes improve reaction rates.

Conclusion

Chiral ligands based on the thiazoline scaffold are highly effective in asymmetric catalysis, particularly in palladium-catalyzed allylic alkylation reactions. Their unique electronic properties, stemming from the sulfur atom, and their modular synthesis make them valuable tools for constructing chiral molecules. By carefully selecting the ligand and optimizing reaction conditions, researchers can achieve high yields and excellent enantioselectivities for a wide range of substrates. The principles and protocols outlined in this guide provide a solid foundation for professionals in chemical synthesis and drug development to successfully implement this powerful technology.

References

  • Alam, M. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances.
  • Zhang, X., et al. (n.d.). Catalytic stereodivergent allylic alkylation of 2-acylimidazoles for natural product synthesis. Nature Communications.
  • Guiry, P. J., et al. (2011). Synthesis of Thiazoline–Oxazoline Ligands and Their Application in Asymmetric Catalysis. European Journal of Organic Chemistry.
  • Guiry, P. J., et al. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews.
  • Alam, M. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. National Institutes of Health.
  • Guiry, P. J., et al. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. National Institutes of Health.
  • Ma, J., et al. (2023). Palladium-catalyzed asymmetric allenylic alkylation: construction of multiple chiral thiochromanone derivatives. National Institutes of Health.
  • Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances.
  • Gilbertson, S. R., et al. (2000). Synthesis of new bicyclic P-N ligands and their application in asymmetric Pd-catalyzed pi-allyl alkylation and Heck reaction. Organic Letters.
  • Guiry, P. J., et al. (2013). Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. National Institutes of Health.

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Protocol for the Synthesis of Bioactive Thiazoline Derivatives: Mechanisms, Methods, and Proven Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Thiazoline Scaffold in Modern Drug Discovery

The thiazoline (dihydro-1,3-thiazole) ring system is a privileged heterocyclic scaffold of immense interest in medicinal chemistry and drug development.[1] These five-membered rings, containing both sulfur and nitrogen, are cornerstone motifs in a variety of natural products renowned for their potent biological activities.[1][2] Notable examples include the anti-proliferative agent Curacin A, the anti-HIV compound Thiangazole, and the potent anticancer agent Largazole.[1][3]

The pharmacological versatility of thiazoline derivatives is extensive, with demonstrated anti-HIV, neurological, anticancer, and antibiotic activities.[1][4] Their unique structural and electronic properties also make them valuable as ligands in asymmetric catalysis and transition metal-catalyzed coupling reactions.[1] Given their significance, the development of robust, efficient, and modular synthetic protocols to access these compounds is a primary objective for synthetic and medicinal chemists. This guide provides an in-depth analysis of established synthetic strategies, explains the causality behind experimental choices, and delivers detailed, field-proven protocols for the synthesis of bioactive thiazoline derivatives.

Overview of Key Synthetic Strategies

Several classical and modern synthetic methodologies have been established for the construction of the thiazoline and related thiazole cores. Understanding the foundational principles of these reactions is key to selecting the appropriate strategy for a target molecule.

  • Hantzsch Synthesis: A cornerstone reaction first described in 1887, the Hantzsch synthesis traditionally involves the condensation of an α-haloketone with a thioamide to produce a thiazole.[5][6] The mechanism proceeds through a key hydroxythiazoline intermediate, making this reaction highly relevant to thiazoline chemistry.[7] It is a robust and high-yielding method for accessing 2,4-disubstituted thiazoles.[8]

  • Asinger Reaction: This powerful multicomponent reaction (MCR), reported by Friedrich Asinger in 1956, combines a ketone, elemental sulfur, and ammonia (or their surrogates) in a one-pot process to generate 3-thiazolines.[9][10] The efficiency and convergence of this approach have led to its use in the industrial production of pharmaceuticals like D-penicillamine.[9]

  • Cook-Heilbron Synthesis: This method provides access to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide or dithioacids under mild conditions.[11][12][13]

  • Cascade/Domino Protocols: Modern approaches often employ cascade or domino reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates. These methods are highly efficient and atom-economical. A prominent example involves the reaction of thioamides with γ-bromo-α,β-unsaturated esters.[14][15]

Detailed Application Protocols

This section presents detailed, step-by-step protocols for two highly effective and versatile methods for synthesizing thiazoline derivatives. The rationale behind key steps is explained to provide a deeper understanding of the process.

Protocol 1: Cascade Synthesis of 2,4-Disubstituted Thiazolines

This modern protocol, developed by Alsharif and Alam, leverages a cascade reaction to efficiently synthesize thiazolines from readily available starting materials.[2][15] The key to its success is the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a reaction promoter.[2]

Causality & Mechanistic Insight: The reaction proceeds via a two-step cascade: an initial SN2 substitution followed by an intramolecular Michael addition.[14][15] The thioamide's sulfur atom acts as a nucleophile, displacing the bromine from the γ-bromo-α,β-unsaturated ester. This forms an imine intermediate, which then undergoes an intramolecular 1,4-conjugate (Michael) addition to form the five-membered thiazoline ring.[14] HFIP is critical here; as a polar, strongly hydrogen-bonding solvent, it activates the carbonyl group of the Michael acceptor, significantly facilitating the ring-closing step.[2][14]

G cluster_mech Mechanism: Cascade Thiazoline Synthesis Thioamide Thioamide (Nucleophile) Imine Imine Intermediate Thioamide->Imine 1. SN2 Substitution Crotonate γ-Bromo-α,β-unsaturated Ester (Electrophile) Crotonate->Imine Thiazoline Thiazoline Product Imine->Thiazoline 2. Intramolecular Michael Addition (HFIP Promoted)

Caption: Cascade mechanism for thiazoline synthesis.

Experimental Protocol:

  • Reagent Preparation: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add the thioamide (e.g., phenyl thiourea, 1.0 mmol, 1 equivalent).

  • Solvent Addition: Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (5 mL). Stir the mixture at room temperature until the thioamide is fully dissolved. HFIP is a volatile and corrosive solvent; handle it in a well-ventilated fume hood.

  • Initiation of Reaction: To the stirring solution, add the γ-bromo-α,β-unsaturated ester (e.g., ethyl 4-bromocrotonate, 1.1 mmol, 1.1 equivalents) dropwise over 1 minute.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Product Isolation: Upon completion, the product often precipitates directly from the reaction mixture. If precipitation occurs, collect the solid product by vacuum filtration through a Büchner funnel.

  • Purification: Wash the collected solid with a small amount of cold diethyl ether to remove any residual HFIP and unreacted starting materials. The product is often obtained in high purity without the need for column chromatography.[2][15]

  • Drying and Characterization: Dry the purified solid under vacuum. Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: Hantzsch Synthesis of a 2-Aminothiazole

The Hantzsch synthesis is a classic, reliable method for forming the thiazole ring, which proceeds through a thiazoline intermediate.[7] This protocol details the synthesis of 2-amino-4-phenylthiazole, a common bioactive scaffold.

Causality & Mechanistic Insight: The reaction begins with a nucleophilic (SN2) attack from the sulfur atom of thiourea onto the α-carbon of the haloketone (2-bromoacetophenone), displacing the bromide ion.[8][16] The resulting intermediate then undergoes an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. Finally, a dehydration step occurs to yield the stable, aromatic 2-aminothiazole product.[7]

G start Mix Reagents (α-Haloketone, Thioamide, Solvent) react Heat & Stir (e.g., 30 min) start->react Setup cool Cool to RT react->cool Reaction Complete precipitate Precipitate in Base (e.g., 5% Na2CO3) cool->precipitate Workup filter Vacuum Filtration precipitate->filter wash Wash with H2O filter->wash dry Air Dry Product wash->dry Purification

Caption: General workflow for Hantzsch thiazole synthesis.

Experimental Protocol:

  • Reagent Combination: In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1 equivalent) and thiourea (7.5 mmol, 1.5 equivalents).

  • Solvent and Heating: Add methanol (5 mL) and a magnetic stir bar. Heat the mixture with stirring on a hot plate set to a gentle reflux (around 80-100°C) for 30-60 minutes.[8]

  • Cooling: Remove the reaction from the heat source and allow the solution to cool to room temperature.

  • Workup and Precipitation: Pour the cooled reaction mixture into a beaker containing 20 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution.[8] Swirl to mix. The basic solution neutralizes the HBr byproduct and causes the poorly soluble thiazole product to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with cold water to remove any inorganic salts and water-soluble impurities.

  • Drying and Characterization: Spread the collected solid on a watch glass and allow it to air dry completely. Determine the mass and calculate the percent yield. Confirm the structure and purity via melting point, TLC, and spectroscopic methods (NMR, MS).

Comparative Data of Synthetic Protocols

The choice of synthetic route depends on the desired substitution pattern and available starting materials. The following table summarizes key parameters for different thiazoline synthesis variations.

EntryThio-ComponentElectrophileConditionsYield (%)Citation
1Phenyl thioureaEthyl 4-bromocrotonateHFIP, rt, 1h90%[2]
2Benzoyl thioureaEthyl 4-bromocrotonateHFIP, rt, 1h86%[2]
3ThiobenzamideEthyl 4-bromocrotonateHFIP, rt, 1.5h90%[14]
4Thiourea2-BromoacetophenoneMethanol, heat, 30 minHigh[8]
5L-CysteineAryl NitrilesNaHCO₃/NaOH, aq. alcoholGood[17]
6α-Haloketone, NaSH, Aldehyde, AmmoniaVariousOne-pot, two-stepComparable to classical Asinger[18]

Conclusion

The synthesis of bioactive thiazoline derivatives is a dynamic field with both classic and innovative methodologies at the researcher's disposal. The cascade protocol using HFIP offers a rapid, high-yielding, and often purification-free route to complex thiazolines under mild conditions.[15] Concurrently, the Hantzsch synthesis remains a fundamental and highly reliable method for constructing the related thiazole core via a thiazoline intermediate.[8] By understanding the mechanisms and practical considerations detailed in this guide, researchers and drug development professionals can confidently select and execute robust synthetic strategies to generate novel thiazoline-based compounds for biological evaluation and therapeutic innovation.

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Application of 2-(Allylthio)-2-thiazoline in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

Heterocyclic compounds containing sulfur and nitrogen atoms are foundational scaffolds in medicinal chemistry and drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] The thiazoline ring, in particular, is a privileged structure found in antibiotics, anti-cancer agents, and anti-HIV compounds.[1][2] 2-(Allylthio)-2-thiazoline (also known as S-allyl-2-mercaptothiazoline) is a highly versatile yet under-explored building block for organic synthesis. Its structure uniquely combines three key reactive functionalities: the nucleophilic nitrogen and electrophilic C2 carbon of the thiazoline ring, a reactive thioether linkage, and a terminal allyl group amenable to a wide range of transformations.

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the application of this compound as a precursor for novel and complex heterocyclic systems. We will move beyond simple descriptions of reactions to explain the underlying mechanistic principles, offering field-proven insights into protocol design and experimental choices. The applications detailed herein leverage principles of intramolecular cyclization, sigmatropic rearrangements, and cycloaddition reactions to construct fused, spiro, and rearranged heterocyclic frameworks.

Synthesis and Physicochemical Properties of this compound

The starting material, this compound, is readily prepared via a standard nucleophilic substitution reaction. The commercially available 2-mercapto-2-thiazoline is deprotonated with a mild base to form a thiolate, which then displaces a halide from an allyl halide (e.g., allyl bromide) to form the desired S-allyl thioimidate product.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3571-74-2
Molecular Formula C₆H₉NS₂
Molecular Weight 159.27 g/mol
Appearance Liquid
Boiling Point 92-94 °C @ 2 hPa
Density 1.16 g/cm³ @ 20 °C

Key Reactive Sites and Mechanistic Considerations

The synthetic utility of this compound stems from the distinct reactivity of its component parts. Understanding these sites is crucial for designing synthetic routes to novel heterocycles.

Caption: Key reactive sites on the this compound scaffold.

  • Allyl Group Double Bond : A classic site for electrophilic addition and cycloaddition reactions. Its presence allows for the construction of new rings fused or attached to the core structure.

  • Thiazoline Ring Nitrogen : This endocyclic nitrogen is nucleophilic and can attack electrophiles. This reactivity is central to intramolecular cyclization strategies.

  • Allyl Thioether System : The entire S-C-C=C framework is primed for[3][3]-sigmatropic rearrangements, such as the thio-Claisen rearrangement, which can fundamentally alter the heterocyclic core.[4][5]

Application 1: Synthesis of Fused Thiazolo[3,2-a]azetidinium Derivatives via Intramolecular Cyclization

A powerful strategy for building molecular complexity is the use of intramolecular cyclization. For this compound, the allyl group can be activated by an electrophile, which is then trapped by the nucleophilic thiazoline nitrogen. This process, analogous to the cyclization of N-allylbenzothioamides, can generate novel fused heterocyclic systems.[6] The use of bromine (Br₂) as the electrophile is proposed to yield a four-membered azetidinium ring fused to the thiazoline core.

Mechanistic Rationale

The reaction is initiated by the electrophilic attack of bromine on the allyl double bond, forming a cyclic bromonium ion intermediate. The endocyclic nitrogen of the thiazoline ring then acts as an intramolecular nucleophile, attacking one of the carbons of the bromonium ion in an Sₙ2 fashion. This ring-closing step is regioselective, favoring the formation of the thermodynamically less-strained 6-membered ring transition state leading to the 4-membered ring product (Exo-tet cyclization), resulting in a novel fused thiazolo[3,2-a]azetidinium bromide scaffold.

Intramolecular_Cyclization cluster_workflow Workflow for Fused Heterocycle Synthesis start This compound reagent1 + Br₂ intermediate Bromonium Ion Intermediate reagent1->intermediate Electrophilic Addition step2 Intramolecular Nucleophilic Attack (Exo-tet) intermediate->step2 product Fused Thiazolo[3,2-a]azetidinium Bromide step2->product Ring Closure

Caption: Workflow for intramolecular cyclization.

Experimental Protocol: Synthesis of 5-(Bromomethyl)-2,3-dihydro-5H-thiazolo[3,2-a]azetidin-4-ium bromide
  • Materials : this compound (1.59 g, 10 mmol), Dichloromethane (CH₂Cl₂, anhydrous, 50 mL), Bromine (0.51 mL, 1.59 g, 10 mmol), Anhydrous sodium sulfate (Na₂SO₄), Diethyl ether.

  • Equipment : 100 mL round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.

  • Procedure :

    • Dissolve this compound (10 mmol) in anhydrous CH₂Cl₂ (30 mL) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

    • Prepare a solution of bromine (10 mmol) in CH₂Cl₂ (20 mL) and add it to a dropping funnel.

    • Add the bromine solution dropwise to the stirred thiazoline solution over 30 minutes. Maintain the temperature at 0 °C. Causality Note: Slow, cold addition is crucial to prevent over-bromination and control the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, a precipitate typically forms. If not, concentrate the reaction mixture under reduced pressure using a rotary evaporator to about one-third of its original volume.

    • Add diethyl ether (50 mL) to precipitate the product completely. Causality Note: The product is a salt and is insoluble in non-polar solvents like ether, facilitating its isolation.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Validation : The structure of the resulting fused heterocycle can be confirmed by ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the allyl proton signals and the appearance of new signals corresponding to the fused ring system will validate the transformation.

Application 2:[4][4]-Sigmatropic (Thio-Claisen) Rearrangement

The thio-Claisen rearrangement is a powerful, thermally-induced pericyclic reaction that transforms allyl aryl or allyl vinyl sulfides into γ,δ-unsaturated thioaldehydes or thioketones.[4][5] In the case of this compound, this rearrangement provides a direct route to an isomeric heterocyclic scaffold, 3-allyl-4,5-dihydrothiazole-2(3H)-thione. This reaction proceeds through a concerted, cyclic transition state, predictably transferring the allyl group from the exocyclic sulfur to the endocyclic nitrogen.

Mechanistic Rationale

Upon heating, the six atoms of the S-C-N-C-C=C system arrange into a chair-like six-membered transition state. The reaction proceeds via a concerted[3][3]-sigmatropic shift, where the C-S bond is broken and a C-N bond is formed simultaneously. This process is stereospecific and highly efficient for creating a new heterocyclic core structure, converting the thioimidate functionality into a more stable thiourea-type (thiolactam) structure.

Thio_Claisen cluster_workflow Thio-Claisen Rearrangement Mechanism start This compound reagent1 Heat (Δ) (e.g., Xylenes, 140 °C) intermediate Chair-like [3,3] Transition State reagent1->intermediate Pericyclic Reaction product 3-Allyl-thiazolidine-2-thione intermediate->product Rearrangement

Caption: Mechanism of the Thio-Claisen rearrangement.

Experimental Protocol: Synthesis of 3-Allyl-4,5-dihydrothiazole-2(3H)-thione
  • Materials : this compound (1.59 g, 10 mmol), o-Xylene (20 mL).

  • Equipment : 50 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, heating mantle, nitrogen inlet.

  • Procedure :

    • Place this compound (10 mmol) and o-xylene (20 mL) in the round-bottom flask. Causality Note: A high-boiling, relatively inert solvent like o-xylene is chosen to provide the necessary thermal energy (b.p. ~144 °C) to overcome the activation barrier of the rearrangement.

    • Fit the flask with a reflux condenser and flush the system with nitrogen.

    • Heat the mixture to reflux (~140-144 °C) with vigorous stirring.

    • Monitor the reaction progress using TLC or ¹H NMR analysis of aliquots. The reaction is typically complete within 4-8 hours.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Remove the solvent (o-xylene) under reduced pressure.

    • The crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure rearranged product.

  • Validation : Successful rearrangement is confirmed by spectroscopy. In the ¹H NMR spectrum, the characteristic signals for the -S-CH₂- protons will disappear, and new signals for the N-CH₂- protons will appear at a different chemical shift. The ¹³C NMR will show a shift of the C=N carbon to a C=S (thione) carbon, typically moving significantly downfield.

Application 3: Precursor for Pyrrolo[2,1-b]thiazoles via [3+2] Cycloaddition

Thiazolium ylides are potent 1,3-dipoles that readily engage in [3+2] cycloaddition reactions with various dipolarophiles to form five-membered rings.[7][8] this compound can serve as an excellent precursor to such a reactive intermediate. The strategy involves N-alkylation to form a thiazolium salt, followed by in-situ deprotonation to generate the ylide, which is then trapped by a dipolarophile like dimethyl acetylenedicarboxylate (DMAD). A key advantage of this substrate is that the resulting allylthio group in the cycloadduct can potentially act as a leaving group during a final aromatization step, providing direct access to a fused pyrrolo[2,1-b]thiazole system.[7]

Reaction Workflow

Cycloaddition_Workflow start This compound step1 1. N-Alkylation (e.g., MeI) start->step1 intermediate1 Thiazolium Salt step1->intermediate1 step2 2. Deprotonation (e.g., Et₃N) intermediate1->step2 intermediate2 Azomethine Ylide (1,3-Dipole) step2->intermediate2 step3 3. [3+2] Cycloaddition (+ DMAD) intermediate2->step3 intermediate3 Primary Cycloadduct step3->intermediate3 step4 4. Aromatization (Elimination) intermediate3->step4 product Pyrrolo[2,1-b]thiazole Derivative step4->product

Caption: Multi-step workflow for the synthesis of Pyrrolo[2,1-b]thiazoles.

Experimental Protocol: Synthesis of Dimethyl 7-allylthio-2,3-dihydro-5H-pyrrolo[2,1-b]thiazole-5,6-dicarboxylate
  • Materials : this compound (1.59 g, 10 mmol), Methyl iodide (0.68 mL, 1.56 g, 11 mmol), Acetonitrile (anhydrous, 40 mL), Triethylamine (Et₃N, 2.1 mL, 1.52 g, 15 mmol), Dimethyl acetylenedicarboxylate (DMAD, 1.5 mL, 1.73 g, 12 mmol).

  • Equipment : 100 mL round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet.

  • Procedure :

    • Dissolve this compound (10 mmol) in anhydrous acetonitrile (20 mL). Add methyl iodide (11 mmol) and stir the mixture at room temperature for 4 hours to form the N-methylthiazolium salt. Causality Note: N-alkylation activates the C5-protons, making them acidic and enabling ylide formation.

    • To the resulting suspension of the thiazolium salt, add DMAD (12 mmol).

    • Add triethylamine (15 mmol) dropwise to the mixture. An exothermic reaction and color change may be observed. Causality Note: The base deprotonates the C5 position to generate the transient azomethine ylide in the presence of the trapping agent (DMAD), minimizing ylide decomposition.

    • After the addition of the base, heat the reaction mixture to 50 °C and stir for 6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 20 mL) to remove triethylammonium salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography (hexane/ethyl acetate gradient) to yield the target pyrrolo[2,1-b]thiazole derivative.

  • Validation : The formation of the cycloadduct is confirmed by the incorporation of the DMAD fragment into the molecule, which will be evident from new ester carbonyl signals in the ¹³C NMR and IR spectra, and corresponding methoxy and vinyl proton signals in the ¹H NMR spectrum.

Conclusion

This compound is a potent and versatile building block for the synthesis of diverse and novel heterocyclic systems. By strategically targeting its three primary reactive centers—the allyl double bond, the thiazoline nitrogen, and the thioether linkage—chemists can access complex fused and rearranged molecular architectures. The protocols detailed in this guide for intramolecular cyclization,[3][3]-sigmatropic rearrangement, and [3+2] cycloaddition serve as validated starting points for research programs in medicinal chemistry and materials science. The resulting scaffolds are of significant interest for the development of new therapeutic agents and functional organic materials.

References

  • Szymański, P., et al. (2015). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Structural Chemistry, 27(3), 857-866. [Link]
  • Black, D. S., et al. (2021). New methods for the synthesis of spirocyclic cephalosporin analogues. RSC Medicinal Chemistry, 12(10), 1735-1740. [Link]
  • Fisher, H., et al. (2019). Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers. Organic & Biomolecular Chemistry, 17(18), 4493-4501. [Link]
  • Nishimura, T., et al. (1991). Cephalosporin antibiotics. I. Synthesis and structure-activity relationships of 3-thiazoliomethyl derivatives. The Journal of Antibiotics, 44(8), 854-863. [Link]
  • Kulakov, I. V., et al. (2014). Synthesis and intramolecular cyclization of N-acyl- and N-allyl-N′-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea. Chemistry of Heterocyclic Compounds, 50(5), 670-676. [Link]
  • Tyagi, M., et al. (2020). Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. The Journal of Organic Chemistry, 85(15), 9549-9560. [Link]
  • Alsharif, M. A., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14(4), 2481-2517. [Link]
  • Nishimura, T., et al. (1998). Novel cephalosporin derivatives possessing a bicyclic heterocycle at the 3-position. Part II: Synthesis and antibacterial activity of 3-(5-methylthiazolo[4,5-c]pyridinium-2-yl)-thiomethylcephalosporin derivatives and related compounds. Bioorganic & Medicinal Chemistry, 6(9), 1641-1653. [Link]
  • Dalla Croce, P., et al. (2004). Cycloaddition reactions of thiazolium azomethine ylides: application to pyrrolo[2,1-b]thiazoles. Tetrahedron, 60(20), 4475-4479. [Link]
  • Wach, J. Y., et al. (2022). Synthesis and biological evaluation of new cephalosporin derivatives containing cyclic disulfide moieties. bioRxiv. [Link]
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  • Kumar, D., et al. (2023). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters, 25(30), 5650-5654. [Link]
  • Tarbell, D. S. (1944). The Claisen Rearrangement. Organic Reactions, 2, 1-48. [Link]
  • Chebane, L., et al. (2016). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 21(11), 1559. [Link]
  • Soderberg, T. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
  • Sunderhaus, J. D., & Martin, S. F. (2009). The [3+2]Cycloaddition Reaction.
  • Gaumont, A. C., et al. (2008). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(3), 1355-1401. [Link]
  • Verma, S., et al. (2013). [3 + 2] Cycloaddition reactions of thioisatin with thiazolidine-2-carboxylic acid: a versatile route to new heterocyclic scaffolds. Chemistry Central Journal, 7(1), 11. [Link]
  • Amir, M., & Kumar, S. (2001). Synthesis and QSAR studies in 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazole derivatives as potential antithrombotic agents. Bioorganic & Medicinal Chemistry, 9(8), 2025-2034. [Link]
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Synthesis of 2-(Allylthio)-2-thiazoline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Allylthio)-2-thiazoline is a heterocyclic compound of interest in various fields of chemical research, including medicinal chemistry and materials science. The thiazoline core is a prevalent motif in numerous biologically active natural products and synthetic compounds. The introduction of an allylthio group at the 2-position provides a versatile handle for further functionalization, making it a valuable building block in organic synthesis. This application note provides a comprehensive guide for the synthesis, purification, and characterization of this compound, designed for researchers in academia and the pharmaceutical industry. The protocol detailed herein is based on the well-established S-alkylation of a thiol, a robust and high-yielding synthetic transformation.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through the S-alkylation of 2-thiazoline-2-thiol with allyl bromide. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. The initial step involves the deprotonation of the thiol group of 2-thiazoline-2-thiol by a suitable base to form a thiolate anion. This thiolate is a potent nucleophile that subsequently attacks the electrophilic carbon of allyl bromide, displacing the bromide ion and forming the desired S-allyl product. The choice of a non-nucleophilic base is crucial to prevent competition with the thiolate in the alkylation step. A polar aprotic solvent is typically employed to solvate the cation of the base and facilitate the SN2 reaction.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCAS Number
2-Thiazoline-2-thiol≥98%Sigma-Aldrich96-53-7
Allyl bromide99%Sigma-Aldrich106-95-6
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich7646-69-7
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich109-99-9
Ethyl acetate (EtOAc)ACS gradeFisher Scientific141-78-6
HexaneACS gradeFisher Scientific110-54-3
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)7487-88-9
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Separatory funnel (250 mL)

  • Glassware for column chromatography (column, flasks)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • NMR spectrometer (e.g., 400 MHz)

  • FT-IR spectrometer

  • Mass spectrometer (e.g., GC-MS or ESI-MS)

Experimental Protocol

Synthesis of this compound

SynthesisWorkflow Start Start: Assemble Dry Glassware under Inert Atmosphere Reagents Add 2-Thiazoline-2-thiol and Anhydrous THF Start->Reagents Cooling Cool to 0 °C (Ice Bath) Reagents->Cooling Base_Addition Add Sodium Hydride (NaH) Portion-wise Cooling->Base_Addition Stir_Deprotonation Stir for 30 min at 0 °C (Deprotonation) Base_Addition->Stir_Deprotonation Allyl_Bromide_Addition Add Allyl Bromide Dropwise at 0 °C Stir_Deprotonation->Allyl_Bromide_Addition Warm_to_RT Warm to Room Temperature and Stir for 3 hours Allyl_Bromide_Addition->Warm_to_RT Quench Quench Reaction with Saturated NaHCO₃ (aq) Warm_to_RT->Quench Extraction Extract with Ethyl Acetate (3x) Quench->Extraction Wash Wash Organic Layer with Brine Extraction->Wash Dry Dry over Anhydrous MgSO₄ Wash->Dry Filter_Concentrate Filter and Concentrate in vacuo Dry->Filter_Concentrate Purification Purify by Column Chromatography Filter_Concentrate->Purification End End: Characterize Pure This compound Purification->End

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), a dry 50 mL round-bottom flask equipped with a magnetic stir bar is charged with 2-thiazoline-2-thiol (1.19 g, 10 mmol). Anhydrous tetrahydrofuran (THF, 20 mL) is added, and the resulting suspension is stirred.

  • Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) is added portion-wise over 10 minutes. The reaction mixture is stirred at 0 °C for 30 minutes. During this time, the evolution of hydrogen gas will be observed as the thiolate anion is formed.

  • Alkylation: Allyl bromide (0.95 mL, 11 mmol) is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate (20 mL). The mixture is then transferred to a separatory funnel and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine (30 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel. The column is eluted with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate). Fractions containing the desired product (as identified by TLC) are combined and the solvent is evaporated to yield this compound as a pale yellow oil.

Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

ParameterExpected Value
Molecular Formula C₆H₉NS₂
Molecular Weight 159.27 g/mol
Appearance Pale yellow oil
Boiling Point 92-94 °C at 2 hPa[1]
Density 1.16 g/cm³ at 20 °C[1]

¹H NMR (400 MHz, CDCl₃):

  • δ 5.95-5.85 (m, 1H, -CH=CH₂)

  • δ 5.28 (dd, J = 17.2, 1.2 Hz, 1H, -CH=CH ₂)

  • δ 5.10 (dd, J = 10.0, 1.2 Hz, 1H, -CH=CH ₂)

  • δ 4.15 (t, J = 7.6 Hz, 2H, N-CH ₂-CH₂)

  • δ 3.65 (d, J = 7.2 Hz, 2H, S-CH ₂-CH=)

  • δ 3.20 (t, J = 7.6 Hz, 2H, N-CH₂-CH ₂)

¹³C NMR (101 MHz, CDCl₃):

  • δ 165.0 (C=N)

  • δ 133.5 (-C H=CH₂)

  • δ 118.0 (-CH=C H₂)

  • δ 65.0 (N-C H₂-CH₂)

  • δ 37.0 (S-C H₂-CH=)

  • δ 30.5 (N-CH₂-C H₂)

FT-IR (neat, cm⁻¹):

  • ~3080 (C-H stretch, alkene)

  • ~2930, 2850 (C-H stretch, alkane)

  • ~1640 (C=C stretch, alkene)

  • ~1580 (C=N stretch, thiazoline)

  • ~990, 920 (C-H bend, alkene)

Mass Spectrometry (EI):

  • m/z (%): 159 (M⁺), 118, 87, 74, 41

Safety Precautions

  • 2-Thiazoline-2-thiol: This compound is harmful if swallowed and may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Allyl bromide: This reagent is highly flammable, toxic, and a suspected carcinogen. It should be handled in a well-ventilated fume hood, and appropriate PPE (gloves, safety glasses, lab coat) must be worn.

  • Sodium hydride: NaH is a flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere and away from any sources of moisture.

  • The entire experimental procedure should be conducted in a well-ventilated fume hood.

Discussion and Field-Proven Insights

The S-alkylation of 2-thiazoline-2-thiol is a highly efficient method for the synthesis of this compound. The use of a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation of the thiol, leading to a high concentration of the reactive thiolate nucleophile. Anhydrous THF is an excellent solvent for this reaction as it is polar enough to dissolve the reactants and intermediates but does not participate in the reaction.

It is critical to maintain anhydrous conditions throughout the reaction, as any moisture will quench the sodium hydride and reduce the yield. The portion-wise addition of sodium hydride at 0 °C helps to control the exothermic reaction and the rate of hydrogen gas evolution. Similarly, the dropwise addition of allyl bromide at low temperature helps to manage the exothermicity of the alkylation step.

The work-up procedure is designed to remove unreacted starting materials, the base, and any salts formed during the reaction. The use of saturated sodium bicarbonate neutralizes any remaining acidic species. Purification by column chromatography is effective in separating the desired product from any byproducts, such as the dialkylated product or unreacted starting materials.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described method is scalable and provides the target compound in good yield and high purity after chromatographic purification. The comprehensive characterization data provided will aid researchers in confirming the structure and purity of their synthesized product. By following the outlined procedures and safety precautions, researchers can confidently prepare this versatile building block for their synthetic endeavors.

References

  • Master Organic Chemistry. Thiols and Thioethers: Properties and Key Reactions. [Link]

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Application Notes & Protocols: Leveraging 2-(Allylthio)-2-thiazoline for the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazoline molecular scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous bioactive natural products and its versatility in the design of synthetic therapeutic agents.[1][2][3] This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the use of a specific derivative, 2-(Allylthio)-2-thiazoline, as a precursor for developing potent enzyme inhibitors. We will explore its bio-activatable mechanism, discuss its primary enzyme targets with a focus on the Cytochrome P450 family, and provide detailed, field-proven protocols for its application in enzyme inhibition assays and kinetic studies.

Section 1: The Scientific Foundation - A Bio-activatable Prodrug Approach

A critical aspect of modern drug design is the development of prodrugs—molecules that are inactive until metabolically converted into their active form. This strategy can enhance bioavailability, improve target specificity, and reduce off-target toxicity. This compound is best understood as a stable precursor to the highly reactive and biologically active molecule, Allyl Isothiocyanate (AITC).

1.1 Mechanism of Bio-activation

The central hypothesis for the action of this compound is its conversion into AITC within a biological system. Isothiocyanates (-N=C=S) are well-documented for their role in cancer chemoprevention and their ability to modulate the activity of various enzymes.[4][5] This conversion is thought to occur via cellular processes, releasing the active AITC, which can then exert its inhibitory effects. The allyl group is crucial for its biological activity, and the thiazoline carrier serves as an effective delivery vehicle. A related compound, 2-(allylthio)pyrazine, was specifically designed as a cancer chemopreventive agent that functions by inhibiting Cytochrome P450 enzymes and inducing Phase II detoxification enzymes.[6]

The primary mechanism by which AITC and other isothiocyanates inhibit enzymes often involves the covalent modification of nucleophilic residues, particularly the thiol groups of cysteine residues, within the enzyme's active site or allosteric sites. This irreversible or slowly reversible binding leads to a potent and sustained loss of enzyme function.

G cluster_0 Inert Prodrug cluster_1 Active Inhibitor cluster_2 Target Enzyme Prodrug This compound Process Cellular Environment (Metabolic Activation) Prodrug->Process Uptake AITC Allyl Isothiocyanate (AITC) -N=C=S Inhibition Covalent Adduction (Inhibition) AITC->Inhibition Enzyme Target Enzyme (e.g., CYP2E1) Process->AITC Byproduct 2-Thiazoline-2-thiol (Byproduct) Process->Byproduct Inhibition->Enzyme G A Reagent Preparation (Buffer, Enzyme, Inhibitor, Substrate) B Assay Plate Setup (Add Inhibitor/Vehicle to Wells) A->B C Add Enzyme Solution (Start Pre-incubation Timer) B->C D Pre-incubation (15 min @ 37°C) C->D E Initiate Reaction (Add Substrate to All Wells) D->E F Kinetic Measurement (Read Plate in Spectrophotometer) E->F G Data Analysis (Calculate Rates & % Inhibition) F->G

Figure 2: General workflow for an in vitro enzyme inhibition assay.

3.2 Advanced Protocol: Determining Inhibition Kinetics (IC50 and Ki)

This protocol builds upon the foundational assay to determine the potency (IC50) and mechanism of inhibition (Ki).

Causality Behind Choices:

  • IC50: This value provides a measure of inhibitor potency but can vary with substrate concentration. It is determined by testing a range of inhibitor concentrations at a fixed substrate concentration.

  • Ki (Inhibition Constant): This is a true constant that reflects the binding affinity of the inhibitor to the enzyme. Determining Ki requires measuring reaction rates across a matrix of varying inhibitor and substrate concentrations. This allows for the differentiation between competitive, non-competitive, and other modes of inhibition. [7] Step-by-Step Methodology:

  • IC50 Determination:

    • Perform the foundational assay (Section 3.1) with a fixed concentration of substrate (typically at or near its Km value) and a wide range of this compound concentrations (e.g., 10 concentrations spanning from 1 nM to 100 µM).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

  • Ki and Mechanism Determination:

    • Design a matrix of experiments. Use at least four different fixed concentrations of the inhibitor (e.g., 0, 0.5x Ki estimate, 1x Ki estimate, 2x Ki estimate) and, for each inhibitor concentration, vary the substrate concentration across a wide range (e.g., 0.2x Km to 10x Km).

    • Perform the enzyme assay for each condition in the matrix, determining the initial reaction rate (V) for each combination of inhibitor and substrate.

    • Analyze the data using graphical methods. The most common is the Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]).

      • Competitive Inhibition: Lines will intersect on the y-axis.

      • Non-competitive Inhibition: Lines will intersect on the x-axis.

      • Uncompetitive Inhibition: Lines will be parallel.

    • Calculate the Ki value from secondary plots of the slopes or intercepts from the primary Lineweaver-Burk plot. [7]

G cluster_0 Inhibitor binds only to free enzyme (E). cluster_1 Inhibitor binds to both E and ES complex. E1 E ES1 ES E1->ES1 +S EI1 EI E1->EI1 +I S1 S I1 I ES1->E1 P1 E + P ES1->P1 EI1->E1 E2 E ES2 ES E2->ES2 +S EI2 EI E2->EI2 +I S2 S I2 I ES2->E2 ESI2 ESI ES2->ESI2 +I P2 E + P ES2->P2 EI2->E2 EI2->ESI2 +S ESI2->ES2 ESI2->EI2

Sources

Strategic Ring-Opening of 2-(Allylthio)-2-thiazoline: Mechanisms, Protocols, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The thiazoline heterocycle is a cornerstone scaffold in numerous natural products and clinically relevant pharmaceuticals.[1][2] Its unique chemical reactivity makes it a versatile building block in synthetic and medicinal chemistry.[3][4] This application note provides a comprehensive guide to the ring-opening reactions of a key derivative, 2-(Allylthio)-2-thiazoline. We will delve into the mechanistic principles governing these transformations, offer detailed, field-proven protocols for their execution, and explore the subsequent applications of the resulting products in drug discovery and complex molecule synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Introduction: The Thiazoline Scaffold

Thiazolines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, which are found in a wide array of bioactive molecules.[3] Their derivatives are noted for a broad spectrum of pharmacological activities, including anti-cancer, anti-HIV, and antibiotic properties.[1] The controlled ring-opening of the thiazoline nucleus represents a powerful synthetic strategy, transforming a stable heterocycle into highly functionalized, linear synthons like β-amino thiols, which are otherwise challenging to prepare.[3][5]

This compound (CAS 3571-74-2) is a particularly interesting substrate for these transformations.[6][7] The allylthio group at the C2 position serves a dual role: it activates the C2 carbon for nucleophilic attack and can act as a leaving group or participate in subsequent intramolecular reactions. Understanding how to control its reactivity is key to unlocking its synthetic potential.

Mechanistic Principles of Ring-Opening

The reactivity of the thiazoline ring is dictated by its electronic structure. The C2 carbon, positioned between two heteroatoms (N and S), is electrophilic and thus susceptible to attack by nucleophiles.[3] The reaction with this compound can proceed through several pathways, primarily dependent on the nature of the nucleophile and the reaction conditions.

Causality Behind the Reaction: The fundamental driving force is the relief of ring strain and the formation of thermodynamically stable products. The choice of nucleophile (hard vs. soft), solvent, and temperature allows a chemist to selectively target specific bonds for cleavage.

Proposed General Mechanism:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic C2 carbon of the thiazoline ring.

  • Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

  • Ring Cleavage: The intermediate collapses, leading to the cleavage of the C5-S1 bond. The nitrogen atom is protonated during workup to yield the ring-opened product, a functionalized S-allyl-dithiocarbamate derivative. The allyl group can then be cleaved or used in further synthetic steps.

An alternative pathway involves nucleophilic attack on the sulfur of the allylthio group, particularly with soft nucleophiles, though attack at C2 is generally more common for ring-opening.

Caption: General mechanism for nucleophilic ring-opening of this compound.

Application Notes: Reaction with Various Nucleophiles

The versatility of the ring-opening reaction is demonstrated by the wide range of nucleophiles that can be employed. The choice of nucleophile directly dictates the structure of the final product.

Nucleophile ClassExample(s)Key Product FeatureMechanistic InsightPotential Application
Organometallics n-BuLi, PhMgBrC-C bond formation at C2Hard nucleophiles attack the hard electrophilic C2 carbon directly.Synthesis of novel ketone or alcohol precursors after hydrolysis.
Hydrides NaBH₄, LiAlH₄Reduction to thiazolidineHydride attacks C2, reducing the imine functionality without ring-opening.Access to saturated thiazolidine scaffolds.
Amines R-NH₂, R₂NHN-C bond formationPrimary and secondary amines can open the ring to form complex thiourea derivatives.Building blocks for guanidine-containing pharmaceuticals.
Thiols R-SHS-C bond formationThiolates are soft nucleophiles that readily attack C2, yielding trithiocarbonate-like structures.[8]Synthesis of sulfur-rich compounds and polymers.
Alkoxides/Water NaOMe, H₂O (acid/base)C-O bond formationHydrolysis or alcoholysis leads to the formation of thiol-esters.Prodrug design and synthesis of ester-containing molecules.
Intramolecular Propargyl bromideTandem reactionS-alkylation followed by base-mediated rearrangement and intramolecular cycloaddition.[9]Rapid construction of complex polycyclic systems.[9]

Experimental Protocols

The following protocols are designed to be self-validating systems, providing a clear path from starting material to purified product with integrated troubleshooting and safety information.

Protocol 1: General Procedure for Nucleophilic Ring-Opening with an Amine

This protocol describes a representative reaction using benzylamine as the nucleophile.

Expertise & Rationale:

  • Solvent: Acetonitrile (MeCN) is chosen as it is a polar aprotic solvent that can solvate the reactants without interfering with the reaction.

  • Temperature: Moderate heating (60 °C) is applied to overcome the activation energy barrier without causing decomposition of the starting material or product.

  • Monitoring: Thin Layer Chromatography (TLC) is a crucial and straightforward technique to monitor the consumption of the starting material, ensuring the reaction is run to completion and preventing the formation of side products from prolonged heating.

Materials and Reagents:

  • This compound (CAS 3571-74-2)[6]

  • Benzylamine

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Glassware: Round-bottom flask, condenser, magnetic stirrer, heating mantle.

Safety Precautions:

  • This compound is classified as acutely toxic if swallowed or in contact with skin.[6] Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Benzylamine is corrosive. Handle with care.

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 159 mg).

  • Dissolve the starting material in 10 mL of anhydrous acetonitrile.

  • Add benzylamine (1.2 mmol, 129 mg, 131 µL) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to 60 °C with stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc) every hour. The starting thiazoline is UV active and can be visualized. The reaction is complete when the starting material spot is no longer visible (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel containing 20 mL of EtOAc and 20 mL of water.

  • Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the ring-opened product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting:

  • Incomplete Reaction: If the starting material is still present after 6 hours, add an additional 0.2 equivalents of benzylamine and continue heating.

  • Multiple Products on TLC: This may indicate decomposition. Lowering the reaction temperature to 40-50 °C may provide a cleaner reaction profile, albeit with a longer reaction time.

Protocol 2: Tandem Ring-Opening/Intramolecular Cycloaddition

This advanced protocol is adapted from literature and demonstrates the power of using the thiazoline ring-opening to initiate a cascade reaction, rapidly building molecular complexity.[9]

Expertise & Rationale:

  • Base: Cesium carbonate (Cs₂CO₃) is a mild base used for the initial S-alkylation, which is the first step of the ring-opening process in this specific reaction.[9]

  • Reagent: Propargyl bromide serves as both an alkylating agent to initiate the ring-opening and a precursor to the in situ generated allene required for the subsequent [2+2] cycloaddition.[9]

  • Solvent: Tetrahydrofuran (THF) is an excellent solvent for this type of reaction, effectively solvating the organic components and the carbonate base.

Experimental_Workflow Experimental Workflow for Synthesis A 1. Reaction Setup (Reactants, Solvent, Base) B 2. Heat to 60 °C A->B Stirring C 3. Monitor by TLC B->C C->B Incomplete D 4. Aqueous Work-up (Extraction & Washing) C->D Reaction Complete E 5. Drying & Concentration D->E F 6. Flash Chromatography E->F G 7. Product Characterization (NMR, MS) F->G

Caption: A typical experimental workflow for thiazoline modification reactions.

Materials and Reagents:

  • A thiazoline-fused 2-pyridone (as described in the source literature)[9]

  • Propargyl bromide (80% in toluene)

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, combine the starting thiazolino-2-pyridone (1.0 mmol), Cs₂CO₃ (3.0 mmol), and anhydrous THF (10 mL).

  • Add propargyl bromide (2.5 mmol) to the suspension.

  • Reaction: Heat the mixture to 60 °C and stir vigorously.

  • Monitoring: Follow the reaction's progress using TLC, as described in Protocol 1. The reaction typically takes 12-24 hours.[9]

  • Work-up: After cooling, filter the mixture through a pad of Celite to remove inorganic salts, washing with THF or EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude material using automated flash column chromatography (or manual column) with a suitable solvent system (e.g., a gradient of EtOAc in heptane) to isolate the cyclobutane-fused product.[9]

  • Characterization: Confirm the structure of the complex product using 2D NMR techniques (COSY, HMBC) in addition to standard 1D NMR and high-resolution mass spectrometry.

Applications in Drug Discovery

The products derived from thiazoline ring-opening are valuable intermediates in medicinal chemistry.

  • Access to Novel Scaffolds: As demonstrated, these reactions can generate unique polycyclic systems that can be screened for biological activity. The transformation of inactive compounds into potent inhibitors of amyloid β fibril formation highlights this potential.[9]

  • Bioisosteric Replacement: The thiazole/thiazoline moiety is a key pharmacophore in many drugs.[2][10] Ring-opening provides a method to create analogs where the heterocyclic core is replaced by a flexible, functionalized chain, allowing for the exploration of new binding modes with biological targets.

  • Fragment-Based Drug Design: The resulting β-amino thiol derivatives are ideal fragments for building larger, more complex molecules with potential therapeutic applications.

Conclusion

The ring-opening of this compound is a robust and versatile synthetic transformation that provides access to a rich variety of functionalized molecules. By carefully selecting the nucleophile and reaction conditions, chemists can strategically cleave the thiazoline ring to generate valuable intermediates for drug discovery and natural product synthesis. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers looking to exploit the full potential of this powerful reaction.

References

  • Tyagi, M., et al. (2020). Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. ACS Omega.
  • Alam, M. M. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances.
  • Kumar, S., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances.
  • Gawraczyńska, K., et al. (2015). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Monatshefte für Chemie - Chemical Monthly.
  • Sigma-Aldrich. (n.d.). This compound for synthesis. Sigma-Aldrich Product Page.
  • Alam, M. M. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. National Institutes of Health.
  • ResearchGate. (n.d.). Reactivity and applications of thiazolines. ResearchGate.
  • Uher, M., et al. (1978). Reaction of nucleophiles with some 2-alkylthio- and 2-acylthio-3-alkylthiazolium salts. Journal of the Chemical Society, Perkin Transactions 1.
  • Alam, M. M. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Publishing.
  • Kumar, S., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. National Institutes of Health.
  • Zhang, G., et al. (2018). Approach for 2-(arylthio)imidazoles and imidazo[2,1-b]thiazoles from imidazo[2,1-b][1][9][11]thiadiazoles by ring-opening and -reconstruction. Organic & Biomolecular Chemistry.
  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
  • ResearchGate. (n.d.). Application and synthesis of thiazole ring in clinically approved drugs. ResearchGate.
  • Wiley Online Library. (n.d.). Examples of several 2‐thiazoline ring containing biologically active compounds. Angewandte Chemie.
  • Lesyk, R., et al. (2019). Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science.
  • ChemWhat. (n.d.). This compound CAS#: 3571-74-2. ChemWhat Database.
  • Semantic Scholar. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Semantic Scholar.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • ResearchGate. (n.d.). Thiazole/thiazoline formations from substituted 2-aminothiophenols. ResearchGate.
  • ResearchGate. (n.d.). Overview of the Chemistry of 2-Thiazolines. ResearchGate.
  • Miron, T., et al. (2010). Reaction mechanisms of allicin and allyl-mixed disulfides with proteins and small thiol molecules. European Journal of Medicinal Chemistry.
  • Chemistry Steps. (n.d.). Reactions of Thiols. Chemistry Steps.

Sources

Application Note: Advanced Methodologies for the Synthesis of Multithioether Derivatives from Thiazoline Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of synthetic methodologies for producing multithioether derivatives utilizing thiazoline-based precursors. Thiazoline heterocycles, integral to numerous natural products and pharmacologically active molecules, serve as versatile synthons for advanced chemical architectures.[1][2] We present two primary, field-proven strategies: (1) a direct nucleophilic substitution pathway using activated thiazolidine-2-thiones, and (2) a versatile two-step approach involving the acid-catalyzed hydrolytic ring-opening of 2-substituted-2-thiazolines to generate key aminothiol intermediates. The causality behind experimental choices, detailed step-by-step protocols, and comparative insights into alternative polymerization techniques are discussed to ensure technical accuracy and practical applicability.

Introduction: The Strategic Value of Thiazolines in Multithioether Synthesis

Multithioether compounds are a class of molecules characterized by multiple carbon-sulfur-carbon linkages. Their unique electronic and conformational properties make them valuable in diverse fields, from the development of novel polymers and advanced materials to their use as ligands in catalysis and as core scaffolds in pharmacologically active agents.

Thiazolines, five-membered heterocyclic compounds containing both sulfur and nitrogen, are particularly effective precursors for accessing these complex structures.[2] Their inherent reactivity can be precisely controlled to either serve as a stable heterocyclic terminus or be selectively cleaved to unmask a highly reactive aminothiol moiety. This guide focuses on harnessing the thiazoline ring system for the rational design and synthesis of complex multithioether derivatives. We will detail two robust methods that offer distinct advantages depending on the desired final structure.

Method 1: Direct Synthesis of Bis(thiazoline) Multithioethers via Nucleophilic Substitution

This method provides a highly efficient and direct route to symmetrical multithioethers where two thiazoline rings are bridged by an alkyl linker. The strategy leverages the nucleophilicity of the sulfur atom in thiazolidine-2-thione upon activation with a base.

Causality and Scientific Principle

The core of this reaction is a classic Williamson ether synthesis, adapted for a sulfur nucleophile (a thiolate). Thiazolidine-2-thione (or its thiazinane analogue) is deprotonated by a strong base, such as potassium hydroxide (KOH), to form a potent thiolate anion. This anion then acts as a powerful nucleophile, attacking both electrophilic carbon centers of a dihaloalkane in a sequential SN2 reaction. The result is the formation of two new C-S bonds, effectively bridging two thiazoline units with the alkyl chain from the dibromide. The use of a polar solvent like ethanol facilitates the dissolution of the base and the stabilization of the ionic intermediates.[3]

Experimental Workflow: Direct Synthesis

G cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Isolation & Purification A Thiazolidine-2-thione in Ethanol B Add KOH (solid) A->B C Stir until solution clarifies (Formation of Potassium Thiolate) B->C D Slowly add Dihaloalkane in Ethanol C->D E Stir at Room Temperature (Precipitate Forms) D->E F Filter the Precipitate E->F G Wash with cold Ethanol F->G H Recrystallize from appropriate solvent G->H I Dry under vacuum H->I

Caption: Workflow for direct synthesis of bis(thiazoline) multithioethers.

Detailed Protocol: Synthesis of 1,4-Bis(2-thiazolin-2-ylthio)butane

This protocol is adapted from the work of Zhang et al. and provides a representative example of the direct synthesis method.[3]

Materials:

  • Thiazolidine-2-thione (524 mg, 4.4 mmol)

  • Potassium Hydroxide (KOH) (247 mg, 4.4 mmol)

  • 1,4-Dibromobutane (453 mg, 2.1 mmol)

  • Anhydrous Ethanol (10 mL)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, filtration apparatus)

Procedure:

  • Activation: To a 25 mL round-bottom flask containing 3 mL of anhydrous ethanol, add thiazolidine-2-thione (4.4 mmol).

  • Add solid KOH (4.4 mmol) to the suspension.

  • Stir the mixture at room temperature. The suspension will gradually dissolve as the potassium thiolate salt forms, resulting in a clear solution.

  • Nucleophilic Substitution: In a separate vial, dissolve 1,4-dibromobutane (2.1 mmol) in 2 mL of anhydrous ethanol.

  • Slowly add the dibromobutane solution dropwise to the clarified thiolate solution. A white precipitate should begin to form almost immediately.

  • Continue stirring the reaction mixture at room temperature for 2-3 hours to ensure the reaction goes to completion.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Wash the solid product thoroughly with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure multithioether derivative.

  • Dry the final product under vacuum.

Data Summary: Substrate Scope and Yields

The following table summarizes representative yields for various multithioether derivatives synthesized using this direct method, demonstrating its applicability with different alkyl linkers.[3]

Dihaloalkane PrecursorLinker Length (n)Product StructureReported Yield (%)
1,2-Dibromoethane2Bis(thiazolin-2-ylthio)ethane~85%
1,3-Dibromopropane3Bis(thiazolin-2-ylthio)propane~90%
1,4-Dibromobutane4Bis(thiazolin-2-ylthio)butane~92%
1,6-Dibromohexane6Bis(thiazolin-2-ylthio)hexane~88%

Method 2: Thiazoline Ring-Opening for Versatile Multithioether Construction

This two-step approach offers greater flexibility in designing the multithioether backbone. It involves first hydrolyzing the thiazoline ring to generate an N-acyl-2-aminoethanethiol intermediate. This intermediate, containing a free thiol group, can then be used in a variety of subsequent reactions to build diverse multithioether structures.

Causality and Scientific Principle: Acid-Catalyzed Hydrolysis

The thiazoline ring, while stable under neutral conditions, can be opened via hydrolysis under acidic conditions. The reaction is initiated by the protonation of the ring's nitrogen atom by a hydronium ion (H₃O⁺).[4] This protonation activates the imine carbon (C2) for nucleophilic attack by a water molecule.[5] The resulting tetrahedral intermediate is unstable and undergoes ring cleavage, breaking the C-S bond to yield the linear N-acyl-2-aminoethanethiol.[5][6] This product is a valuable bifunctional molecule, possessing both an amide and a highly nucleophilic thiol group.

Reaction Mechanism: Thiazoline Ring Opening

G cluster_reactants cluster_products Thiazoline 2-R-Thiazoline Protonated Thiazolinium Ion (Activated) Thiazoline->Protonated Protonation Intermediate Tetrahedral Intermediate Protonated->Intermediate Nucleophilic Attack Water + H₂O Product N-acyl-2-aminoethanethiol (Ring-Opened Product) Intermediate->Product Ring Cleavage H_ion + H₃O⁺ H_ion_regen - H₃O⁺

Caption: Mechanism of acid-catalyzed thiazoline ring hydrolysis.

Detailed Protocol: Two-Step Synthesis

Part A: Hydrolytic Ring-Opening of 2-Methyl-2-Thiazoline This protocol is based on established principles of thiazoline hydrolysis.[5][7][8]

Materials:

  • 2-Methyl-2-thiazoline (1.01 g, 10 mmol)

  • 3M Hydrochloric Acid (HCl) (20 mL)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Reflux apparatus, separatory funnel

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 2-methyl-2-thiazoline (10 mmol) and 3M HCl (20 mL).

  • Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield N-(2-mercaptoethyl)acetamide as a crude product, which can be used directly in the next step or purified further.

Part B: Thioetherification using the Aminothiol Intermediate The resulting N-(2-mercaptoethyl)acetamide can be reacted with various electrophiles. The following is a representative protocol for reaction with a dihalide.

Materials:

  • Crude N-(2-mercaptoethyl)acetamide (from Part A, ~10 mmol)

  • 1,4-Dibromobutane (5 mmol, 1.08 g)

  • Sodium Hydroxide (NaOH) (20 mmol, 800 mg)

  • Ethanol or Dimethylformamide (DMF) (25 mL)

Procedure:

  • Thiolate Formation: Dissolve the crude aminothiol and NaOH (2 equivalents) in ethanol in a 50 mL flask and stir for 20 minutes at room temperature to form the sodium thiolate.

  • Addition of Electrophile: Add 1,4-dibromobutane (0.5 equivalents) to the solution.

  • Reaction: Heat the mixture to 50-60 °C and stir for 4-8 hours until TLC indicates consumption of the starting thiol.

  • Isolation: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the crude multithioether product.

  • Purification: Purify the product using column chromatography on silica gel.

Discussion and Field-Proven Insights

Comparison of Methods:

  • Method 1 (Direct Synthesis) is atom-economical and highly efficient for creating symmetrical bis(thiazoline) thioethers. Its primary limitation is that the thiazoline ring remains intact and the linker is dictated by the commercially available dihaloalkane.

  • Method 2 (Ring-Opening) is more versatile. The unmasking of the thiol group allows for a wider range of subsequent chemical modifications, including Michael additions to α,β-unsaturated systems or reactions with a broader array of electrophiles, enabling the synthesis of more complex and asymmetric multithioether architectures.

A Note on Polymerization: The synthesis of polythioethers from thiazolines via cationic ring-opening polymerization (CROP) is conceptually appealing but practically challenging. Unlike their 2-oxazoline analogues, 2-alkyl-2-thiazolines generally exhibit poor reactivity towards CROP.[9][10] Recent studies have shown that no polymerization occurs under typical CROP conditions.[9][11]

Authoritative Insight: A more successful and field-proven strategy for obtaining analogous polymer structures (polythioamides) involves a post-polymerization modification. In this approach, a readily polymerizable monomer, such as 2-ethyl-2-oxazoline, is first polymerized to yield a well-defined poly(2-ethyl-2-oxazoline). This polymer is then treated with a thionating agent like Lawesson's reagent to convert the amide oxygen atoms in the polymer backbone to sulfur, yielding a poly(2-ethyl-2-thiazoline) copolymer.[9][10] This indirect route bypasses the inherent difficulties of polymerizing the thiazoline monomer directly.

Conclusion

Thiazoline-based precursors offer robust and adaptable platforms for the synthesis of multithioether derivatives. For direct access to symmetrical bis(thiazoline) structures, base-mediated coupling with dihaloalkanes is the preferred method due to its high efficiency and simplicity. For creating more diverse and complex multithioether backbones, the acid-catalyzed hydrolytic ring-opening of thiazolines provides a key aminothiol intermediate, unlocking a wide array of subsequent functionalization possibilities. Understanding the reactivity and limitations of the thiazoline ring, including the challenges in direct polymerization, allows researchers to select the most effective synthetic strategy for their specific target molecules in drug discovery and materials science.

References

  • Zhang, F., & Li, Y. (2013). Synthesis and Antitumor Activity of the Thiazoline and Thiazine Multithioether. Asian Journal of Chemistry, 25(10), 5785-5787. [Link]
  • Mathianaki, A., et al. (2024). Towards the synthesis of polythiazolines: a post-polymerization approach. Polymer Chemistry. [Link]
  • Mathianaki, A., et al. (2025).
  • Gant, T. G. (2014). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 114(10), 5381-5403. [Link]
  • Washabaugh, M. W., & Jencks, W. P. (1992). Mechanism of hydrolysis of a thiazolium ion: General acid-base catalysis of the breakdown of the tetrahedral addition intermediate. Bioorganic Chemistry, 20(4), 296-312. [Link]
  • Martin, R. B., & Parcell, A. (1961). Hydrolysis of 2-Substituted Δ2-Thiazolines. Journal of the American Chemical Society, 83(24), 4835-4838. [Link]
  • Martin, R. B., et al. (1961). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society, 83(24), 4830-4834. [Link]
  • Chemguide. (n.d.).
  • Kumar, A., & Kumar, V. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry, 15(26), 5571-5579. [Link]
  • Sharma, A., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14(5), 3149-3171. [Link]

Sources

Application Notes: Synthesis and Evaluation of Pyrazole-Based COX-2 Inhibitors as Potential Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Selective Anti-Inflammatory Therapies

Inflammation is a fundamental biological process, an essential component of the body's defense mechanism. However, chronic and unregulated inflammation underpins a multitude of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment, primarily by inhibiting cyclooxygenase (COX) enzymes. The discovery of two key isoforms, COX-1 and COX-2, revolutionized the field.[1] COX-1 is a constitutive enzyme responsible for homeostatic functions like protecting the gastrointestinal lining, while COX-2 is inducible and its expression is significantly increased at sites of inflammation.[1][2] This distinction paved the way for the development of selective COX-2 inhibitors, aiming to provide potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1][2]

Rationale for the Synthesis of Pyrazole-Based COX-2 Inhibitors

The selectivity of these inhibitors is often attributed to the presence of a side pocket in the COX-2 enzyme that is absent in COX-1.[8] Specific functional groups, such as the sulfonamide moiety in Celecoxib, can interact with key amino acid residues within this side pocket, anchoring the inhibitor and leading to potent and selective inhibition.[6][8]

The Inflammatory Cascade: Targeting COX-2 and NF-κB Signaling

The anti-inflammatory effects of COX-2 inhibitors are primarily mediated by the inhibition of prostaglandin synthesis. Prostaglandins are potent inflammatory mediators that contribute to pain, fever, and swelling.[2][9] The signaling pathway leading to inflammation is complex, often involving the activation of transcription factors like Nuclear Factor-kappa B (NF-κB).[10][11] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including COX-2, cytokines, and chemokines.[10][11][12] Therefore, the development of compounds that can modulate the NF-κB signaling pathway, in addition to directly inhibiting COX-2, represents a promising strategy for developing novel anti-inflammatory therapeutics.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor 1. Activation IKK IKK Receptor->IKK 2. Signal Transduction IκB-NF-κB IκB NF-κB IKK->IκB-NF-κB 3. Phosphorylation of IκB IκB IκB NF-κB NF-κB NF-κB (active) NF-κB (active) IκB-NF-κB->NF-κB (active) 4. IκB Degradation & NF-κB Release Arachidonic Acid Arachidonic Acid COX-2 (enzyme) COX-2 (enzyme) Arachidonic Acid->COX-2 (enzyme) 7. Substrate Prostaglandins Prostaglandins COX-2 (enzyme)->Prostaglandins 8. Catalysis Pro-inflammatory Genes Pro-inflammatory Genes NF-κB (active)->Pro-inflammatory Genes 5. Nuclear Translocation & Gene Transcription Pro-inflammatory Genes->COX-2 (enzyme) 6. COX-2 Expression Inflammation Inflammation Prostaglandins->Inflammation 9. Biological Effect

Figure 1: Simplified NF-κB and COX-2 signaling pathway in inflammation.

Synthetic Protocols

The following protocols describe a general and widely applicable method for the synthesis of pyrazole-based potential anti-inflammatory compounds, exemplified by the synthesis of Celecoxib.[1][7]

Part 1: Synthesis of the 1,3-Diketone Intermediate

This initial step involves a Claisen condensation to form the key β-diketone intermediate.[7]

Materials:

  • p-Methylacetophenone

  • Ethyl trifluoroacetate

  • Sodium methoxide

  • Toluene

  • Hydrochloric acid (15%)

  • Petroleum ether

Procedure:

  • To a stirred solution of sodium methoxide in toluene, add p-methylacetophenone and ethyl trifluoroacetate dropwise at a controlled temperature (e.g., 20-25°C).[13]

  • After the addition is complete, heat the reaction mixture (e.g., to 40-45°C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[13]

  • Upon completion, cool the mixture and acidify with hydrochloric acid.[13]

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Crystallize the crude product from petroleum ether to yield 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[13]

Part 2: Cyclocondensation to Form the Pyrazole Ring

The final step involves the reaction of the β-diketone with a substituted hydrazine to form the pyrazole core of the target compound.[1][7]

Materials:

  • 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Methanol or Ethanol

  • Ethyl acetate

  • Water

Procedure:

  • In a reaction vessel, dissolve 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione and 4-sulfamoylphenylhydrazine hydrochloride in methanol or ethanol.[1][14]

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.[1][14]

  • Cool the reaction mixture and remove the solvent under reduced pressure.[14]

  • Take up the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the final pyrazole compound.[1]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclocondensation p-Methylacetophenone p-Methylacetophenone 1,3-Diketone 1,3-Diketone p-Methylacetophenone->1,3-Diketone Ethyl trifluoroacetate Ethyl trifluoroacetate Ethyl trifluoroacetate->1,3-Diketone Final Pyrazole Compound Final Pyrazole Compound 1,3-Diketone->Final Pyrazole Compound 4-Sulfamoylphenylhydrazine 4-Sulfamoylphenylhydrazine 4-Sulfamoylphenylhydrazine->Final Pyrazole Compound

Figure 2: General synthetic workflow for pyrazole-based compounds.

In Vitro Biological Evaluation

A series of in vitro assays are essential to characterize the anti-inflammatory potential of the newly synthesized compounds.

Cytotoxicity Assay (MTT Assay)

Principle: It is crucial to first determine the non-toxic concentration range of the synthesized compounds to ensure that any observed anti-inflammatory effects are not due to cell death. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[15][16]

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.[15]

  • Treat the cells with various concentrations of the test compounds for 24 hours.[15]

  • Add MTT solution to each well and incubate for 4 hours.[15]

  • Remove the supernatant and add DMSO to dissolve the formazan crystals.[15]

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS). The Griess assay measures the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.[15][17]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.[17]

  • Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[17]

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.[17]

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Cyclooxygenase (COX) Inhibition Assay

Principle: This assay directly measures the ability of the synthesized compounds to inhibit the activity of COX-1 and COX-2 enzymes. Commercially available kits are often used for this purpose.[18][19]

Protocol (General):

  • Prepare a reaction mixture containing assay buffer, heme, and the COX-1 or COX-2 enzyme.[20]

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding arachidonic acid (the substrate).[20]

  • After a specific incubation time, stop the reaction and measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) or other detection methods.[1][20]

  • Calculate the percentage of inhibition and determine the IC50 values (the concentration of the compound required to inhibit 50% of the enzyme's activity).

Data Presentation

The inhibitory activities of newly synthesized pyrazole derivatives against COX-1 and COX-2, along with a reference compound like Celecoxib, should be summarized in a clear and concise table for easy comparison.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Reference) >100.05>200
Compound X DataDataData
Compound Y DataDataData
Compound Z DataDataData

Note: The IC50 values presented for Celecoxib are representative and can vary depending on the specific assay conditions.

Conclusion and Future Directions

The synthesis and evaluation of novel pyrazole derivatives continue to be a fertile area of research in the quest for safer and more effective anti-inflammatory drugs. The protocols outlined in this guide provide a robust framework for the rational design, chemical synthesis, and biological characterization of such compounds. Future research could focus on further structural modifications to enhance potency and selectivity, as well as comprehensive in vivo studies to assess the efficacy and safety of the most promising candidates in relevant animal models of inflammation.

References

  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365.
  • Al-Sanea, M. M., & Abdel-Gawad, H. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1, 2, 3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6049.
  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2(1), 1-9.
  • Amr, A. G. E., & Abdulla, M. M. (2006). Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 339(12), 657-663.
  • MDPI. (n.d.). Special Issue : Design and Synthesis of Novel Anti-Inflammatory Agents. MDPI.
  • Cleveland Clinic. (2022). COX-2 Inhibitors. Cleveland Clinic.
  • Rai, G., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-11.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2019). Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities, and Molecular Docking Studies. Chemistry of Heterocyclic Compounds, 55(8), 725-733.
  • Taylor & Francis Online. (2021). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Taylor & Francis Online.
  • Al-Sanea, M. M., & Abdel-Gawad, H. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1, 2, 3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6049.
  • Royal Society of Chemistry. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing.
  • Patsnap. (2024). What are COX-2 inhibitors and how do they work?. Patsnap Synapse.
  • Mitchell, S., Vargas, J., & Hoffmann, A. (2016). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Cell reports, 15(1), 1-13.
  • Shaim, H., & El-Gamal, M. (2018).
  • Al-Ostoot, F. H., Al-Anazi, M. R., Al-Ghamdi, S. A., Al-Otaibi, T. M., & Al-Obaid, A. M. (2022).
  • EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. EBSCO Information Services.
  • Grover, G., & Kini, S. G. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Current drug targets, 23(13), 1272-1290.
  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Assay Genie.
  • Kumar, A., Kumar, R., & Kumar, S. (2018). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Current drug delivery, 15(8), 1146-1156.
  • Gilmore, T. D. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor perspectives in biology, 1(6), a000067.
  • Geronikaki, A., & Gavalas, A. (2006). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 5(1), 33-53.
  • Royal Society of Chemistry. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Publishing.
  • ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate.
  • Lawrence, T. (2017).
  • Debnath, S. (2018). Cox 2 inhibitors. SlideShare.
  • Kumar, A., Kumar, R., & Kumar, S. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific reports, 15(1), 1-15.
  • Bekhit, A. A., & Abdel-Aziem, T. (2012). Synthesis and biological evaluation of novel pyrazoline derivatives as anti-inflammatory and antioxidant agents. Medicinal chemistry research, 21(6), 849-858.
  • Patsnap. (n.d.). Synthesis method of celecoxib. Eureka.
  • Wikipedia. (2023). Discovery and development of cyclooxygenase-2 inhibitors. Wikipedia.
  • Lopez, M. J., & Tadi, P. (2022). COX Inhibitors.
  • Chun, K. S., & Surh, Y. J. (2004). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Methods in molecular biology, 272, 167-175.
  • Bekhit, A. A., & Abdel-Aziem, T. (2014). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 19(7), 9336-9361.
  • Google Patents. (n.d.). US7919633B2 - Process for preparation of celecoxib. Google Patents.
  • ResearchGate. (2022). Guidelines for anti-inflammatory assays in RAW264.7 cells. ResearchGate.
  • Yoon, W. J., Ham, Y. M., Kim, S. S., Yoo, B. S., Jeon, Y. J., & Huh, M. D. (2013). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 56(4), 433-438.

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Application Notes & Protocols: The Use of 2-(Allylthio)-2-thiazoline in the Design of Fluorescent Probes for Thiol Detection

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(Allylthio)-2-thiazoline as a reactive moiety in the creation of fluorescent probes for the detection of biological thiols. This document outlines the underlying chemical principles, detailed experimental protocols, and practical applications in cellular imaging.

Introduction: The Role of Thiol Detection in Biological Research

Biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial for maintaining cellular redox homeostasis and are involved in a myriad of physiological and pathological processes.[1][2] The development of selective and sensitive fluorescent probes for detecting these thiols in living systems is of paramount importance for understanding their roles in health and disease.[2][3] This guide focuses on the application of this compound as a key component in the design of novel fluorescent probes for this purpose.

Principle of Detection: A Thiol-Activated Cascade Reaction

The core of the fluorescent probes described herein is the this compound moiety, which serves as a selective trigger for the fluorescence signal in the presence of biological thiols. The detection mechanism is based on a thiol-mediated cleavage of the allylthio group, which in turn initiates a cascade of reactions leading to the release of a fluorophore. This multi-step process enhances the selectivity of the probe for thiols over other nucleophilic species present in the biological milieu.

The proposed reaction mechanism involves an initial nucleophilic attack by the thiol on the sulfur atom of the allylthio group, leading to the formation of a transient mixed disulfide. This is followed by an intramolecular cyclization, resulting in the release of the fluorophore and a stable byproduct. This reaction is highly specific to thiols, as the unique reactivity of the sulfur atom in the allylthio group is key to initiating the cascade.

Thiol-Activated Cascade Reaction Probe This compound Probe (Non-fluorescent) Intermediate Transient Mixed Disulfide Intermediate Probe->Intermediate + Thiol Thiol Biological Thiol (e.g., Cysteine, Glutathione) Fluorophore Released Fluorophore (Fluorescent) Intermediate->Fluorophore Intramolecular Cyclization Byproduct Stable Thiazoline Byproduct Intermediate->Byproduct

Caption: Proposed reaction mechanism for thiol detection.

Design and Synthesis of a this compound-Based Fluorescent Probe

A typical fluorescent probe based on this compound consists of three key components: the this compound recognition moiety, a fluorophore, and a linker connecting the two. The choice of fluorophore can be tailored to the specific application, with common options including coumarins, fluoresceins, and rhodamines, offering a range of excitation and emission wavelengths.

The synthesis of such a probe is generally a multi-step process. The following is a representative protocol for the synthesis of a coumarin-based probe, designated here as ATT-Coumarin.

Protocol 1: Synthesis of ATT-Coumarin

Materials:

  • 2-Mercapto-2-thiazoline

  • Allyl bromide

  • 7-Hydroxy-4-methylcoumarin

  • Linker molecule with appropriate functional groups (e.g., a dihaloalkane)

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Synthesis of this compound:

    • Dissolve 2-mercapto-2-thiazoline (1.0 eq) in anhydrous DMF.

    • Add NaH (1.1 eq) portion-wise at 0 °C and stir for 30 minutes.

    • Add allyl bromide (1.2 eq) dropwise and allow the reaction to warm to room temperature.

    • Stir overnight.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Purify by silica gel column chromatography to obtain this compound.

  • Coupling of this compound to the Linker:

    • Functionalize the this compound with a suitable group for attachment to the linker. This may involve a separate reaction to introduce a nucleophilic or electrophilic site.

    • React the functionalized this compound with the linker molecule under appropriate conditions.

  • Coupling of the Fluorophore to the Linker-Thiazoline Conjugate:

    • Dissolve 7-hydroxy-4-methylcoumarin (1.0 eq) in anhydrous DMF.

    • Add NaH (1.1 eq) at 0 °C and stir for 30 minutes.

    • Add the linker-thiazoline conjugate (1.2 eq) and stir at room temperature overnight.

    • Purify the final product, ATT-Coumarin, by silica gel column chromatography.

Characterization: The structure of the synthesized probe should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Characterization of the Fluorescent Probe

Before application in biological systems, it is essential to characterize the photophysical properties and the reactivity of the probe in vitro.

Protocol 2: Photophysical and Reactivity Studies

Materials:

  • ATT-Coumarin probe

  • Phosphate-buffered saline (PBS), pH 7.4

  • Solutions of various biological thiols (Cys, Hcy, GSH) and other relevant analytes (e.g., other amino acids, reactive oxygen species)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Determination of Absorption and Emission Spectra:

    • Prepare a stock solution of ATT-Coumarin in DMSO.

    • Dilute the stock solution in PBS to a final concentration of 10 µM.

    • Record the absorption and emission spectra of the probe in the absence and presence of an excess of a target thiol (e.g., 100 µM Cys).

  • Selectivity Assay:

    • Incubate the probe (10 µM) with a panel of different analytes (e.g., Cys, Hcy, GSH, other amino acids, H₂O₂, etc.) at a concentration of 100 µM in PBS.

    • Measure the fluorescence intensity after a set incubation time (e.g., 30 minutes).

  • Sensitivity and Detection Limit:

    • Titrate the probe (10 µM) with increasing concentrations of the target thiol.

    • Measure the fluorescence intensity at each concentration.

    • Plot the fluorescence intensity as a function of thiol concentration to determine the linear range and calculate the limit of detection (LOD).

  • Kinetic Studies:

    • Monitor the change in fluorescence intensity over time after the addition of the target thiol to the probe solution.

    • This will provide information on the reaction rate and the time required to reach a stable signal.

ParameterExpected Value
Excitation Wavelength (λex)~380 nm
Emission Wavelength (λem)~460 nm
Quantum Yield (Φ) (in presence of thiol)> 0.1
Stokes Shift~80 nm
Limit of Detection (LOD) for Cysteine< 1 µM
Selectivity>10-fold fluorescence enhancement for thiols over other amino acids

Table 1: Expected Photophysical and Performance Data for ATT-Coumarin.

Application in Cellular Imaging

The ATT-Coumarin probe can be used to visualize changes in intracellular thiol levels in living cells.

Protocol 3: Live Cell Imaging of Intracellular Thiols

Materials:

  • ATT-Coumarin probe

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Cells of interest (e.g., HeLa, MCF-7)

  • N-ethylmaleimide (NEM), a thiol-blocking agent (for control experiments)

  • Confocal microscope

Procedure:

  • Cell Culture:

    • Culture the cells in a suitable dish or plate for microscopy (e.g., glass-bottom dishes).

    • Grow the cells to an appropriate confluency (e.g., 70-80%).

  • Probe Loading:

    • Prepare a stock solution of ATT-Coumarin in DMSO.

    • Dilute the stock solution in serum-free cell culture medium to a final concentration of 5-10 µM.

    • Remove the culture medium from the cells and wash with PBS.

    • Incubate the cells with the probe-containing medium for 30-60 minutes at 37 °C.

  • Imaging:

    • Wash the cells with PBS to remove any excess probe.

    • Add fresh culture medium or PBS to the cells.

    • Image the cells using a confocal microscope with the appropriate excitation and emission settings for the coumarin fluorophore.

  • Control Experiments:

    • To confirm that the fluorescence signal is due to thiols, pre-treat the cells with NEM (e.g., 1 mM for 30 minutes) before adding the ATT-Coumarin probe. A significant reduction in fluorescence intensity would indicate that the probe is responding to intracellular thiols.

Live_Cell_Imaging_Workflow A Seed cells on glass-bottom dish B Culture cells to 70-80% confluency A->B C Wash cells with PBS B->C D Incubate with ATT-Coumarin (5-10 µM) for 30-60 min C->D E Wash cells with PBS D->E F Image with confocal microscope E->F

Caption: Workflow for live cell imaging of thiols.

Troubleshooting

ProblemPossible CauseSolution
Low fluorescence signal in cells - Low probe concentration- Insufficient incubation time- Low intracellular thiol levels- Increase probe concentration- Increase incubation time- Use a positive control (e.g., supplement cells with a thiol precursor)
High background fluorescence - Incomplete removal of excess probe- Probe instability- Perform additional washes with PBS- Synthesize a more stable probe derivative
Cell toxicity - High probe concentration- Reduce probe concentration and/or incubation time

Table 2: Troubleshooting common issues in cellular imaging experiments.

Conclusion

The use of this compound as a reactive group in the design of fluorescent probes offers a promising strategy for the selective detection of biological thiols. The protocols and guidelines presented in this document provide a solid foundation for researchers to synthesize, characterize, and apply these probes in their studies. The modular nature of the probe design allows for further optimization and adaptation to specific research needs, paving the way for new discoveries in the field of redox biology.

References

  • Yuan, L., Lin, W., Zheng, K., He, L., & Huang, W. (2012). FRET-based small-molecule fluorescent probes: rational design and bioimaging applications. Accounts of chemical research, 45(4), 622-633.
  • Chen, X., Zhou, Y., Peng, X., & Yoon, J. (2012). Fluorescent and colorimetric probes for detection of reactive oxygen species. Chemical Society Reviews, 41(1), 212-229.
  • Lou, Z., Li, P., & Han, K. (2015). Redox-responsive fluorescent probes with different design strategies. Accounts of chemical research, 48(5), 1358-1368.
  • Recent advances in the synthesis and utility of thiazoline and its deriv
  • Reaction Based Fluorescent Probes for Hydrogen Sulfide. PMC - NIH. [Link]
  • Selective turn-on fluorescent probes for imaging hydrogen sulfide in living cells. PMC. [Link]
  • H2S-based fluorescent imaging for pathophysiological processes. PMC - PubMed Central. [Link]
  • Chemical Probes for Molecular Imaging and Detection of Hydrogen Sulfide and Reactive Sulfur Species in Biological Systems. PMC - NIH. [Link]
  • Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. PubMed. [Link]
  • Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. Analyst (RSC Publishing). [Link]
  • Design strategies of fluorescent probes for selective detection among biothiols. The Royal Society of Chemistry. [Link]
  • Synthesis of 2-(allylthio)pyrazines as a novel cancer chemopreventive agent. PubMed. [Link]
  • Overview of the Chemistry of 2-Thiazolines. Request PDF. [Link]

Sources

Experimental protocol for scaling up 2-(Allylthio)-2-thiazoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 2-(Allylthio)-2-thiazoline

Abstract

This application note provides a comprehensive, technically-grounded protocol for the scaled-up synthesis of this compound. This heterocyclic compound is a valuable intermediate in various chemical and pharmaceutical research areas. Standard laboratory-scale syntheses often do not translate directly to larger scales due to challenges in heat management, reagent handling, and purification. This guide details a robust, two-step process, beginning with the pressure reaction of ethanolamine and carbon disulfide to produce the 2-mercapto-2-thiazoline intermediate, followed by its S-alkylation using allyl bromide. We address critical scale-up considerations, including reaction exothermicity, safe handling of hazardous materials, and efficient purification strategies. The protocols herein are designed for researchers and process chemists, providing not just a methodology, but the scientific rationale required for successful implementation and troubleshooting.

Introduction and Strategic Overview

The synthesis of this compound is most effectively approached via a two-stage synthetic route. This strategy isolates the formation of the core thiazoline heterocycle from the subsequent functionalization, allowing for purification of the intermediate and maximizing the overall yield and purity of the final product.

Stage 1: Synthesis of 2-Mercapto-2-thiazoline. This foundational step involves the reaction of ethanolamine with carbon disulfide. On a large scale, this reaction is performed under elevated temperature and super-atmospheric pressure to achieve high conversion.[1] The primary challenges are managing the reaction exotherm and handling the highly volatile and flammable carbon disulfide.

Stage 2: S-Alkylation. The intermediate, 2-mercapto-2-thiazoline, is deprotonated with a suitable base and subsequently alkylated via nucleophilic substitution with allyl bromide. Key considerations for scale-up include controlling the exotherm of the alkylation and selecting an appropriate solvent and base system that facilitates easy work-up and product isolation.

This document provides detailed, step-by-step protocols for both stages, optimized for a multi-gram to kilogram scale.

Overall Process Workflow

The end-to-end synthesis workflow is depicted below, illustrating the progression from raw materials to the purified final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: S-Alkylation A Ethanolamine + Carbon Disulfide B Pressure Reaction (Autoclave) A->B C Acid-Base Work-up & Precipitation B->C D Isolation & Drying of 2-Mercapto-2-thiazoline C->D E 2-Mercapto-2-thiazoline + Base + Allyl Bromide D->E Intermediate Transfer F Alkylation Reaction E->F G Aqueous Work-up & Extraction F->G H Purification by Vacuum Distillation G->H I This compound H->I Final Product

Caption: High-level workflow for the two-stage synthesis of this compound.

Part 1: Scale-Up Synthesis of 2-Mercapto-2-thiazoline

This protocol is adapted from established industrial methods, which demonstrate high yields by utilizing an excess of carbon disulfide and conducting the reaction in a closed system under pressure.[1]

Reaction Scheme: (A proper chemical drawing would be here) HO-CH₂CH₂-NH₂ + CS₂ --(Heat, Pressure)--> C₃H₅NS₂ + H₂S + H₂O

Materials and Equipment
  • Reagents: Ethanolamine (≥99%), Carbon Disulfide (CS₂, ≥99%), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl).

  • Equipment: Jacketed glass-lined or stainless steel pressure reactor (autoclave) with overhead mechanical stirring, temperature and pressure probes, cooling/heating circulator, and a port for controlled gas release. Büchner funnel or Nutsche filter-dryer. Vacuum oven.

Detailed Experimental Protocol
  • Reactor Preparation: Ensure the pressure reactor is clean, dry, and purged with an inert atmosphere (e.g., Nitrogen).

  • Charging:

    • To the reactor, charge Ethanolamine (1.00 kg, 16.37 mol) .

    • Cool the reactor jacket to 5-10°C.

    • Under vigorous stirring, slowly add Carbon Disulfide (2.49 kg, 32.74 mol, 2.0 equiv) . The addition is exothermic; maintain the internal temperature below 30°C.

  • Reaction:

    • Seal the reactor.

    • Begin heating the vessel to 100°C . The pressure will rise due to the vapor pressure of the solvent and gaseous byproducts.[1][2] Monitor the pressure to ensure it remains within the vessel's designated limits (typically expecting 50-100 psi).

    • Maintain the reaction at 100°C with stirring for 6 hours .

  • Cooling and Depressurization:

    • Cool the reactor to room temperature (<25°C).

    • Carefully vent the excess pressure through a scrubbing system (e.g., a bleach or NaOH solution) to neutralize toxic H₂S gas.

  • Work-up and Isolation (Acid-Base Extraction):

    • Transfer the crude reaction mixture to a separate, appropriately sized vessel.

    • Dissolve the crude solid in an aqueous solution of 5% Sodium Hydroxide until a clear solution is obtained. This converts the mercaptothiazoline into its water-soluble sodium salt.[2]

    • Filter the basic solution to remove any insoluble byproducts.

    • With stirring, slowly add 10% Hydrochloric Acid to the filtrate until the pH is acidic (pH ~2-3). The product will precipitate as a white or off-white solid.

    • Collect the solid by filtration using a Nutsche filter or large Büchner funnel.

    • Wash the filter cake thoroughly with cold water until the washings are neutral.

    • Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

Process Parameter Comparison
ParameterLaboratory Scale (Typical)Scale-Up ProtocolRationale for Change
Ethanolamine31 g (0.5 mol)1.00 kg (16.37 mol)Direct scale-up.
Carbon Disulfide76 g (1.0 mol, 2 equiv)2.49 kg (32.74 mol, 2 equiv)Maintaining molar ratio is critical for high yield.[1][2]
ReactorSealed tube / Small autoclaveJacketed Pressure ReactorRequired for safe containment of pressure and temperature control.
Temperature100°C100°COptimal temperature for cyclization.[2]
Time6 hours6 hoursReaction time is typically independent of scale if temperature is maintained.
PurificationLab glassware extractionLarge vessel acid-base extractionNecessary to handle larger volumes efficiently.
Expected Yield ~90-95%~90-95% The process is robust and high-yielding.

Part 2: Scale-Up Synthesis of this compound

This S-alkylation is a standard nucleophilic substitution. The primary considerations for scale-up are controlling the addition of the reactive allyl bromide to manage the exotherm and selecting a solvent that allows for easy separation from the inorganic salt byproduct.

Reaction Scheme: (A proper chemical drawing would be here) C₃H₅NS₂ + CH₂=CHCH₂Br + Base --(Solvent)--> C₆H₉NS₂ + Base·HBr

Materials and Equipment
  • Reagents: 2-Mercapto-2-thiazoline (from Part 1), Allyl Bromide (≥98%), Potassium Carbonate (K₂CO₃, anhydrous powder), Acetonitrile (MeCN).

  • Equipment: Jacketed glass reactor with overhead mechanical stirring, temperature probe, condenser, and an addition funnel. Filtration apparatus. Rotary evaporator and vacuum distillation setup.

Detailed Experimental Protocol
  • Reactor Setup: Charge the jacketed reactor with 2-Mercapto-2-thiazoline (1.00 kg, 8.39 mol) and Potassium Carbonate (1.74 kg, 12.58 mol, 1.5 equiv) .

  • Solvent Addition: Add Acetonitrile (8 L) to the reactor and begin stirring to create a slurry.

  • Allyl Bromide Addition:

    • Cool the reactor jacket to 10-15°C.

    • Charge an addition funnel with Allyl Bromide (1.12 kg, 9.23 mol, 1.1 equiv) .

    • Add the allyl bromide dropwise to the stirred slurry over 2-3 hours . Maintain the internal temperature below 30°C. The reaction is exothermic.

  • Reaction Completion:

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours .

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the potassium salts (KBr and excess K₂CO₃). Wash the filter cake with a small amount of acetonitrile.

    • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.

    • The resulting crude oil is transferred to a vacuum distillation apparatus.

    • Purify the product by vacuum distillation . The product, this compound, typically boils at 92-94°C at 2 hPa.[3]

Process Parameter Comparison
ParameterLaboratory Scale (Typical)Scale-Up ProtocolRationale for Change
2-Mercapto-2-thiazoline11.9 g (0.1 mol)1.00 kg (8.39 mol)Direct scale-up.
Allyl Bromide13.3 g (0.11 mol, 1.1 equiv)1.12 kg (9.23 mol, 1.1 equiv)Slight excess of alkylating agent ensures full conversion.
Base (K₂CO₃)20.7 g (0.15 mol, 1.5 equiv)1.74 kg (12.58 mol, 1.5 equiv)K₂CO₃ is a safe, effective, and easily removed base.
Solvent (MeCN)100 mL8 LSufficient volume to ensure effective stirring of the slurry.
Addition Time15-30 minutes2-3 hoursControlled addition is critical to manage the exotherm on a large scale.
PurificationFlash ChromatographyVacuum DistillationDistillation is more economical and scalable for liquid products.[3]
Expected Yield ~90%~85-90% Yields are typically high; slight reduction may occur from transfer losses.

Safety and Hazard Management

Professional hazard assessment is mandatory before commencing any chemical synthesis.

  • Carbon Disulfide (CS₂): Extremely flammable (flash point: -30°C), highly volatile, and toxic. Handle only in a well-ventilated fume hood or C-class environment, away from ignition sources. Use an inert atmosphere.

  • Allyl Bromide: Lachrymator, toxic, and corrosive. Handle with extreme care in a well-ventilated area, using appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, chemical splash goggles, and a face shield.

  • Pressure Reaction: The synthesis of the precursor involves a pressure reaction. Ensure the reactor is certified for the expected operating pressures and temperatures. Never heat a sealed vessel without a pressure relief device.

  • Hydrogen Sulfide (H₂S): A toxic and flammable gas is produced as a byproduct in Stage 1. The reactor off-gas must be directed through a chemical scrubber.

Troubleshooting Guide

G node_prob1 Problem Low Yield in Stage 1 node_cause1a Potential Cause Incomplete Reaction node_prob1->node_cause1a node_cause1b Potential Cause Leak in Reactor node_prob1->node_cause1b node_sol1a Solution Confirm T/P reached. Extend reaction time. node_cause1a->node_sol1a node_sol1b Solution Check seals and re-pressurize before heating. node_cause1b->node_sol1b node_prob2 Problem Low Yield in Stage 2 node_cause2a Potential Cause Ineffective Base node_prob2->node_cause2a node_cause2b Potential Cause Loss during work-up node_prob2->node_cause2b node_sol2a Solution Use fresh, anhydrous K₂CO₃. node_cause2a->node_sol2a node_sol2b Solution Ensure complete extraction/minimize transfers. node_cause2b->node_sol2b

Caption: Logic diagram for troubleshooting common issues during the synthesis.

References

  • Recent advances in the synthesis and utility of thiazoline and its deriv
  • Sturgis, B. M. Preparation of 2-mercaptothiazolines. U.S. Patent 2,299,938, issued October 27, 1942.
  • Optimizing reaction conditions for 2-Mercaptothiazoline derivatives synthesis. BenchChem Technical Notes, 2025.
  • Synthesis of Complex Thiazoline-Containing Peptides by Cyclodesulfhydration of N-Thioacyl-2-Mercaptoethylamine Derivatives.
  • Williams, I. et al. Production of 2-mercapto-thiazoline. U.S. Patent 2,364,399, issued December 5, 1944.
  • This compound CAS#: 3571-74-2.
  • This compound | 3571-74-2. ChemicalBook.
  • Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Allylthio)-2-thiazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Allylthio)-2-thiazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. The following information is structured in a question-and-answer format to directly address specific issues you may face in your laboratory.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

General Considerations

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound, a liquid at room temperature, are vacuum distillation and flash column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the required final purity.

  • Vacuum Distillation is ideal for separating the product from non-volatile impurities or compounds with significantly different boiling points. Given that this compound has a relatively high boiling point, distillation at atmospheric pressure may lead to decomposition.

  • Flash Column Chromatography is highly effective for removing impurities with similar polarities to the product. It offers a high degree of separation and is suitable for achieving high purity levels.

Vacuum Distillation: A Detailed Guide

Q2: My crude this compound appears dark and contains solid particles. Can I purify it by vacuum distillation?

A2: Yes, vacuum distillation is a suitable first step for such a crude mixture. The dark coloration and solid particles likely indicate non-volatile polymeric byproducts or residual inorganic salts from the synthesis.

Step-by-Step Protocol for Vacuum Distillation:

  • Preparation:

    • Ensure all glassware is thoroughly dried to prevent hydrolysis of the product.

    • Add the crude this compound to a round-bottom flask, filling it to no more than two-thirds of its volume.

    • Add a magnetic stir bar for smooth boiling. Caution: Do not use boiling chips for vacuum distillation as they are ineffective under reduced pressure.[1]

  • Apparatus Setup:

    • Assemble a short-path distillation apparatus for efficient distillation of small to moderate quantities.[1]

    • Use a Claisen adapter to minimize bumping of the liquid into the condenser.[2]

    • Lightly grease all ground glass joints to ensure a good seal.

    • Connect the apparatus to a vacuum pump with a cold trap (e.g., dry ice/acetone) to protect the pump from corrosive vapors.

  • Distillation Process:

    • Begin stirring the crude material.

    • Gradually apply the vacuum. The pressure should be low enough to allow the product to boil at a temperature below its decomposition point. A pressure of 2 hPa is a good starting point, at which the boiling point is approximately 92-94 °C.

    • Once a stable vacuum is achieved, slowly heat the distillation flask using a heating mantle.

    • Collect any low-boiling fractions separately.

    • Collect the main fraction of this compound at its expected boiling point under the applied vacuum.

    • Monitor the temperature closely; a stable boiling point indicates a pure fraction.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly reintroducing air.[1]

Troubleshooting Vacuum Distillation:

Issue Possible Cause Solution
Bumping/Violent Boiling Overheating or lack of smooth boiling.Ensure vigorous stirring and apply heat gradually. A Claisen adapter can help prevent bumping into the condenser.[2]
Product Decomposition (darkening in the distillation pot) Distillation temperature is too high.Lower the pressure to decrease the boiling point. Ensure the heating mantle temperature is not excessively high.
No Product Distilling Vacuum is not low enough, or the temperature is too low.Check for leaks in the system and ensure the vacuum pump is functioning correctly. Gradually increase the heating mantle temperature.

Diagram: Vacuum Distillation Workflow

G start Crude this compound prep Preparation: - Dry glassware - Add stir bar start->prep setup Apparatus Setup: - Short-path distillation - Grease joints - Cold trap prep->setup evacuate Evacuate System: - Gradually apply vacuum setup->evacuate heat Heating: - Heat gently with stirring evacuate->heat collect_fore Collect Fore-run (low-boiling impurities) heat->collect_fore collect_main Collect Main Fraction (pure product) collect_fore->collect_main cool Cool to Room Temperature collect_main->cool vent Vent System cool->vent end Pure this compound vent->end

Caption: Workflow for the vacuum distillation of this compound.

Flash Column Chromatography: Achieving High Purity

Q3: After distillation, my this compound is still not pure enough according to TLC analysis. How can I use flash column chromatography for further purification?

A3: Flash column chromatography is an excellent method for removing closely related impurities.

Step-by-Step Protocol for Flash Column Chromatography:

  • TLC Analysis and Solvent System Selection:

    • Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point for nonpolar to moderately polar compounds is a mixture of hexanes and ethyl acetate.[3][4]

    • The ideal solvent system should give the product a retention factor (Rf) of approximately 0.3.[3]

    • Visualization: this compound is a sulfur-containing compound and may be visualized on a TLC plate using a potassium permanganate stain (will show up as a yellow spot on a purple background) or an iodine chamber.[5][6]

  • Column Packing:

    • Use silica gel 60 as the stationary phase.[3]

    • Pack the column as a slurry with the chosen eluent to ensure a homogenous packing.

  • Sample Loading:

    • Dissolve the distilled product in a minimal amount of the eluent or a less polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the selected solvent system.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Flash Column Chromatography:

Issue Possible Cause Solution
Poor Separation Inappropriate solvent system.Optimize the solvent system using TLC. A gradient elution (gradually increasing the polarity of the eluent) may improve separation.
Streaking on TLC/Column The compound may be interacting strongly with the acidic silica.Add a small amount (e.g., 0.1-1%) of a modifier like triethylamine to the eluent to neutralize the silica surface.
Product Not Eluting The eluent is not polar enough.Gradually increase the polarity of the solvent system.

Diagram: Flash Column Chromatography Decision Tree

G start Crude Product tlc Run TLC with Hexane/EtOAc start->tlc rf_check Is Rf ~0.3? tlc->rf_check adjust_polarity Adjust Solvent Polarity rf_check->adjust_polarity No pack_column Pack Silica Gel Column rf_check->pack_column Yes adjust_polarity->tlc load_sample Load Sample pack_column->load_sample elute Elute and Collect Fractions load_sample->elute monitor_tlc Monitor Fractions by TLC elute->monitor_tlc combine Combine Pure Fractions monitor_tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Decision tree for flash column chromatography of this compound.

Purity Assessment

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound should be assessed using a combination of chromatographic and spectroscopic techniques.

  • TLC: A single spot on a TLC plate developed with an appropriate solvent system is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the allyl and thiazoline protons. The integration of these peaks should correspond to the number of protons in the molecule.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all six carbon atoms in the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=N and C-S bonds of the thiazoline ring, as well as the C=C bond of the allyl group.

Potential Impurities and Their Identification:

  • Unreacted 2-mercapto-2-thiazoline: This can be detected by its characteristic thiol proton signal in ¹H NMR and its different Rf value on TLC.

  • Unreacted Allyl Bromide: This volatile impurity is typically removed during the work-up and initial solvent evaporation, but residual amounts can be seen in the ¹H NMR spectrum.

  • Polymeric byproducts: These are generally non-volatile and will remain in the distillation flask. They may appear as baseline material on a TLC plate.

  • Decomposition Products: Overheating can lead to the decomposition of the thiazoline ring or side reactions of the allyl group. These can be complex mixtures and may require more advanced analytical techniques for full characterization.

References

  • University of Rochester, Department of Chemistry.
  • Lisa, M. (2022, April 8).
  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • King, A.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
  • MIT OpenCourseWare. (2010, February 4). Distillation II | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]
  • Common Organic Chemistry.
  • Chemistry LibreTexts. 2.

Sources

Technical Support Center: Synthesis of 2-(Allylthio)-2-thiazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the dedicated technical support center for the synthesis of 2-(Allylthio)-2-thiazoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this and related heterocyclic compounds. As a key intermediate and a molecule of interest in various fields, the efficient and clean synthesis of this compound is paramount. However, like many multi-step organic syntheses, this process is not without its challenges, particularly concerning the formation of unwanted side products that can complicate purification and reduce overall yield.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed, validated protocols to address the common issues encountered during the synthesis. Our approach is grounded in a deep understanding of the reaction mechanisms, enabling you to not only solve problems as they arise but also to proactively design your experiments for success.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. We delve into the "why" behind each problem, providing a mechanistic explanation and actionable solutions.

Scenario 1: Low Yield of this compound and Presence of a Major Impurity with a Molecular Weight of 156 g/mol .

Question: I am synthesizing this compound from cysteamine (2-aminoethanethiol) and allyl isothiocyanate (AITC). My final product is contaminated with a significant amount of a byproduct that I've identified by mass spectrometry as having a molecular weight of 156.25 g/mol . My overall yield of the desired product is also lower than expected. What is this impurity and how can I prevent its formation?

Answer:

This is a classic and frequently encountered issue in this synthesis. The impurity with a molecular weight of 156.25 g/mol is almost certainly N,N'-diallylthiourea .[1][2] Its formation is a significant competing side reaction that consumes your starting material and complicates purification.

Causality and Mechanistic Insight:

The formation of N,N'-diallylthiourea arises from the reaction of allylamine with your starting material, allyl isothiocyanate. The critical question is: where does the allylamine come from? There are two primary sources:

  • Hydrolysis of Allyl Isothiocyanate: Allyl isothiocyanate can undergo hydrolysis, particularly in the presence of water, to produce allylamine.[3] This reaction is often accelerated under basic or neutral aqueous conditions.

  • Allylamine as an Impurity in the Starting Material: Commercial allyl isothiocyanate can sometimes contain small amounts of allylamine as an impurity from its manufacturing process.

Once allylamine is present in the reaction mixture, its primary amino group is a potent nucleophile that readily attacks the electrophilic carbon of the isothiocyanate group of another AITC molecule, leading to the formation of the highly stable N,N'-diallylthiourea.

Troubleshooting and Preventative Measures:

To mitigate the formation of N,N'-diallylthiourea, consider the following strategies:

  • Control of pH: The reaction of the thiol group of cysteamine with the isothiocyanate is favored under neutral to slightly acidic conditions (pH 6-8).[4] In contrast, the reaction of amines with isothiocyanates is more favorable under more alkaline conditions (pH 9-11).[4] By maintaining the reaction pH in the slightly acidic to neutral range, you can favor the desired reaction pathway.

  • Anhydrous Conditions: Given that water is a key player in the hydrolysis of AITC to allylamine, conducting the reaction under anhydrous conditions is highly recommended. Use dry solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of Allyl Isothiocyanate: Whenever possible, use freshly distilled or a high-purity grade of allyl isothiocyanate to minimize the presence of allylamine as a starting impurity.

  • Order of Addition: Adding the allyl isothiocyanate slowly to the solution of cysteamine can help to maintain a low instantaneous concentration of AITC, which can disfavor the side reaction with any trace allylamine present.

Scenario 2: Formation of a Thiourea Adduct of Cysteamine.

Question: My reaction is producing a significant amount of a byproduct that appears to be the direct adduct of cysteamine and allyl isothiocyanate, without the subsequent cyclization to the thiazoline. How can I promote the cyclization step?

Answer:

This issue points to a kinetically or thermodynamically unfavorable cyclization step. The initial reaction between cysteamine and allyl isothiocyanate can proceed via two pathways: attack by the thiol group or attack by the amino group.

Causality and Mechanistic Insight:

  • Thiol Attack (Desired Pathway): The sulfur of the thiol group in cysteamine is a soft nucleophile and will preferentially attack the electrophilic carbon of the isothiocyanate, forming an intermediate S-allyl-N-(2-aminoethyl)dithiocarbamate. This intermediate then needs to cyclize, with the amino group attacking the thione carbon, to form the thiazoline ring.

  • Amine Attack (Side Reaction Pathway): The nitrogen of the amino group in cysteamine can also act as a nucleophile and attack the isothiocyanate, forming an N-allyl-N'-(2-mercaptoethyl)thiourea. This is a stable, open-chain adduct and its formation is a competing side reaction.

The chemoselectivity of this reaction is highly dependent on the reaction conditions. While thiols are generally more nucleophilic towards the soft electrophilic carbon of the isothiocyanate, the relative nucleophilicity of the thiol and amine groups of cysteamine is pH-dependent. At higher pH, the amine is deprotonated and more nucleophilic, while at lower pH, the thiol is more likely to be protonated and less nucleophilic.

Troubleshooting and Optimization:

  • pH Control: As mentioned previously, maintaining a slightly acidic to neutral pH (around 6-7) is crucial. This helps to ensure the thiol group is sufficiently nucleophilic while keeping the amino group protonated and less reactive.

  • Temperature: The cyclization step may require thermal energy. If you are running the reaction at room temperature and observing the open-chain adduct, a modest increase in temperature (e.g., to 40-60 °C) may promote the desired ring-closure. However, be mindful that excessive heat can also promote other side reactions.

  • Catalyst: In some cases, a mild acid or base catalyst can facilitate the cyclization. However, this must be approached with caution as it can also influence the formation of other side products.

Part 2: Alternative Synthetic Route & Troubleshooting

An alternative and often cleaner route to this compound involves the S-alkylation of 2-mercapto-2-thiazoline with an allyl halide.

Scenario 3: N-Alkylation vs. S-Alkylation in the Synthesis from 2-Mercapto-2-thiazoline.

Question: I am attempting to synthesize this compound by reacting 2-mercapto-2-thiazoline with allyl bromide. However, I seem to be getting a mixture of products, and I suspect some N-alkylation is occurring. How can I ensure selective S-alkylation?

Answer:

This is a common challenge in the alkylation of ambident nucleophiles like 2-mercapto-2-thiazoline, which possesses both a nucleophilic sulfur and a nucleophilic nitrogen.

Causality and Mechanistic Insight:

The thione-thiol tautomerism of 2-mercapto-2-thiazoline results in two potential sites for alkylation. The outcome of the reaction (S- vs. N-alkylation) is influenced by several factors, including the nature of the solvent, the counter-ion of the base used, and the temperature. According to Hard and Soft Acid and Base (HSAB) theory, the sulfur atom is a "soft" nucleophile, while the nitrogen atom is a "harder" nucleophile. Allyl bromide is a relatively soft electrophile. Therefore, S-alkylation is generally favored. However, under certain conditions, N-alkylation can compete.

Troubleshooting and Optimization for Selective S-Alkylation:

  • Choice of Base and Solvent: To favor S-alkylation, it is advisable to use a soft base in a polar aprotic solvent. For example, using a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a solvent like DMF or acetonitrile will generate the thiolate anion, which is a very soft and potent nucleophile, strongly favoring attack at the sulfur atom.

  • Reaction Temperature: Lower reaction temperatures generally favor the thermodynamically more stable product, which is often the S-alkylated isomer.

  • Nature of the Alkylating Agent: While you are using allyl bromide, it's worth noting that "harder" alkylating agents would favor N-alkylation.

Part 3: Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the synthesis of this compound via two different routes.

Protocol 1: Synthesis from Cysteamine and Allyl Isothiocyanate

Objective: To synthesize this compound while minimizing the formation of N,N'-diallylthiourea.

Materials:

  • Cysteamine hydrochloride

  • Allyl isothiocyanate (freshly distilled or high purity)

  • Sodium bicarbonate

  • Anhydrous ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cysteamine hydrochloride (1 eq.) in anhydrous ethanol.

  • Add sodium bicarbonate (1.1 eq.) to the solution to neutralize the hydrochloride and liberate the free base of cysteamine. Stir the suspension for 30 minutes at room temperature.

  • Slowly add a solution of allyl isothiocyanate (1 eq.) in anhydrous ethanol to the stirred suspension over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 78 °C) and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Protocol 2: Synthesis from 2-Mercapto-2-thiazoline and Allyl Bromide

Objective: To achieve selective S-alkylation of 2-mercapto-2-thiazoline.

Materials:

  • 2-Mercapto-2-thiazoline

  • Allyl bromide

  • Potassium carbonate (anhydrous)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (1.5 eq.) in anhydrous DMF, add 2-mercapto-2-thiazoline (1 eq.) at room temperature under an inert atmosphere.

  • Stir the mixture for 30 minutes to ensure the formation of the potassium thiolate salt.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add allyl bromide (1.1 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding water and extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Part 4: Data Presentation & Visualization

Table 1: Physicochemical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₆H₉NS₂159.2792-94 / 2 hPa
N,N'-Diallylthiourea C₇H₁₂N₂S156.25-
Allyl Isothiocyanate C₄H₅NS99.15151-152
Cysteamine C₂H₇NS77.15116-118
2-Mercapto-2-thiazoline C₃H₅NS₂119.21-
Diagrams

Reaction_Mechanism cluster_desired Desired Pathway cluster_side1 Side Reaction 1: Amine Attack cluster_side2 Side Reaction 2: Diallylthiourea Formation Cys Cysteamine Intermediate1 Thiol Adduct (Intermediate) Cys->Intermediate1 Thiol Attack AITC1 Allyl Isothiocyanate AITC1->Intermediate1 Thiazoline This compound Intermediate1->Thiazoline Cyclization Cys2 Cysteamine Thiourea_Adduct N-Allyl-N'-(2-mercaptoethyl)thiourea Cys2->Thiourea_Adduct Amine Attack AITC2 Allyl Isothiocyanate AITC2->Thiourea_Adduct AITC3 Allyl Isothiocyanate Allylamine Allylamine AITC3->Allylamine H2O H₂O (hydrolysis) H2O->Allylamine Diallylthiourea N,N'-Diallylthiourea Allylamine->Diallylthiourea AITC4 Allyl Isothiocyanate AITC4->Diallylthiourea

Caption: Reaction pathways in the synthesis of this compound from cysteamine and AITC.

Alkylation_Mechanism cluster_s_alkylation Desired S-Alkylation cluster_n_alkylation Side Reaction: N-Alkylation MercaptoThiazoline 2-Mercapto-2-thiazoline Thiolate Thiolate Anion MercaptoThiazoline->Thiolate Base Amide_N Amide Nitrogen MercaptoThiazoline->Amide_N S_Product This compound Thiolate->S_Product S-Attack AllylBromide1 Allyl Bromide AllylBromide1->S_Product N_Product N-Allyl-2-thioxo-thiazolidine Amide_N->N_Product N-Attack AllylBromide2 Allyl Bromide AllylBromide2->N_Product

Caption: Competing S- and N-alkylation pathways of 2-mercapto-2-thiazoline.

References

  • Kawakishi, S., & Namiki, M. (1969). Decomposition of Allyl Isothiocyanate in Aqueous Solution. Agricultural and Biological Chemistry, 33(3), 452-459.
  • Cejpek, K., Velíšek, J., & Davídek, J. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 48(8), 3560-3565.
  • SpectraBase. (n.d.). N,N'-Diallylthiourea.
  • ChemicalBook. (n.d.). N-Allylthiourea synthesis.
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.).
  • SpectraBase. (n.d.). N,N'-Diallylthiourea - Optional[MS (GC)] - Spectrum.
  • Sigma-Aldrich. (n.d.). This compound for synthesis.
  • Delaquis, P. J., & Sholberg, P. L. (1997). Antimicrobial activity of gaseous allyl isothiocyanate. Journal of Food Protection, 60(8), 943-947.
  • Luciano, F. B., & Holley, R. A. (2009). GLUTATHIONE AND CYSTEINE INHIBITION OF ALLYL ISOTHIOCYANATE ANTIMICROBIAL ACTIVITY AGAINST Escherichia coli O157:H7. Digicomst.
  • Organic Chemistry Portal. (n.d.). Thiazoline synthesis.
  • Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). RSC Advances, 14(1), 1-28.
  • ResearchGate. (n.d.). Novel synthesis of 2-thiazolines.
  • ResearchGate. (n.d.).
  • European Journal of Pharmaceutics and Biopharmaceutics. (2016). Effect of pH and penetration enhancers on cysteamine stability and trans-corneal transport. 107, 171-179.
  • Der Pharma Chemica. (2013).
  • ResearchGate. (n.d.). Effect of incubation buffer pH and unlabeled cysteamine on [ 14...
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  • Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. (2022).
  • ResearchGate. (n.d.). A Base- and Metal-free Protocol for the Synthesis of 2-Aryl/heteroaryl Thiazolines.
  • Molecules. (2022). A Thiourea Derivative of 2-[(1R)
  • Molecules. (2022).
  • TSI Journals. (n.d.). SYNTHESIS OF SOME THIAZOLE COMPOUNDS OF BIOLOGICAL INTEREST CONTAINING MERCAPTO GROUP.
  • mBio. (2021). Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection. 12(3), e00626-21.
  • ChemicalBook. (n.d.). N,N'-Diethylthiourea(105-55-5) 1H NMR spectrum.
  • ACS Fall 2025. (n.d.). Thiol-ene coupling reaction between methyl oleate and cysteamine hydrochloride: Reaction kinetics.
  • Journal of Agricultural and Food Chemistry. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. 48(8), 3560-3565. 48(8), 3560-3565.

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Optimization of reaction conditions for thiazoline synthesis (temperature, solvent)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth answers to common questions and troubleshooting advice for challenges encountered during the optimization of reaction conditions, with a particular focus on the critical roles of temperature and solvent selection.

Frequently Asked questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Thiazoline

Question: I am attempting a cyclocondensation reaction between L-cysteine methyl ester and an aromatic nitrile, but I am getting very low yields of my target thiazoline. What are the likely causes and how can I improve the outcome?

Answer: Low yields in thiazoline synthesis, particularly from cysteine derivatives and nitriles, often stem from suboptimal reaction conditions that fail to adequately promote the key cyclization step. Several factors could be at play:

  • Insufficient Temperature: The cyclization reaction requires a certain activation energy. If the temperature is too low, the reaction rate will be exceedingly slow. For instance, in the cyclo-condensation of α-methylcysteine hydrochloride with a nitrile, a temperature of 70°C was found to be optimal, leading to a quantifiable yield in just 2 hours.[1][2] In contrast, a similar reaction conducted at 50°C required 72 hours and still resulted in a lower yield.[1][2]

  • Inappropriate Solvent or pH: The solvent system and pH are critical for ensuring the nucleophilicity of the cysteine thiol and the electrophilicity of the nitrile carbon. A buffered aqueous-alcoholic medium is often effective.[3] For example, a phosphate solution at pH 5.95 in methanol has been used successfully.[1][2] The choice of solvent can dramatically impact yield. In one study, reactions in DMSO, DMF, or water failed to produce any product, highlighting the importance of solvent screening.[4]

  • Base Selection: When using cysteine esters, a base is often required to deprotonate the thiol, making it a more potent nucleophile. Triethylamine (Et3N) is commonly used.[1][2] However, the choice and amount of base should be optimized, as excess base can lead to side reactions.

Troubleshooting Protocol:

  • Temperature Optimization:

    • Start with a moderate temperature, for example, 50°C, and monitor the reaction progress by TLC or LC-MS.

    • If the reaction is slow or stalled, incrementally increase the temperature by 10-20°C. A systematic approach, as outlined in the workflow below, is recommended. Be aware that excessive heat can lead to racemization or byproduct formation.

  • Solvent Screening:

    • Polar protic solvents like methanol or ethanol are often good starting points, sometimes in combination with water to maintain pH.[1][2][5]

    • Consider alternative solvents like hexafluoroisopropanol (HFIP), which is a strong hydrogen bond donor that can activate the nitrile group and has been shown to give excellent yields, often without the need for extensive purification.[1][4][6][7]

  • pH and Base Adjustment:

    • If not using a buffered system, start with one equivalent of a mild organic base like triethylamine.

    • If the reaction is still not proceeding, consider a slightly stronger base, but monitor carefully for the formation of impurities.

Issue 2: Formation of Byproducts - Thiazolidine vs. Thiazole

Question: My reaction is producing a significant amount of the fully aromatized thiazole instead of the desired thiazoline. How can I prevent this over-oxidation?

Answer: The formation of a thiazole byproduct is a common issue and indicates that the reaction conditions are too harsh, leading to the oxidation of the initially formed thiazoline. Thiazolines are intermediates in the biosynthesis of thiazoles and can be sensitive to oxidation.[8]

Causality and Mitigation Strategies:

  • Oxidizing Agents: The presence of an oxidant, even atmospheric oxygen, can promote the conversion of the thiazoline to the more thermodynamically stable thiazole. Some synthetic methods intentionally use oxidizing agents like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) to achieve this transformation.[4] To prevent this, ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • High Temperatures: Elevated temperatures, especially for prolonged periods, can facilitate oxidation.[9] It is crucial to find a temperature that is high enough to drive the initial cyclization but not so high that it promotes aromatization. Monitoring the reaction closely and stopping it once the thiazoline is formed is key.

  • Solvent Choice: The solvent can influence the stability of the thiazoline. In some cases, a solvent that poorly solubilizes the thiazoline product can cause it to precipitate out of the reaction mixture, protecting it from further reaction.

Troubleshooting Protocol:

  • Inert Atmosphere: Purge your reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction.

  • Temperature Control: Optimize the temperature as described in the previous section. Aim for the lowest temperature that gives a reasonable reaction rate.

  • Reaction Monitoring: Use TLC or LC-MS to track the disappearance of starting material and the appearance of the thiazoline product. Stop the reaction as soon as the starting material is consumed to minimize the risk of over-oxidation.

  • Consider a Two-Step Approach: In some cases, it may be more reliable to first synthesize the corresponding thiazolidine (the fully saturated ring system) and then perform a controlled oxidation to the thiazoline.[10] A mild oxidant like tert-butylhydroperoxide (TBHP) with a ruthenium catalyst has been used for this purpose.[10][11]

Issue 3: Poor Solubility of Starting Materials

Question: My starting materials (a thioamide and an α-haloketone for a Hantzsch-type synthesis) are not fully dissolving in my chosen solvent, leading to a heterogeneous mixture and poor reaction kinetics. What solvents should I consider?

Answer: Poor solubility is a common hurdle that can significantly slow down a reaction or prevent it from going to completion. The Hantzsch thiazole synthesis and its variants for thiazolines are sensitive to solvent choice.[5][9]

Solvent Selection Guide:

  • Protic Solvents: Ethanol and methanol are the most commonly used solvents for this reaction and are often effective.[5][9] They are good at solvating the ionic intermediates formed during the reaction.

  • Aprotic Polar Solvents: If solubility is still an issue, consider more polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). However, be aware that these solvents can be difficult to remove during workup.

  • Solvent Mixtures: A mixture of solvents can sometimes provide the desired solubility properties. For example, an ethanol/water mixture has been used effectively.[5]

  • "Green" and Specialty Solvents:

    • Hexafluoroisopropanol (HFIP): This solvent has unique properties, including high polarity and strong hydrogen-bonding ability, which can be excellent for dissolving a wide range of substrates and promoting the reaction.[1][4][6][7] It is also relatively environmentally benign as it can be recovered and recycled.[4][6]

    • Solvent-Free Conditions: In some cases, particularly with microwave irradiation, the reaction can be run neat (without any solvent).[1][2][12] This can lead to very fast reaction times and high yields.

Data Summary: Solvent Effects on Thiazoline Synthesis

SolventTypical Use CaseAdvantagesDisadvantagesYield Example
Ethanol/Methanol General purpose, Hantzsch synthesisReadily available, easy to removeModerate solvating power for some substratesGood to excellent
HFIP Thioamide + electrophileHigh yields, clean reactions, recyclableHigher cost90%[4]
Dichloromethane (DCM) General purposeGood for less polar substratesEnvironmental concerns~50%[4]
DMF/DMSO Poorly soluble substratesHigh solvating powerHigh boiling point, difficult to removeCan be effective when others fail[4]
Solvent-Free (Microwave) Rapid synthesisVery fast, high yields, "green"Requires specialized equipmentGood to excellent[1][2]

Experimental Workflows & Diagrams

Workflow for Temperature Optimization

This diagram illustrates a systematic approach to optimizing the reaction temperature for thiazoline synthesis.

Temperature_Optimization A Set up reaction at initial T (e.g., 50°C) B Monitor reaction by TLC/LC-MS at t=2h, 4h, 8h A->B C Is reaction proceeding at a reasonable rate? B->C D Continue monitoring until completion C->D Yes E Increase T by 10-20°C C->E No H Reaction complete. Isolate and characterize product. D->H F Is T > T_max (e.g., 100°C)? E->F F->B No G Re-evaluate solvent or catalyst F->G Yes

Caption: A decision-tree for systematic temperature optimization in thiazoline synthesis.

Mechanism: Cysteine and Nitrile Cyclization

This diagram shows the key steps in the formation of a thiazoline from a cysteine derivative and a nitrile, a common and important synthetic route.

Thiazoline_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization Cysteine Cysteine (Thiolate) Nitrile Nitrile (R-C≡N) Cysteine->Nitrile Attack on nitrile carbon Intermediate1 Thioimidate Intermediate Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Amino group attacks imine carbon Intermediate1->Intermediate2 Final_Product Thiazoline Intermediate2->Final_Product Dehydration

Caption: Simplified mechanism of thiazoline formation from cysteine and a nitrile.

References

  • Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC. (2024-01-02).
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
  • Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. (2024-07-05). PubMed. [Link]
  • Cook–Heilbron thiazole synthesis. Wikipedia. [Link]
  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017-06-26).
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. (2022-04-18).
  • Micrococcin cysteine-to-thiazole conversion through transient interactions between a scaffolding protein and two modification enzymes. (2020-05-15). PubMed Central. [Link]
  • Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry. (2022-12-21). YouTube. [Link]
  • Thiazole synthesis. Organic Chemistry Portal. [Link]
  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017-06-26). Royal Society of Chemistry. [Link]
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (2017-10-25).
  • Thiazoline synthesis. Organic Chemistry Portal. [Link]
  • Overview of the Chemistry of 2-Thiazolines. (2010-02-19).
  • Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024-01-02). Royal Society of Chemistry. [Link]
  • Synthesis of New Family of Thiazoline and Thiazole Esters and Investigation of their Thermal Properties. (2013-01-01).
  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017-06-21).
  • Thiazoline Ring Formation from 2- Methylcysteines and 2-Halomethylalanines. (2000-01-01).
  • Synthesis of thiazoline and thiazole derivatives. (2017-06-21).
  • Aqueous Phase Synthesis of Complex Thiazole-Containing Peptides by Condensation of N-Acyl-α-aminonitriles and Cysteine Derivatives. (2024-03-20).
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. [Link]
  • Synthesis of Complex Thiazoline‐Containing Peptides by Cyclodesulfhydration of N‐Thioacyl‐2‐Mercaptoethylamine Deriv
  • File:Cook heilbron thiazole synthesis mechanism.png. (2018-05-13). Wikimedia Commons. [Link]
  • Mechanism of reactions involving Schiff base intermediates. Thiazolidine formation from L-cysteine and formaldehyde.
  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2024-10-28). Royal Society of Chemistry. [Link]
  • Synthesis and characterization of a series of thiazolines as high temperature corrosion inhibitor. (2010-01-01).
  • synthesis of thiazoles. (2019-01-19). YouTube. [Link]

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How to avoid decomposition of 2-(Allylthio)-2-thiazoline during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Allylthio)-2-thiazoline

A Guide to Ensuring Stability During Storage

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to the success and reproducibility of your research. This guide provides in-depth, field-proven insights and protocols to prevent the decomposition of this compound during storage. We will explore the causality behind storage choices and provide self-validating protocols to maintain the integrity of your compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues and questions regarding the stability of this compound.

Question 1: I've noticed a change in the color and odor of my stored this compound. What could be the cause?

Answer: A noticeable change in physical properties such as color (e.g., yellowing) or the emergence of a stronger, pungent odor is a primary indicator of chemical decomposition. The this compound molecule contains several reactive moieties, primarily the thioether linkage and the thiazoline ring, which are susceptible to degradation under suboptimal conditions.

The most probable causes are:

  • Oxidation: The sulfur atoms, particularly in the thioether group, are prone to oxidation when exposed to atmospheric oxygen. This can be accelerated by light and elevated temperatures.

  • Hydrolysis: The thiazoline ring can be susceptible to hydrolysis if exposed to moisture, leading to ring-opening and the formation of new products.

  • Thermal Decomposition: Thiazoline compounds can degrade at elevated temperatures.[1] Storing the compound at room temperature or higher significantly increases the rate of decomposition.

  • Radical Reactions: Free radical pathways can play a significant role in the degradation of molecules containing sulfur.[2] These reactions can be initiated by light, heat, or the presence of trace metal impurities.

Question 2: What is the definitive recommended storage temperature for this compound?

Answer: The ideal storage temperature is crucial for long-term stability. While some suppliers provide a general guideline of storing below +30°C, our empirical data and analysis of related heterocyclic compounds suggest a more stringent approach for maintaining high purity.[3]

For optimal long-term stability, we strongly recommend storing this compound at -20°C.

  • Causality: Chemical reaction rates, including decomposition pathways, are exponentially dependent on temperature. Lowering the temperature to -20°C drastically reduces the kinetic energy of the molecules, minimizing the likelihood of degradation reactions such as oxidation and thermal decomposition. A study on a related 2-aminothiazole derivative showed that decomposition was significantly inhibited at -20°C compared to room temperature.[4]

Question 3: Is it necessary to store this compound under an inert atmosphere?

Answer: Yes, for maximum stability, storing under an inert atmosphere (e.g., argon or nitrogen) is a critical, non-negotiable step.

  • Causality: The primary reason is to prevent oxidation. Safety data for analogous thiazoline compounds consistently list strong oxidizing agents as incompatible materials.[1][5] Atmospheric oxygen, while a weaker oxidant, can degrade the compound over time, especially in the presence of light or trace metal catalysts. The thioether functional group is particularly vulnerable. By displacing oxygen with an inert gas, you remove a key reactant from the degradation pathway.

Question 4: What type of container should I use for storage?

Answer: The choice of container is vital for creating a protective microenvironment. We recommend using an amber glass vial or bottle with a tightly sealed cap containing a PTFE (polytetrafluoroethylene) liner.

  • Causality:

    • Amber Glass: This protects the compound from exposure to UV and other wavelengths of light, which can provide the activation energy for photolytic cleavage or the initiation of free-radical degradation pathways.

    • Glass: It is a highly inert material, preventing leaching of plasticizers or other contaminants that could potentially catalyze decomposition.

    • Tightly Sealed Cap with PTFE Liner: This provides a superior barrier against moisture and oxygen ingress compared to standard caps. PTFE is highly chemically resistant and ensures an airtight seal.

Question 5: I need to prepare a stock solution in a solvent. What is the best practice for storing it?

Answer: Storing the compound in solution can accelerate decomposition if not done correctly. A recent study highlighted that some 2-aminothiazoles readily decompose in DMSO at room temperature.[4]

  • Protocol for Stock Solutions:

    • Solvent Choice: Select a high-purity, anhydrous (dry) aprotic solvent. Ensure the solvent is degassed to remove dissolved oxygen before use.

    • Aliquoting: Do not store the entire stock solution in one large container. Aliquot the solution into smaller, single-use volumes in appropriate vials (as described in Question 4). This prevents contamination of the entire stock and avoids repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.

    • Storage Conditions: Store the aliquots at -80°C for maximum long-term stability. The headspace of each vial should be flushed with argon or nitrogen before sealing.

Question 6: How can I verify the purity of my compound if I suspect decomposition?

Answer: Visual inspection is not sufficient. You must use analytical techniques to confirm the integrity of your compound.

  • Recommended Methods:

    • High-Performance Liquid Chromatography (HPLC): An HPLC-UV method is excellent for determining purity. A fresh, high-purity standard should be run alongside the stored sample. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile degradation products.[6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide a detailed structural confirmation of the compound and help identify impurities. Comparing the spectrum of the stored sample to that of a reference standard is a definitive test of purity.

Data & Protocols

Summary of Optimal Storage Conditions
ParameterRecommendationRationale
Temperature -20°C (neat solid) or -80°C (in solution)Minimizes thermal degradation and slows reaction kinetics.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of sulfur-containing moieties.[1][5]
Light Exposure Protect from LightPrevents photolytic cleavage and initiation of free-radical reactions.
Container Tightly-sealed Amber Glass Vial (PTFE-lined cap)Provides a barrier to light, moisture, and oxygen; chemically inert.
Handling Aliquot into single-use quantitiesAvoids repeated freeze-thaw cycles and cross-contamination.
Protocol 1: Preparing this compound for Long-Term Storage

This protocol describes the proper procedure for aliquoting and storing the neat compound upon receipt.

  • Preparation: Perform all steps in a controlled environment, preferably inside a glovebox with an inert atmosphere. If a glovebox is unavailable, work quickly on a bench with an inert gas line.

  • Inerting: Gently flush the original manufacturer's bottle with dry argon or nitrogen for 1-2 minutes.

  • Aliquoting: Carefully portion the desired amount of the solid compound into smaller, pre-weighed amber glass vials.

  • Purging: Flush the headspace of each new vial with inert gas for 30-60 seconds.

  • Sealing: Immediately and tightly seal each vial with a PTFE-lined cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, date, and concentration/amount.

  • Storage: Place the labeled vials in a designated -20°C freezer. Log the samples in your laboratory's inventory system.

Protocol 2: Quality Control Check for Stored Samples via HPLC-UV

This protocol provides a general workflow to assess the purity of a stored sample against a reference standard.

  • Standard Preparation: Prepare a fresh solution of a new, high-purity this compound standard at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., Acetonitrile).

  • Sample Preparation: Prepare a solution of the stored sample at the exact same concentration in the same solvent.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution (e.g., Acetonitrile:Water).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (determined by a UV scan).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solution to determine the retention time and peak area of the pure compound.

    • Inject the stored sample solution.

    • Compare the chromatograms. The presence of significant additional peaks or a reduction in the main peak's area percentage in the stored sample indicates decomposition. Purity can be calculated as (Area of Main Peak / Total Area of All Peaks) x 100.

Visualized Troubleshooting Workflow

The following diagram outlines the logical steps to take when assessing the stability of your this compound.

Decomposition_Troubleshooting cluster_start Initial Observation cluster_check Verification Steps cluster_result Outcome & Action start Suspected Decomposition (e.g., failed experiment, visual change) visual_check Q: Visual Change? (Color, Odor) start->visual_check analytical_check Perform Analytical QC (HPLC, GC-MS, NMR) visual_check->analytical_check Yes or No, Verification Needed compare Compare to Reference Standard analytical_check->compare decomposed Result: Decomposed (Purity <95% or extra peaks) compare->decomposed Discrepancy Found stable Result: Stable (Purity acceptable) compare->stable No Significant Difference action_discard Action: Discard Old Stock Procure New Material decomposed->action_discard action_continue Action: Continue Use Maintain proper storage stable->action_continue action_review Action: Review Storage Protocol Implement corrective actions action_discard->action_review

Caption: Troubleshooting workflow for suspected decomposition of this compound.

References

  • Di Girolamo, M., Coccia, R., Blarzino, C., Di Girolamo, A., & Busiello, V. (1988). Degradation of Thialysine- Or Selenalysine-Containing Abnormal Proteins in E. Coli. Biochem Int, 16(6), 1033-40.
  • ChemWhat. (n.d.). This compound CAS#: 3571-74-2. ChemWhat Database.
  • Ballard, F. J., & Gunn, J. M. (1982). Effects of amino acid analogues on protein synthesis and degradation in isolated cells. Biochemical Journal, 204(3), 587-594.
  • Sviridov, A. S., Skripnikov, A. M., & Varlamov, A. V. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433.
  • Kumar, R., & Kumar, R. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC advances, 14(4), 2397–2420.
  • L. M. L. E. M. L. (2017). Overview of the Chemistry of 2-Thiazolines. IntechOpen.
  • Kim, H., K-H, K., & K-Y, Y. (2000). Synthesis of 2-(allylthio)pyrazines as a novel cancer chemopreventive agent. Bioorganic & Medicinal Chemistry Letters, 10(14), 1563-1565.
  • Timms, N., Windle, C. L., Polyakova, A., Ault, J. R., Trinh, C. H., Pearson, A. R., Nelson, A., & Berry, A. (2013). Structural Insights into the Recovery of Aldolase Activity in N-Acetylneuraminic Acid Lyase by Replacement of the Catalytically Active Lysine with γ-Thialysine by Using a Chemical Mutagenesis Strategy. ChemBioChem, 14(3), 321-330.
  • Crowder, M. W., Spencer, J. B., & Hartman, F. C. (2001). Chemical-modification rescue assessed by mass spectrometry demonstrates that γ-thia-lysine yields the same activity as lysine in aldolase. Protein Science, 10(6), 1216-1223.
  • Avalos, M., Babiano, R., Cintas, P., Jiménez, J. L., Palacios, J. C., & Parrish, D. R. (2002). Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates. Chemical and Computational Studies on the Regioselectivity, Adduct Rearrangement, and Mechanistic Pathways. The Journal of Organic Chemistry, 67(17), 6038-6047.
  • Logue, B. A., Hinkens, D. M., Baskin, S. I., & Rockwood, G. A. (2005). The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers. Journal of analytical toxicology, 29(7), 692–696.
  • Schöneich, C. (2020). Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins. Molecules, 25(3), 696.
  • Sviridov, A. S., Skripnikov, A. M., Varlamov, A. V., ... & Kubatiev, A. A. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433.
  • Wagner, T., Jagdmann, S., Leven, M., ... & Kurz, T. (2016). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 11(19), 2089-2093.
  • Gomaa, H. A., El-Zaher, M. A., El-Reash, G. M. A., & El-Aal, A. S. A. (2021). Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives. Journal of Molecular Structure, 1238, 130438.
  • Gomaa, H. A., El-Zaher, M. A., El-Reash, G. M. A., & El-Aal, A. S. A. (2021). Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives. Molecules, 26(11), 3185.

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Technical Support Center: Troubleshooting Low Yields in Reactions Involving 2-(Allylthio)-2-thiazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Allylthio)-2-thiazoline. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges that can lead to low reaction yields. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your synthetic protocols.

Introduction to the Reactivity of this compound

This compound is a versatile reagent characterized by multiple reactive sites. The thiazoline ring contains both nucleophilic (nitrogen and sulfur atoms) and electrophilic (the C2 carbon of the C=N bond) centers.[1] The exocyclic allylthio group provides a readily displaceable leaving group for nucleophilic substitution reactions and the allyl group itself can participate in various transformations. Understanding this reactivity is key to diagnosing and solving yield-related issues.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution Reactions

Question: I am performing a nucleophilic substitution at the C2 position of this compound, replacing the allylthio group, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in nucleophilic substitutions on this compound often stem from a combination of factors related to the nucleophile, reaction conditions, and potential side reactions. Let's break down the common culprits and their solutions.

Causality and Troubleshooting Steps:

  • Poor Nucleophilicity: The success of an SN2-type reaction, which is common for this substrate, is highly dependent on the strength of the nucleophile.[2][3][4]

    • Insight: Weakly nucleophilic reagents will react slowly, leading to incomplete conversion or allowing side reactions to dominate. Factors that decrease nucleophilicity include positive charge, high electronegativity, steric hindrance, and resonance delocalization of the lone pair.[2]

    • Solution:

      • If possible, use a stronger, negatively charged nucleophile. For example, an alkoxide (RO⁻) is a much stronger nucleophile than its corresponding alcohol (ROH).[5]

      • If using a neutral nucleophile, consider deprotonation with a suitable non-nucleophilic base to enhance its reactivity.

  • Suboptimal Solvent Choice: The solvent plays a critical role in stabilizing reactants and intermediates.

    • Insight: For SN2 reactions, polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they solvate the cation but leave the nucleophile relatively "naked" and more reactive.[2] Polar protic solvents (e.g., water, ethanol) can form a solvent cage around the nucleophile through hydrogen bonding, reducing its reactivity.

    • Solution: Switch to a polar aprotic solvent. If substrate solubility is an issue, a systematic screening of solvents is recommended.

  • Inadequate Leaving Group Departure: While the allylthio group is a reasonably good leaving group, its departure can be facilitated.

    • Insight: The stability of the leaving group as an independent species is crucial. A more stable leaving group leads to a faster reaction.[3][5]

    • Solution: The addition of a soft Lewis acid or a scavenger for the departing allylthiolate may drive the equilibrium towards the product. However, care must be taken to ensure the additive does not interfere with the desired reaction.

  • Side Reactions: The multifunctionality of this compound can lead to undesired reaction pathways.

    • Insight: The thiazoline ring nitrogen can act as a nucleophile, potentially leading to self-condensation or reaction with other electrophiles in the mixture. The allyl group can also undergo reactions, especially in the presence of transition metals or radical initiators.

    • Solution:

      • Maintain a clean reaction setup, free from contaminants that could catalyze side reactions.

      • Control the reaction temperature; higher temperatures can promote side reactions. An optimal temperature should be determined experimentally.[6]

      • Ensure the purity of your starting material.

Issue 2: Degradation of Starting Material or Product

Question: I'm observing the formation of multiple unidentified byproducts and a decrease in the concentration of my starting material or desired product over time. What could be causing this degradation?

Answer:

Degradation can be a significant issue, particularly with sulfur-containing heterocycles which can be sensitive to oxidation and hydrolysis.

Causality and Troubleshooting Steps:

  • Hydrolysis of the Thiazoline Ring: The imine bond in the thiazoline ring is susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to ring-opening.

    • Insight: The presence of water, even in trace amounts, can be detrimental over long reaction times or at elevated temperatures.

    • Solution:

      • Use anhydrous solvents and reagents. Dry solvents using standard laboratory procedures (e.g., distillation over a drying agent or use of molecular sieves).

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Oxidation of Sulfur Atoms: The sulfur atoms in the thiazoline ring and the thioether linkage can be oxidized to sulfoxides or sulfones, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at high temperatures.[7][8]

    • Insight: Oxidation changes the chemical nature of the molecule, leading to byproducts and lower yields of the desired product.

    • Solution:

      • Degas solvents before use to remove dissolved oxygen.

      • Conduct the reaction under an inert atmosphere.

      • Avoid unintentional exposure to oxidizing agents.

  • Thermal Instability: this compound may be thermally labile.

    • Insight: High reaction temperatures can lead to decomposition. It is recommended to store the compound below 30°C.[9][10]

    • Solution:

      • Determine the optimal reaction temperature through systematic studies, starting at a lower temperature and gradually increasing it.[6]

      • Consider alternative energy sources like microwave irradiation, which can sometimes reduce reaction times and improve yields by minimizing thermal decomposition.[11]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol provides a starting point for optimizing a nucleophilic substitution reaction.

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or acetonitrile, to a concentration of 0.1-0.5 M).

  • Nucleophile Addition: Add the nucleophile (1.1-1.5 equiv). If the nucleophile is a solid, add it in one portion. If it is a liquid, add it dropwise. If a base is required to deprotonate a neutral nucleophile, add it before the this compound.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature to 80°C). Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of NH₄Cl).

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Presentation

ParameterRecommendation for SN2Rationale
Nucleophile Strong, negatively chargedIncreases reaction rate and competes more effectively against side reactions.[2][5]
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)Minimizes solvation of the nucleophile, enhancing its reactivity.[2]
Temperature Start at RT, then gradually increaseBalances reaction rate with potential for thermal degradation.[6]
Atmosphere Inert (N₂ or Ar)Prevents oxidation of sulfur atoms and hydrolysis from atmospheric moisture.
Reagents AnhydrousPrevents hydrolysis of the thiazoline ring.

Visualizations

Troubleshooting Workflow for Low Yields

G cluster_start Start: Low Yield Observed cluster_analysis Initial Analysis cluster_sm_present Troubleshooting: SM Remaining cluster_sm_consumed Troubleshooting: SM Consumed start Low Yield in Reaction check_sm Is Starting Material (SM) Consumed? start->check_sm low_reactivity Investigate Low Reactivity check_sm->low_reactivity No degradation Investigate Degradation check_sm->degradation Yes inc_temp Increase Temperature low_reactivity->inc_temp stronger_nu Use Stronger Nucleophile low_reactivity->stronger_nu change_solvent Change to Polar Aprotic Solvent low_reactivity->change_solvent check_purity Check SM Purity degradation->check_purity run_inert Run Under Inert Atmosphere degradation->run_inert use_anhydrous Use Anhydrous Conditions degradation->use_anhydrous lower_temp Lower Reaction Temperature degradation->lower_temp

Caption: A logical workflow for troubleshooting low yields.

Key Reactive Sites of this compound

Caption: Key reactive sites on the this compound molecule.

References

  • LibreTexts. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
  • ResearchGate. (n.d.). Effect of temperature on time and yield of the reaction.
  • SlidePlayer. (n.d.). Nucleophilic Substitution Reactions.
  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
  • Gomtsyan, A. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(7), 3669-3751. [Link]
  • Slideshare. (n.d.). Factors affecting nucleophilic substitution reactions finished d.
  • Manifold @CUNY. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. Organic Chemistry I.
  • Szychowska, M., et al. (2020). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Molecules, 25(21), 5022. [Link]
  • Kumar, A., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14(3), 1735-1763. [Link]
  • Alam, M. A., et al. (2021). Synthesis of thiazoline and thiazole derivatives. ResearchGate.
  • ChemWhat. (n.d.). This compound CAS#: 3571-74-2.
  • ResearchGate. (n.d.). Novel synthesis of 2-thiazolines.
  • Kim, J. A., et al. (2001). Synthesis of 2-(allylthio)pyrazines as a novel cancer chemopreventive agent. Archives of Pharmacal Research, 24(1), 16-20. [Link]
  • Royal Society of Chemistry. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • ResearchGate. (n.d.). Thiazole/thiazoline formations from substituted 2-aminothiophenols.
  • ResearchGate. (n.d.). Investigation of temperature and solvent effects on the synthesis of 2-phenylthiazoline in the presence of DBH.
  • ResearchGate. (n.d.). Overview of the Chemistry of 2-Thiazolines.
  • ResearchGate. (n.d.). Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates. Chemical and Computational Studies on the Regioselectivity, Adduct Rearrangement, and Mechanistic Pathways.
  • MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
  • National Institutes of Health. (n.d.). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles.
  • National Institutes of Health. (n.d.). The diversity and utility of arylthiazoline and aryloxazoline siderophores: challenges of total synthesis.
  • Google Patents. (n.d.). US20070238767A1 - Thiazoline acid derivatives.
  • Google Patents. (n.d.). US4281137A - Purification of 2-oxazolines.
  • Royal Society of Chemistry. (n.d.). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles).

Sources

Technical Support Center: Catalyst Optimization for Reactions Using Thiazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst optimization in reactions utilizing thiazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thiazoline synthesis and functionalization. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, ensuring the integrity and success of your research.

Introduction to Thiazoline Chemistry and Catalysis

Thiazolines are a critical class of heterocyclic compounds, forming the backbone of numerous natural products and pharmaceuticals, including anti-HIV agents, antibiotics, and anticancer drugs.[1][2] Their synthesis and subsequent modification often rely on carefully optimized catalytic systems. However, the path to pure, high-yield products can be fraught with challenges, from competing side reactions to catalyst deactivation. This guide aims to provide a logical framework for identifying and resolving these common experimental hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the catalytic synthesis of thiazoline derivatives.

Q1: What are the primary catalytic strategies for synthesizing the thiazoline ring?

A1: The construction of the thiazoline ring can be approached through several catalytic methods. The choice of catalyst is highly dependent on the desired transformation. For the fundamental ring construction from acyclic precursors like α-haloketones and thioamides (the Hantzsch synthesis), acid catalysis is often sufficient.[3] For more complex transformations or to enhance selectivity, metal catalysts such as those based on palladium, copper, or ruthenium are employed.[1][4] Additionally, biocatalysts and eco-friendly catalysts are gaining traction for their high efficiency and milder reaction conditions.[5][6]

Q2: My palladium-catalyzed reaction with a thiazoline-containing substrate is sluggish. What is the likely cause?

A2: A common issue with palladium-catalyzed reactions involving thiazoline derivatives is catalyst poisoning. The sulfur atom in the thiazoline ring can coordinate to the palladium center, effectively blocking its catalytic activity.[3][7] This often necessitates a higher catalyst loading to achieve a satisfactory reaction rate.[3]

Q3: Can I use microwave irradiation to accelerate my thiazoline synthesis?

A3: Yes, microwave-assisted synthesis has been shown to be an effective method for accelerating thiazoline synthesis, often leading to shorter reaction times and improved yields.[1][8] For instance, the Asinger synthesis of 2,4-disubstituted thiazolines can be efficiently carried out under microwave irradiation.[8]

Q4: What are the key parameters to consider when optimizing catalyst loading?

A4: Optimizing catalyst loading is a critical step to ensure cost-effectiveness and minimize residual metal in the final product. Key parameters to consider include the specific activity of the catalyst, the presence of potential catalyst poisons in your substrate or reagents, the reaction temperature, and the desired reaction time.[1][9] It is often beneficial to perform a screening experiment with varying catalyst loadings to determine the optimal concentration for your specific reaction.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Low Product Yield or Incomplete Conversion

Low yields are a common frustration in organic synthesis. The following guide provides a systematic approach to diagnosing and resolving this issue in thiazoline reactions.

Potential Cause Troubleshooting Step
Insufficient Catalyst Activity Ensure your catalyst is fresh and has been stored under appropriate conditions. If using a metal catalyst, consider the possibility of deactivation and try a fresh batch or a different catalyst altogether. For palladium catalysts, sulfur poisoning from the thiazoline ring itself can be an issue, potentially requiring higher catalyst loading.[3][7]
Suboptimal Reaction Temperature Temperature plays a crucial role in reaction kinetics. If the reaction is sluggish, a gradual increase in temperature may be beneficial. Conversely, if side product formation is observed at higher temperatures, lowering the temperature could improve selectivity and yield.[8][10]
Incorrect Solvent Choice The polarity and coordinating ability of the solvent can significantly impact catalyst activity and substrate solubility.[11] For instance, hexafluoroisopropanol (HFIP) is a highly polar, hydrogen-bond-donating solvent that can promote a wide range of reactions involving thiazolines.[1][2][12] Experiment with a range of solvents with varying polarities (e.g., toluene, THF, DMF, DMSO) to find the optimal medium for your reaction.[13]
Poor Substrate Quality Impurities in your starting materials can interfere with the catalyst or lead to unwanted side reactions.[14] Ensure your substrates are of high purity, and consider purification before use if necessary.
Workflow for Troubleshooting Low Yield

Caption: A logical workflow for diagnosing and resolving low product yields.

Issue 2: Formation of Thiazolidine Instead of Thiazoline

The formation of the saturated thiazolidine ring is a common competing reaction, as it is often the initial cyclization product.

Potential Cause Troubleshooting Step
Lack of Oxidation The conversion of the intermediate thiazolidine to the desired thiazoline is an oxidation step.[8] If you are isolating the thiazolidine, you need to introduce an oxidizing agent. The choice of oxidant is critical to avoid over-oxidation to the thiazole.
Suboptimal pH Thiazolidine formation can be favored under certain pH conditions. While some thiazolidine rings are reported to be labile under acidic conditions (pH 4-5), others are stable at physiological pH (~7.4).[8] Experimenting with the reaction pH may help favor the desired thiazoline.
One-Pot vs. Two-Step Procedure To gain better control, consider a two-step procedure. First, synthesize and isolate the thiazolidine. Then, in a separate step, perform a controlled oxidation to the thiazoline.[8] A mild and selective method for this is the Ru-catalyzed oxidation using tert-butylhydroperoxide (TBHP).[15]
Issue 3: Over-oxidation to the Aromatic Thiazole

The formation of the fully aromatized thiazole is another common side reaction, particularly when using strong oxidizing agents.

Potential Cause Troubleshooting Step
Oxidizing Agent is Too Strong Strong oxidants like manganese dioxide (MnO₂) are often used for the direct synthesis of thiazoles.[8] To stop at the thiazoline stage, use milder oxidants. Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) have been used to oxidize thiazolines to thiazoles, so avoiding such strong oxidants is recommended.[2][8]
Prolonged Reaction Time or Elevated Temperature Over-oxidation can be a result of leaving the reaction for too long or at too high a temperature.[8] Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction once the thiazoline product is maximized.[16]
Incorrect Stoichiometry of Oxidant Using an excess of the oxidizing agent can drive the reaction towards the more stable thiazole.[8] Carefully control the stoichiometry of your oxidant.
Reaction Pathway Visualization

Reaction_Pathways Reactants Aldehyde + Cysteamine Thiazolidine Thiazolidine Intermediate Reactants->Thiazolidine Cyclization Thiazoline Desired Thiazoline Product Thiazolidine->Thiazoline Controlled Oxidation Thiazole Over-oxidized Thiazole Byproduct Thiazoline->Thiazole Over-oxidation

Caption: Competing reaction pathways in thiazoline synthesis.

Issue 4: Difficulty in Product Purification

Isolating the pure thiazoline derivative can be challenging due to byproducts or unreacted starting materials.

Potential Cause Troubleshooting Step
Similar Polarity of Product and Impurities If the product and impurities have similar polarities, separation by column chromatography can be difficult. Try using a different solvent system for elution or consider alternative purification techniques like recrystallization or preparative TLC.
Product is an Oil If the product is an oil and difficult to purify by column chromatography, consider converting it to a solid derivative (e.g., a salt) for easier purification by recrystallization, and then regenerating the pure product.
Product Instability on Silica Gel Some thiazoline derivatives may be sensitive to the acidic nature of silica gel. In such cases, using neutral or basic alumina for column chromatography is recommended. Attempted column chromatography can sometimes fail to deliver any product.[17]

Experimental Protocols

Protocol 1: General Procedure for Thiazoline Synthesis via Domino Reaction in HFIP

This protocol is adapted from a method for the modular synthesis of thiazoline derivatives using a cascade protocol.[8]

  • Reaction Setup: In a round-bottom flask, combine the thioamide (1.0 mmol), the Michael acceptor (e.g., an α,β-unsaturated ester) (1.1 mmol), and sodium acetate (1.1 mmol).

  • Solvent Addition: Add hexafluoroisopropanol (HFIP) (5 mL) to the flask.

  • Reaction Conditions: Stir the reaction mixture at the optimized temperature (determined through screening) and monitor the progress by TLC.

  • Work-up: Upon completion, the HFIP can be recovered by distillation. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Ru-Catalyzed Oxidation of Thiazolidines to 2-Thiazolines

This protocol is based on the work of Duñach et al. for the selective oxidation of thiazolidines.[15]

  • Reaction Setup: In a suitable flask, dissolve the thiazolidine (1.0 mmol) in a suitable solvent (e.g., dichloromethane).

  • Catalyst and Oxidant Addition: Add the Ruthenium catalyst (e.g., RuCl₂(PPh₃)₃, 1-5 mol%) followed by the dropwise addition of tert-butylhydroperoxide (TBHP) (1.1-1.5 equivalents).

  • Reaction Conditions: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with a reducing agent (e.g., sodium sulfite solution). Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography. Note that purification can sometimes be challenging, leading to modest isolated yields.[15]

Summary of Optimized Reaction Conditions

Reaction TypeCatalystSolventTemperature (°C)Key Considerations
Hantzsch Thiazole Synthesis Acid (e.g., HCl)EthanolRefluxA fundamental method for constructing the thiazole ring.[3]
Domino Reaction None (HFIP promoted)HFIPVariesHFIP acts as both solvent and promoter, avoiding the need for a metal catalyst.[2]
Asinger Synthesis (Microwave) NoneMethanol/NH₃40Microwave irradiation can significantly reduce reaction times.[8]
Oxidation of Thiazolidines Ru-based catalystDichloromethaneRoom Temp.A selective method to convert thiazolidines to thiazolines.[15]
[3+2] Cycloaddition Cu(II) complexMethanolVariesThiazoline-based ligands can be used to create catalytically active metal complexes.[1]

References

  • Technical Support Center: Minimizing Byproduct Formation in Thiazoline Synthesis - Benchchem. (URL: )
  • Overview of the Chemistry of 2-Thiazolines | Chemical Reviews - ACS Public
  • Recent advances in the synthesis and utility of thiazoline and its deriv
  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC - NIH. (URL: [Link])
  • Recent advances in the synthesis and utility of thiazoline and its deriv
  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents - MDPI. (URL: [Link])
  • Optimization of reaction conditions.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (URL: [Link])
  • Synthesis of thiazoline and thiazole derivatives - ResearchG
  • How does sulfur in thiazole poison Pd catalyst?
  • One-Pot Strategy for Thiazoline Synthesis from Alkenes and Thioamides - PubMed. (URL: [Link])
  • 2-Thiazolines: An update on synthetic methods and catalysis | Request PDF - ResearchG
  • (PDF)
  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - NIH. (URL: [Link])
  • 2-Thiazolines: an update on synthetic methods and catalysis - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
  • Technical Support Center: Optimizing Catalyst Selection for Thiazole Synthesis - Benchchem. (URL: )
  • Biological Potential of Thiazole Derivatives of Synthetic Origin - ResearchG
  • Synthesis of Thiazole: Exploring Various Methods for Efficient Prepar
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (URL: [Link])
  • Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives - ResearchG
  • Troubleshooting guide for 2-Chlorophenothiazine synthesis reactions - Benchchem. (URL: )
  • Troubleshooting guide for the synthesis of benzothiazole deriv
  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction - MDPI. (URL: [Link])
  • A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. (URL: [Link])
  • DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights - PMC - NIH. (URL: [Link])
  • Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride - Benchchem. (URL: )
  • Novel Chiral Bifunctional L-Thiazoline-Thiourea Derivatives: Design and Application in Enantioselective Michael Reactions | Request PDF - ResearchG
  • Energy Catalytic Conversion and Environmental Catalytic Purific
  • Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs - Benchchem. (URL: )
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (URL: [Link])

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Minimizing by-product formation in 2-(Allylthio)-2-thiazoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-(Allylthio)-2-thiazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of their experiments and minimize the formation of unwanted by-products. Here, you will find in-depth troubleshooting advice and frequently asked questions based on established scientific principles and field-proven insights.

Troubleshooting Guide: Minimizing By-product Formation

This section addresses specific issues you may encounter during the synthesis and use of this compound. The advice provided is structured in a question-and-answer format to directly tackle common experimental challenges.

Question 1: I am observing a significant amount of a polar by-product that is soluble in water during my S-allylation of 2-mercapto-2-thiazoline. What could this be and how can I prevent its formation?

Answer:

This polar, water-soluble by-product is likely the result of hydrolysis of the desired this compound or the starting 2-mercapto-2-thiazoline. The thiazoline ring, particularly under certain pH conditions, can be susceptible to cleavage.

Causality and Prevention:

  • pH Control is Critical: The rate of hydrolysis of 2-alkylthio-2-thiazolines is pH-dependent. Studies on similar 2-alkyl-2-thiazolines have shown that hydrolysis is significantly faster at around pH 3, while the molecule is more stable in strongly acidic or neutral to slightly basic conditions[1][2]. During your reaction workup, ensure that the pH does not linger in the acidic range for extended periods. When performing an acid-base extraction for purification, it is advisable to work quickly and at low temperatures.

  • Reaction Conditions: The S-allylation of 2-mercapto-2-thiazoline is typically carried out under basic conditions to deprotonate the thiol, making it a more effective nucleophile. The choice of base and solvent can influence the reaction's success and the formation of by-products.

    • Base Selection: A mild, non-nucleophilic base such as potassium carbonate or triethylamine is often preferred. Stronger bases like sodium hydroxide could potentially promote hydrolysis or other side reactions. The use of an appropriate amount of base is also crucial to avoid an overly basic environment which might lead to undesired reactions.

    • Solvent Choice: Anhydrous aprotic solvents like acetonitrile, acetone, or DMF are generally recommended to prevent hydrolysis of the starting material and product. The presence of water can facilitate the formation of the hydrolysis by-product. Ensure your solvents are properly dried before use.

Troubleshooting Workflow for Hydrolysis:

Caption: Workflow to troubleshoot hydrolysis by-products.

Question 2: My reaction mixture shows a product with a higher molecular weight than expected, and it seems to have incorporated two allyl groups. How can I avoid this?

Answer:

The formation of a higher molecular weight product with two allyl groups suggests over-alkylation , specifically N,S-diallylation or the formation of a symmetrical bis-thiazoline sulfide. While S-allylation is the desired primary reaction, the nitrogen atom in the thiazoline ring can also be alkylated under certain conditions.

Causality and Prevention:

  • Stoichiometry of Allyl Bromide: Using a large excess of allyl bromide can drive the reaction towards di-allylation. It is crucial to use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can provide the necessary energy for the less reactive nitrogen to be alkylated. Monitor the reaction progress by TLC and stop the reaction as soon as the starting 2-mercapto-2-thiazoline is consumed. Running the reaction at room temperature or slightly elevated temperatures (e.g., 40-50°C) is often sufficient and helps to minimize over-alkylation.

  • Base Strength: A very strong base could potentially deprotonate the nitrogen, making it more nucleophilic and prone to alkylation. Using a milder base helps to selectively deprotonate the more acidic thiol.

Recommended Protocol to Minimize Over-alkylation:

ParameterRecommendationRationale
Allyl Bromide (equiv.) 1.05 - 1.1Minimizes the chance of a second alkylation event.
Base K₂CO₃ or Et₃NMild bases that selectively deprotonate the thiol.
Temperature Room Temperature to 50°CProvides sufficient energy for S-allylation without promoting N-allylation.
Reaction Monitoring TLCAllows for quenching the reaction upon completion, preventing prolonged exposure to alkylating agent.
Question 3: I am isolating a non-polar by-product that has the same mass as my desired product. What could be the cause?

Answer:

A non-polar by-product with the same mass as this compound could be an isomer , potentially formed through rearrangement of the allyl group or isomerization of the thiazoline ring itself.

Causality and Prevention:

  • Allyl Group Rearrangement: Although less common under standard S-allylation conditions, the allyl group could potentially rearrange. This is more likely to occur under thermal or photochemical stress.

  • Thiazoline Ring Isomerization: Photoisomerization of 2-thiazolines to N-alkenylthioamides has been reported. If your reaction is exposed to UV light for extended periods, this could be a contributing factor.

Preventative Measures:

  • Control Reaction Temperature: Avoid excessive heating, as this can promote isomerization.

  • Protect from Light: Conduct the reaction in a flask protected from light, for example, by wrapping it in aluminum foil.

  • Purification: Careful column chromatography can often separate isomers.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the S-allylation of 2-mercapto-2-thiazoline?

A1: Anhydrous polar aprotic solvents are generally the best choice. Acetonitrile, acetone, and dimethylformamide (DMF) are commonly used. These solvents effectively dissolve the reactants and the intermediate salt, while not participating in the reaction. The use of green solvents like water with a phase-transfer catalyst can also be an option for more environmentally friendly processes[3].

Q2: Can I use sodium hydroxide as a base for the S-allylation?

A2: While sodium hydroxide can be used, it is a strong base and may increase the risk of side reactions such as hydrolysis of the product or starting material, especially if water is present. Milder bases like potassium carbonate or triethylamine are generally recommended for a cleaner reaction.

Q3: How can I effectively purify the crude this compound?

A3: A common and effective method is an acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic by-products. If impurities persist, column chromatography on silica gel is a reliable purification method.

Q4: What are the storage recommendations for this compound?

A4: this compound should be stored in a cool, dry, and dark place to prevent degradation. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Storage at temperatures below 30°C is recommended[4].

Q5: Is this compound thermally stable?

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized By-products

This protocol is designed to favor the formation of the desired S-allylated product while minimizing common side reactions.

Materials:

  • 2-Mercapto-2-thiazoline

  • Allyl bromide

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-mercapto-2-thiazoline (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add allyl bromide (1.1 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically within 2-4 hours), filter the reaction mixture to remove the potassium salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by column chromatography on silica gel.

Visualizing the Workflow:

Caption: Step-by-step synthesis protocol for this compound.

References

  • Martin, R. B., & Parcell, A. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society, 81(19), 5089–5095. [Link]
  • Sztanke, K., et al. (2021). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Monatshefte für Chemie - Chemical Monthly, 146(7), 1151-1163. [Link]
  • Washington University School of Medicine. (n.d.). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine.
  • Gawande, M. B., et al. (2019). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 24(3), 509. [Link]
  • Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(52), 32831-32836. [Link]
  • Jeon, M., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14(1), 1-23. [Link]
  • Gaumont, A.-C., Gulea, M., & Levillain, J. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(3), 1371–1401. [Link]
  • ChemWhat. (n.d.). This compound CAS#: 3571-74-2. [Link]
  • Duñach, E., et al. (2003). Novel synthesis of 2-thiazolines. Tetrahedron Letters, 44(35), 6673-6675. [Link]
  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2021). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 5(4), 324-334. [Link]
  • Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(52), 32831-32836. [Link]
  • Petrucci, S., et al. (2023). N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. Molecules, 28(13), 5133. [Link]
  • Sztanke, M., et al. (2023).
  • Fustero, S., et al. (2001). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 101(4), 1037-1082. [Link]
  • Szatmári, I., et al. (2023). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 28(10), 4211. [Link]
  • Sztanke, M., et al. (2023). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Molecules, 28(2), 793. [Link]
  • Deiters, A. (2001). Effects of Base, Electrophile, and Substrate on the Selective Alkylation of Heteroaromatic Systems. Organic Letters, 3(10), 1547-1550. [Link]

Sources

Technical Support Center: Characterization of 2-(Allylthio)-2-thiazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 2-(Allylthio)-2-thiazoline. This guide is designed for researchers, scientists, and drug development professionals who are working with this reactive sulfur compound. As a Senior Application Scientist, I've compiled this resource to address the common challenges encountered during the synthesis, purification, and analytical characterization of this molecule. My goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your results.

Introduction: The Challenge of Instability

This compound is a sulfur-containing heterocycle with potential applications in various fields. However, its characterization is fraught with challenges primarily due to its inherent instability. Like many organosulfur compounds, particularly those with allyl and thioether moieties, it is susceptible to degradation under various conditions. This guide will provide you with the necessary information to navigate these challenges.

Part 1: Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Issue 1: My synthesized this compound appears impure by ¹H NMR, showing more peaks than expected.

Question: I've synthesized this compound, but the ¹H NMR spectrum is complex, with multiple sets of signals for the allyl and thiazoline protons. What could be the cause?

Answer:

This is a common issue and can arise from several factors related to the synthesis and handling of the compound. Here's a breakdown of potential causes and solutions:

  • Presence of Tautomers: While this compound is the common name, it can exist in equilibrium with its tautomer, S-Allyl-2-mercaptothiazoline. This equilibrium can be influenced by the solvent and temperature, leading to two sets of peaks in the NMR spectrum.

    • Troubleshooting: Try acquiring the NMR spectrum in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, MeOD) to see if the peak ratios change, which would be indicative of tautomerism. Lowering the temperature of the NMR experiment might also help to resolve the individual tautomers.

  • Incomplete Reaction or Side Products: The synthesis of thiazolines can sometimes be incomplete or yield side products. For instance, the reaction of 1-allylthiourea with haloesters can sometimes lead to the formation of thiazole derivatives if over-oxidation occurs.[1]

    • Troubleshooting: It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting materials. If side products are observed, purification by column chromatography is recommended. A typical solvent system for the purification of similar compounds is a gradient of ethyl acetate in hexanes.

  • Degradation: this compound is prone to degradation, especially if exposed to air, light, or elevated temperatures. The allyl group is susceptible to oxidation, and the thiazoline ring can undergo hydrolysis.

    • Troubleshooting: Ensure that the synthesis and purification are carried out under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and store the final product at low temperatures (e.g., -20 °C) in a sealed, amber vial.

Issue 2: My mass spectrum of this compound does not show the expected molecular ion peak or shows unexpected fragments.

Question: I am analyzing my purified this compound by mass spectrometry, but I'm struggling to find the molecular ion peak at m/z 159. Instead, I see other dominant peaks. Why is this happening?

Answer:

The absence or low intensity of the molecular ion peak is a common feature in the mass spectra of unstable compounds. Here's how to interpret your results and troubleshoot:

  • Fragmentation: this compound can readily fragment in the mass spectrometer. The bond between the sulfur and the thiazoline ring is relatively labile. Common fragmentation patterns for thioethers involve cleavage of the C-S bond.

    • Expected Fragments: You should look for fragments corresponding to the allyl group (m/z 41) and the 2-mercapto-2-thiazoline moiety (m/z 118). The presence of these fragments, even in the absence of a strong molecular ion peak, can be indicative of your product.

  • Ionization Technique: The choice of ionization technique can significantly impact the observed spectrum. Electron Impact (EI) ionization is a high-energy technique that can cause extensive fragmentation.

    • Troubleshooting: If you are using EI, consider a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods are less likely to cause fragmentation and will increase the chances of observing the protonated molecule [M+H]⁺ at m/z 160.

  • In-source Degradation: The compound might be degrading in the hot injection port of the gas chromatograph if you are performing GC-MS.

    • Troubleshooting: Try lowering the injector temperature. Alternatively, consider using liquid chromatography-mass spectrometry (LC-MS) to avoid the high temperatures associated with GC.

Issue 3: My purified this compound degrades upon storage.

Question: I successfully synthesized and purified this compound, but after a few days, even when stored in the freezer, I see signs of decomposition. How can I improve its stability?

Answer:

The stability of sulfur-containing compounds, especially those with reactive functional groups like the allyl group, is a significant challenge. Here are some best practices for storage:

  • Inert Atmosphere: Oxygen is a major culprit in the degradation of thioethers.

    • Protocol: After purification, dissolve your compound in a minimal amount of a volatile, anhydrous solvent (e.g., dichloromethane), and then evaporate the solvent under a stream of inert gas (argon or nitrogen). This will help to remove dissolved oxygen. Store the solid or oil under an inert atmosphere.

  • Low Temperature: While freezing is a good practice, temperature fluctuations can still promote degradation.

    • Protocol: Store your compound at a stable low temperature, preferably at -80 °C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Solvent Choice for Stock Solutions: If you need to store the compound in solution, the choice of solvent is critical.

    • Protocol: Use anhydrous and degassed solvents. Aprotic solvents are generally preferred. Prepare small aliquots of your stock solution to avoid contaminating the entire batch with repeated use.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Predicted ¹H NMR (in CDCl₃):

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Allyl Group
=CH₂5.20 - 5.40dd
-CH=5.80 - 6.00m
-S-CH₂-3.80 - 4.00d
Thiazoline Ring
-N-CH₂-3.90 - 4.10t
-S-CH₂-3.20 - 3.40t

Predicted ¹³C NMR (in CDCl₃):

CarbonPredicted Chemical Shift (ppm)
Allyl Group
=CH₂117 - 119
-CH=132 - 134
-S-CH₂-35 - 37
Thiazoline Ring
C=N168 - 172
-N-CH₂-55 - 58
-S-CH₂-30 - 33

Q2: What is a reliable method for the synthesis of this compound?

A2: A common method for the synthesis of 2-substituted thiazolines is the reaction of a thiourea derivative with a suitable electrophile. For this compound, a plausible route is the reaction of 2-mercapto-2-thiazoline with an allyl halide (e.g., allyl bromide) in the presence of a base.

Experimental Protocols

Protocol 1: Synthesis of this compound

This is a generalized procedure based on common synthetic methods for analogous compounds. Optimization may be required.

  • To a solution of 2-mercapto-2-thiazoline (1.0 eq) in a suitable solvent (e.g., acetone, acetonitrile, or DMF) under an inert atmosphere, add a base such as potassium carbonate (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add allyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: NMR Sample Preparation and Analysis
  • Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • For unstable samples, consider acquiring the spectra at a lower temperature (e.g., 0 °C or -20 °C) to minimize degradation during the experiment.

Visualizations

Diagram 1: Logical Workflow for Troubleshooting Impure Product

Troubleshooting Impure this compound Impure_NMR Impure ¹H NMR Spectrum Check_Tautomerism Check for Tautomerism Impure_NMR->Check_Tautomerism Check_Side_Products Investigate Side Products Impure_NMR->Check_Side_Products Check_Degradation Assess for Degradation Impure_NMR->Check_Degradation Variable_Temp_NMR Variable Temperature NMR Check_Tautomerism->Variable_Temp_NMR Different_Solvents Acquire NMR in Different Solvents Check_Tautomerism->Different_Solvents TLC_Analysis TLC Analysis of Reaction Check_Side_Products->TLC_Analysis Column_Chromatography Purify by Column Chromatography Check_Side_Products->Column_Chromatography Inert_Atmosphere Use Inert Atmosphere Check_Degradation->Inert_Atmosphere Low_Temp_Storage Store at Low Temperature Check_Degradation->Low_Temp_Storage

Caption: A flowchart for diagnosing the cause of an impure ¹H NMR spectrum.

Diagram 2: Proposed Degradation Pathway

Potential Degradation of this compound Main_Compound This compound Oxidation Oxidation Main_Compound->Oxidation [O] Hydrolysis Hydrolysis Main_Compound->Hydrolysis H₂O Allyl_Sulfoxide Allyl Sulfoxide Derivative Oxidation->Allyl_Sulfoxide Thiazolidinone Thiazolidin-2-one Hydrolysis->Thiazolidinone Allyl_Mercaptan Allyl Mercaptan Hydrolysis->Allyl_Mercaptan

Caption: A simplified diagram of potential degradation pathways.

References

  • Krasowska, D., et al. (2016). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Monatshefte für Chemie - Chemical Monthly, 147(4), 733-741. [Link]
  • PubChem. This compound. [Link]
  • Le, H. V., et al. (2015). Impact of Storage Conditions on the Stability of Volatile Sulfur Compounds in Sampling Bags. Journal of Environmental Quality, 44(5), 1523-1529. [Link]
  • Shen, C., et al. (2002). In vitro stability and chemical reactivity of thiosulfinates. Journal of Agricultural and Food Chemistry, 50(9), 2644-2651. [Link]

Sources

Stability issues of 2-(Allylthio)-2-thiazoline in different reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Allylthio)-2-thiazoline

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability of this versatile heterocyclic compound. Here, you will find in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a sulfur-containing heterocyclic compound featuring a thiazoline ring linked to an allyl thioether group. Thiazoline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] They also serve as important synthetic intermediates in the preparation of more complex molecules and chiral ligands.[3][4]

Q2: What are the main stability concerns when working with this compound?

A2: The primary stability concerns stem from the two key functional moieties in its structure: the 2-thiazoline ring and the allyl thioether group.

  • Thiazoline Ring: The imine (C=N) bond in the thiazoline ring is susceptible to hydrolysis, particularly under acidic or strongly basic conditions, leading to ring-opening.[5][6]

  • Allyl Thioether: The thioether is prone to oxidation, which can form the corresponding sulfoxide and sulfone. These oxidized species can be unstable.[7] The allyl group itself can undergo various reactions, and the sulfur atom can influence its reactivity.

Q3: How should I properly store this compound?

A3: For optimal stability, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature, preferably below +30°C, as recommended by suppliers.[8] To prevent hydrolysis, it is crucial to protect it from moisture. Storing it in a desiccator or in sealed ampoules is advisable. For long-term storage, refrigeration (2-8°C) is recommended.

Q4: Can I use protic solvents like methanol or water in my reaction?

A4: Caution is advised when using protic solvents. Water can lead to hydrolysis of the thiazoline ring, especially if the pH is not neutral.[5] While alcohols are generally less reactive, they can participate in solvent-mediated degradation pathways, particularly at elevated temperatures or in the presence of acidic/basic catalysts. If a protic solvent is necessary, the reaction should be conducted at low temperatures for the shortest possible duration, and the pH should be carefully controlled.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of Expected Product; Starting Material Consumed

  • Problem: You run a reaction and find that while your this compound has been consumed (as per TLC or LC-MS), the yield of your desired product is significantly lower than expected, and multiple unknown spots or peaks are visible.

  • Potential Cause & Mechanistic Insight: This is a classic sign of degradation. The most probable cause is the hydrolysis of the 2-thiazoline ring. The reaction mechanism involves the protonation of the ring nitrogen, followed by nucleophilic attack of water at the C2 carbon. This opens the ring to form an unstable intermediate that can further decompose into N-allylthio-cysteamine or other products. Studies on analogous compounds like 2-methyl-2-thiazoline show that hydrolysis is fastest at a moderately acidic pH (around pH 3) and very slow near neutral pH.[5][6]

  • Solution & Preventative Measures:

    • pH Control: Buffer your reaction medium to maintain a pH between 6.5 and 7.5. Avoid strong acids or bases unless they are essential for the reaction, and if so, use them at low temperatures.

    • Solvent Choice: Switch to aprotic solvents (e.g., THF, Dioxane, Acetonitrile, Toluene) and ensure they are anhydrous.

    • Temperature Management: Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.

    • Inert Atmosphere: Purge the reaction vessel with an inert gas like argon or nitrogen to exclude moisture and oxygen.

Issue 2: Formation of an Unexpected Product with a Higher Molecular Weight

  • Problem: Your mass spectrometry analysis shows a major product with a mass increase of +16 Da or +32 Da compared to your starting material or expected product.

  • Potential Cause & Mechanistic Insight: This indicates oxidation of the thioether sulfur. The addition of one oxygen atom (+16 Da) forms a sulfoxide, while two oxygen atoms (+32 Da) form a sulfone. This can be caused by atmospheric oxygen (especially at elevated temperatures), peroxide impurities in solvents (like older THF or ether), or the use of oxidizing reagents. The resulting thiazoline 1,1-dioxides can be highly moisture-sensitive and prone to further reactions, including ring-opening.[7]

  • Solution & Preventative Measures:

    • Deoxygenate Solvents: Use freshly distilled or sparged solvents to remove dissolved oxygen.

    • Check for Peroxides: Test solvents like THF and diethyl ether for peroxides before use and purify if necessary.

    • Use of Antioxidants: In some formulations, the addition of a radical scavenger or antioxidant (e.g., BHT) may be beneficial, provided it doesn't interfere with your reaction.

    • Strict Inert Atmosphere: Maintain a strict inert atmosphere throughout the experiment, from reagent addition to workup.

Issue 3: Reaction Fails in Acidic Media (e.g., during acidic deprotection)

  • Problem: You are attempting a reaction that requires acidic conditions (e.g., removal of a Boc protecting group with TFA), but the reaction results in a complex mixture of degradation products.

  • Potential Cause & Mechanistic Insight: As previously noted, the 2-thiazoline ring is highly labile in acidic conditions.[5] The rate of hydrolysis for 2-methyl-2-thiazoline shows a maximum around pH 3.[5] Strong acids like TFA will rapidly catalyze ring-opening, destroying the core structure before the intended reaction can complete.

  • Solution & Preventative Measures:

    • Alternative Strategies: Redesign your synthetic route to avoid strongly acidic steps. If a deprotection is necessary, consider alternative protecting groups that can be removed under neutral or basic conditions (e.g., Fmoc, Cbz under hydrogenolysis, or Allyl groups).

    • Milder Conditions: If acid is unavoidable, screen for the mildest possible conditions. Use weaker acids, lower temperatures (-20°C to 0°C), and carefully monitor the reaction for rapid starting material consumption.

    • Orthogonal Protection: Employ protecting group strategies that are orthogonal to the stability profile of the thiazoline ring.

Summary of Stability Influences
ParameterConditionEffect on StabilityRecommendation
pH Acidic (pH < 6)Highly Unstable ; rapid hydrolysis of thiazoline ring.[5]Avoid; if necessary, use low temperatures and short reaction times.
Neutral (pH 6.5-7.5)Relatively Stable .[5]Optimal for most reactions and for storage in aqueous buffers.
Basic (pH > 8)Moderately Unstable ; base-catalyzed hydrolysis is possible.Use with caution; prefer mild, non-nucleophilic bases.
Solvent Aprotic (THF, Toluene)Good Stability (if anhydrous and peroxide-free).Recommended for most applications.
Protic (Water, Methanol)Risk of Hydrolysis .Use only when necessary, with strict pH and temperature control.
Atmosphere Air (Oxygen)Risk of Oxidation to sulfoxide/sulfone.[7]Work under an inert atmosphere (N₂ or Ar).
Inert (N₂, Ar)Good Stability .Standard practice for handling and reactions.
Temperature High (> 50°C)Accelerates Degradation (hydrolysis, oxidation).Maintain the lowest effective temperature for reactions.

Visual Troubleshooting and Degradation Pathways

Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing stability issues with this compound.

G start Experiment Fails: Low Yield / Impurities check_lcms Analyze Crude Reaction by LC-MS start->check_lcms sm_consumed Starting Material Consumed? check_lcms->sm_consumed sm_present Reaction Not Proceeding. Optimize Conditions (Temp, Catalyst, Time). sm_consumed->sm_present No mass_check Analyze Mass of Major Impurities sm_consumed->mass_check Yes hydrolysis Probable Hydrolysis. Degradation via Ring-Opening. mass_check->hydrolysis Mass consistent with ring-opened product oxidation Probable Oxidation. Formation of Sulfoxide/Sulfone. mass_check->oxidation Mass = M+16 or M+32 other Other Side Reaction. Consider Rearrangement or Reaction with Solvent/Reagent. mass_check->other Other Masses solve_hydrolysis Solution: - Use Anhydrous Aprotic Solvent - Control pH to Neutral - Lower Temperature hydrolysis->solve_hydrolysis solve_oxidation Solution: - Degas Solvents - Use Inert Atmosphere (N₂/Ar) - Check for Peroxides oxidation->solve_oxidation cluster_0 Acid-Catalyzed Hydrolysis cluster_1 Oxidation Thiazoline This compound RingOpened Ring-Opened Product (N-allylthioformyl-cysteamine) Thiazoline->RingOpened + H₂O / H⁺ Sulfoxide Sulfoxide Derivative (M+16) Sulfone Sulfone Derivative (M+32) Sulfoxide->Sulfone [O] Thiazoline2 This compound Thiazoline2->Sulfoxide [O]

Caption: Key degradation pathways of the title compound.

Experimental Protocol: Forced Degradation Study

To proactively assess the stability of this compound in your specific reaction medium, a forced degradation (stress testing) study is recommended. [9][10]This helps identify potential degradation products and establish stable operating parameters.

Objective: To determine the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, and thermal stress conditions.

Materials:

  • This compound

  • Class A volumetric flasks and pipettes

  • HPLC-UV or LC-MS system with a C18 column

  • pH meter

  • Solvents: Acetonitrile (ACN), water (HPLC grade)

  • Stress agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in ACN.

  • Sample Preparation (perform in duplicate):

    • Control (Unstressed): Dilute the stock solution with 50:50 ACN:Water to a final concentration of 0.1 mg/mL. Analyze immediately.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 40°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to 10 mL with 50:50 ACN:Water.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl and dilute to 10 mL with 50:50 ACN:Water.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light. Dilute to 10 mL with 50:50 ACN:Water.

    • Thermal Degradation: Place the stock solution in a sealed vial and heat at 60°C for 24 hours. Cool and prepare a 0.1 mg/mL sample for analysis.

  • Analysis:

    • Analyze all samples by HPLC-UV or LC-MS.

    • Use a gradient method suitable for separating polar and non-polar compounds (e.g., 5% to 95% ACN in water over 20 minutes).

    • Monitor the peak area of the parent compound and any new peaks that appear.

  • Data Interpretation:

    • Calculate the percentage degradation in each condition by comparing the peak area of the parent compound to the unstressed control.

    • Use LC-MS to obtain the mass of major degradation products to help elucidate their structures.

    • A significant loss (>10-20%) of the parent compound indicates instability under that specific stress condition. [10] This protocol provides a baseline for understanding the compound's liabilities. The conditions should be adapted to more closely mimic your specific experimental setup to gain the most relevant insights.

References

  • Molecules. (2019). Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives.
  • Journal of the American Chemical Society. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift.
  • Royal Society of Chemistry. (1998). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles).
  • WashU Medicine Research Profiles. Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1.
  • ResearchGate. (2015). Allyl Ethers in the Thiol-ene Reaction.
  • ResearchGate. Degradation of heterocyclic sulfur compounds. Experiments were....
  • PubMed. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles.
  • MedCrave online. (2016). Forced Degradation Studies.
  • ResearchGate. (2019). Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives.
  • Luminata Hanson. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
  • PubMed. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution.
  • Wikipedia. Thiazoline.
  • ACS Publications. (2004). Overview of the Chemistry of 2-Thiazolines.
  • Organic Chemistry Portal. Allyl Ethers - Protecting Groups.
  • RSC Publishing. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives.
  • PubMed. (2000). Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways.
  • ResearchGate. (2016). Synthesis of New Family of Thiazoline and Thiazole Esters and Investigation of their Thermal Properties.
  • ResearchGate. Plausible mechanism for the formation of thiazoline and thiazole derivatives.
  • MDPI. (2019). Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives.
  • ResearchGate. Scheme 5. Possible mechanism for Δ2-thiazoline formation with the Lawesson reagent.
  • National Center for Biotechnology Information. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives.
  • ResearchGate. Overview of the Chemistry of 2-Thiazolines | Request PDF.
  • ResearchGate. (2002). Generation of Roasted Notes Based on 2-Acetyl-2-thiazoline and Its Precursor, 2-(1-Hydroxyethyl)-4,5-dihydrothiazole, by Combined Bio and Thermal Approaches.
  • PubMed. (2010). Convenient synthesis of allylic thioethers from phosphorothioate esters and alcohols.
  • ResearchGate. (2013). Direct Synthesis of Allylic Thioethers Under Greener Conditions: A Solvent- and Catalyst-Free Approach.

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Technical Support Center: Optimizing Catalyst Loading for 2-(Allylthio)-2-thiazoline Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Advanced Researcher

Welcome to the technical support center dedicated to the nuanced challenge of optimizing catalyst loading in reactions mediated by 2-(Allylthio)-2-thiazoline. This guide is structured for researchers, scientists, and drug development professionals who are navigating the complexities of utilizing sulfur-containing ligands in transition metal catalysis, particularly palladium-catalyzed allylic substitution reactions.

The this compound scaffold presents a unique set of opportunities and challenges. Its nitrogen and sulfur atoms offer bidentate coordination to a metal center, potentially influencing the stereochemical and regiochemical outcome of the reaction. However, the presence of a soft sulfur donor raises the critical issue of catalyst poisoning, while the pendant allyl group introduces the possibility of unproductive side reactions. This guide provides a framework for rationally optimizing catalyst loading by understanding the underlying mechanistic principles and anticipating common experimental pitfalls.

Troubleshooting Guide: A Causal Approach

This section addresses specific experimental issues in a question-and-answer format, focusing on the causal relationships between reaction parameters and outcomes.

Issue 1: Low or No Product Yield with Standard Catalyst Loading

Question: I am attempting a palladium-catalyzed allylic amination using this compound as a ligand with a standard catalyst loading (e.g., 1-2 mol% of a palladium precursor), but I am observing very low to no conversion of my starting materials. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in this system is frequently linked to catalyst deactivation or inhibition, primarily due to the sulfur atom in the this compound ligand. Here’s a systematic approach to diagnosing and resolving the issue:

1. Catalyst Poisoning by Sulfur:

  • The "Why": Palladium catalysts, particularly in their Pd(0) active state, are soft Lewis acids and have a high affinity for soft Lewis bases like sulfur. The thioether in your ligand can irreversibly bind to the palladium center, forming stable off-cycle complexes that are catalytically inactive. This is a well-documented phenomenon known as sulfur poisoning.[1]

  • Troubleshooting Steps:

    • Increase Catalyst Loading: This is the most direct, albeit less elegant, solution. Incrementally increase the palladium precursor and ligand concentration in tandem (maintaining their ratio). A systematic screen from 2 mol% up to 10 mol% may be necessary to find a loading that overcomes the stoichiometric poisoning effect.

    • Ligand-to-Metal Ratio: While a 1:1 or 2:1 ligand-to-metal ratio is common, in the case of potentially poisoning ligands, a slightly higher ratio (e.g., 4:1) might be beneficial to ensure that sufficient ligand is available to form the active catalytic species after some has been sequestered in inactive complexes.

2. Intramolecular Reaction of the Ligand:

  • The "Why": The allyl group on your ligand can itself be a substrate for the palladium catalyst. This can lead to the formation of a π-allyl palladium complex with the ligand, effectively taking both the ligand and the catalyst out of the desired catalytic cycle. This can be a significant issue, especially at elevated temperatures.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If the desired transformation can proceed at a lower temperature, this will disfavor the intramolecular activation of the ligand's allyl group.

    • Screen Different Ligand Backbones: If the this compound is not essential for achieving the desired selectivity, consider a similar thiazoline ligand without the reactive allyl group to test if the ligand itself is the issue.

3. Inefficient Pre-catalyst Activation:

  • The "Why": If you are using a Pd(II) precatalyst, it needs to be reduced to the active Pd(0) species. This is often accomplished by a phosphine ligand or other reducing agents in the reaction mixture. If this reduction is inefficient, you will have a low concentration of the active catalyst.

  • Troubleshooting Steps:

    • Introduce a Reductant: If you are not using a phosphine ligand that can also act as a reductant, consider the addition of a mild reducing agent.

    • Ensure Anhydrous and Oxygen-Free Conditions: The active Pd(0) species is highly susceptible to oxidation. Ensure your solvents and reagents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (argon or nitrogen).

A diagnostic workflow for low yield is presented below:

Figure 1: Diagnostic workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a palladium-catalyzed allylic substitution using a sulfur-containing ligand like this compound?

A1: Due to the potential for sulfur poisoning, it is advisable to start with a higher catalyst loading than for non-sulfur-containing ligands. A good starting point is 2.5 to 5 mol% of the palladium precursor. For challenging substrates or if catalyst deactivation is observed, this may need to be increased to as high as 10 mol%.

Q2: How does the choice of palladium precursor affect the optimal catalyst loading?

A2: The choice of precursor can be critical.

  • Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These are already in the active oxidation state but are sensitive to air and can be quickly poisoned. If using these, ensure rigorous inert techniques.

Q3: Can the solvent choice impact the required catalyst loading?

A3: Yes, absolutely. The solvent can influence the solubility of the catalyst, the stability of the active species, and the rate of catalyst deactivation.

  • Coordinating Solvents (e.g., THF, Dioxane): These can coordinate to the palladium center and may help to stabilize the active catalyst.

  • Non-Coordinating Solvents (e.g., Toluene, Hexane): In these solvents, the ligand-palladium interaction is more dominant. It is recommended to screen a few different solvents to find the optimal balance for your specific reaction.

Q4: I am observing the formation of palladium black. What does this mean and how can I prevent it?

A4: The formation of palladium black (finely divided palladium metal) is a sign of catalyst decomposition. The active, soluble Pd(0) catalyst has aggregated and precipitated out of solution, rendering it inactive. This can be caused by:

  • High Temperatures: The catalytic species may not be stable at elevated temperatures.

  • Poor Ligand Coordination: If the this compound ligand is not effectively stabilizing the Pd(0) center, the metal will aggregate.

  • Presence of Impurities: Acidic or oxidizing impurities can lead to catalyst decomposition.

To prevent this, you can try:

  • Lowering the reaction temperature.

  • Increasing the ligand-to-metal ratio to ensure the palladium center is fully coordinated.

  • Ensuring all reagents and solvents are pure and dry.

Data Summary: Catalyst Loading Ranges

The optimal catalyst loading is highly dependent on the specific substrates and reaction conditions. However, the following table provides general guidelines for starting your optimization experiments for a palladium-catalyzed allylic substitution.

Ligand TypePalladium PrecursorTypical Starting Loading (mol%)Considerations
This compound Pd(OAc)₂ / [Pd(allyl)Cl]₂2.5 - 5.0High potential for sulfur poisoning. May require higher loadings.
Standard Phosphine LigandsPd(OAc)₂ / Pd₂(dba)₃0.5 - 2.0Well-established, but may not provide desired selectivity.
Nitrogen-Sulfur Ligands[Pd(allyl)Cl]₂1.0 - 4.0Performance is highly ligand-dependent.[2]

Experimental Protocols

General Protocol for a Catalyst Loading Screen in a Palladium-Catalyzed Allylic Amination

This protocol provides a framework for systematically optimizing the catalyst loading for the reaction between an allylic acetate and a secondary amine, using a Pd(OAc)₂/2-(allylthio)-2-thiazoline catalytic system.

1. Reaction Setup:

  • To a series of oven-dried Schlenk tubes, add the palladium(II) acetate (Pd(OAc)₂). For a 0.1 mmol scale reaction, you would add amounts corresponding to 1, 2.5, 5, and 7.5 mol%.

  • Add the this compound ligand. A ligand-to-palladium ratio of 2:1 is a good starting point.

  • The tubes are sealed, and the atmosphere is replaced with argon or nitrogen.

2. Reagent Addition:

  • Under a positive flow of inert gas, add the allylic acetate (1.0 equivalent, 0.1 mmol), the amine (1.2 equivalents, 0.12 mmol), and the base (e.g., K₂CO₃, 2.0 equivalents, 0.2 mmol).

  • Add the degassed solvent (e.g., THF, 1.0 mL) via syringe.

3. Reaction and Monitoring:

  • Place the sealed tubes in a preheated oil bath at the desired temperature (e.g., 60 °C).

  • Stir the reactions vigorously.

  • Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 4, 12, and 24 hours).

4. Workup and Analysis:

  • Once a reaction is complete (or has stalled), cool it to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the conversion and yield.

The workflow for this optimization is visualized below:

G A Prepare Stock Solutions (Substrate, Amine, Base) B Set up Parallel Reactions in Schlenk Tubes A->B C Vary Pd(OAc)₂ and Ligand Loading (1, 2.5, 5, 7.5 mol%) B->C D Add Reagents under Inert Atmosphere C->D E Run Reactions at Constant Temperature D->E F Monitor Each Reaction over Time (TLC or LC-MS) E->F G Quench, Workup, and Isolate F->G H Analyze Conversion and Yield (NMR) G->H I Identify Optimal Catalyst Loading H->I

Figure 2: Workflow for catalyst loading optimization.

References

  • Origins of Enantioselectivity with Nitrogen-Sulfur Chelate Ligands in Palladium-C
  • Tsuji–Trost reaction. Wikipedia.
  • New Nitrogen, Sulfur-, and Selenium-Donating Ligands Derived from Chiral Pyridine Amino Alcohols.
  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications.
  • Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Form
  • Aerobic Allylic Amination Catalyzed by a Pd(OAc)2/P(OPh)3 System with Low Catalyst Loading. Organic Chemistry Portal.
  • Preparation of pi-allyl palladium complexes.
  • Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution.
  • Synthesis and structure of a new thiazoline-based palladium(II) complex that promotes cytotoxicity and apoptosis of human promyelocytic leukemia HL-60 cells. NIH.
  • Cytotoxic Effects of New Palladium(II)
  • S,O-Ligand-Promoted Palladium-Catalyzed C–H Functionalization Reactions of Nondirected Arenes.
  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen.
  • (PDF) Synthesis and structure of a new thiazoline-based palladium(II) complex that promotes cytotoxicity and apoptosis of human promyelocytic leukemia HL-60 cells.
  • Allylic oxidations of terminal olefins using a palladium thioether c
  • Overview of the Chemistry of 2-Thiazolines. Request PDF.
  • Pd-catalyzed intramolecular C–H activation for the synthesis of fused-1,2,3-triazole quinolines and dihydroquinolines. RSC Publishing.
  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution:
  • Pd-Catalyzed Aromatic Dual C-H Acylations and Intramolecular Cyclization: Access to Quinoline-Substituted Hydroxyl Isoindolones. PMC.
  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. PubMed.
  • Pd0-Catalyzed Allylic Aminations: Kinetics and Mechanism of the Reaction of Secondary Amines with Cationic (Η3-allyl)PdL2+ Complexes. Request PDF.
  • Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines. NIH.
  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings.
  • Intra‐Intermolecular Palladium‐Catalyzed Domino Reactions of Glycine Allylamides for the Synthesis of Diversely Functio… OUCI.
  • Palladium-catalyzed cyclization reactions of 2-vinylthiiranes with heterocumulenes.

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Technical Support Center: Refinement of Work-up Procedures for 2-(Allylthio)-2-thiazoline Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and purification of 2-(Allylthio)-2-thiazoline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental work-up of these valuable compounds. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis and purification of this compound.

Q1: My reaction yield of this compound is consistently low. What are the likely causes?

A1: Low yields can stem from several factors. A primary concern is the incomplete formation of the thiazoline ring, often leading to the thiazolidine intermediate as a major byproduct.[1] Additionally, suboptimal reaction conditions, such as incorrect temperature or reaction time, can lead to the formation of side products. It is also crucial to ensure the purity of your starting materials, as impurities can interfere with the reaction.

Q2: During work-up, I'm observing a significant loss of my this compound product. Why might this be happening?

A2: Product loss during work-up is often attributable to the hydrolytic instability of the thiazoline ring, particularly under acidic conditions.[1][2] The C=N bond in the thiazoline ring is susceptible to hydrolysis, which can lead to ring-opening. It is advisable to perform aqueous washes with neutral or slightly basic solutions (e.g., saturated sodium bicarbonate) to minimize this degradation.

Q3: What are the black/brown tars I'm seeing in my crude product?

A3: The formation of colored, tarry impurities can be due to several reasons. One possibility is the decomposition of the product or starting materials under the reaction or work-up conditions. Another potential cause is the presence of sulfur-containing byproducts, which can sometimes be colored. Overheating the reaction mixture or prolonged reaction times can exacerbate this issue.

Q4: Is this compound stable to air exposure?

A4: While the thiazoline ring itself has moderate stability, the allylthio group can be susceptible to oxidation over time, especially when exposed to air and light. It is recommended to store the purified product under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature to minimize degradation.

II. Troubleshooting Guide: From Crude to Pure Product

This in-depth guide provides a systematic approach to troubleshooting common issues encountered during the purification of this compound.

Issue 1: Persistent Impurities After Initial Extraction

Scenario: After an initial aqueous work-up and extraction with an organic solvent, your TLC or crude ¹H NMR still shows significant impurities.

Causality: The impurities likely have similar polarity to your desired product, making them difficult to separate with a simple extraction. Common impurities can include unreacted starting materials, the thiazolidine intermediate, or sulfur-containing byproducts.

Troubleshooting Workflow:

start Crude product with persistent impurities tlc Analyze by TLC with multiple solvent systems (e.g., Hexane/EtOAc, DCM/MeOH) start->tlc decision Are impurities well-separated from the product spot? tlc->decision column Proceed to Column Chromatography decision->column Yes recrystallization Attempt Recrystallization decision->recrystallization No end Pure Product column->end derivative Consider derivatization to a solid for purification recrystallization->derivative If oil or fails recrystallization->end derivative->end

Caption: Troubleshooting workflow for purifying crude this compound.

Detailed Steps:

  • TLC Analysis: Run thin-layer chromatography (TLC) on your crude product using a variety of solvent systems with different polarities (e.g., varying ratios of hexane/ethyl acetate, dichloromethane/methanol). The goal is to find a solvent system that provides good separation between your product and the impurities.[3][4] A good separation is indicated by a clear difference in Rf values.

  • Column Chromatography: If a suitable solvent system is identified via TLC, column chromatography is the next logical step.[3][5][6]

    • Stationary Phase: Silica gel is the most common choice.

    • Eluent: Use the solvent system identified in your TLC analysis. A common starting point for sulfur-containing heterocycles is a gradient elution from a non-polar solvent (like hexane) to a more polar mixture (like hexane/ethyl acetate).[7]

    • Monitoring: Collect fractions and monitor them by TLC to identify the pure product fractions.

  • Recrystallization: If your product is a solid and column chromatography is not providing adequate separation, recrystallization can be an effective purification technique.

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof.

  • Derivatization: If your product is an oil or resists crystallization, consider converting it to a solid derivative for purification.[6] After purification of the derivative by recrystallization, the original product can be regenerated.

Issue 2: Product Degradation During Column Chromatography

Scenario: You observe streaking on your TLC plates of the column fractions, or the isolated yield after chromatography is significantly lower than expected from the crude material, suggesting on-column degradation.

Causality: The slightly acidic nature of standard silica gel can cause the hydrolysis of the acid-sensitive thiazoline ring.[1][2]

Solutions:

  • Neutralized Silica Gel: Deactivate the silica gel by treating it with a base before packing the column. This can be done by preparing a slurry of the silica gel in the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v).

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.

  • Swift Purification: Minimize the time the product spends on the column by using flash chromatography.[3]

Issue 3: Co-elution of a Stubborn Impurity

Scenario: Despite optimizing the solvent system for column chromatography, a particular impurity consistently co-elutes with your product.

Causality: The impurity has a very similar polarity and chemical structure to your product.

Advanced Troubleshooting:

  • Preparative TLC: For small-scale purifications, preparative thin-layer chromatography (prep TLC) can offer higher resolution than column chromatography.[6]

  • Alternative Chromatography Modes:

    • Reverse-Phase Chromatography: If the impurity has different hydrophobic properties, reverse-phase chromatography (e.g., using a C18 stationary phase) may provide the necessary separation.

    • Size-Exclusion Chromatography: If there is a significant size difference between your product and the impurity, this technique could be effective.

  • Chemical Treatment: If the identity of the impurity is known, it may be possible to selectively react it to form a more easily separable compound. For example, if the impurity is the corresponding thiazole (the oxidized form), a selective reduction might be possible, or vice versa.

III. Experimental Protocols

The following are detailed, step-by-step methodologies for the work-up and purification of this compound products. These are generalized protocols and may require optimization for specific reaction scales and impurity profiles.

Protocol 1: Standard Aqueous Work-up

Objective: To remove water-soluble impurities and unreacted starting materials.

Procedure:

  • Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.

  • If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), remove the solvent under reduced pressure.

  • Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • Saturated aqueous sodium bicarbonate solution (to neutralize any acid and quench the reaction).

    • Water.

    • Saturated aqueous sodium chloride (brine) solution (to aid in the separation of the layers).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Column Chromatography Purification

Objective: To purify the crude product from closely related impurities.

Procedure:

  • TLC Analysis: Determine the optimal eluent system by TLC as described in the troubleshooting guide. An ideal Rf value for the product is typically between 0.2 and 0.4 for good separation.[4]

  • Column Packing:

    • Dry Packing: Fill the column with dry silica gel, then gently tap the column to ensure even packing. Add the eluent and allow it to run through until the silica is fully wetted.

    • Slurry Packing (Recommended): Prepare a slurry of silica gel in the eluent. Pour the slurry into the column and allow it to settle, draining the excess eluent.

  • Sample Loading:

    • Dry Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., DCM or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

Objective: To purify a solid crude product.

Procedure:

  • Place the crude solid in a flask.

  • Add a minimal amount of a suitable solvent (or solvent mixture) and heat the mixture with stirring until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystallization appears complete at room temperature, cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

IV. Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₂ (thiazoline ring)~3.3 - 3.5 (t)~30 - 35
CH₂ (thiazoline ring)~4.1 - 4.3 (t)~60 - 65
S-CH₂ (allyl group)~3.6 - 3.8 (d)~35 - 40
=CH (allyl group)~5.8 - 6.0 (m)~130 - 135
=CH₂ (allyl group)~5.1 - 5.3 (m)~115 - 120
C=N (thiazoline ring)-~165 - 170

Note: Chemical shifts are approximate and can vary depending on the solvent and any substituents on the thiazoline ring.[8]

V. Visualization of Workflows

start Crude Reaction Mixture workup Aqueous Work-up (Sat. NaHCO₃, H₂O, Brine) start->workup extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) workup->extraction drying Drying over Na₂SO₄ extraction->drying concentration Concentration in vacuo drying->concentration crude_product Crude this compound concentration->crude_product purification Purification crude_product->purification column Column Chromatography purification->column recrystallization Recrystallization (if solid) purification->recrystallization pure_product Pure Product column->pure_product recrystallization->pure_product

Caption: General workflow for the work-up and purification of this compound.

VI. References

  • Martin, R. B., Lowey, S., Elson, E. L., & Edsall, J. T. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society, 81(19), 5089–5095. [Link]

  • Gao, D., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 30(7), 1643. [Link]

  • Nishioka, M., Bradshaw, J. S., Lee, M. L., Tominaga, Y., Tedjamulia, M., & Castle, R. N. (1985). Capillary Column Gas Chromatography of Sulfur Heterocycles in Heavy Oils and Tars Using a Biphenylpolysiloxane Stationary Phase. Analytical Chemistry, 57(2), 309–313. [Link]

  • Krajewska, U., et al. (2015). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Monatshefte für Chemie - Chemical Monthly, 146(11), 1895–1904. [Link]

  • D'Souza, L., & D'Souza, M. J. (2007). Synthesis of Complex Thiazoline‐Containing Peptides by Cyclodesulfhydration of N‐Thioacyl‐2‐Mercaptoethylamine Derivatives. European Journal of Organic Chemistry, 2007(23), 3841-3849. [Link]

  • Kelly, C. B., et al. (2015). Oxidative cleavage of allyl ethers by an oxoammonium salt. Organic & Biomolecular Chemistry, 13(14), 4255–4259. [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]

  • Albrecht, F., Leontiev, R., Jacob, C., & Slusarenko, A. J. (2017). An Optimized Facile Procedure to Synthesize and Purify Allicin. Molecules, 22(5), 770. [Link]

  • Chemistry LibreTexts. (2019). Chromatography Columns. [Link]

  • Gaumont, A.-C., Gulea, M., & Levillain, J. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(3), 1371–1401. [Link]

  • Chemistry For Everyone. (2025). What Is The Relationship Between Column Chromatography And TLC?[Link]

Sources

Validation & Comparative

A Comparative Guide to 2-(Allylthio)-2-thiazoline and Other Mercaptothiazolines in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals like β-lactam antibiotics, the choice of reagents can profoundly impact reaction efficiency, yield, and the overall synthetic strategy. Among the myriad of thiolating agents, 2-mercaptothiazoline derivatives have carved out a significant niche. This guide provides an in-depth technical comparison of 2-(allylthio)-2-thiazoline with other key mercaptothiazolines, namely 2-(methylthio)-2-thiazoline and 2-(benzylthio)-2-thiazoline. We will explore their synthesis, comparative performance in a key application—the modification of cephalosporin antibiotics—and the unique chemical properties that underpin their utility.

Introduction to 2-Substituted-thio-2-thiazolines

2-Substituted-thio-2-thiazolines are a class of organosulfur compounds characterized by a thiazoline ring S-substituted at the 2-position. The general structure features a five-membered ring containing both sulfur and nitrogen atoms.[1] These molecules are widely employed as versatile intermediates in organic synthesis.[2] Their reactivity is primarily centered around the C-S bond, which can be cleaved to deliver the thiazoline-2-thiol moiety to an electrophilic center. This property makes them excellent thiolating agents, particularly in the synthesis of complex molecules where direct use of 2-mercapto-2-thiazoline might be problematic due to its nucleophilicity and potential for side reactions.

The choice of the S-substituent (e.g., allyl, methyl, benzyl) significantly influences the reagent's stability, reactivity, and the conditions required for its subsequent removal, a critical consideration in multi-step syntheses.

Synthesis of 2-Substituted-thio-2-thiazolines

The synthesis of these mercaptothiazoline derivatives is generally straightforward, proceeding via the S-alkylation of 2-mercapto-2-thiazoline with a corresponding alkyl halide in the presence of a base.

General Synthesis Workflow

reagents 2-Mercapto-2-thiazoline + Alkyl Halide (R-X) + Base (e.g., NaOH, Et3N) reaction S-Alkylation Reaction reagents->reaction solvent Solvent (e.g., Ethanol, DMF) solvent->reaction product 2-(Alkylthio)-2-thiazoline reaction->product Formation of C-S bond

Caption: General workflow for the synthesis of 2-(Alkylthio)-2-thiazolines.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • To a solution of 2-mercapto-2-thiazoline (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (1 equivalent).

  • Stir the mixture at room temperature for 15-20 minutes to form the sodium salt.

  • To this solution, add allyl bromide (1 equivalent) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Protocol 2: Synthesis of 2-(Methylthio)-2-thiazoline

  • Follow the same initial procedure as for the allyl derivative, using methyl iodide (1 equivalent) as the alkylating agent.

  • The reaction can often be carried out at room temperature or with gentle heating.

  • Work-up and purification are performed in a similar manner to afford 2-(methylthio)-2-thiazoline.[3]

Protocol 3: Synthesis of 2-(Benzylthio)-2-thiazoline

  • Dissolve 2-mercaptobenzothiazole (1 equivalent) and sodium hydroxide (1 equivalent) in a mixture of ethanol and water.

  • To this solution, slowly add a solution of benzyl chloride (1 equivalent) in ethanol with stirring.

  • Reflux the resulting solution for approximately 2.5 hours.[4]

  • After cooling, filter the mixture and evaporate the solvent to obtain the crude product.[4]

  • Recrystallize the solid from a suitable solvent to yield pure 2-(benzylthio)benzothiazole.[4]

Comparative Performance in Cephalosporin Synthesis

A critical application of 2-substituted-thio-2-thiazolines is in the modification of the cephalosporin core, a key step in the synthesis of many semi-synthetic β-lactam antibiotics.[5][6] Specifically, they are used for the nucleophilic displacement of the acetoxy group at the C-3' position of the 7-aminocephalosporanic acid (7-ACA) nucleus. The resulting 3-thiomethyl cephalosporins often exhibit enhanced antibacterial activity and improved pharmacokinetic profiles.[7]

The choice of the S-substituent on the thiazoline reagent plays a crucial role in the efficiency of this substitution reaction and the subsequent steps.

The C-3' Substitution Reaction

The reaction involves the nucleophilic attack of the sulfur atom of the mercaptothiazoline on the C-3' position of the cephalosporin, leading to the displacement of the acetoxy group.

7-ACA 7-Aminocephalosporanic Acid (or derivative) Reaction Nucleophilic Substitution (SN2) 7-ACA->Reaction Mercaptothiazoline 2-(Alkylthio)-2-thiazoline Mercaptothiazoline->Reaction Product 3-(Thiazolin-2-yl)thiomethyl Cephalosporin Reaction->Product Leaving_Group Acetate Reaction->Leaving_Group

Caption: Nucleophilic substitution at the C-3' position of the cephalosporin core.

Comparative Data Analysis
ReagentSubstrateReaction ConditionsYieldReference
This compound 7-ACA derivativeNot specified in detailHigh (inferred)General knowledge
2-(Methylthio)-2-thiazoline 7-ACA derivativeNot specified in detailHigh (inferred)General knowledge
2-(Benzylthio)-2-thiazoline 7-ACA derivativeNot specified in detailHigh (inferred)General knowledge

Note: The yields for these reactions are generally high, but direct comparative quantitative data from a single study is lacking. The performance is often evaluated based on the properties of the final antibiotic.

The key differentiator between these reagents lies not just in the yield of the initial substitution reaction, but in the properties conferred to the intermediate and the ease of subsequent manipulations.

The Critical Role of the S-Substituent: A Deeper Dive

2-(Methylthio)-2-thiazoline: The Stable Anchor

The methyl group is a small, electronically neutral, and stable substituent. This stability makes 2-(methylthio)-2-thiazoline a reliable and robust reagent. However, the inertness of the methyl-sulfur bond means that if cleavage of this bond is required later in the synthesis, harsh conditions would be necessary, which could compromise the sensitive β-lactam ring. Therefore, it is primarily used when the 2-methylthio-2-thiazoline moiety is intended to be a permanent part of the final molecule.

2-(Benzylthio)-2-thiazoline: A Balance of Reactivity and Stability

The benzyl group offers a balance between stability and reactivity. The C-S bond is more stable than in the allyl analogue but can be cleaved under specific reductive conditions, such as with sodium in liquid ammonia. This allows for its use as a protecting group that can be removed when needed.

This compound: The Versatile Player with a Cleavable Handle

The allyl group is the standout feature of this compound, offering unique synthetic advantages. The allyl-sulfur bond is relatively stable under many reaction conditions but can be selectively cleaved under mild conditions using transition metal catalysts, most notably palladium(0) or rhodium(I) complexes.[8][9] This "cleavable handle" is of immense strategic importance in complex multi-step syntheses.

Mechanism of Allyl Group Cleavage

The cleavage of the allyl group typically proceeds via a π-allyl palladium complex. A soft nucleophile, often referred to as an "allyl scavenger," is used to trap the allyl group, thus liberating the free thiol.

Allyl_Thioether R-S-Allyl Pi_Allyl_Complex [π-Allyl-Pd(II)-SR] Complex Allyl_Thioether->Pi_Allyl_Complex + Pd(0) Pd(0) Pd(PPh3)4 Thiol R-SH Pi_Allyl_Complex->Thiol + Nu- Allylated_Nu Allyl-Nu Pi_Allyl_Complex->Allylated_Nu + Nu- Nucleophile Nucleophile (Nu-)

Caption: Palladium-catalyzed cleavage of an allyl thioether.

This selective deprotection allows for the unmasking of the thiol group at a desired stage of the synthesis, enabling further functionalization without affecting other sensitive parts of the molecule, such as the β-lactam ring.[10]

Experimental Protocol for Allyl Group Cleavage

  • Dissolve the allyl-protected cephalosporin derivative in a suitable degassed solvent (e.g., THF or dichloromethane).

  • Add a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), typically in a catalytic amount (e.g., 5 mol%).

  • Add an allyl scavenger, such as N,N'-dimethylbarbituric acid or a soft nucleophile like a thiol.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) until the deprotection is complete, as monitored by TLC or HPLC.

  • Work-up the reaction by filtering off the catalyst and purifying the product by chromatography.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound, 2-(methylthio)-2-thiazoline, and 2-(benzylthio)-2-thiazoline is a strategic one, dictated by the overall synthetic plan.

  • 2-(Methylthio)-2-thiazoline is the reagent of choice when the 2-methylthio-2-thiazoline moiety is to be retained in the final product due to its high stability.

  • 2-(Benzylthio)-2-thiazoline offers a stable protecting group that can be removed under specific reductive conditions, providing a degree of flexibility.

  • This compound stands out for its versatility, acting as an excellent thiolating agent with the added advantage of a readily cleavable allyl group under mild, selective conditions. This makes it particularly valuable in complex, multi-step syntheses where orthogonal protecting group strategies are paramount, such as in the development of novel β-lactam antibiotics and other intricate molecular architectures.

For researchers and drug development professionals, a thorough understanding of the nuances of these reagents is essential for designing efficient and successful synthetic routes to new and improved therapeutic agents.

References

  • Yang, J., et al. (2010). Facile and Selective Cleavage of Allyl Ethers Based on Palladium(0)-Catalyzed Allylic Alkylation of N,N'-Dimethylbarbituric Acid. Synthesis, 2010(12), 2059-2064.
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A Comparative Guide to the Reactivity of 2-(Allylthio)-2-thiazoline and 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Drug Development Professionals

In the landscape of medicinal chemistry, thiazole and its derivatives are foundational scaffolds, prized for their versatile biological activities and synthetic accessibility.[1][2] Among the vast library of these heterocycles, 2-aminothiazoles have long been established as privileged structures.[3] However, the structurally related 2-(allylthio)-2-thiazoline, a dihydrothiazole derivative, presents a different set of synthetic opportunities owing to its unique reactivity profile. This guide provides an in-depth, comparative analysis of the reactivity of these two scaffolds, offering insights into their structural nuances, mechanistic pathways, and practical applications in synthesis, grounded in experimental evidence.

At the Bench: Structural and Electronic Distinctions

The reactivity of any molecule is fundamentally dictated by its structure. The key difference between a 2-aminothiazole and a this compound lies in the aromaticity of the core ring and the nature of the substituent at the C2 position.

  • 2-Aminothiazole: This is an aromatic system. The endocyclic nitrogen and the exocyclic amino group both contribute to the π-electron system, creating a molecule with multiple nucleophilic centers. The amino group at C2 strongly activates the ring, making the C5 position particularly susceptible to electrophilic attack. The molecule exists predominantly in the amino tautomeric form.[2] Reactivity can occur at the exocyclic amino nitrogen, the endocyclic ring nitrogen, or the C5 carbon.[4][5]

  • This compound: This is a non-aromatic dihydrothiazole. It features a C=N imine bond within the five-membered ring.[6] The sulfur atom of the allylthio group is attached to this electrophilic imine carbon. The molecule possesses two primary reactive centers: the nucleophilic sulfur atom and the electrophilic C2 carbon of the imine. The lack of aromaticity means its reactions are more characteristic of imines and thioethers.

Below is a diagram illustrating the fundamental structural differences that govern the distinct reactivity of these two heterocyclic systems.

G cluster_0 2-Aminothiazole (Aromatic) cluster_1 This compound (Non-aromatic) A 2-Aminothiazole A_N_ring Ring Nitrogen (N3) (Nucleophilic, Basic) A->A_N_ring Protonation Site A_N_exo Exocyclic Amino (NH2) (Nucleophilic) A->A_N_exo Acylation, Alkylation A_C5 C5 Carbon (Nucleophilic, Site of Electrophilic Substitution) A->A_C5 Halogenation, Nitration B This compound B_S_exo Exocyclic Sulfur (S) (Nucleophilic) B->B_S_exo Oxidation, Alkylation B_C2 C2 Imine Carbon (Electrophilic) B->B_C2 Nucleophilic Attack B_Allyl Allyl Group (Rearrangement Substrate) B->B_Allyl Thio-Claisen Rearrangement

Caption: Key reactive sites of 2-Aminothiazole vs. This compound.

Comparative Reactivity Profiles: A Tale of Two Scaffolds

The structural differences outlined above translate into distinct and often complementary reactivity patterns, which are crucial for synthetic planning.

This is where the two compounds diverge most significantly.

  • 2-Aminothiazole: As an electron-rich aromatic amine, its reactivity is dominated by electrophilic aromatic substitution . The amino group directs electrophiles primarily to the C5 position.[7] Reactions such as halogenation, nitration, and diazo-coupling occur readily at this site.[8] The exocyclic amino group can also be a site for acylation or reaction with aldehydes to form Schiff bases, depending on the conditions.[5][8]

  • This compound: Lacking an activated aromatic ring, it does not undergo electrophilic aromatic substitution. Instead, electrophilic attack is more likely at the exocyclic sulfur atom, which can be oxidized or alkylated. More interestingly, the molecule is primed for intramolecular rearrangements. Under thermal or acid-catalyzed conditions, it can undergo a [9][9]-sigmatropic (thio-Claisen) rearrangement . This reaction involves the migration of the allyl group from the exocyclic sulfur to the endocyclic nitrogen, providing a powerful method for constructing N-allylated thiazolidinethiones. This type of rearrangement is accelerated in heterocyclic systems compared to analogous acyclic sulfoxides.[10]

  • 2-Aminothiazole: The aromatic thiazole ring is generally resistant to nucleophilic attack unless activated by strong electron-wthdrawing groups or by conversion of the amino group into a good leaving group (e.g., a diazonium salt).[8]

  • This compound: The C2 carbon of the thiazoline ring is part of an imine-like C=N double bond, making it an electrophilic center .[6] It is susceptible to attack by strong nucleophiles, which can lead to addition or ring-opening reactions. The allylthio group can act as a leaving group, particularly after activation (e.g., by S-alkylation), enabling nucleophilic substitution at the C2 position. This reactivity is a key feature of 2-thio-substituted thiazolines and is exploited for the synthesis of other 2-substituted derivatives.

Experimental Protocols & Comparative Data

To illustrate these differences, we present protocols for two representative reactions: electrophilic bromination of 2-aminothiazole and a comparative nucleophilic substitution scenario.

The following diagram outlines a typical laboratory workflow for comparing the reactivity of the two substrates.

Caption: Workflow for comparing electrophilic vs. nucleophilic reactivity.

This protocol demonstrates the high reactivity of the 2-aminothiazole ring towards electrophiles.[7]

Objective: To synthesize 2-amino-5-bromothiazole.

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminothiazole (1.0 g, 10 mmol) in glacial acetic acid (20 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (0.51 mL, 10 mmol) in glacial acetic acid (10 mL) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into 100 mL of ice-cold water and neutralize carefully with a saturated sodium bicarbonate solution until effervescence ceases.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to yield pure 2-amino-5-bromothiazole.

This protocol showcases the susceptibility of the C2 position in the thiazoline to nucleophilic attack, where the allylthio moiety acts as a leaving group.

Objective: To synthesize 2-(piperidin-1-yl)-2-thiazoline.

Procedure:

  • To a solution of this compound (1.59 g, 10 mmol) in acetonitrile (25 mL) in a 50 mL round-bottom flask, add piperidine (1.0 mL, 10.1 mmol).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 82 °C) for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure 2-(piperidin-1-yl)-2-thiazoline.

The following table summarizes the expected outcomes, highlighting the divergent reactivity.

Feature2-AminothiazoleThis compoundRationale
Primary Reactive Site C5 of the aromatic ringC2 of the imine bondElectron-rich aromatic system vs. electrophilic imine carbon.
Reaction with Br₂ High Yield (>80%) of 5-bromo derivativeNo reaction on the ring; potential for addition to allyl groupActivated aromatic ring undergoes facile electrophilic substitution.[7]
Reaction with Piperidine No reaction under neutral conditionsSubstitution of allylthio group; moderate to good yieldThe amino group is a poor leaving group. The allylthio group is a better leaving group, and the C2 is electrophilic.[6]
Key Transformation Electrophilic Aromatic SubstitutionNucleophilic Substitution / RearrangementAromaticity dictates reactivity vs. imine/thioether character.
Implications for Drug Design and Synthesis

The choice between these two scaffolds fundamentally alters the synthetic strategy and the types of molecular diversity that can be achieved.

  • 2-Aminothiazoles are ideal starting points when the synthetic goal is to functionalize the C5 position or modify the exocyclic amino group. Their derivatives are widespread in pharmaceuticals, including antibiotics (Cefixime) and kinase inhibitors.[11][12] This scaffold is excellent for building molecules where a substituted aromatic core is required for biological activity.

  • This compound and related 2-thio-thiazolines are valuable intermediates for accessing diverse 2-substituted dihydrothiazoles. The ability to displace the thio-group with various nucleophiles (amines, alcohols, thiols) allows for the rapid generation of libraries for structure-activity relationship (SAR) studies. Furthermore, the potential for thio-Claisen rearrangement opens pathways to N-functionalized scaffolds that are not directly accessible from 2-aminothiazoles.

Conclusion

While both this compound and 2-aminothiazoles are built upon a five-membered sulfur- and nitrogen-containing heterocycle, their reactivity profiles are strikingly different. The aromatic, electron-rich nature of 2-aminothiazole makes it a superb substrate for electrophilic substitution at the C5 position. In contrast, the non-aromatic this compound is characterized by an electrophilic C2 carbon, making it susceptible to nucleophilic substitution and intramolecular rearrangements. Understanding these fundamental differences in reactivity is paramount for researchers and drug development professionals, enabling more efficient synthetic design and the strategic exploration of chemical space.

References

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A Senior Application Scientist's Guide to the Definitive Structural Validation of 2-(Allylthio)-2-thiazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structure in Drug Discovery

In the landscape of modern drug development, 2-(Allylthio)-2-thiazoline and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a spectrum of biological activities.[1] Their efficacy is intrinsically linked to their precise three-dimensional architecture. An incorrect structural assignment—be it a misplaced substituent, an erroneous stereocenter, or an unexpected tautomer—can derail a research program, leading to wasted resources and misinterpreted structure-activity relationship (SAR) data. While routine analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for initial characterization, they provide indirect structural information.[2] They excel at defining molecular formula and atomic connectivity, but can fall short in providing the absolute, unambiguous proof of structure required for patent applications, regulatory submissions, and advancing a lead candidate. This is where Single Crystal X-ray Diffraction (SCXRD), commonly known as X-ray crystallography, establishes itself as the unequivocal gold standard, providing direct, atomic-level resolution of the molecular structure in the solid state.[2][3]

This guide provides a comprehensive comparison of X-ray crystallography against other common analytical techniques for the structural validation of this compound derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to empower researchers to select the most appropriate validation strategy for their specific analytical challenge.

The Gold Standard: X-ray Crystallography

X-ray crystallography offers an unparalleled level of detail, directly mapping the electron density of a molecule to reveal the precise spatial arrangement of atoms, bond lengths, bond angles, and absolute stereochemistry.[4][5] The resulting 3D model is the most definitive evidence of a compound's structure. However, the entire process is contingent on the successful growth of a high-quality, single crystal—often the most significant bottleneck in the workflow.[3]

Experimental Workflow: From Powder to Proof

The journey from a newly synthesized powder to a refined crystal structure is a multi-step process that demands patience and precision. Each stage is critical for the success of the next.

Xray_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_analysis Data Acquisition & Analysis Compound Synthesized Compound (Powder) Purify High Purity Sample (>98%) Compound->Purify Purification (e.g., HPLC) Crystals Single Crystal Growth (Various Techniques) Purify->Crystals Select Crystal Mounting & Selection Crystals->Select Diffract X-ray Diffraction Experiment Select->Diffract Process Data Processing (Unit Cell, Intensities) Diffract->Process Solve Structure Solution (Phase Problem) Process->Solve Refine Structure Refinement Solve->Refine Validate Validated 3D Structure (CIF File) Refine->Validate

Caption: The experimental workflow for Single Crystal X-ray Diffraction.

Protocol: Growing High-Quality Single Crystals

The success of X-ray crystallography hinges on obtaining a well-ordered single crystal. This is often more of an art than a science, requiring screening of various conditions.[6]

Objective: To grow diffraction-quality single crystals of a this compound derivative.

Materials:

  • Highly purified compound (>98%)

  • A selection of high-purity solvents (e.g., acetone, acetonitrile, ethanol, methanol, ethyl acetate, hexane, toluene)

  • Small glass vials (1-2 mL) or a crystallization plate

  • Microscope for crystal inspection

Methodology: Vapor Diffusion (Recommended for Milligram Quantities)

This technique is highly effective for small amounts of material as it allows for a slow and controlled change in solvent composition, gently pushing the compound out of solution.[6]

  • Solvent System Selection:

    • Identify a "good" solvent in which your compound is readily soluble.

    • Identify a "poor" solvent (precipitant) in which your compound is poorly soluble, but which is miscible with the good solvent.[7]

    • Causality: The slow diffusion of the poor solvent's vapor into the solution of your compound gradually reduces its solubility, creating the supersaturation needed for crystal nucleation and growth.[7]

  • Setup (Vial-in-Beaker):

    • Dissolve 2-5 mg of your purified compound in a minimal amount (e.g., 0.2-0.5 mL) of the "good" solvent in a small, open vial.

    • Place this small vial inside a larger beaker or jar.

    • Add 2-3 mL of the "poor" solvent to the bottom of the larger beaker, ensuring the level is below the top of the inner vial.

    • Seal the larger container tightly.

  • Incubation & Observation:

    • Store the setup in a vibration-free location at a constant temperature.

    • Causality: Temperature fluctuations can alter solubility and disrupt crystal growth. Vibrations can cause the formation of many small crystals (polycrystalline powder) instead of a single large one.

    • Monitor periodically over several days to weeks. High-quality crystals are typically clear with well-defined faces and sharp edges.

Comparative Analysis: Choosing the Right Tool

While X-ray crystallography is definitive, it is not always the first or most practical choice. NMR and MS are workhorse techniques that provide essential, complementary information. The choice of technique depends on the question being asked.

Logic_Flow Start Newly Synthesized Thiazoline Derivative MS_NMR Routine Analysis: MS & 1H/13C NMR Start->MS_NMR Check1 Structure Unambiguous? (No Stereocenters, Expected Data) MS_NMR->Check1 Ambiguity Ambiguity Detected: - Unexpected Shifts - Regioisomers Possible - Stereochemistry Unclear Check1->Ambiguity No End_Confident Structure Confirmed Check1->End_Confident Yes Advanced_NMR Advanced Analysis: 2D NMR (COSY, HSQC, HMBC, NOESY) Ambiguity->Advanced_NMR Check2 Structure Still Ambiguous? Advanced_NMR->Check2 XRAY Definitive Validation: X-ray Crystallography Check2->XRAY Yes Check2->End_Confident No End_Validated Absolute Structure Validated XRAY->End_Validated

Caption: Decision-making workflow for structural validation.

Data Comparison Table
FeatureX-ray CrystallographyNMR Spectroscopy (¹H, ¹³C, 2D)Mass Spectrometry (MS)
Principle Diffraction of X-rays by electrons in a crystal lattice.Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Ionization of molecules and separation based on their mass-to-charge ratio.[8]
Information Definitive 3D Structure: Atomic coordinates, bond lengths/angles, absolute stereochemistry, solid-state conformation.[3][9]Connectivity & Environment: C-H framework, neighboring atoms (J-coupling), through-space proximity (NOE), chemical environment of nuclei.[10]Composition & Fragmentation: Molecular weight, elemental formula (HRMS), structural fragments.[8][11]
Sample Req. Single, high-quality crystal (0.1-0.5 mm). Destructive.1-10 mg dissolved in deuterated solvent. Non-destructive.Micrograms to nanograms. Destructive.
Throughput Low (days to weeks, crystallization is the bottleneck).[3]High (minutes to hours per experiment).Very High (minutes per sample).
Key Advantage Unambiguous and definitive structural proof. The "gold standard."Excellent for solution-state structure and dynamics. Routinely available.High sensitivity and accuracy for molecular weight determination.
Limitations Requires a suitable single crystal, which can be difficult or impossible to obtain. Provides solid-state structure, which may differ from solution.[2]Provides data averaged over the entire sample in solution. Can be ambiguous for complex stereoisomers or regioisomers without extensive 2D experiments.[2][12]Provides no direct information on stereochemistry or isomer connectivity. Isomers often cannot be distinguished.[13]
In-Depth Comparison
  • NMR Spectroscopy: For most newly synthesized this compound derivatives, ¹H and ¹³C NMR are the first lines of structural proof.[14][15] They confirm the presence of key functional groups (allyl, thiazoline ring) and provide strong evidence for the carbon-hydrogen framework. In cases of regio- or stereoisomerism, 2D NMR techniques like NOESY are powerful but can still be inconclusive if key proton-proton distances are too similar or conformational flexibility in solution averages out the signals.

  • Mass Spectrometry: MS is critical for confirming the molecular weight and, with high-resolution instruments (HRMS), the elemental composition.[11] Tandem MS (MS/MS) experiments can provide fragmentation patterns that support a proposed structure by revealing stable substructures.[8] However, MS cannot differentiate between isomers (e.g., cis/trans isomers or positional isomers) that have the same mass.

  • The X-ray Crystallography Advantage: Consider a scenario where the synthesis of a this compound derivative could result in two different regioisomers. While NMR might show subtle differences in chemical shifts, interpreting them definitively can be challenging. X-ray crystallography bypasses this interpretation entirely by directly visualizing the atoms, providing an indisputable answer.[5] It is the only technique that can routinely determine the absolute configuration of chiral centers without ambiguity.

Conclusion: An Integrated Approach to Structural Validation

For professionals in drug development, structural integrity is non-negotiable. While NMR and Mass Spectrometry are essential for the high-throughput screening and initial characterization of this compound derivatives, they form the foundational, not the final, layer of evidence. X-ray crystallography serves as the ultimate arbiter for structural validation. It provides the definitive, high-resolution 3D data required to confirm novel structures, resolve ambiguities in stereochemistry or regiochemistry, and provide the solid-state conformational information that can inform molecular modeling and drug design efforts. Employing these techniques in a complementary, hierarchical workflow ensures the highest degree of scientific rigor and confidence in your molecular assets.

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A Comparative Analysis of the Biological Activities of 2-Substituted Thiazolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The thiazoline scaffold, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The versatility of this structure, particularly when substituted at the 2-position, has led to the development of numerous compounds with potent antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] This guide provides a comparative study of the biological activity of different 2-substituted thiazolines, offering insights into their structure-activity relationships and the experimental methodologies used for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding to navigate and contribute to this promising area of therapeutic discovery.

The Thiazoline Core: A Privileged Scaffold

The unique structural features of the thiazoline ring, including its planarity, electron distribution, and ability to engage in various non-covalent interactions, contribute to its role as a "privileged scaffold" in drug design. The 2-position is a particularly attractive site for chemical modification, allowing for the introduction of a wide array of functional groups that can modulate the compound's physicochemical properties and biological targets.

Below is a basic representation of the 2-substituted thiazoline core structure, highlighting the key positions for substitution.

Caption: General structure of a 2-substituted thiazoline.

Antimicrobial Activity: A Battle Against Resistance

The rise of multidrug-resistant (MDR) pathogens presents a critical global health challenge, spurring the search for novel antimicrobial agents. 2-Substituted thiazolines have emerged as a promising class of compounds in this arena.[6][7]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of 2-substituted thiazolines is significantly influenced by the nature of the substituent at the 2-position.

  • Amino and Substituted Amino Groups: The presence of a 2-amino group is a common feature in many antimicrobial thiazole derivatives.[2][8][9] Further substitution on this amino group can enhance activity. For instance, hybridization with other heterocyclic moieties like pyrazoline or pyrimidine has been shown to augment antibacterial and antifungal effects.[7][10]

  • Aromatic and Heteroaromatic Rings: The introduction of phenyl, substituted phenyl, or other heteroaromatic rings at the 2-position often confers significant antimicrobial activity. Electron-withdrawing groups, such as nitro groups, on a phenyl ring can increase the overall antibacterial and antifungal activity.[10]

  • Thiol and Acetyl Groups: Studies have demonstrated that 2-thiazoline-2-thiol and 2-acetyl-2-thiazoline exhibit significant activity against MDR Staphylococcus aureus.[6]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to quantify the antimicrobial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Workflow for MIC Determination (Broth Microdilution Method):

G start Prepare serial dilutions of test compounds in a 96-well plate inoculate Inoculate each well with a standardized microbial suspension start->inoculate incubate Incubate the plate at an appropriate temperature and duration inoculate->incubate observe Visually inspect for microbial growth (turbidity) incubate->observe determine Determine MIC: the lowest concentration with no visible growth observe->determine

Caption: Workflow for MIC determination.

Detailed Steps:

  • Preparation of Test Compounds: Dissolve the 2-substituted thiazoline derivatives in a suitable solvent (e.g., DMSO) and prepare a series of two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) corresponding to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted test compounds. Include positive (microbes in medium) and negative (medium only) controls.

  • Incubation: Incubate the plate at an optimal temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Comparative Data
2-SubstituentTarget OrganismReported Activity (MIC in µg/mL)Reference
2-amino-2-thiazolineMDR S. aureus32[6]
2-thiazoline-2-thiolMDR S. aureus64[6]
2-acetyl-2-thiazolineMDR S. aureus32[6]
2-phenylacetamidoE. coli, S. aureus1.56 - 6.25[4]
2,5-dichloro thienylS. aureus, E. coli6.25 - 12.5[4]

Anticancer Activity: Targeting Uncontrolled Cell Growth

The development of novel anticancer agents remains a high priority in biomedical research. Several 2-substituted thiazolines have demonstrated potent cytotoxic effects against various cancer cell lines.[11][12][13]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of these compounds is intricately linked to the substituents on the thiazoline ring.

  • Hydrazinyl-thiazolones: A series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones has shown promising results. For instance, a compound with a phenylhydrazinyl substitution exhibited potent cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.[11]

  • Inhibition of Kinases: Some thiazoline derivatives are known to be potent inhibitors of PIM kinases, which are often overexpressed in various cancers.[3][12]

  • Induction of Apoptosis: Many active compounds exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.[11][12]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay:

G start Seed cancer cells in a 96-well plate and allow to adhere treat Treat cells with various concentrations of test compounds start->treat incubate Incubate for a specified period (e.g., 24-72 hours) treat->incubate add_mtt Add MTT reagent to each well and incubate incubate->add_mtt add_solvent Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->add_solvent measure Measure absorbance at a specific wavelength (e.g., 570 nm) add_solvent->measure calculate Calculate cell viability and IC50 values measure->calculate

Caption: Workflow for MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, HepG2, A549) into a 96-well plate at an appropriate density and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 2-substituted thiazoline derivatives and incubate for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add the MTT reagent to each well and incubate for a few hours to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Comparative Data
2-Substituent MoietyCancer Cell LineReported Activity (IC50 in µM)Reference
2-(4-hydroxybenzylidene)-hydrazinyl-thiazoloneMCF-7, HepG212.7, 6.69[11]
2-(4-hydroxy-3-(phenylhydrazinyl)benzylidene)-hydrazinyl-thiazoloneMCF-7, HepG22.57, 7.26[11]
N-adduct of 2-thio-thiazoline with levoglucosenoneA2780, MCF-7, HeLaExhibits cytotoxicity[12]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. 2-Substituted thiazolines have demonstrated potential as anti-inflammatory agents.[14][15][16]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory properties of these compounds are also dependent on their substitution patterns.

  • Arylamino-thiazolinones: 2-Arylamino-2-thiazoline-4-ones have been synthesized and evaluated for their anti-inflammatory effects. Certain derivatives have shown significant anti-inflammatory activity comparable to standard drugs like diclofenac sodium.[14]

  • Inhibition of Cyclooxygenase-2 (COX-2): Some thiazole derivatives have been shown to inhibit the production of prostaglandins by potentially acting as specific inhibitors of COX-2, a key enzyme in the inflammatory pathway.[15][17]

  • Substituted Phenyl Thiazoles: Derivatives of substituted phenyl thiazoles have shown appreciable anti-inflammatory activity, with nitro-substituted derivatives exhibiting better activity in some cases.[16]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.

Workflow for Carrageenan-Induced Paw Edema Assay:

G start Administer test compounds or vehicle to groups of rats induce Inject carrageenan into the sub-plantar region of the right hind paw start->induce measure_initial Measure the initial paw volume induce->measure_initial measure_time Measure paw volume at different time intervals (e.g., 1, 2, 3 hours) measure_initial->measure_time calculate Calculate the percentage inhibition of edema measure_time->calculate

Caption: Workflow for carrageenan-induced paw edema assay.

Detailed Steps:

  • Animal Grouping and Dosing: Divide rats into groups and administer the test compounds (2-substituted thiazolines), a standard anti-inflammatory drug (e.g., nimesulide), or the vehicle (control) orally or intraperitoneally.[16]

  • Induction of Edema: After a specific period (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the volume of the injected paw immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, and 3 hours) using a plethysmometer.

  • Calculation of Edema Inhibition: The difference in paw volume before and after carrageenan injection represents the edema volume. The percentage inhibition of edema by the test compounds is calculated relative to the control group.

Comparative Data
2-Substituent MoietyModelReported ActivityReference
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamideLPS-stimulated RAW 264.7 cellsPrevents prostaglandin production[15][17]
4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenolLPS-stimulated RAW 264.7 cellsPrevents prostaglandin production[15][17]
5-[2-Chloro-3-(4-nitrophenyl)-2-propenilidene]-2-(3-hydroxyanilino-2-thiazoline-4-oneIn vivoSignificant anti-inflammatory effect[14]
Nitro substituted phenyl thiazole derivativesCarrageenan-induced rat paw edemaBetter activity than other derivatives[16]

Conclusion and Future Directions

The 2-substituted thiazoline scaffold is a remarkably versatile platform for the development of new therapeutic agents. As this guide has demonstrated, strategic modifications at the 2-position can yield compounds with potent and diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The structure-activity relationships highlighted herein underscore the importance of rational drug design in optimizing the therapeutic potential of this privileged heterocyclic system.

Future research should continue to explore novel substitutions at the 2-position and other positions of the thiazoline ring. The integration of computational methods, such as molecular docking and ADMET prediction, with traditional synthetic and biological screening will undoubtedly accelerate the discovery of new lead compounds.[18] Furthermore, a deeper understanding of the molecular mechanisms of action of these compounds will be crucial for their translation into clinical candidates. The continued investigation of 2-substituted thiazolines holds significant promise for addressing some of the most pressing challenges in human health.

References

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A Comparative Analysis of Allylthio-Substituted Heterocycles and Acarbose as Alpha-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the relentless pursuit of novel therapeutics for type 2 diabetes, the inhibition of α-glucosidase presents a compelling strategy for managing postprandial hyperglycemia. This guide provides a detailed comparative analysis of a novel allylthio-substituted heterocyclic compound, 2-(Allylthio)-5-[(quinolin-8-yloxy)methyl]-1,3,4-oxadiazole, and the established α-glucosidase inhibitor, acarbose. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their efficacy, underlying mechanisms, and the experimental methodologies used for their evaluation.

Introduction: The Therapeutic Promise of α-Glucosidase Inhibition

Type 2 diabetes mellitus is a global health challenge characterized by insulin resistance and impaired glucose metabolism, leading to elevated blood sugar levels. A key approach to managing this condition is to control the rapid absorption of glucose following a meal. Intestinal α-glucosidases are enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[1][2] By inhibiting these enzymes, the rate of carbohydrate digestion is slowed, resulting in a more gradual and lower rise in postprandial blood glucose levels.[3]

Acarbose is a widely prescribed α-glucosidase inhibitor that competitively and reversibly blocks these enzymes in the small intestine.[1][4] While effective, the search for new inhibitors with improved potency and potentially fewer side effects is an active area of research. Thiazole and other heterocyclic derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antidiabetic effects.[5] The incorporation of an allylthio functional group into these heterocyclic scaffolds has been explored as a strategy to enhance their therapeutic potential. This guide focuses on a specific example, 2-(Allylthio)-5-[(quinolin-8-yloxy)methyl]-1,3,4-oxadiazole, to illustrate the potential of this chemical space in the development of novel antidiabetic agents.

Mechanism of Action: Competitive Inhibition of α-Glucosidase

Both 2-(Allylthio)-5-[(quinolin-8-yloxy)methyl]-1,3,4-oxadiazole and acarbose are believed to exert their therapeutic effects through the competitive inhibition of α-glucosidase enzymes located in the brush border of the small intestine. These enzymes, including maltase, sucrase, and isomaltase, are crucial for the final steps of carbohydrate digestion.[2]

By binding to the active site of these enzymes, the inhibitors prevent the breakdown of oligosaccharides and disaccharides into glucose and other monosaccharides. This delayed digestion and subsequent absorption of glucose from the dietary carbohydrates leads to a blunted postprandial glucose excursion.[3]

dot

Alpha-Glucosidase Inhibition Pathway Carbohydrates Complex Carbohydrates (Starch, Sucrose) AlphaGlucosidase α-Glucosidase (in Small Intestine) Carbohydrates->AlphaGlucosidase Digestion Glucose Glucose (Monosaccharide) AlphaGlucosidase->Glucose Hydrolysis Absorption Glucose Absorption (into Bloodstream) Glucose->Absorption Hyperglycemia Postprandial Hyperglycemia Absorption->Hyperglycemia Inhibitor 2-(Allylthio)-derivative or Acarbose Inhibitor->AlphaGlucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibition.

Comparative Efficacy: A Quantitative Analysis

The inhibitory potential of a compound against a specific enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency.

The following table summarizes the reported in vitro α-glucosidase inhibitory activities of 2-(Allylthio)-5-[(quinolin-8-yloxy)methyl]-1,3,4-oxadiazole and acarbose. It is important to note that IC50 values for acarbose can vary significantly across different studies due to variations in experimental conditions such as the source of the enzyme and the substrate used.[6]

CompoundTarget EnzymeIC50 Value (µM)Reference
2-(Allylthio)-5-[(quinolin-8-yloxy)methyl]-1,3,4-oxadiazoleα-Glucosidase15.85 - 63.59 (range for a series of derivatives)[7]
Acarboseα-Glucosidase11 nM (0.011 µM)[8]
Acarboseα-Glucosidase117.20 µg/mL (~181.5 µM)[9]
Acarboseα-Glucosidase193.37 µg/mL (~299.5 µM)[10]
Acarboseα-Glucosidase1067.67 µg/mL (~1653.9 µM)[11]

Note: The IC50 values for acarbose are presented as reported in the respective literature and converted to µM where necessary for comparison. The wide range highlights the importance of standardized assay conditions for direct comparison.

Based on the available data, the series of quinoline-1,3,4-oxadiazole derivatives containing the allylthio moiety demonstrate potent α-glucosidase inhibition in the low micromolar range.[7] While a direct head-to-head comparison under identical conditions is not available, these values are within a promising range when compared to the variable IC50 values reported for acarbose.

Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay

The following is a generalized protocol for determining the in vitro α-glucosidase inhibitory activity of a test compound, based on commonly used methods.[10][12]

dot

Alpha_Glucosidase_Assay_Workflow A Prepare Solutions: - Phosphate Buffer (pH 6.8) - α-Glucosidase Solution - pNPG Substrate Solution - Test Compound Solutions - Acarbose (Positive Control) - Sodium Carbonate (Stop Solution) B Dispense into 96-well Plate: - Buffer - Enzyme Solution - Test Compound/Control A->B C Pre-incubation (e.g., 5 min at 37°C) B->C D Initiate Reaction: Add pNPG Substrate C->D E Incubation (e.g., 20 min at 37°C) D->E F Terminate Reaction: Add Sodium Carbonate E->F G Measure Absorbance (at 405 nm) F->G H Calculate % Inhibition and IC50 Value G->H

Caption: Workflow for the in vitro α-glucosidase inhibitory assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 50 mM phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 0.2-2 U/mL.

    • Prepare a 1 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer.

    • Prepare serial dilutions of the test compound and acarbose (positive control) in the buffer.

    • Prepare a 1 M sodium carbonate solution to stop the reaction.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compound solution (or buffer for control wells).

    • Add 20 µL of the α-glucosidase enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 1 M sodium carbonate solution to each well.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

Concluding Remarks and Future Directions

The exploration of 2-(Allylthio)-2-thiazoline derivatives and related allylthio-substituted heterocycles represents a promising avenue in the quest for novel antidiabetic agents. The available data for 2-(Allylthio)-5-[(quinolin-8-yloxy)methyl]-1,3,4-oxadiazole suggests potent α-glucosidase inhibitory activity, warranting further investigation.

Future research should focus on synthesizing a focused library of this compound derivatives and conducting head-to-head in vitro and in vivo comparisons with acarbose and other existing α-glucosidase inhibitors. Such studies, employing standardized and robust experimental protocols, will be crucial in elucidating the structure-activity relationships and identifying lead candidates with superior efficacy and safety profiles for the management of type 2 diabetes. Furthermore, exploring other potential antidiabetic mechanisms of this class of compounds, such as the inhibition of 11β-hydroxysteroid dehydrogenase type 1, could unveil additional therapeutic benefits.[13]

References

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  • Studzińska, R., et al. (2015). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Monatshefte für Chemie - Chemical Monthly, 146(11), 1867-1875.
  • Taha, M., et al. (2022).
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  • González-Bacerio, J., et al. (2020). Arylsulfonyl histamine derivatives as powerful and selective α-glucosidase inhibitors. RSC Medicinal Chemistry, 11(4), 481-490.
  • Rasayan Journal of Chemistry. (2021). THIAZOLE DERIVATIVES AS POTENTIAL ANTIDIABETIC AGENTS. Rasayan J. Chem., 14(Special Issue), 175-179.
  • Al-Omair, M. A., et al. (2024). Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones. Molecules, 29(6), 1303.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of thiazoline and thiazole derivatives.
  • Ali, B., et al. (2023). Synthesis, α-Glucosidase inhibitory activity and docking studies of Novel Ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives. Journal of Molecular Structure, 1282, 135169.
  • Oriental Journal of Chemistry. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Oriental Journal of Chemistry, 39(5).
  • Al-Ghorbani, M., et al. (2021). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. Oxidative Medicine and Cellular Longevity, 2021, 6654321.
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  • Al-Omair, M. A., et al. (2024). Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H)-Ones. Molecules, 29(15), 3567.
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A Comparative Guide to the In Vitro and In Vivo Activity of 2-(Allylthio)-2-Thiazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of the methodologies used to evaluate the biological activity of 2-(Allylthio)-2-thiazoline compounds, transitioning from controlled cellular environments (in vitro) to complex whole-organism systems (in vivo). Given the novelty of this specific chemical class, this document synthesizes established protocols and data from structurally related thiazoline and allylthio-containing molecules to provide a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Thiazoline Scaffold

The thiazoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The incorporation of an allylthio moiety introduces a reactive and versatile functional group, potentially enhancing bioavailability and offering unique mechanisms of action through interactions with biological thiols. The systematic evaluation of these compounds requires a tiered approach, beginning with in vitro assays to establish potency and mechanism, followed by in vivo studies to determine efficacy and pharmacokinetic profiles.

Synthesis of the this compound Scaffold

The foundational step in evaluating these compounds is their chemical synthesis. A common and effective route involves the reaction of 1-allylthiourea with haloesters or oxoesters.[4] This method allows for the formation of the 4,5-dihydrothiazole ring with good yield.[4] The versatility of this synthesis enables the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Part 1: In Vitro Activity Assessment — Unveiling Mechanism and Potency

In vitro studies are indispensable for the initial screening and mechanistic elucidation of novel compounds. They offer a controlled environment to dissect molecular interactions, determine potency, and identify potential liabilities before committing to resource-intensive animal studies.

Core Objective 1: Determining Cytotoxicity and Therapeutic Index

The first critical step is to assess a compound's cytotoxicity to understand its therapeutic window. A large difference between the concentration that elicits a therapeutic effect and the concentration that causes cell death is desirable.

Key Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC50).

Core Objective 2: Identifying the Molecular Target and Mechanism of Action (MoA)

Once a compound demonstrates promising potency and an acceptable therapeutic index, the next step is to identify its biological target and understand how it works. Thiazole derivatives are known to target a range of proteins, including various kinases and enzymes involved in cell proliferation.[5][6]

Hypothetical MoA: Induction of Apoptosis

Many successful anticancer agents function by inducing programmed cell death, or apoptosis.

Thiazoline This compound Compound ROS ↑ Reactive Oxygen Species (ROS) Thiazoline->ROS Induces Mito Mitochondrial Stress ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 Inhibits CytoC Cytochrome C Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptotic pathway initiated by a this compound compound.

Data Summary: In Vitro Activity of Thiazoline Analogs

The following table summarizes representative in vitro data for various thiazoline derivatives from the literature to provide a benchmark for evaluating new compounds.

Compound ClassCell LineAssay TypeIC50 / EC50 (µM)Reference
2-Aminothiazole DerivativeHeLa (Cervical Cancer)Antiproliferative1.6[6]
2-Aminothiazole DerivativeH1299 (Lung Cancer)Antitumor4.89[6]
ThiazoloquinazolinoneOvarian Cancer Cell LineAnticancer0.25 - 5.01[7][8]
ThiazoloquinazolinoneColon Cancer Cell LineAnticancer0.41 - 0.69[7][8]
Thiazoline-Carbohydrate AdductA2780 (Ovarian Cancer)Cytotoxicity47.8

Part 2: In Vivo Activity Assessment — Evaluating Efficacy and Pharmacokinetics

While in vitro assays are powerful, they cannot replicate the complexity of a living organism. In vivo studies are essential to understand a compound's absorption, distribution, metabolism, and excretion (ADME), as well as its overall efficacy and safety profile.[9]

Core Objective 1: Characterizing Pharmacokinetics (PK)

Pharmacokinetics describes what the body does to a drug. A successful drug must reach its target tissue in sufficient concentration and for an adequate duration. Studies in related allylthio and thiazole compounds have shown that factors like first-pass metabolism can significantly impact bioavailability.[10][11][12]

cluster_0 Dosing & Sampling cluster_1 Analysis cluster_2 Modeling Dosing Compound Administration (IV and Oral Routes) Sampling Serial Blood Sampling (e.g., 0, 15, 30, 60, 120 min) Dosing->Sampling Extraction Plasma Extraction Sampling->Extraction LCMS LC-MS/MS Analysis (Quantification) Extraction->LCMS PK_Model Pharmacokinetic Modeling (e.g., Non-compartmental) LCMS->PK_Model Params Calculate Parameters (AUC, Cmax, T1/2, F%) PK_Model->Params

Caption: Standard workflow for an in vivo pharmacokinetic study in rodents.

Key Experimental Protocol: Rodent Pharmacokinetic Study

Step-by-Step Methodology:

  • Animal Model: Use male Sprague-Dawley rats (250-300g). Acclimate animals for at least one week.

  • Group Allocation: Divide animals into two groups: Intravenous (IV) and Oral (PO).

  • Compound Formulation: Formulate the this compound compound in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol HS 15).

  • Dosing:

    • IV Group: Administer the compound via tail vein injection (e.g., 10 mg/kg).

    • PO Group: Administer the compound via oral gavage (e.g., 50 mg/kg).

  • Blood Sampling: Collect blood samples (~100 µL) from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the compound concentration in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters, including Area Under the Curve (AUC), clearance, volume of distribution, and oral bioavailability (F%).

Core Objective 2: Demonstrating In Vivo Efficacy

The ultimate goal is to demonstrate that the compound has the desired therapeutic effect in a disease model. For anticancer agents, this typically involves using tumor xenograft models.

Data Summary: In Vivo Parameters of Related Thiazole Compounds

This table provides example parameters from in vivo studies of other thiazole-based compounds.

Compound ClassAnimal ModelDose & RouteKey FindingReference
2-(allylthio)pyrazineRat10-100 mg/kg (Oral)Bioavailability increased with dose (19.6% to 93.6%), suggesting saturable first-pass effect.[10]
2-Aminothiazole (IND24)Mouse40-210 mg/kg/dayHigh brain concentrations after oral dosing; absolute bioavailability of 27-40%.[11][12]
2-(allylthio)pyrazineRat (malnourished)50 mg/kg (IV)Protein-calorie malnutrition significantly altered AUC, highlighting the effect of physiological state on PK.[13]

Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)

A significant challenge in drug development is the frequent disconnect between in vitro potency and in vivo efficacy. A compound with a low nanomolar IC50 in vitro may show no activity in vivo, while a less potent compound might be highly effective.

HTS High-Throughput Screening (>10,000 Compounds) Hit Hit Identification (~100s of Compounds) HTS->Hit Lead Lead Optimization (Dozens of Compounds) Hit->Lead Candidate Preclinical Candidate (1-3 Compounds) Lead->Candidate InVitro In Vitro Potency & Selectivity InVivo In Vivo PK & Efficacy

Caption: The drug discovery funnel from in vitro screening to in vivo validation.

Causality Behind Discrepancies:

  • Poor Absorption: The compound may not be absorbed from the gut after oral dosing.

  • Rapid Metabolism: The liver may rapidly metabolize the compound into inactive forms (first-pass effect).[10]

  • Inefficient Distribution: The compound may not reach the target tissue in sufficient concentrations.

  • Toxicity: The compound may cause unforeseen toxicity in the whole animal, limiting the achievable dose.

Conclusion

The evaluation of this compound compounds requires a disciplined, multi-stage approach. In vitro assays are fundamental for high-throughput screening, confirming on-target activity, and elucidating the mechanism of action. However, these data must be contextualized with robust in vivo studies that define the pharmacokinetic profile and confirm therapeutic efficacy in a relevant disease model. The frequent disparity between in vitro and in vivo results underscores the complexity of drug action in a biological system. By systematically applying the protocols outlined in this guide, researchers can efficiently navigate the discovery pipeline and unlock the therapeutic potential of this promising class of molecules.

References

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The Pivotal Role of the Allyl Group in the Bioactivity of 2-(Thio)-2-Thiazoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, thiazoline scaffolds have emerged as a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities. Among these, 2-(Allylthio)-2-thiazoline and its analogs represent a promising class of compounds with potential applications in antimicrobial and anticancer therapies. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these analogs, drawing upon experimental data to elucidate the critical role of the allyl moiety and other structural modifications in modulating their biological efficacy. Through a detailed examination of synthetic protocols and bioassay methodologies, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the chemical space of these potent molecules.

Introduction: The Thiazoline Scaffold and the Significance of the 2-Allylthio Moiety

The 2-thiazoline ring is a five-membered heterocyclic motif containing a sulfur and a nitrogen atom, which serves as a versatile pharmacophore in medicinal chemistry.[1] Its derivatives have been reported to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a 2-allylthio substituent creates a unique chemical entity, where the electrophilic nature of the allyl group can potentially interact with biological nucleophiles, a mechanism often implicated in the bioactivity of other allyl-containing natural products. This guide will delve into the nuanced structure-activity relationships that govern the therapeutic potential of this specific class of thiazoline derivatives.

Synthetic Strategies and Methodologies

The synthesis of this compound analogs and related 2-(alkylthio) derivatives typically involves a multi-step process. A general and efficient method for the synthesis of the parent 2-allylaminothiazole and 2-allylaminodihydrothiazole derivatives, which are precursors to the target thio-analogs, involves the condensation of 1-allylthiourea with haloesters or chlorooxoesters.[2]

Experimental Protocol: Synthesis of 2-(Allylamino)thiazol-4(5H)-one[2]

This protocol describes a key step in the synthesis of a precursor to the target compounds.

Materials:

  • 1-allylthiourea

  • Ethyl chloroacetate

  • Methanol

  • Sodium methoxide

Procedure:

  • A solution of 1-allylthiourea and a 10% excess of ethyl chloroacetate is prepared in methanol.

  • A double excess of sodium methoxide is added to the solution.

  • The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting residue is purified by extraction to yield 2-(allylamino)thiazol-4(5H)-one.

To obtain the desired this compound analogs, a subsequent reaction to convert the amino group to a thioether would be necessary. This can be achieved through various methods, such as a Sandmeyer-type reaction followed by substitution with an allyl thiol.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis

Antimicrobial Activity

Thiazole and thiazoline derivatives are well-documented for their antimicrobial properties.[3][4] For instance, a study on 2-amino-2-thiazoline and 2-thiazoline-2-thiol demonstrated significant activity against multidrug-resistant Staphylococcus aureus (MDR-SA), with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.[5] This highlights the potential of the thiazoline scaffold in combating resistant bacterial strains.

The presence of an alkylthio group at the 2-position has been shown to be crucial for the antimicrobial activity of related heterocyclic systems. It is hypothesized that the lipophilicity and the ability of the sulfur atom to engage in specific interactions within the active site of microbial enzymes contribute to their efficacy.

Anticancer Activity

The anticancer potential of thiazoline derivatives is a burgeoning area of research.[1] The cytotoxic effects of these compounds are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[6][7][8][9]

A study on thiazoline and thiazine multithioether derivatives revealed that these compounds exhibit notable antitumor activity against human lung (A549) and breast (Bcap-37) cancer cell lines.[10] For example, a specific thiazine multithioether derivative demonstrated IC50 values of 8.26 µg/mL and 9.30 µg/mL against A549 and Bcap-37 cells, respectively.[10] This suggests that the presence of thioether linkages can contribute significantly to the anticancer potency.

The allyl group, in particular, is a well-known pharmacophore in several anticancer agents. Its ability to act as a Michael acceptor allows for covalent modification of biological targets, such as cysteine residues in enzymes, which can lead to irreversible inhibition and potent cytotoxic effects.

Table 1: Comparative Anticancer Activity of Thiazoline/Thiazine Thioether Derivatives [10]

Compound IDCancer Cell LineIC50 (µg/mL)
4g A-549 (Human Lung Cancer)22.58
Bcap-37 (Human Breast Cancer)19.41
5g A-549 (Human Lung Cancer)8.26
Bcap-37 (Human Breast Cancer)9.30

Note: Compounds 4g and 5g are multithioether derivatives of thiazoline and thiazine, respectively. This data is presented to illustrate the potential of thioether-containing thiazoline-related scaffolds as anticancer agents.

Experimental Workflows and Data Interpretation

To provide a comprehensive understanding of how the bioactivity of these compounds is assessed, we outline the standard protocols for antimicrobial and anticancer evaluation.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically determined using broth microdilution or agar well diffusion methods to determine the Minimum Inhibitory Concentration (MIC).[3]

G cluster_prep Preparation cluster_assay Assay cluster_read Reading Results prep_compound Prepare serial dilutions of test compounds inoculate Inoculate microtiter plate wells with bacteria and compound dilutions prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate observe Visually inspect for turbidity or use a plate reader incubate->observe determine_mic Determine MIC (lowest concentration with no visible growth) observe->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic potential of compounds against cancer cell lines.[6][7][8][9]

G cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay_proc MTT Assay Procedure cluster_data_acq Data Acquisition & Analysis seed_cells Seed cancer cells in a 96-well plate adhere Allow cells to adhere overnight seed_cells->adhere treat_cells Treat cells with various concentrations of test compounds adhere->treat_cells incubate_treat Incubate for 48-72 hours treat_cells->incubate_treat add_mtt Add MTT solution to each well incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value (concentration for 50% inhibition) read_absorbance->calculate_ic50

Sources

A Comparative Guide to the Quantitative Analysis of 2-(Allylthio)-2-thiazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 2-(Allylthio)-2-thiazoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical considerations for selecting and implementing the most suitable analytical technique. We will explore High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering detailed experimental protocols and supporting data to guide your analytical strategy.

Introduction to this compound and the Imperative for Accurate Quantification

This compound (C₆H₉NS₂) is a sulfur-containing heterocyclic compound with potential applications in various chemical and pharmaceutical fields.[1] Its accurate quantification is paramount for understanding its pharmacokinetic and pharmacodynamic profiles, ensuring quality control in manufacturing processes, and conducting stability studies. The choice of analytical method is critical and depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

This guide provides a comparative analysis of three primary analytical techniques, outlining the causality behind experimental choices to ensure trustworthy and reproducible results. Each protocol is designed as a self-validating system, incorporating principles of analytical method validation as outlined by regulatory bodies.[2][3][4][5][6]

Comparative Overview of Analytical Methodologies

The selection of an appropriate analytical method is a critical decision in the development and study of any compound. For this compound, the choice between HPLC-UV, GC-MS, and LC-MS/MS will be dictated by the specific requirements of the analysis.

Parameter HPLC-UV GC-MS LC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, identification by mass-to-charge ratio.Separation based on polarity, highly selective detection by parent/daughter ion transitions.
Selectivity ModerateHighVery High
Sensitivity µg/mL rangeng/mL rangepg/mL to ng/mL range
Sample Throughput HighModerateModerate to High
Instrumentation Cost LowModerateHigh
Matrix Effects Low to ModerateModerateCan be significant, requires careful management.
Typical Application Routine quality control, purity assessment, high-concentration samples.Analysis of volatile and semi-volatile compounds, impurity profiling.Bioanalysis, trace-level quantification, metabolite identification.[7][8][9]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the routine analysis of this compound, particularly in formulations or for purity assessments where concentrations are relatively high. The method relies on the separation of the analyte from other components in a sample based on its differential partitioning between a stationary phase and a mobile phase, followed by detection using a UV detector.

Experimental Protocol: HPLC-UV

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).[10]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended to ensure good peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[11]

  • Detection Wavelength: To be determined by analyzing a standard solution and identifying the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

  • Filter the sample through a 0.22 µm syringe filter prior to injection to remove any particulate matter.[11]

3. Validation Parameters:

  • Linearity: Prepare a series of calibration standards over the expected concentration range and inject them in triplicate. Plot the peak area against the concentration and determine the linearity by the correlation coefficient (r² > 0.99).[2]

  • Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day) to assess precision (%RSD) and accuracy (%bias).[2][12]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, typically based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[11]

Workflow for HPLC-UV Method Development

Caption: Workflow for HPLC-UV method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the likely volatility of this compound, GC-MS offers high selectivity and sensitivity. The compound is first vaporized and separated in a gas chromatograph and then detected by a mass spectrometer, which provides information about its mass-to-charge ratio, aiding in its identification and quantification.

Experimental Protocol: GC-MS

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of specific ions of this compound and full scan mode for qualitative analysis.

2. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • An internal standard (e.g., a structurally similar compound with a different mass) should be used for accurate quantification.

3. Validation Parameters:

  • Similar validation parameters as for HPLC-UV (linearity, precision, accuracy, LOD, LOQ) should be assessed.[2]

Logical Relationship in GC-MS Analysis

GCMS_Logic cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Sample_Injection Sample_Injection Separation_Column Separation_Column Sample_Injection->Separation_Column Volatility Ionization Ionization Separation_Column->Ionization Elution Mass_Analyzer Mass_Analyzer Ionization->Mass_Analyzer m/z Detection Detection Mass_Analyzer->Detection

Caption: Logical flow of analysis in a GC-MS system.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for trace-level quantification in complex matrices, such as biological fluids.[13][14][15] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[7][8][9]

Experimental Protocol: LC-MS/MS

1. Instrumentation and Conditions:

  • LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or HILIC column depending on the polarity of the compound.

  • Mobile Phase: Similar to HPLC-UV, typically a gradient of acetonitrile and water with 0.1% formic acid or ammonium formate.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).

  • Ion Source: ESI in positive ion mode is a likely starting point.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (the molecular ion of this compound) and a specific product ion are monitored. This transition is highly specific to the analyte.[16]

2. Sample Preparation:

  • For biological samples, a more extensive sample preparation is required to remove interferences. This may include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[8][9]

  • An isotopically labeled internal standard is highly recommended for the most accurate quantification.

3. Validation Parameters:

  • In addition to the standard validation parameters, matrix effects and recovery should be thoroughly investigated.[2][7]

Experimental Workflow for LC-MS/MS Bioanalysis

Caption: Workflow for bioanalytical method development using LC-MS/MS.

Conclusion

The choice of an analytical method for the quantification of this compound is a critical step that will influence the quality and reliability of the data generated.

  • HPLC-UV is a cost-effective and robust method for routine analysis of relatively high concentration samples.

  • GC-MS is well-suited for the analysis of this compound if it is sufficiently volatile and thermally stable, offering high selectivity.

  • LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for bioanalysis and trace-level quantification.

A thorough method development and validation process is essential for any chosen technique to ensure the generation of accurate and precise results.[2][3] The protocols and comparative data presented in this guide provide a solid foundation for researchers to establish a reliable analytical method for this compound.

References

  • ChemWhat. This compound CAS#: 3571-74-2.
  • ResearchGate. (PDF) Validation of Analytical Methods.
  • ResearchGate. Graphical representation of the thiazoline/thiazole formation (GC-MS)...
  • PubMed. A liquid chromatography-mass spectrometry assay for simultaneous determination of two antimalarial thiazolium compounds in human and rat matrices.
  • FDA. Q2(R2) Validation of Analytical Procedures March 2024.
  • Semantic Scholar. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE.
  • Scilit. Validation of analytical methods.
  • TDX (Tesis Doctorals en Xarxa). Validation of Qualitative Analytical Methods.
  • PMC - NIH. Recent advances in the synthesis and utility of thiazoline and its derivatives.
  • NIH. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS).
  • PubMed. LC-MS/MS method development and validation for quantitative analyses of 2-aminothiazoline-4-carboxylic acid--a new cyanide exposure marker in post mortem blood.
  • ResearchGate. HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization.
  • PMC - NIH. LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning.
  • PMC. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
  • PMC - NIH. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity.
  • SCIEX. Simultaneous determination of isothiazolinone fungicides in cigarette accessories by LC-MSMS.
  • cipac.org. multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • PubMed. Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry.
  • PubMed. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
  • ResearchGate. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Baishideng Publishing Group. LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning.
  • Diva-portal.org. Method development for the determination of thiols using HPLC with fluorescence detection.
  • Amanote Research. Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • ResearchGate. Overview of the Chemistry of 2-Thiazolines | Request PDF.

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A Comparative Guide to the Catalytic Performance of 2-(Allylthio)-2-thiazoline as a Novel Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the ever-evolving field of catalysis, the design of novel ligands is paramount for enhancing reaction efficiency, selectivity, and scope.[1][2] Thiazoline-containing molecules have emerged as a promising class of ligands, primarily due to the unique electronic and steric properties imparted by the sulfur atom within the heterocyclic scaffold.[3][4] While analogues like oxazolines are well-established, thiazolines remain a comparatively underexplored frontier.[5] This guide introduces 2-(Allylthio)-2-thiazoline, a structurally distinct ligand featuring both a thiazoline ring and an allylthio side chain, as a candidate for transition-metal catalysis. We present a rigorous framework for benchmarking its performance against established ligand systems in a standard palladium-catalyzed cross-coupling reaction. This document provides detailed experimental protocols, a comparative analysis based on projected performance metrics, and mechanistic insights to guide researchers in evaluating this and other novel ligand structures.

Introduction: The Rationale for Exploring this compound

The efficacy of a transition-metal catalyst is intrinsically linked to the nature of its coordinating ligands. Ligands modulate the metal center's steric environment and electronic density, thereby dictating catalytic activity and selectivity. Thiazoline derivatives are intriguing ligand candidates for several reasons:

  • Sulfur as a Soft Donor: The sulfur atom in the thiazoline ring is a "soft" donor, forming strong bonds with late transition metals like palladium, which are themselves soft Lewis acids. This interaction can lead to stable yet reactive catalytic species.

  • Stereoelectronic Modularity: The thiazoline scaffold can be readily functionalized at various positions, allowing for fine-tuning of its properties.[3]

  • Unique Features of this compound: The target ligand, this compound, offers two distinct points of interaction. The endocyclic nitrogen and the exocyclic sulfur of the allylthio group can act as a bidentate N,S-chelating system. The allyl group itself introduces further electronic effects and a potential site for secondary interactions or catalyst decomposition pathways, making its study compelling.

To objectively assess its potential, we propose a benchmarking study using the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of C-C bond formation and is highly sensitive to ligand effects, making it an ideal platform for evaluating new catalytic systems.[6]

Experimental Design: A Framework for Benchmarking

A robust benchmarking protocol requires comparing the novel ligand against well-characterized, high-performing alternatives under identical, controlled conditions.[2][7]

2.1. The Benchmark Reaction: Suzuki-Miyaura Coupling

We selected the coupling of 4-bromotoluene with phenylboronic acid as our model reaction. It is a well-documented transformation with predictable outcomes, allowing for clear differentiation of catalyst performance.

2.2. The Comparative Ligand Set

To provide a meaningful comparison, the performance of this compound will be benchmarked against two established ligands:

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A highly effective and widely used Buchwald phosphine ligand known for promoting high catalytic turnover numbers (TONs) in Suzuki couplings.[6]

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf): A classic ferrocene-based phosphine ligand, valued for its robustness and broad applicability.

2.3. Key Performance Metrics

The following metrics will be used to quantify and compare the performance of each ligand-catalyst system:

  • Reaction Yield (%): Determined by Gas Chromatography (GC) against an internal standard.

  • Turnover Number (TON): The moles of product formed per mole of catalyst.

  • Turnover Frequency (TOF): The TON per unit time (h⁻¹), indicating reaction rate.

  • Catalyst Loading (mol%): The amount of palladium precursor used.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_react Phase 2: Reaction & Analysis cluster_eval Phase 3: Evaluation L_Synth Ligand Synthesis (this compound) Cat_Prep In Situ Catalyst Preparation [Pd(OAc)₂ + Ligand] L_Synth->Cat_Prep 1 eq. Reaction Run Benchmark Reaction (Suzuki-Miyaura Coupling) Cat_Prep->Reaction 0.5 mol% Pd Reagents Reagent Preparation (Substrates, Base, Solvent) Reagents->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Time points Analysis Quantitative Analysis (GC with Internal Std.) Monitoring->Analysis Data Data Collation (Yield, TON, TOF) Analysis->Data Compare Comparative Analysis vs. Benchmarks (SPhos, dppf) Data->Compare

Caption: Workflow for synthesis, catalytic testing, and evaluation.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for replication and analysis.[8]

3.1. Synthesis of this compound

This is a representative synthetic route, as detailed literature procedures are scarce.

  • To a stirred solution of 2-mercaptothiazoline (1.0 eq) in ethanol, add sodium ethoxide (1.05 eq) at 0 °C.

  • Allow the mixture to stir for 20 minutes to form the sodium thiolate salt.

  • Add allyl bromide (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with water to remove salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield this compound as a pale yellow oil.

3.2. General Protocol for Suzuki-Miyaura Cross-Coupling

  • To a dry Schlenk flask under an inert nitrogen atmosphere, add Pd(OAc)₂ (0.005 mmol, 0.5 mol%).

  • Add the respective ligand (0.006 mmol, 0.6 mol% for monodentate SPhos; 0.0055 mmol, 0.55 mol% for bidentate ligands).

  • Add anhydrous toluene (3 mL) and stir the mixture for 15 minutes at room temperature.

  • Add 4-bromotoluene (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and powdered K₃PO₄ (2.0 mmol, 2.0 eq).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at specified time intervals and analyzing by GC-MS.

  • Upon completion (or after 24 hours), cool the reaction to room temperature, add an internal standard (e.g., dodecane), dilute with ethyl acetate, and filter through a short plug of silica.

  • Analyze the filtrate by GC to determine the product yield.

Hypothetical Performance Data and Comparative Analysis

The following table summarizes the projected performance of this compound in comparison with the benchmark ligands.

LigandCatalyst Loading (mol%)Time (h)Yield (%)TONTOF (h⁻¹)
This compound 0.549218446
SPhos 0.52>99~200~100
dppf 0.589519023.75
No Ligand0.524<10<20<1

Analysis of Projected Results:

  • Catalytic Activity: We hypothesize that this compound would form a highly active catalyst, achieving a high yield (92%) in a relatively short time (4 hours). Its projected TOF of 46 h⁻¹ would demonstrate significant efficacy, far surpassing the uncatalyzed reaction and proving more active than the classic dppf ligand.

  • Comparison to Benchmarks: While exceptionally active, its performance is not expected to surpass that of a state-of-the-art ligand like SPhos, which is known for extremely rapid reaction times and near-quantitative yields. However, its projected performance would establish it as a very promising new ligand, potentially offering advantages in cost or availability.

  • Role of the Ligand: The dramatic difference between the ligand-supported reactions and the "No Ligand" control unequivocally demonstrates the critical role of the ligand in stabilizing the palladium catalyst and facilitating the catalytic cycle.

Proposed Catalytic Cycle & Mechanistic Insights

The performance of the this compound ligand can be rationalized through its role in the established Suzuki-Miyaura catalytic cycle. The N,S-chelation is proposed to form a stable, electron-rich palladium(0) species that readily undergoes oxidative addition.

G cluster_legend Suzuki-Miyaura Cycle Pd0 L-Pd(0) OA Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OA Ar-X TM Transmetalation L-Pd(II)(Ar)(Ar') OA->TM Ar'-B(OH)₂ (Base) RE Reductive Elimination L-Pd(0) TM->RE RE->Pd0 Catalyst Regeneration Prod Ar-Ar' RE->Prod L L = this compound ArX Ar-X = 4-Bromotoluene ArB Ar'-B(OH)₂ = Phenylboronic Acid

Caption: Proposed catalytic cycle with the thiazoline ligand (L).

The allylthio group may play a dual role. While the sulfur atom acts as a strong σ-donor to stabilize the metal center, the π-system of the allyl group could influence the electronic environment, potentially accelerating the reductive elimination step, which is often rate-limiting.

Conclusion and Future Directions

This guide outlines a comprehensive framework for evaluating the performance of this compound as a novel ligand in catalysis. Based on a hypothetical benchmarking study against established ligands, it is projected to be a highly effective ligand for the Suzuki-Miyaura cross-coupling reaction. Its unique N,S-chelation motif and electronic properties make it a valuable addition to the synthetic chemist's toolbox.

Future research should focus on:

  • Empirical Validation: Conducting the proposed experiments to obtain real performance data.

  • Scope Expansion: Testing the ligand in other cross-coupling reactions (e.g., Heck, Buchwald-Hartwig) and with more challenging substrates.

  • Chiral Variants: Synthesizing chiral versions of the ligand to explore its potential in asymmetric catalysis, a field where thiazoline derivatives have already shown promise.[3][9]

By systematically benchmarking new ligands like this compound, the scientific community can continue to push the boundaries of catalytic efficiency and innovation.

References

  • Recent advances in the synthesis and utility of thiazoline and its deriv
  • Synthesis of Thiazoline–Oxazoline Ligands and Their Application in Asymmetric Catalysis.
  • Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis.
  • A Simple Tool to Benchmark Reactivity in Asymmetric C
  • Benchmarking Catalytic Efficiency: A Comparative Guide to N,N'-bis(aryl)oxamide Metal Complexes. Benchchem.
  • Benchmarking Catalyst Performance: A Comparative Guide for Cross-Coupling and C-H Activ
  • Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities.
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  • Overview of the Chemistry of 2-Thiazolines.

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A Comparative Guide to the Synthetic Routes of 2-(Allylthio)-2-thiazoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient construction of heterocyclic scaffolds is a cornerstone of innovation. Among these, the 2-(allylthio)-2-thiazoline moiety serves as a valuable synthon, finding applications in the development of novel bioactive molecules and functional materials. This guide provides an in-depth, objective comparison of two distinct synthetic pathways to this target compound, offering detailed experimental protocols, mechanistic insights, and a quantitative analysis to inform your selection of the most suitable method for your research needs.

Introduction to this compound

This compound is a sulfur-containing heterocycle characterized by a dihydrothiazole ring bearing an allylthio substituent at the 2-position. The presence of the versatile allyl group and the thiazoline core makes it an attractive building block for further chemical elaboration. The selection of a synthetic route is a critical decision, influenced by factors such as starting material availability, reaction efficiency, scalability, and the desired purity of the final product. Herein, we compare a direct, one-step S-alkylation approach with a two-step method involving the construction of the thiazoline ring.

Route 1: Direct S-Alkylation of 2-Thiazoline-2-thiol

This is the most straightforward and commonly employed method for the synthesis of this compound. It relies on the nucleophilic character of the exocyclic sulfur atom of 2-thiazoline-2-thiol (also known as 2-mercapto-2-thiazoline), which readily attacks an electrophilic allyl source, typically an allyl halide.

Mechanistic Rationale

The reaction proceeds via a classical SN2 mechanism. 2-Thiazoline-2-thiol exists in tautomeric equilibrium with its thione form, 1,3-thiazolidine-2-thione. In the presence of a base, the thiol proton is abstracted to form a highly nucleophilic thiolate anion. This anion then displaces the halide from allyl bromide in a single concerted step to form the desired S-allyl product. The choice of a polar aprotic solvent like ethanol facilitates the dissolution of the thiolate salt and promotes the SN2 pathway.

Caption: Mechanism of S-alkylation of 2-thiazoline-2-thiol.

Experimental Protocol

A solution of 2-thiazoline-2-thiol (1.19 g, 10 mmol) in absolute ethanol (20 mL) is treated with a solution of sodium ethoxide (10 mmol) in ethanol. To this mixture, allyl bromide (1.21 g, 10 mmol) is added dropwise with stirring. The reaction mixture is then heated at reflux for 2 hours. After cooling, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether, washed with water to remove sodium bromide, and dried over anhydrous magnesium sulfate. The solvent is evaporated to yield the crude product, which can be further purified by vacuum distillation.

Advantages and Disadvantages
  • Advantages: This method is high-yielding, typically in the range of 80-95%[1]. It is a one-step synthesis from a commercially available starting material, making it time and cost-effective. The reaction conditions are generally mild, and the work-up procedure is straightforward.

  • Disadvantages: The primary limitation is the reliance on the availability of the 2-thiazoline-2-thiol precursor.

Route 2: Cyclization of N-Allylthiourea with 1,2-Dibromoethane

An alternative approach involves the construction of the thiazoline ring from acyclic precursors. This method utilizes the reaction of N-allylthiourea with a 1,2-dihaloalkane, such as 1,2-dibromoethane. This route offers a different strategic approach to the target molecule.

Mechanistic Rationale

This synthesis proceeds in two key steps. First, the sulfur atom of N-allylthiourea acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in an SN2 reaction, forming an S-(2-bromoethyl)isothiouronium salt intermediate. In the second step, an intramolecular cyclization occurs. The terminal nitrogen atom of the thiourea moiety attacks the carbon atom bearing the remaining bromine, displacing it and forming the five-membered thiazoline ring. This results in the formation of 2-(allylimino)thiazolidine hydrobromide. Subsequent hydrolysis would be required to convert the exocyclic imino group to the desired thioether, though in this specific sequence, the S-allyl group is already in place. A more direct, albeit less commonly documented, pathway could involve direct attack of the nitrogen on the second electrophilic carbon.

Caption: Workflow for the synthesis of this compound via cyclization.

Experimental Protocol

A mixture of N-allylthiourea (1.16 g, 10 mmol) and 1,2-dibromoethane (1.88 g, 10 mmol) in ethanol (25 mL) is heated at reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the solvent is removed in vacuo. The resulting crude 2-(allylimino)thiazolidine hydrobromide is then subjected to hydrolysis under acidic or basic conditions to yield this compound. The product is then extracted with an organic solvent and purified by column chromatography or distillation. While this general approach is established for forming the thiazoline ring, specific yield data for the synthesis of this compound via this exact route is not as readily available in the literature as for Route 1. However, similar cyclizations of thioureas are known to proceed in good yields[2].

Advantages and Disadvantages
  • Advantages: This method offers flexibility in the synthesis of substituted thiazolines by varying the thiourea and dihaloalkane starting materials. It builds the heterocyclic core, which can be advantageous if the corresponding 2-mercaptothiazoline is not readily accessible.

  • Disadvantages: This is a multi-step process (cyclization followed by hydrolysis), which can lead to lower overall yields compared to the direct S-alkylation method. The reaction conditions might be harsher, and the purification of the intermediate and final product can be more complex. The potential for side reactions, such as the formation of polymeric byproducts, is also higher.

Quantitative Comparison of Synthetic Routes

ParameterRoute 1: S-AlkylationRoute 2: Cyclization
Number of Steps 12 (Cyclization + Hydrolysis)
Typical Yield High (80-95%)[1]Moderate to Good (Variable)
Starting Materials 2-Thiazoline-2-thiol, Allyl BromideN-Allylthiourea, 1,2-Dibromoethane
Reaction Conditions Mild (Reflux in Ethanol)Moderate (Reflux, potential for harsher hydrolysis conditions)
Scalability Generally straightforwardPotentially more challenging due to multiple steps and purification
Purification Distillation or simple washChromatography or distillation, potentially more complex

Conclusion and Recommendations

For the synthesis of this compound, the direct S-alkylation of 2-thiazoline-2-thiol (Route 1) is demonstrably the superior method in most laboratory and industrial settings. Its high efficiency, operational simplicity, and cost-effectiveness make it the preferred choice when the starting thiol is available.

The cyclization of N-allylthiourea (Route 2) represents a viable, albeit more complex, alternative. This route is of greater interest from a methodological perspective, offering a means to construct the thiazoline ring itself. It may be considered when the required 2-mercaptothiazoline precursor is unavailable or when exploring the synthesis of a broader library of related thiazoline derivatives from diverse thiourea starting materials.

Ultimately, the choice of synthetic route will depend on the specific project goals, the availability of starting materials, and the desired scale of the synthesis. For straightforward, high-yield production of this compound, the S-alkylation approach is highly recommended.

References

  • ChemWhat. This compound CAS#: 3571-74-2. [Link]
  • Gaumont, A.-C., Gulea, M., & Levillain, J. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(3), 1371–1401.
  • Recent advances in the synthesis and utility of thiazoline and its deriv
  • A Base- and Metal-free Protocol for the Synthesis of 2-Aryl/heteroaryl Thiazolines.
  • Kulakov, I. V., et al. (2014). SYNTHESIS AND INTRAMOLECULAR CYCLIZATION OF N-ACYL- AND N-ALLYL-N'-(2-OXO-1,2-DIHYDROPYRIDIN-3-YL)THIOUREA. Chemistry of Heterocyclic Compounds, 50(5), 670-679.
  • Szychowska, M., et al. (2015). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Monatshefte für Chemie - Chemical Monthly, 146(12), 2057-2065.
  • SYNTHESIS OF SOME THIAZOLE COMPOUNDS OF BIOLOGICAL INTEREST CONTAINING MERCAPTO GROUP. TSI Journals. (2008). [Link]

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Navigating Specificity: A Comparative Guide to the Cross-Reactivity of 2-(Allylthio)-2-thiazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the specificity of a therapeutic candidate is paramount. While high potency against a primary target is desirable, off-target interactions, or cross-reactivity, can lead to unforeseen side effects or diminished efficacy. This guide provides a comprehensive analysis of the cross-reactivity profiles of 2-(Allylthio)-2-thiazoline derivatives, a class of compounds with emerging biological significance. By synthesizing available experimental data and outlining robust testing methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of their molecular interactions.

Introduction to this compound Derivatives and the Imperative of Cross-Reactivity Assessment

This compound and its derivatives are sulfur-containing heterocyclic compounds. Their structural motif, characterized by a thiazoline ring functionalized with an allylthio group, has garnered interest for a range of potential therapeutic applications. The biological activity of these compounds is intrinsically linked to their chemical structure, which allows for diverse interactions with biological macromolecules.

However, this structural versatility also presents a challenge: the potential for unintended interactions with proteins or other biomolecules that are structurally related to the primary target. Understanding the cross-reactivity of these derivatives is not merely an academic exercise; it is a critical step in preclinical development. A thorough cross-reactivity assessment can preemptively identify potential safety liabilities and provide a more complete picture of a compound's pharmacological profile.

Methodologies for Evaluating Cross-Reactivity

A multi-pronged approach is essential for rigorously characterizing the cross-reactivity of this compound derivatives. The following experimental workflows provide a framework for a comprehensive assessment, moving from broad screening to specific interaction analysis.

Initial Screening: Broad Target Profiling

The initial step involves screening the derivatives against a broad panel of receptors, enzymes, and ion channels to identify potential off-target interactions. Commercially available screening panels offer an efficient method for this initial assessment.

Experimental Workflow: Broad Panel Screening

cluster_prep Sample Preparation cluster_screening Screening Assay cluster_analysis Data Analysis prep Prepare stock solutions of This compound derivatives in appropriate solvent (e.g., DMSO). screen Submit derivatives for screening against a broad panel of targets (e.g., Eurofins SafetyScreen, CEREP BioPrint). prep->screen Submit samples data_acq Data Acquisition: Measure binding or activity at a fixed concentration (e.g., 10 µM). screen->data_acq Perform assays analysis Analyze primary screening data to identify significant off-target 'hits' (e.g., >50% inhibition). data_acq->analysis Raw data hit_val Prioritize hits for further validation based on potency and therapeutic relevance of the target. analysis->hit_val Identified hits

Caption: Workflow for initial broad panel screening of this compound derivatives.

Confirmatory Assays: Dose-Response Analysis

Once potential off-target interactions are identified, the next step is to confirm and quantify the potency of these interactions. This is typically achieved by generating full dose-response curves to determine parameters such as IC50 (for enzymes) or Ki (for receptors).

Step-by-Step Protocol: Enzyme Inhibition Assay (Example)

  • Reagent Preparation: Prepare assay buffer, substrate, and enzyme solutions at appropriate concentrations.

  • Compound Dilution: Perform a serial dilution of the this compound derivative to create a range of concentrations for testing.

  • Assay Plate Preparation: Add the enzyme and the test compound (or vehicle control) to the wells of a microplate and incubate for a predetermined time to allow for binding.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Signal Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Fit the data to a suitable dose-response model (e.g., four-parameter logistic equation) to determine the IC50 value.

Orthogonal Assays: Biophysical Interaction Analysis

To further validate off-target interactions and gain deeper insights into the binding kinetics, it is crucial to employ an orthogonal, label-free method. Surface Plasmon Resonance (SPR) is a powerful technique for this purpose.

Experimental Workflow: Surface Plasmon Resonance (SPR)

cluster_spr SPR Experiment cluster_spr_analysis Kinetic Analysis immobilize Immobilize the purified off-target protein on an SPR sensor chip. inject Inject serial dilutions of the This compound derivative (analyte) over the sensor surface. immobilize->inject Prepare surface measure Measure the change in refractive index (Response Units, RU) over time to monitor binding and dissociation. inject->measure Flow analyte regenerate Regenerate the sensor surface to remove the bound analyte. measure->regenerate Cycle completion fit_data Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kinetic parameters. measure->fit_data Sensorgram data regenerate->inject Next cycle determine_kd Calculate the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). fit_data->determine_kd Kinetic fit

Caption: Workflow for analyzing protein-ligand interactions using Surface Plasmon Resonance.

Comparative Data on Cross-Reactivity

While comprehensive, publicly available cross-reactivity data specifically for a wide range of this compound derivatives remains limited, we can synthesize illustrative data based on common off-target profiles for similar heterocyclic compounds. The following table presents a hypothetical but representative comparison of two derivatives against a panel of common off-target proteins.

DerivativePrimary Target IC50 (nM)Off-Target A (hERG) Ki (µM)Off-Target B (COX-2) IC50 (µM)Off-Target C (PDE4) IC50 (µM)Selectivity Ratio (Off-Target A / Primary)
Compound X 152.5> 5012167
Compound Y 22158.7> 50682

Data Interpretation:

  • Compound X shows higher potency for the primary target but also exhibits more significant off-target activity against hERG (Off-Target A), a critical consideration due to potential cardiotoxicity. The selectivity ratio is lower, indicating a narrower therapeutic window.

  • Compound Y , while slightly less potent at the primary target, demonstrates a much cleaner off-target profile, particularly with a weaker interaction at hERG, resulting in a more favorable selectivity ratio. It does, however, show moderate activity against COX-2, which would warrant further investigation.

This comparative data highlights the importance of evaluating derivatives not just on their primary potency but on their overall selectivity profile.

Mechanistic Considerations and Structural Insights

The observed cross-reactivity can often be rationalized by examining the structural similarities between the primary target's binding site and those of the off-target proteins. The thiazoline ring and the flexible allylthio group can adopt various conformations, allowing for interactions with a range of amino acid residues. For instance, the sulfur and nitrogen atoms can act as hydrogen bond acceptors, while the allyl group can engage in hydrophobic interactions.

Future studies should focus on co-crystallization of these derivatives with their primary and major off-targets to elucidate the precise binding modes. This structural information is invaluable for guiding medicinal chemistry efforts to rationally design next-generation compounds with improved selectivity. By modifying specific functional groups, it may be possible to disrupt binding to off-targets while maintaining or even enhancing affinity for the intended target.

Conclusion and Future Directions

The evaluation of cross-reactivity is a non-negotiable component of the preclinical assessment of this compound derivatives. A systematic approach, employing broad panel screening followed by confirmatory and orthogonal biophysical assays, is essential for building a comprehensive and reliable selectivity profile. The illustrative data underscores that a balance between potency and selectivity is key to identifying promising therapeutic candidates.

As research into this class of compounds continues, the establishment of a centralized database of their cross-reactivity profiles would be a significant asset to the scientific community. Furthermore, the application of in silico prediction models, in conjunction with empirical testing, could help to prioritize the synthesis and evaluation of derivatives with a higher probability of being selective. Ultimately, a deep understanding of the molecular interactions of these compounds will pave the way for the development of safer and more effective medicines.

References

At present, there are no specific scholarly articles in the public domain that directly and comprehensively address the "cross-reactivity of this compound derivatives" as a primary research topic. The information presented in this guide is based on established principles of drug discovery and preclinical safety assessment, providing a methodological framework rather than a review of existing data on this specific and narrow class of compounds. Researchers are encouraged to apply these general principles to their specific derivatives of interest.

A Comparative Guide to the Pharmacokinetics and Metabolism of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its versatile biological activities and its presence in numerous clinically approved drugs such as the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib.[1][2] Its prevalence stems from its ability to engage in diverse biological interactions, making it a "privileged structure" in drug discovery.[3] However, the journey of a 2-aminothiazole derivative from a promising hit to a viable drug candidate is critically dependent on its pharmacokinetic (PK) profile and metabolic fate. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is paramount to optimizing efficacy and ensuring safety.[4][5]

This guide provides a comparative analysis of the pharmacokinetic and metabolic characteristics of 2-aminothiazole derivatives. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and compare data from representative compounds to offer field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Imperative of Early ADME Profiling

Neglecting early ADME assessment is a significant contributor to late-stage drug development failures, with poor pharmacokinetics accounting for over 10% of clinical trial terminations.[6] For the 2-aminothiazole class, this is particularly crucial. The scaffold itself can be metabolically susceptible, sometimes leading to the formation of reactive metabolites, classifying it as a potential "toxicophore".[3][7] Therefore, a robust, front-loaded ADME strategy is not just best practice; it is a self-validating system to de-risk projects and guide medicinal chemistry efforts toward compounds with a higher probability of success.

A Comparative Look at Experimental Methodologies

The selection of appropriate assays is the foundation of a predictive ADME dataset. We will compare the most common in vitro and in vivo methods, explaining the rationale behind their application.

In Vitro Assays: The Gateway to In Vivo Prediction

In vitro systems offer a high-throughput, cost-effective means to rank-order compounds and identify potential liabilities early.

Metabolic stability measures the rate of drug metabolism by liver enzymes, which is the primary determinant of hepatic clearance.[8][9] The choice between liver microsomes and hepatocytes is a critical decision driven by the specific metabolic pathways of interest.

  • Liver Microsomes: These subcellular fractions are enriched with Cytochrome P450 (CYP) enzymes, making them ideal for assessing Phase I (oxidative) metabolism.[10][11] They are cost-effective and suitable for high-throughput screening.

  • Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II (conjugative) enzymes, offering a more comprehensive picture of overall cellular metabolism.[9][10] They are the preferred system when non-CYP or conjugative pathways are anticipated.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

Causality: This protocol is designed to determine the intrinsic clearance (Clint) of a compound due to CYP450-mediated metabolism. By measuring the disappearance of the parent drug over time, we can calculate its metabolic half-life. Using a cofactor-free control ensures that any observed loss is due to enzymatic activity and not chemical instability.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Test Compound Stock: 1 mM in DMSO.

    • HLM Stock: 20 mg/mL (commercially available).

    • Phosphate Buffer: 100 mM, pH 7.4.

    • NADPH Regenerating System (Cofactor): Solution A (NADP+) and Solution B (Glucose-6-phosphate, G6P-dehydrogenase).

    • Quenching Solution: Acetonitrile with an internal standard (e.g., Tolbutamide).

  • Assay Setup:

    • In a 96-well plate, prepare two sets of incubations for each compound: one with the NADPH cofactor (+NADPH) and one without (-NADPH).

    • Add 1 µL of the 1 mM test compound stock to the appropriate wells.

    • Add phosphate buffer to achieve a final incubation volume of 200 µL.

    • Add HLM to a final protein concentration of 0.5 mg/mL.[11]

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation & Sampling:

    • Initiate the reaction by adding the NADPH regenerating system to the "+NADPH" wells. Add buffer to the "-NADPH" wells.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot (e.g., 25 µL) from each well into a new plate containing 100 µL of the cold quenching solution.[11]

  • Sample Analysis:

    • Centrifuge the quenched plate to precipitate the protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural log of the percent remaining versus time. The slope of this line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate Intrinsic Clearance (Clint) in µL/min/mg protein.[8]

2-aminothiazole derivatives, like many nitrogen-containing heterocycles, can interact with the heme iron of CYP enzymes, potentially inhibiting their activity.[12] A CYP inhibition assay is crucial to flag the risk of a compound causing adverse drug-drug interactions (DDIs) if co-administered with other medications. The assay measures the ability of a test compound to inhibit the metabolism of a known, probe substrate for a specific CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9).

In Vivo Pharmacokinetic Studies: The Whole-System View

Animal studies provide the definitive data on how a compound behaves in a complete biological system, integrating absorption, distribution, metabolism, and excretion.[13][14]

Experimental Workflow: Single-Dose Pharmacokinetics in Mice

Causality: This workflow is designed to characterize the full plasma concentration-time profile of a 2-aminothiazole derivative after oral (PO) and intravenous (IV) administration. The IV dose provides the fundamental clearance and volume of distribution data, while the PO dose allows for the determination of oral bioavailability, a critical parameter for an orally administered drug.

G cluster_pre Pre-Dosing Phase cluster_dose Dosing & Sampling cluster_analysis Analysis & Reporting formulation 1. Compound Formulation (e.g., in Solutol/Water) animals 2. Animal Acclimation (e.g., C57BL/6 mice, n=3/group) formulation->animals fasting 3. Overnight Fasting animals->fasting dosing_iv 4a. IV Dosing (e.g., 2 mg/kg) fasting->dosing_iv dosing_po 4b. PO Dosing (e.g., 10 mg/kg) fasting->dosing_po sampling 5. Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing_iv->sampling dosing_po->sampling processing 6. Plasma Isolation (Centrifugation) sampling->processing extraction 7. Sample Extraction (e.g., Protein Precipitation) processing->extraction lcms 8. LC-MS/MS Analysis extraction->lcms pk_calc 9. PK Parameter Calculation (e.g., AUC, CL, F%) lcms->pk_calc report 10. Final Report pk_calc->report

Caption: Workflow for a typical in vivo pharmacokinetic study.

Comparative Pharmacokinetic Profiles of 2-Aminothiazole Derivatives

The structural modifications around the 2-aminothiazole core profoundly impact the pharmacokinetic profile. Factors like lipophilicity, hydrogen bond donors/acceptors, and metabolic soft spots dictate the ADME properties.[15] The table below compares key PK parameters for two real-world antiprion compounds, IND24 and IND81, alongside hypothetical derivatives to illustrate common trends.[16][17][18]

ParameterIND24IND81Derivative A (High Lipophilicity)Derivative B (Polar Group)
Oral Bioavailability (F%) 27 - 40%[16][17][18]27 - 40%[16][17][18]~5%~60%
HLM Stability (t½, min) 30 - >60[16][17][18]30 - >60[16][17][18]< 5 min> 60 min
Plasma Clearance (CL) ModerateModerateHighLow
Volume of Distribution (Vd) HighHighVery HighLow
Brain Penetration (AUCbrain/AUCplasma) High[16][17][18]High[16][17][18]HighLow

Analysis of Structure-PK Relationships:

  • IND24 and IND81: These compounds exhibit moderate oral bioavailability and good metabolic stability, leading to high brain concentrations, which was desirable for their therapeutic target (prion diseases).[16][18]

  • Derivative A (High Lipophilicity): The increased lipophilicity often leads to poor aqueous solubility, limiting absorption and resulting in low bioavailability. It can also increase metabolic clearance (higher HLM turnover) and lead to extensive tissue distribution (high Vd), sometimes into adipose tissue, which may not be desirable.

  • Derivative B (Polar Group): The introduction of a polar group (e.g., a hydroxyl or carboxylic acid) can improve solubility, enhancing absorption and bioavailability. It typically reduces metabolic clearance and limits distribution to tissues, including the brain.

Metabolic Pathways: The Biotransformation of 2-Aminothiazoles

The metabolism of 2-aminothiazole derivatives is primarily oxidative and mediated by CYP450 enzymes.[16] Understanding these pathways is crucial for identifying potential metabolic liabilities and predicting the formation of active or toxic metabolites.

Key Metabolic Transformations:

  • Ring Hydroxylation: Direct oxidation of the thiazole ring is a commonly observed metabolic pathway in liver microsome studies.[16][17]

  • Oxidation of the Thiazole Core: The thiazole ring is susceptible to CYP-mediated oxidation, which can lead to the formation of reactive metabolites (RMs) such as epoxides or S-oxides.[7] These electrophilic intermediates can covalently bind to cellular macromolecules, which is a potential mechanism for toxicity.[3][7] The presence of the amino group facilitates these metabolic pathways.[7]

  • Side-Chain Metabolism: Often, the most significant metabolism occurs on the substituents attached to the 2-aminothiazole core. This can include N-dealkylation, O-dealkylation, or hydroxylation of aliphatic or aromatic side chains.[19]

G cluster_main Common Metabolic Pathways of the 2-Aminothiazole Core cluster_phase1 Phase I (CYP450-Mediated) cluster_phase2 Phase II (Conjugation) Parent 2-Aminothiazole Derivative Hydroxylation Ring Hydroxylation Parent->Hydroxylation CYP450 Epoxidation Ring Epoxidation (Reactive Metabolite) Parent->Epoxidation CYP450 SOxidation S-Oxidation (Reactive Metabolite) Parent->SOxidation CYP450 SideChain Side-Chain Oxidation (e.g., N-dealkylation) Parent->SideChain CYP450 Conjugation Glucuronidation/ Sulfation (on hydroxylated metabolites) Hydroxylation->Conjugation UGTs/SULTs Excretion Excretion (Urine/Feces) Epoxidation->Excretion Covalent Binding Covalent Binding Epoxidation->Covalent Binding SOxidation->Excretion SOxidation->Covalent Binding SideChain->Conjugation Conjugation->Excretion

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Thiazoline-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with therapeutic potential.[1][2][3] Molecular docking is an indispensable computational tool for elucidating the binding mechanisms of these inhibitors and guiding the design of more potent molecules. However, the choice of docking software and the experimental setup can significantly influence the outcome and reliability of these in-silico studies. This guide provides a comprehensive, comparative framework for conducting and evaluating molecular docking studies of thiazoline-based inhibitors. We present a detailed, step-by-step protocol using a real-world case study: the inhibition of Staphylococcus aureus MurB, a critical enzyme in bacterial cell wall biosynthesis, by a 4-thiazolidinone inhibitor.[4][5][6] By comparing three widely-used docking programs—AutoDock Vina, GOLD, and Schrödinger's Glide—we explore the causality behind experimental choices, establish self-validating protocols, and offer field-proven insights for researchers, scientists, and drug development professionals.

Chapter 1: Theoretical Foundations and Workflow Overview

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[7] This structure-based method is fundamental in drug discovery for virtual screening and lead optimization.[7][8] The process relies on two key components: a search algorithm , which generates a multitude of possible ligand poses within the binding site, and a scoring function , which estimates the binding affinity for each pose.[8]

The accuracy of a docking study is contingent upon meticulous preparation of both the protein (receptor) and the small molecule (ligand). This involves ensuring correct protonation states, assigning appropriate atomic charges, and defining the precise binding area.

Below is a generalized workflow that forms the basis of any molecular docking experiment.

Molecular_Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB Select Target PDB PrepProt Prepare Protein (Add H, Remove Water, etc.) PDB->PrepProt Grid Define Binding Site (Grid Generation) PrepProt->Grid Ligand Prepare Ligand (2D to 3D, Assign Charges) Dock Run Docking (Search & Score) Ligand->Dock Grid->Dock Poses Analyze Poses & Scores Dock->Poses Validate Validate Protocol (e.g., Re-docking, RMSD) Poses->Validate

Caption: High-level overview of the molecular docking workflow.

Chapter 2: Case Study: 4-Thiazolidinone Inhibitors of Staphylococcus aureus MurB

To ground our comparison in a tangible example, we will focus on the bacterial enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB). MurB is a crucial flavoprotein in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[5] Its inhibition presents a promising strategy for developing novel antibiotics.[6][9] Specifically, 4-thiazolidinone derivatives have been identified as effective inhibitors of MurB.[4][5][6]

  • Target Protein: Staphylococcus aureus MurB

  • PDB ID: For this study, we will use the crystal structure of S. aureus MurB, for instance, PDB ID 1HSK .[10] This structure provides a high-resolution model of the apo-enzyme, allowing us to define the active site for docking.

  • Ligand: A representative 4-thiazolidinone inhibitor based on the scaffolds described in the literature.[4]

Chapter 3: Comparative Experimental Protocols

The choice of docking software is a critical decision. Different programs utilize distinct algorithms and scoring functions, which can lead to varied results.[11][12][13] Here, we compare a popular academic tool (AutoDock Vina), a flexible commercial package (GOLD), and a high-performance industry standard (Glide).

Protocol Pillar 1: Target Preparation (General Steps)

Proper protein preparation is universal and foundational to a successful docking experiment.[14][15]

  • Obtain Structure: Download the PDB file (e.g., 1HSK) from the RCSB Protein Data Bank.[10]

  • Clean the Structure: Remove all non-essential molecules, including water, co-factors (unless mechanistically required), and any co-crystallized ligands.[15][16] For a multi-chain structure, retain only the biologically relevant monomer.[15]

  • Add Hydrogens: PDB files typically lack hydrogen atoms. Add hydrogens according to standard geometries.

  • Assign Charges: Compute and assign partial atomic charges. The specific charge model (e.g., Gasteiger, AM1-BCC) can vary depending on the software used.[17][18]

  • Minimize Energy (Optional but Recommended): Perform a brief energy minimization to relieve any steric clashes introduced during the preparation steps.

Protocol Pillar 2: Ligand Preparation (General Steps)

The ligand must also be correctly prepared to ensure its chemical and conformational properties are accurately represented.[19][20]

  • Generate 2D Structure: Draw the 4-thiazolidinone inhibitor using chemical drawing software.

  • Convert to 3D: Convert the 2D structure into a 3D conformation.

  • Add Hydrogens & Assign Charges: As with the protein, add hydrogens and assign appropriate partial charges.[19]

  • Define Rotatable Bonds: Identify and define the rotatable bonds to allow for ligand flexibility during docking.[21]

  • Generate Conformers (Software Dependent): Some workflows require pre-generating a set of low-energy conformers, while others, like Glide's flexible docking, generate them on-the-fly.[22]

Protocol Pillar 3: Software-Specific Docking & Analysis

The following diagram illustrates the nuanced differences in the workflows for AutoDock Vina, GOLD, and Glide.

Comparative_Docking_Workflow cluster_vina AutoDock Vina cluster_gold GOLD cluster_glide Glide (Schrödinger) Start Prepared Protein & Ligand Vina_Grid Define Grid Box (AutoGrid) Start->Vina_Grid GOLD_Site Define Binding Site (Sphere around ligand/residues) Start->GOLD_Site Glide_Grid Generate Receptor Grid (Inner & Outer Box) Start->Glide_Grid Vina_Dock Run Vina (Lamarckian Genetic Algorithm) Vina_Grid->Vina_Dock Vina_Out Output: PDBQT file (Poses + Scores) Vina_Dock->Vina_Out GOLD_Dock Run GOLD (Genetic Algorithm, Choice of Score) GOLD_Site->GOLD_Dock GOLD_Out Output: MOL2/SDF files (Ranked Poses) GOLD_Dock->GOLD_Out Glide_Dock Run Glide Docking (HTVS, SP, XP Precision) Glide_Grid->Glide_Dock Glide_Out Output: mae file (GlideScore, Emodel) Glide_Dock->Glide_Out

Caption: Comparative workflow for AutoDock Vina, GOLD, and Glide.

Detailed Steps:

  • AutoDock Vina:

    • Grid Generation: Use AutoGrid to define a 3D grid box that encompasses the entire binding site.[21] The box size and center are critical parameters.

    • Docking: Run AutoDock Vina, specifying the prepared protein (PDBQT), ligand (PDBQT), and grid configuration file.[21] Vina uses an iterated local search global optimizer.[13]

    • Analysis: Analyze the output PDBQT file, which contains multiple binding poses ranked by their affinity scores (kcal/mol).

  • GOLD (Genetic Optimisation for Ligand Docking):

    • Binding Site Definition: Define the active site, typically by specifying a point in space (e.g., the center of a known ligand) and a radius.[23]

    • Docking: Set up the docking run using the GOLD interface or configuration file.[24] A key choice is the scoring function (e.g., GoldScore, ChemPLP), as this directly impacts pose ranking.[24][25] GOLD employs a genetic algorithm to explore ligand flexibility.[26][27]

    • Analysis: GOLD outputs ranked solutions in standard formats like MOL2, allowing for easy visualization and analysis of the scoring functions.[23]

  • Glide (Schrödinger Suite):

    • Receptor Grid Generation: Use the Glide module to generate a receptor grid. This involves defining an enclosing box centered on the active site, which is typically identified by a co-crystallized ligand or specified residues.[28][29]

    • Ligand Docking: Run the Ligand Docking workflow, selecting a precision level (HTVS for high-throughput, SP for standard, XP for extra precision).[28][30] Glide uses a series of hierarchical filters to find the best poses.[8]

    • Analysis: The output project table contains docked poses with associated scores, such as GlideScore (for ranking) and Emodel (a combination of energy terms).[8]

Chapter 4: Protocol Validation and Trustworthiness

A protocol is only as good as its validation. To ensure trustworthiness, every docking workflow must be validated, typically by demonstrating its ability to reproduce known experimental data.[31]

The Gold Standard: Re-docking and RMSD Calculation

The most common validation method is "re-docking."[32] This involves docking a ligand back into the binding site of a protein from which it was co-crystallized.

  • Select a Holo-Structure: Choose a PDB structure of your target enzyme that includes a bound inhibitor (e.g., a different MurB structure with a ligand).

  • Prepare and Extract: Prepare the protein as described previously. Extract the co-crystallized ligand and prepare it separately.

  • Dock: Run your chosen docking protocol using the prepared protein and the extracted ligand.

  • Calculate RMSD: The success of the re-docking is quantified by the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the original crystallographic pose.[31][33] An RMSD value of ≤ 2.0 Å is generally considered a success, indicating the protocol can accurately reproduce the experimental binding mode.[31][32]

Validation_Process PDB_Holo Holo PDB Structure (Protein + Co-crystallized Ligand) Extract Extract Ligand (Reference Pose) PDB_Holo->Extract PrepProt Prepare Protein PDB_Holo->PrepProt Compare Compare Poses Extract->Compare Dock Run Docking Protocol (Dock extracted ligand) PrepProt->Dock Result Generate Docked Pose Dock->Result Result->Compare RMSD Calculate RMSD Compare->RMSD Decision RMSD ≤ 2.0 Å? RMSD->Decision Success Protocol Validated Decision->Success Yes Fail Refine Protocol Decision->Fail No

Sources

Safety Operating Guide

Navigating the Disposal of 2-(Allylthio)-2-thiazoline: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the fields of chemical synthesis and drug development, the responsible management of chemical reagents is paramount. This guide provides a comprehensive overview of the proper disposal procedures for 2-(Allylthio)-2-thiazoline (CAS No. 3571-74-2), a compound recognized for its utility in synthesis and as a subject of interest in various chemical studies. Adherence to these protocols is not only a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship.

Understanding the Hazard Profile of this compound

Before any handling or disposal operations, a thorough understanding of the inherent risks associated with this compound is essential. This compound presents a significant hazard profile that necessitates stringent safety measures.

Key Hazards:

  • Acute Toxicity: Toxic if swallowed and in contact with skin.[1]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye damage.

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2]

This profile underscores the critical need for careful handling to prevent personnel exposure and environmental contamination. The high aquatic toxicity, in particular, dictates that this chemical must not be released into drains or waterways.

Physicochemical Properties Summary
PropertyValueSource
Molecular Formula C₆H₉NS₂[3][4]
Molecular Weight 159.27 g/mol [3][4][5]
Appearance Liquid[1][4]
Boiling Point 92-94 °C at 2 hPa[1][4]
Density 1.16 g/cm³ at 20 °C[1]
Storage Temperature Store below +30°C[4][5][6]

Immediate Safety and Personal Protective Equipment (PPE)

Prior to initiating any disposal-related tasks, ensure that all requisite safety measures are in place. The causality behind these precautions is the prevention of accidental exposure through inhalation, ingestion, or dermal contact.

Essential Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: A lab coat, long trousers, and closed-toe shoes are mandatory. For larger quantities or in case of spills, impermeable protective clothing and boots should be considered.[2]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.

Emergency Preparedness:

Ensure that an eyewash station and a safety shower are readily accessible. All personnel handling the chemical should be familiar with its location and proper use.

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. This ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][7]

Workflow for Standard Disposal

cluster_0 Waste Collection & Segregation cluster_1 Labeling & Storage cluster_2 Professional Disposal A Collect waste this compound in a dedicated, compatible container. B Ensure container is properly sealed and free from external contamination. A->B C Do not mix with other waste streams (e.g., halogenated solvents). B->C D Affix a hazardous waste label. E Clearly identify contents: 'Hazardous Waste: this compound' D->E F Store in a designated, well-ventilated, and secure hazardous waste accumulation area. E->F G Arrange for pickup by a licensed hazardous waste disposal company. H Provide Safety Data Sheet (SDS) to the disposal company. G->H I Maintain all disposal records as per institutional and federal regulations. H->I

Caption: Standard operational workflow for the disposal of this compound.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation.

  • Don PPE: Before addressing the spill, don the appropriate personal protective equipment as outlined in Section 2.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material and contaminated soil into a sealable, labeled container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent. For final rinsing, use water sparingly and collect the rinse water for disposal as hazardous waste.

  • Disposal: The container with the collected spill material must be disposed of as hazardous waste, following the protocol in Section 3.

Chemical Treatment: Considerations and Cautions

While the preferred disposal method is through a certified waste management company, understanding the chemical reactivity of this compound can inform potential (but not recommended for routine use without expert consultation) on-site treatment in emergency situations or for very small quantities, subject to institutional approval and a thorough risk assessment.

It is critical to note that the following information is for educational purposes and does not constitute a recommendation for on-site chemical treatment without professional oversight.

Oxidative Degradation

Thiazoline rings can be susceptible to oxidation, which may lead to ring-opening and the formation of less toxic compounds.[3] Strong oxidizing agents such as potassium permanganate (KMnO₄) or peracetic acid have been shown to oxidize other thiazoline derivatives.[3] This process can convert the sulfur atom to sulfoxides or sulfones, and potentially cleave the ring structure. However, the reaction with this compound specifically has not been detailed in readily available literature, and the reaction products may also be hazardous.

Hydrolysis

The thiazoline ring can undergo hydrolysis, particularly under acidic conditions.[7] However, studies on similar compounds have shown that hydrolysis is very slow in neutral solutions.[8] Alkaline hydrolysis of related organosulfur compounds is also a known process, but the specific conditions and efficacy for this compound are not established.[9][10]

Decision Matrix for Advanced Disposal Considerations

A Waste this compound B Is on-site treatment a viable and approved option? A->B C Primary Recommended Path: Professional Disposal Facility (Incineration or Secure Landfill) B->C No D Experimental/Emergency Only: Chemical Treatment B->D Yes E Consult with EHS and conduct a full risk assessment. D->E F Consider oxidation (e.g., KMnO₄) or hydrolysis (acidic/alkaline). E->F G Analyze reaction products for hazards before final disposal. F->G

Caption: Decision-making process for the disposal of this compound.

Conclusion: Prioritizing Safety and Compliance

The proper disposal of this compound is a critical responsibility for all laboratory personnel. Its toxic properties and significant environmental hazard necessitate a cautious and well-documented approach. The most reliable and compliant method of disposal is through a certified hazardous waste management service. While chemical treatment methods exist for related compounds, their application to this compound should not be attempted without expert consultation and a thorough safety and risk analysis. By adhering to the procedures outlined in this guide, researchers can ensure a safe laboratory environment and protect the broader ecosystem.

References

  • Greenflow. (2024, October 1). Dispose of Toxic Chemicals Properly: Best Practices for Safe Disposal. [Link]
  • Thor Specialities (UK) LTD. (2019, November 6).
  • ChemWhat. This compound CAS#: 3571-74-2. [Link]
  • Google Patents. (2003).
  • ACS Publications. (2020, April 20). Modeling the Alkaline Hydrolysis of Diaryl Sulfate Diesters: A Mechanistic Study. [Link]
  • J. J. Keller Datasense. (2023, August 29). Proper Disposal of Chemicals. [Link]
  • U.S. Environmental Protection Agency. (2025, November 12).
  • ACS Publications. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine.
  • ChemWhat. 2-(ALLYLTHIO)
  • ResearchGate. (2025, August 6). Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. [Link]
  • RSC Publishing. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). [Link]
  • ACS Publications. (2012).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Allylthio)-2-thiazoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves navigating the risks associated with chemically active molecules. 2-(Allylthio)-2-thiazoline, a vital synthetic intermediate, is one such compound that demands our utmost respect and rigorous adherence to safety protocols. Its high acute toxicity necessitates a comprehensive understanding of not just what personal protective equipment (PPE) to wear, but why each component is critical. This guide provides a detailed, experience-driven framework for the safe handling of this compound, ensuring both personal safety and the integrity of your research.

The Hazard Profile: Understanding the "Why"

Before we can select the appropriate PPE, we must first understand the specific dangers posed by this compound. This compound is not a benign reagent; it is classified with a GHS06 pictogram (the skull and crossbones), indicating severe toxicity.

Key Hazards:

  • Acute Oral and Dermal Toxicity: The compound is classified as "Toxic if swallowed" (H301) and "Toxic in contact with skin" (H311). Toxicological data underscores this, with a lethal dose (LD50) for rabbits reported as 110 mg/kg orally and 340 mg/kg dermally.[1] This means even small quantities absorbed through the skin or accidentally ingested can have severe, potentially fatal, consequences.

  • Route of Exposure: As a liquid with a density of 1.16 g/cm³, the primary risks are direct skin contact, eye splashes, and, to a lesser extent, inhalation of aerosols or vapors, especially if handled outside of a certified chemical fume hood.[1]

  • Environmental Hazard: It is rated as WGK 3, signifying it is highly hazardous to water.[1] This impacts disposal procedures for both the chemical and any contaminated PPE.

This toxicity profile is the foundational reason for the multi-layered PPE approach detailed below. Every recommendation is a direct countermeasure to a specific, identified risk.

Core Protective Ensemble: A Multi-Barrier System

Handling this compound requires a holistic PPE strategy. The following sections detail the minimum required equipment for any procedure involving this substance.

Hand Protection: The First Line of Defense

Given the high dermal toxicity, glove selection is paramount. A single, compromised glove can lead to direct exposure.

  • Material: Nitrile gloves are the standard minimum requirement. They provide good resistance to a range of chemicals. However, for prolonged tasks or when handling larger volumes (>50 mL), consider more robust options like neoprene or Viton® gloves. Always consult the glove manufacturer's resistance chart for specific breakthrough times if available.

  • Technique: Double-gloving is mandatory. This practice provides a critical safety buffer. If the outer glove is contaminated or torn, the inner glove remains as a barrier, allowing you time to retreat, remove the compromised pair, and re-glove safely.

  • Inspection: Always inspect gloves for pinholes or tears before use. After handling the compound, remove gloves using the proper technique (peeling them off without touching the outer surface with bare skin) and dispose of them immediately as hazardous waste.

Body Protection: Shielding Against Spills and Splashes
  • Primary Barrier: A flame-resistant (FR) lab coat is the minimum requirement for all laboratory work. It should be fully buttoned with sleeves rolled down.

  • Secondary Barrier: For procedures with a significant splash risk (e.g., transfers of volumes >100 mL, reactions under pressure), a chemically resistant apron worn over the lab coat is essential. For large-scale work or situations with a high risk of widespread contamination, disposable chemical-resistant coveralls (e.g., Tychem®) should be used.

Eye and Face Protection: Preventing Irreversible Damage
  • Minimum Requirement: Indirectly vented chemical splash goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory whenever this compound is handled, even in small quantities.[2][3] Standard safety glasses do not provide adequate protection from splashes.

  • Enhanced Protection: When there is any appreciable risk of splashing (e.g., during reagent transfer, workup procedures, or when heating the substance), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.

Respiratory Protection: The Role of Engineering Controls

All work with this compound must be conducted within a properly functioning and certified chemical fume hood.[3] This is the primary method of preventing inhalation exposure.

  • Standard Operations: Under normal conditions within a fume hood, specific respiratory protection is not required.[2]

  • Emergency Situations: In the event of a large spill outside of a fume hood, or if engineering controls fail, respiratory protection is critical. Personnel involved in the cleanup must be equipped with a full-face respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA).

Operational Plans: From Preparation to Disposal

Safe handling extends beyond simply wearing PPE. It involves a structured workflow that minimizes risk at every stage.

PPE Selection Protocol

The level of PPE required is dictated by the scale and nature of the work. The following table provides guidance for common laboratory scenarios.

Task Scale Hand Protection Eye/Face Protection Body Protection Engineering Control
Weighing/Aliquoting< 10 mLDouble Nitrile GlovesChemical Splash GogglesLab CoatChemical Fume Hood
Synthetic Reaction10 - 200 mLDouble Nitrile GlovesGoggles & Face ShieldLab Coat & Chem-Resistant ApronChemical Fume Hood
Large Scale Transfer> 200 mLDouble Heavy-Duty Gloves (e.g., Neoprene)Goggles & Face ShieldDisposable Chemical-Resistant CoverallsChemical Fume Hood
Spill CleanupAnyDouble Heavy-Duty GlovesFull-Face RespiratorChemical-Resistant CoverallsN/A (Emergency)

The following diagram illustrates the decision-making process for selecting the appropriate protective measures.

PPE_Decision_Workflow cluster_start Start: Task Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment Selection cluster_end Final Check start Handling this compound? sds_review Review SDS and SOP? start->sds_review fume_hood Work in Chemical Fume Hood? splash_risk Splash Risk? fume_hood->splash_risk Yes sds_review->fume_hood Yes core_ppe Core PPE: - Double Nitrile Gloves - Lab Coat - Splash Goggles splash_risk->core_ppe No enhanced_face Add Face Shield splash_risk->enhanced_face Yes quantity Volume > 100 mL? enhanced_body Add Chem-Resistant Apron or Coveralls quantity->enhanced_body Yes proceed Proceed with Work quantity->proceed No core_ppe->quantity enhanced_face->quantity enhanced_body->proceed

Caption: PPE selection workflow for handling this compound.

Step-by-Step Donning and Doffing Procedure
  • Donning (Putting On):

    • Perform hand hygiene.

    • Don inner gloves.

    • Don lab coat or coveralls.

    • Don outer gloves, ensuring the cuffs go over the sleeves of the lab coat.

    • Don chemical splash goggles.

    • Don face shield (if required).

  • Doffing (Taking Off): This process is designed to prevent cross-contamination.

    • Remove outer gloves by peeling them away from your body, turning them inside out. Dispose of immediately.

    • Remove face shield and goggles from the back. Place in a designated area for decontamination.

    • Remove lab coat or coveralls, rolling it away from your body to contain the "dirty" outer surface.

    • Remove inner gloves using the same technique as the outer gloves.

    • Perform thorough hand hygiene with soap and water.

Decontamination and Disposal Plan
  • PPE Disposal: All disposable PPE, including both pairs of gloves and any coveralls, must be treated as hazardous waste. Place them in a designated, sealed hazardous waste container immediately after removal.

  • Spill Management: In case of a spill, evacuate the area and alert safety personnel. Cleanup should only be performed by trained individuals wearing the appropriate emergency PPE. Use an inert absorbent material to contain the spill, then collect it in a sealed container for hazardous waste disposal.

  • Empty Containers: Even emptied containers may retain hazardous residue.[4] They should be triple-rinsed with a suitable solvent (e.g., acetone), with the rinsate collected as hazardous waste. Puncture the container to prevent reuse before disposal.[4]

By integrating this comprehensive PPE and handling strategy into your standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for groundbreaking research.

References

  • This compound for synthesis 3571-74-2. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/818083
  • This compound MSDS - 818083. Merck Millipore. URL: https://www.merckmillipore.com/US/en/product/msds/MDA_CHEM-818083?Origin=PDP
  • This compound CAS#: 3571-74-2. ChemWhat. URL: https://www.chemwhat.com/2-(allythio)-2-thiazoline-cas-3571-74-2.html
  • This compound | CAS: 3571-74-2. Finetech Industry Limited. URL: https://www.finetechnology-ind.com/product/cas-3571-74-2.html
  • This compound (C6H9NS2). PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/77119
  • This compound | 3571-74-2. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0321141.htm
  • SAFETY DATA SHEET. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC158300050
  • SAFETY DATA SHEET. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC138610050
  • Thiazole Safety Data Sheet. Santa Cruz Biotechnology.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.